molecular formula C5H6Na2O5 B587275 Sodium (S)-2-hydroxypentanedioate CAS No. 63512-50-5

Sodium (S)-2-hydroxypentanedioate

Número de catálogo: B587275
Número CAS: 63512-50-5
Peso molecular: 192.078
Clave InChI: DZHFTEDSQFPDPP-QTNFYWBSSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sodium (S)-2-hydroxypentanedioate, also known as L-2-Hydroxyglutaric acid disodium salt , is a high-purity chemical compound supplied for laboratory research applications. This compound is the disodium salt of the (S)-enantiomer of 2-hydroxyglutaric acid, with a molecular formula of C 5 H 6 Na 2 O 5 and a molecular weight of 192.08 g/mol . It is assigned the CAS Registry Number 63512-50-5 . As a certified reference material, it is essential for studies in metabolomics, particularly in the investigation of inborn errors of metabolism such as L-2-Hydroxyglutaric Aciduria . Researchers utilize this compound as a critical standard in analytical techniques including mass spectrometry, NMR spectroscopy, and chromatography for the accurate identification and quantification of metabolic pathway intermediates. Proper storage is required in an inert atmosphere at 2-8°C to ensure long-term stability . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Handling should only be performed by qualified professionals in a well-equipped laboratory setting. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

disodium;(2S)-2-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFTEDSQFPDPP-QTNFYWBSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of (S)-2-hydroxypentanedioate sodium salt.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Hydroxypentanedioate Sodium Salt

Introduction: The Significance of a Key Oncometabolite

(S)-2-Hydroxypentanedioate, more commonly known as (S)-2-hydroxyglutarate or L-2-HG, is a chiral dicarboxylic acid that has garnered significant attention in the scientific community. While present at low levels in healthy individuals, its accumulation is a hallmark of certain metabolic diseases and is particularly recognized as an "oncometabolite" in specific cancers, such as gliomas and acute myeloid leukemia.[1] The sodium salt of (S)-2-hydroxyglutarate serves as a stable, water-soluble form, making it an indispensable tool for researchers studying its biological roles, from enzymatic inhibition to epigenetic modulation.[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of (S)-2-hydroxypentanedioate sodium salt. Understanding these characteristics is not merely an academic exercise; it is fundamental for ensuring the accuracy, reproducibility, and validity of experimental results. For professionals in drug development, this knowledge is critical for formulation, stability testing, and analytical method development. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for the characterization of this important molecule.

Chemical and Molecular Identity

Precise identification is the foundation of all scientific inquiry. (S)-2-hydroxypentanedioate sodium salt is known by several synonyms, and its properties are often discussed in the context of its parent acid or its racemic and D-enantiomer forms. The table below consolidates its key identifiers.

IdentifierValueSource(s)
IUPAC Name Sodium (2S)-2-hydroxypentanedioate[4]
Common Synonyms L-α-Hydroxyglutaric acid disodium salt, L-2-HG sodium salt, (S)-2-Hydroxypentanedioic acid disodium salt[4]
CAS Number 63512-50-5[4]
Molecular Formula C₅H₆Na₂O₅[5]
Molecular Weight 192.08 g/mol [5]
Parent Acid (S)-2-Hydroxyglutaric acid (C₅H₈O₅, MW: 148.11 g/mol )[1]

Core Physicochemical Properties

The behavior of a compound in both biological and analytical systems is dictated by its physicochemical properties. This section details the critical parameters for (S)-2-hydroxypentanedioate sodium salt, summarized in the table below.

PropertyValue / DescriptionSignificance & Experimental InsightSource(s)
Appearance Beige or white to off-white crystalline solid/powder.The color can be indicative of purity. A uniform, crystalline powder is preferred for consistent dissolution and handling.[2][4]
Solubility Soluble in water and aqueous buffers (e.g., 10 mg/mL in PBS pH 7.2). Insoluble in common organic solvents (methanol, ethanol, acetone).High aqueous solubility is ideal for preparing stock solutions for in vitro assays. Insolubility in organic solvents impacts extraction and purification strategies.[2][4]
Hygroscopicity Highly hygroscopic.This property presents significant handling challenges. The material readily absorbs atmospheric moisture, affecting accurate weighing and potentially leading to physical instability (deliquescence) or chemical degradation.[2]
Acidity (pKa) pKa₁ ≈ 3.28 (predicted, for the first carboxylic acid). A second, weaker pKa is expected for the second carboxyl group.The pKa values determine the charge of the molecule at a given pH, which influences its solubility, membrane permeability, and interaction with biological targets.[6]
Stability & Storage Store solid at -20°C, protected from moisture. Stock solutions are stable for ~1 month at -20°C or ~6 months at -80°C.Indicates sensitivity to degradation over time, especially in solution. Long-term storage requires freezing to minimize hydrolysis or other reactions.[5][7][8]
Acidity and pH-Dependent Ionization

As a dicarboxylic acid, 2-hydroxyglutarate possesses two acidic protons with distinct pKa values. The first, more acidic proton is on the carboxyl group alpha to the hydroxyl group, with a predicted pKa of approximately 3.28.[6] The second pKa will be higher. These values are critical as they dictate the molecule's ionization state in solution. At physiological pH (~7.4), both carboxylic acids will be deprotonated, resulting in a net charge of -2. This dianionic state is crucial for its high water solubility and its interaction with enzyme binding pockets.

G cluster_0 pH < pKa1 (~3.28) cluster_1 pKa1 < pH < pKa2 cluster_2 pH > pKa2 Fully Protonated\n(Net Charge: 0) Fully Protonated (Net Charge: 0) Monoanion\n(Net Charge: -1) Monoanion (Net Charge: -1) Fully Protonated\n(Net Charge: 0)->Monoanion\n(Net Charge: -1) + OH⁻ - H₂O Dianion\n(Net Charge: -2) Dianion (Net Charge: -2) Monoanion\n(Net Charge: -1)->Dianion\n(Net Charge: -2) + OH⁻ - H₂O

Caption: Ionization states of 2-hydroxyglutarate vs. pH.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. The proton (¹H) and carbon (¹³C) NMR spectra are essential for identity confirmation and purity assessment.

  • ¹H-NMR (in D₂O): The proton spectrum shows a complex pattern due to the chiral center and spin-spin coupling. Key reported signals include a doublet of doublets for the proton on the chiral carbon (C2) and multiplets for the methylene protons.

    • δ ~4.00 ppm (1H, dd): Corresponds to the proton at the C2 position (-CH(OH)-).[2]

    • δ ~2.22 ppm (2H, m): Corresponds to the protons at the C4 position (-CH₂-COOH).[2]

    • δ ~1.96 ppm (1H, m) & ~1.82 ppm (1H, m): Correspond to the diastereotopic protons at the C3 position (-CH₂-).[2]

  • ¹³C-NMR (in D₂O): The carbon spectrum confirms the five unique carbon atoms in the structure.

    • δ ~185.7 ppm & ~184.1 ppm: Carboxyl carbons (C1 and C5).[2]

    • δ ~75.0 ppm: Carbon bearing the hydroxyl group (C2).[2]

    • δ ~36.4 ppm & ~33.9 ppm: Methylene carbons (C3 and C4).[2]

Expert Insight: When preparing NMR samples, using D₂O is essential. The hygroscopic nature of the salt means it will contain some H₂O; the residual water peak can be suppressed during acquisition. The chemical shifts are sensitive to pH, so buffering the sample can ensure consistency between measurements.

Standardized Methodologies & Protocols

To ensure data integrity, characterization must follow standardized, robust protocols. The following sections detail the methodologies for determining key physicochemical parameters.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for formulation and preclinical studies. It is based on OECD Guideline 105.

Causality: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid salt and the solution, providing a more accurate value than kinetic solubility methods.

G A 1. Preparation Add excess solid to solvent (e.g., water) in a sealed vial. B 2. Equilibration Agitate at constant temp (e.g., 25°C) for 24-48h. A->B C 3. Phase Separation Allow solid to settle. Centrifuge if needed. B->C D 4. Sampling Withdraw supernatant. Filter through 0.22 µm syringe filter. C->D E 5. Analysis Quantify concentration via a validated method (e.g., HPLC-UV, LC-MS). D->E

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (S)-2-hydroxypentanedioate sodium salt to a known volume of the test solvent (e.g., purified water, PBS) in a glass vial. The presence of undissolved solid at the end is crucial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For fine suspensions, centrifugation (e.g., 15 min at 14,000 rpm) is required to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a chemically inert syringe filter (e.g., PVDF, 0.22 µm) to remove any remaining particulates. Dilute the filtrate accurately with the mobile phase for analysis.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

  • Validation: The experiment is self-validating if: (a) solid material is visible in the vial after equilibration, confirming saturation, and (b) samples taken at two different time points (e.g., 24h and 48h) yield consistent concentration values, confirming equilibrium has been reached.

Protocol: Hygroscopicity Classification

This protocol classifies the material's tendency to absorb atmospheric moisture, which is vital for determining handling, packaging, and storage requirements. It is adapted from the European Pharmacopoeia classification.[9][10]

Causality: A controlled humidity environment is essential for this measurement. Dynamic Vapor Sorption (DVS) is the modern, preferred method as it provides detailed kinetic and equilibrium data with a small amount of sample.[] A simpler method using a desiccator is described here for accessibility.

G A 1. Drying (Pre-treatment) Dry a known mass of sample (W_initial) to a constant weight. B 2. Exposure Place sample in a desiccator with a saturated salt slurry (e.g., NaCl for ~75% RH) at 25°C. A->B C 3. Equilibration Store for 24 hours. B->C D 4. Final Weighing Remove sample and immediately weigh to get W_final. C->D E 5. Calculation & Classification Calculate % weight gain and classify. D->E

Caption: Workflow for hygroscopicity classification.

Step-by-Step Methodology:

  • Pre-treatment: Place approximately 100 mg of the salt in a tared weighing vessel. Dry the sample under vacuum at 40 °C until a constant weight is achieved. This establishes the initial dry weight.

  • Exposure: Prepare a controlled humidity environment in a sealed desiccator using a saturated salt solution. For example, a saturated solution of sodium chloride provides approximately 75% relative humidity (RH) at 25 °C. Place the weighing vessel with the dried sample into the desiccator.

  • Equilibration: Store the setup at a constant temperature (25 °C) for 24 hours.

  • Weighing: After 24 hours, remove the sample and immediately weigh it on an analytical balance.

  • Calculation: Calculate the percentage increase in mass using the formula: [(Final Mass - Initial Dry Mass) / Initial Dry Mass] * 100.

  • Classification:

    • Slightly hygroscopic: < 2% mass increase.

    • Hygroscopic: ≥ 2% but < 15% mass increase.

    • Very hygroscopic: ≥ 15% mass increase.

    • Deliquescent: Absorbs sufficient water to dissolve.

    • Based on literature, (S)-2-hydroxypentanedioate sodium salt is expected to be classified as "Very hygroscopic" or "Deliquescent".[2]

Conclusion

(S)-2-hydroxypentanedioate sodium salt is a vital research tool whose utility is deeply intertwined with its physicochemical properties. Its high aqueous solubility facilitates its use in biological assays, while its pronounced hygroscopicity demands rigorous environmental control during handling and storage to ensure data quality. The spectroscopic and acidic properties provide a clear fingerprint for identity and an understanding of its behavior in solutions of varying pH. The protocols outlined in this guide provide a framework for researchers to reliably characterize this and other similar materials, ensuring that subsequent biological or pharmaceutical development studies are built upon a solid and reproducible foundation.

References

  • PubChem. (+-)-2-Hydroxyglutaric acid. National Center for Biotechnology Information. [Link]

  • Pharma Beginners. SOP for Hygroscopicity Testing in Powders. [Link]

  • Kim, H., et al. (2018). 900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites in human brain tumor tissue extracts. Polish Journal of Radiology. [Link]

  • Wikipedia. Sodium sulfate. [Link]

  • Cienfuegos-Pecina, E., et al. (2021). Treatment with sodium (S)-2-hydroxyglutarate prevents liver injury in an ischemia-reperfusion model in female Wistar rats. PeerJ. [Link]

  • Radiology-Assistant.nl. 2-Hydroxyglutarate as an MR spectroscopic predictor of an IDH mutation in gliomas. [Link]

  • PubChem. Sodium Sulfate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxyglutarate(1-). National Center for Biotechnology Information. [Link]

  • ScienceMadness Wiki. Sodium sulfate. [Link]

  • Wikipedia. Sodium sulfide. [Link]

  • Kumar, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. [Link]

  • Pseudomonas Aeruginosa Metabolome Database. D-2-Hydroxyglutaric acid (PAMDB000155). [Link]

  • Weinberg, S. E., et al. (2019). The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. Cell Metabolism. [Link]

  • Human Metabolome Database. L-2-Hydroxyglutaric acid spectrum. [Link]

  • Interchim. Sodium Sulfate Technical Data Sheet. [Link]

  • Bal, W., & Gryff-Keller, A. (2002). 1H and 13C NMR study of 2-hydroxyglutaric acid and its lactone. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

  • Choi, C., et al. (2012). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in subjects with IDH-mutated gliomas. Nature Medicine. [Link]

  • Scribd. Hygroscopicity in Pharmaceuticals: Overview. [Link]

  • Tyrakis, P. A., et al. (2016). S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate. Nature. [Link]

  • Rupa Health. 3-Hydroxyglutaric Acid. [Link]

  • PubChem. L-2-Hydroxyglutaric acid. National Center for Biotechnology Information. [Link]

  • Mayo Clinic Laboratories. 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. [Link]

Sources

A Technical Guide to Sodium (S)-2-hydroxypentanedioate (L-2-Hydroxyglutarate) in Cellular Metabolism: From Physiological Regulator to Oncometabolite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Sodium (S)-2-hydroxypentanedioate, more commonly known as L-2-hydroxyglutarate (L-2HG), has emerged from relative obscurity to become a metabolite of significant interest in cellular metabolism, epigenetics, and oncology. Once considered a mere product of enzymatic infidelity, L-2HG is now recognized as a potent signaling molecule and oncometabolite. Its accumulation, driven by specific genetic and microenvironmental cues, can profoundly alter cellular fate and function. This guide provides an in-depth technical exploration of L-2HG's role in cellular metabolism, detailing its biosynthesis, degradation, and mechanism of action. We will dissect its function as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases and the downstream consequences for epigenetic regulation and cellular responses to hypoxia. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-2HG's biology and its implications for human health and disease.

The Metabolic Provenance of L-2-Hydroxyglutarate

L-2-hydroxyglutarate (L-2HG) is the (S) enantiomer of 2-hydroxyglutarate, a five-carbon dicarboxylic acid structurally analogous to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG).[1] Unlike its counterpart, D-2-hydroxyglutarate (D-2HG), which is primarily generated by neomorphic mutations in isocitrate dehydrogenase (IDH) 1 and 2, L-2HG is produced under specific physiological and pathological conditions by the promiscuous activity of endogenous enzymes.[2][3]

Biosynthesis: An Act of Enzymatic Promiscuity

Under normal physiological conditions, the intracellular concentration of L-2HG is kept low. However, its production is significantly enhanced under conditions of hypoxia (oxygen limitation) and acidosis (acidic pH).[2][4] The primary enzymes responsible for this synthesis are lactate dehydrogenase (LDHA) and malate dehydrogenase (MDH), which normally catalyze other core metabolic reactions.[1][2]

These enzymes promiscuously utilize α-KG as an alternative substrate, reducing it to L-2HG in an NADH-dependent reaction.[1][3] Several factors drive this non-canonical reaction:

  • Increased Substrate Availability: Hypoxia can lead to an increase in the intracellular pool of α-KG, a primary carbon source for L-2HG production.[1][2]

  • Redox State: An elevated NADH/NAD+ ratio, characteristic of hypoxic conditions, thermodynamically favors the reduction of α-KG to L-2HG.[1]

  • Acidic pH: An acidic microenvironment, often coupled with hypoxia in tumors, enhances the catalytic efficiency of LDHA and MDH in producing L-2HG.[4][5] This is because an acidic pH promotes a protonated form of α-KG that binds more effectively to the active site of these enzymes.[5]

Degradation: The Metabolite Repair Pathway

To prevent its potentially deleterious accumulation, cells possess a dedicated metabolite repair enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH).[6] This mitochondrial enzyme catalyzes the oxidation of L-2HG back to α-KG, thus completing a metabolic cycle and maintaining homeostasis.[6][7] The function of L2HGDH is critical; its inactivation through genetic mutation or downregulation is a key event in pathologies associated with L-2HG accumulation.[1][7] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), L2HGDH acts as a tumor suppressor, and its loss is associated with malignant progression and poor prognosis.[1][7]

L2HG_Metabolism cluster_TCA TCA Cycle cluster_Cytosol Cytosol / Mitochondria AKG α-Ketoglutarate (α-KG) LDHA LDHA / MDH (Promiscuous Activity) AKG->LDHA L2HG L-2-Hydroxyglutarate (L-2HG) NAD_out NAD+ L2HGDH L2HGDH (Metabolite Repair) L2HG->L2HGDH Degradation LDHA->L2HG Synthesis (Hypoxia, Acidosis) NADH_in NADH NADH_in->LDHA L2HGDH->AKG

Caption: Metabolic pathway of L-2-hydroxyglutarate (L-2HG) synthesis and degradation.

The Core Mechanism: Competitive Inhibition of α-KG-Dependent Dioxygenases

The central role of L-2HG in cellular signaling stems from its structural mimicry of α-KG. This resemblance allows it to act as a competitive inhibitor of a large family of over 70 enzymes known as α-KG-dependent dioxygenases.[2][8] These enzymes are critical regulators of diverse cellular processes, including epigenetic modifications and oxygen sensing.[1][5]

By binding to the α-KG active site, L-2HG blocks the normal function of these enzymes, leading to significant downstream consequences.[1][8][9] L-2HG is often a more potent inhibitor of these enzymes than its D-2HG counterpart.[1]

Epigenetic Reprogramming

Two major classes of α-KG-dependent dioxygenases targeted by L-2HG are histone demethylases and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[1][10]

  • Histone Demethylases: L-2HG inhibits Jumonji C (JmjC) domain-containing histone demethylases, leading to a state of histone hypermethylation (e.g., H3K9 methylation).[1][10] This altered histone code can result in changes to chromatin structure and gene expression.

  • TET DNA Hydroxylases: Inhibition of TET enzymes by L-2HG impairs the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[1] This leads to a global DNA hypermethylation phenotype, which can silence tumor suppressor genes and drive oncogenesis.[1][11][12]

Adaptation to Hypoxia

L-2HG plays a crucial role in the cellular response to low oxygen. It inhibits the prolyl hydroxylase domain (PHD) enzymes, which are α-KG-dependent dioxygenases that target the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation.[5] By inhibiting PHDs, L-2HG stabilizes HIF-1α, allowing it to accumulate and activate the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to hypoxia.[4][5] This establishes a feed-forward loop where hypoxia induces L-2HG, which in turn reinforces the hypoxic response.

L2HG_Inhibition cluster_enzymes α-KG-Dependent Dioxygenases cluster_outcomes Downstream Cellular Effects L2HG L-2-Hydroxyglutarate (L-2HG) TET TET DNA Hydroxylases L2HG->TET inhibits KDM JmjC Histone Demethylases L2HG->KDM inhibits PHD Prolyl Hydroxylases (PHDs) L2HG->PHD inhibits DNA_Hyper DNA Hypermethylation (Gene Silencing) TET->DNA_Hyper Histone_Hyper Histone Hypermethylation (Altered Gene Expression) KDM->Histone_Hyper HIF_Stab HIF-1α Stabilization (Hypoxic Response) PHD->HIF_Stab LCMS_Workflow start Biological Sample (Cells, Tissue, Plasma) step1 Metabolite Extraction (e.g., 80% Methanol, -80°C) start->step1 step2 Sample Clarification (Centrifugation, 4°C) step1->step2 step3 Supernatant Collection & Solvent Evaporation step2->step3 step4 Sample Reconstitution (in LC Mobile Phase) step3->step4 step5 LC-MS Analysis: - Chiral Chromatography Column - Tandem Mass Spectrometry (MRM/SRM) step4->step5 step6 Data Analysis: - Peak Integration - Quantification via Isotope-Labeled  Internal Standards step5->step6 end Quantified L-2HG & D-2HG Concentrations step6->end

Sources

An In-Depth Technical Guide to the Stereospecific Properties of (S)-2-Hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2-Hydroxypentanedioate, more commonly known in biochemical literature as L-2-hydroxyglutarate (L-2-HG), is a chiral metabolite whose stereospecific synthesis, recognition, and degradation are of critical importance in cellular metabolism and pathophysiology. The presence of a chiral center at the second carbon results in two distinct enantiomers, (S) and (R), which have profoundly different biological activities and metabolic fates. This technical guide provides an in-depth exploration of the stereospecific properties of the (S)-enantiomer, from the molecular basis of its enzymatic recognition to its stereoselective synthesis and analytical separation. We will delve into the causality behind experimental choices in its study and highlight its emerging role as a crucial chiral building block for drug development professionals.

Introduction: The Significance of Chirality in 2-Hydroxyglutarate

2-Hydroxyglutarate (2-HG) is a structural analog of the key Krebs cycle intermediate, α-ketoglutarate (α-KG).[1] The defining feature of 2-HG is the chiral carbon at the C-2 position, giving rise to two enantiomers: (S)-2-hydroxypentanedioate (L-2-HG) and (R)-2-hydroxypentanedioate (D-2-HG).[2][3] In biological systems, these are not interchangeable molecules; they are synthesized by different enzymes, degraded by stereospecific dehydrogenases, and are associated with distinct physiological and pathological states.

The (R)-enantiomer, D-2-HG, has gained significant attention as an oncometabolite, produced at high levels by cancer cells harboring mutations in the isocitrate dehydrogenase 1/2 (IDH1/2) enzymes.[4] In contrast, the (S)-enantiomer, L-2-HG, is the focal point of this guide. It is typically a low-abundance metabolite, but its accumulation, often due to genetic defects or specific metabolic conditions like hypoxia, has significant consequences.[1][2] The rare autosomal recessive neurometabolic disorder, L-2-hydroxyglutaric aciduria (L-2-HGA), is caused by mutations in the L2HGDH gene and is characterized by a massive accumulation of L-2-HG, leading to progressive damage to the brain.[5][6][7]

This guide will illuminate the properties of the (S)-enantiomer, demonstrating how its specific three-dimensional structure dictates its biological interactions and utility.

Stereospecificity in Biological Systems: Synthesis and Degradation

The cellular concentration of L-2-HG is tightly regulated by a balance of stereospecific synthesis and degradation. Unlike its D-enantiomer, which is primarily linked to neomorphic IDH mutations, L-2-HG arises from the "promiscuous" or non-canonical activity of other metabolic enzymes.

Biosynthesis: Promiscuous Enzymatic Reduction

Under specific metabolic conditions, such as hypoxia or acidic pH, certain dehydrogenases can mistakenly recognize α-ketoglutarate as a substrate and reduce it to L-2-HG.[2] The primary enzymes implicated in this stereospecific conversion are Lactate Dehydrogenase (LDHA) and Malate Dehydrogenase (MDH) .[1][2]

  • Causality: The shift towards L-2-HG production is driven by changes in substrate and cofactor availability. During hypoxia, a high NADH/NAD+ ratio and an accumulation of α-KG (derived from glutamine) create a favorable thermodynamic environment that "pushes" LDHA and MDH to catalyze this alternative reaction.[1] The acidic microenvironment of tumors further enhances this process by promoting a protonated form of α-KG that fits better into the active site of LDHA.[2]

cluster_0 Metabolic Precursors cluster_1 Stereospecific Synthesis (Hypoxia / Acidosis) cluster_2 Stereospecific Degradation Glutamine Glutamine aKG α-Ketoglutarate (α-KG) Glutamine->aKG Glutaminolysis LDHA Lactate Dehydrogenase (LDHA) aKG->LDHA NADH MDH Malate Dehydrogenase (MDH) aKG->MDH NADH L2HG (S)-2-Hydroxypentanedioate (L-2-HG) LDHA->L2HG NAD+ MDH->L2HG NAD+ L2HGDH L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) L2HG->L2HGDH aKG_out α-Ketoglutarate (Metabolic Repair) L2HGDH->aKG_out FAD -> FADH2

Caption: Metabolic pathway of (S)-2-hydroxypentanedioate (L-2-HG).

Degradation: The Role of L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)

The primary mechanism for clearing L-2-HG from the cell is its oxidation back to α-KG, a reaction catalyzed exclusively by the FAD-dependent enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH) .[5][6][8][9] This mitochondrial enzyme acts as a crucial "metabolite repair" system, preventing the accumulation of a potentially toxic compound.[10] Its function is strictly stereospecific, showing high activity for the L-enantiomer and negligible activity towards D-2-HG.[8] The loss of L2HGDH function is the direct cause of L-2-HGA.[7]

The Molecular Basis of Stereoselective Recognition: L2HGDH Active Site

The remarkable stereospecificity of L2HGDH can be explained by the precise three-dimensional architecture of its active site. Crystallographic studies have revealed that the enzyme consists of an FAD-binding domain and a substrate-binding domain, with the active site located at their interface.[6][8]

The binding pocket is exquisitely shaped to accommodate the (S)-configuration of L-2-HG. Key amino acid residues form a network of hydrogen bonds and electrostatic interactions with the substrate's carboxyl and hydroxyl groups.

  • Substrate Binding: The C1-carboxyl group of L-2-HG forms critical hydrogen bonds with residues such as Arg388 and Tyr134 (in Drosophila melanogaster L2HGDH), while the C5-carboxyl group interacts with another set of polar residues.

  • Stereochemical Checkpoint: The C2-hydroxyl group is positioned by interactions with residues like Gln184 and His434. This precise positioning orients the C2-hydrogen atom directly towards the isoalloxazine ring of the FAD cofactor, facilitating hydride transfer for the oxidation reaction.

  • Exclusion of the (R)-Enantiomer: The (R)-enantiomer (D-2-HG) cannot bind productively because its C2-hydroxyl group would be oriented away from the necessary stabilizing residues, and the C2-hydrogen would not be correctly positioned for hydride transfer to FAD. This steric and electronic mismatch effectively prevents its oxidation.

cluster_0 L2HGDH Active Site L2HG (S)-2-Hydroxypentanedioate (L-2-HG) C1-Carboxyl C2-Hydroxyl (S-config) C5-Carboxyl Pocket Binding Pocket Residues (Arg388, Tyr134, etc.) L2HG:c1->Pocket H-Bonds L2HG:c5->Pocket H-Bonds Stabilizers Hydroxyl Stabilizing Residues (Gln184, His434, etc.) L2HG:c2->Stabilizers H-Bonds & Positioning FAD FAD Cofactor (Isoalloxazine Ring) L2HG->FAD Hydride (H-) Transfer from C2-H Stabilizers->FAD Orients Substrate

Caption: Key interactions in the L2HGDH active site with L-2-HG.

Stereoselective Synthesis Strategies

The production of enantiomerically pure (S)-2-hydroxypentanedioate is essential for its use as a research standard and as a chiral building block in pharmaceutical synthesis.[11][][13] Both enzymatic and asymmetric chemical synthesis routes can be employed.

Enzymatic Synthesis

This approach leverages the inherent stereoselectivity of enzymes. A common strategy is the stereospecific reduction of the prochiral ketone in α-ketoglutarate.

  • Methodology: A dehydrogenase with a preference for producing the (S)-enantiomer, such as certain engineered or naturally occurring lactate or malate dehydrogenases, is used. The reaction is driven by a stoichiometric amount of a hydride donor, typically NADH.

  • Causality (Why this works): The enzyme's active site acts as a chiral environment. It binds the flat α-ketoglutarate molecule in a specific orientation, exposing one face of the ketone preferentially to the NADH cofactor, leading to the addition of a hydride from only one direction and thus forming the (S)-chiral center.

This protocol is a representative example based on established biochemical principles.

  • Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM MgCl₂.

  • Reaction Mixture Assembly: In a temperature-controlled vessel at 30°C, combine:

    • α-ketoglutarate (substrate) to a final concentration of 50 mM.

    • NADH (cofactor) to a final concentration of 60 mM (1.2 equivalents).

    • Purified lactate dehydrogenase (LDHA) or other suitable reductase (e.g., 10-20 units/mL).

  • Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the reaction progress by observing the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH.

  • Reaction Quench: Once the reaction has reached completion (no further change in A340), quench the reaction by adding an equal volume of ice-cold acetonitrile or by acidification to pH < 2 with HCl.

  • Purification: Centrifuge to remove the precipitated enzyme. The supernatant can be purified using anion-exchange chromatography to isolate the negatively charged (S)-2-hydroxypentanedioate from unreacted components.

  • Validation: Confirm the product identity and determine enantiomeric excess using the analytical methods described in Section 5.

Asymmetric Chemical Synthesis

Chemical methods offer scalability and flexibility. A primary strategy involves the asymmetric hydrogenation of a suitable precursor.

  • Methodology: A common route involves the synthesis of an unsaturated precursor, such as 2-hydroxy-2-pentenedioate, followed by asymmetric hydrogenation. This step uses a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., DuPHOS or BINAP).[14]

  • Causality (Why this works): The chiral ligand coordinates to the metal center, creating a chiral catalytic complex. The substrate coordinates to this complex in a sterically favored orientation, forcing the addition of hydrogen across the double bond to occur from a specific face, thereby generating the desired (S)-stereocenter with high enantiomeric excess.[13]

cluster_0 Synthesis Approach start Achiral Precursor (e.g., α-Ketoglutarate) proc1 Enzymatic Reduction (e.g., LDHA + NADH) start->proc1 proc2 Asymmetric Chemical Hydrogenation (e.g., H₂ + Chiral Rh Catalyst) start->proc2 end_prod (S)-2-Hydroxypentanedioate (High e.e.%) proc1->end_prod Stereospecific proc2->end_prod Stereoselective

Caption: Workflow for stereoselective synthesis of (S)-2-hydroxypentanedioate.

Analytical Methodologies for Enantiomeric Discrimination

Distinguishing and quantifying (S)-2-HG from its (R)-enantiomer is a critical analytical challenge. Since enantiomers have identical physical properties (melting point, boiling point, solubility in achiral solvents), specialized techniques are required.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation using chiral HPLC is a powerful and widely used method.[15] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

  • Mechanism of Separation: The CSP contains a chiral selector (e.g., a cyclodextrin, polysaccharide, or protein) that forms transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, allowing for their separation. For acidic compounds like 2-HG, CSPs that operate on ion-exchange principles are also highly effective.[15][16]

LC-Mass Spectrometry (LC-MS) with Chiral Derivatization

An alternative, indirect approach is often used for enhanced sensitivity and for matrices where direct chiral separation is difficult.[17]

  • Workflow:

    • Derivatization: The mixture of (S)- and (R)-2-HG is reacted with a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN).[3]

    • Diastereomer Formation: This reaction converts the pair of enantiomers into a pair of diastereomers.

    • Separation: Diastereomers have different physical properties and can be readily separated using standard (achiral) reversed-phase liquid chromatography.

    • Detection: The separated diastereomers are then detected and quantified using a mass spectrometer, providing high sensitivity and specificity.[17]

MethodPrincipleAdvantagesDisadvantagesTypical Application
Chiral HPLC-UV Direct separation on a Chiral Stationary Phase (CSP).Direct analysis, no derivatization needed; good for purity checks.Lower sensitivity than MS; method development can be extensive.Quality control of synthesized chiral building blocks.
Chiral LC-MS Direct separation on a CSP with mass spectrometric detection.High sensitivity and selectivity; direct quantification.Cost of specialized chiral columns and MS instrumentation.Metabolomics, analysis of biological samples.
LC-MS with Derivatization Conversion to diastereomers with a chiral agent, followed by achiral LC-MS.[3][17]Excellent sensitivity; uses standard LC columns; robust.Indirect method; requires an extra sample preparation step.Quantification of low-level enantiomers in complex matrices (e.g., cell extracts, plasma).

Applications in Drug Discovery and Research

The stereochemically pure form of (S)-2-hydroxypentanedioate is a valuable tool for researchers and drug development professionals.

  • Chiral Building Block: As a bifunctional molecule with a hydroxyl group and two carboxyl groups, it serves as a versatile chiral synthon.[11][][18] Its defined stereochemistry can be transferred to a more complex target molecule, which is critical since the biological activity of many drugs is dependent on a single enantiomer. The use of enantiopure starting materials avoids costly and difficult chiral separations later in the synthesis.

  • Research Standard: Purified L-2-HG is essential for use as an analytical standard to accurately identify and quantify the metabolite in biological samples. This is crucial for research into L-2-HGA, cancer metabolism, and hypoxia.

  • Enzyme Inhibitor Studies: L-2-HG and its derivatives can be used to probe the active sites of α-KG-dependent dioxygenases. While less potent than D-2-HG, L-2-HG also has inhibitory activity against these enzymes, which play roles in epigenetics and cellular signaling. Studying these interactions helps in understanding metabolic regulation and can inform the design of novel enzyme inhibitors.

Conclusion

The stereospecific properties of (S)-2-hydroxypentanedioate are not mere chemical curiosities; they are central to its biological function and its utility in science. The precise three-dimensional arrangement of its atoms dictates its synthesis by promiscuous dehydrogenases, its exclusive recognition and degradation by L2HGDH, and its potential as a chiral building block for creating stereochemically defined pharmaceuticals. A thorough understanding of the principles governing its stereoselective synthesis, analysis, and biological interactions is indispensable for researchers in metabolism, oncology, and medicinal chemistry. The self-validating protocols for its analysis and the logic-driven approaches to its synthesis provide a robust framework for harnessing the unique properties of this important chiral molecule.

References

  • Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. (n.d.). PubMed. [Link]

  • Ahmad, S., & Sutherland, A. (2012). Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Organic & Biomolecular Chemistry, 10, 8251. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. (n.d.). Nature Chemical Biology. [Link]

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. (2016). PubMed. [Link]

  • Cohen, Y., Toledano, D., & Marek, I. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144, 16732-16736. [Link]

  • Utilization of a-Ketoglutarate for Synthesis of 2-Hydroxyglutarate Oncometabolite Promotes Catabolic Flexibility, Redox Perturbation and Mitochondrial Activity That Supports Chemoresistance in IDH1 Mutant Acute Myeloid Leukemia. (2017). ASH Publications. [Link]

  • Stereochemistry and Charged State Influence Effector Outcomes of d-2-Hydroxyglutarate Dehydrogenase Ligands. (2025). Biochemistry. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9, 407. [Link]

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. (2016). National Center for Biotechnology Information. [Link]

  • L-2-hydroxyglutarate dehydrogenase. (n.d.). Wikipedia. [Link]

  • Application of chiral building blocks to the synthesis of drugs. (n.d.). [Link]

  • L2HGDH gene. (n.d.). MedlinePlus. [Link]

  • Synthesis of [1‐13C‐5‐12C]‐alpha‐ketoglutarate enables noninvasive detection of 2‐hydroxyglutarate. (2025). ResearchGate. [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. (2023). Journal of Biological Chemistry. [Link]

  • Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (n.d.). ResearchGate. [Link]

  • Stereochemistry and Charged State Influence Effector Outcomes of d-2-Hydroxyglutarate Dehydrogenase Ligands. (2025). PubMed. [Link]

  • L2HGDH Gene - L-2-Hydroxyglutarate Dehydrogenase. (n.d.). GeneCards. [Link]

  • The Roles of 2-Hydroxyglutarate. (n.d.). Frontiers in Oncology. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Structure, substrate specificity, and catalytic mechanism of human D-2-HGDH and insights into pathogenicity of disease-associated mutations. (2021). National Institutes of Health. [Link]

  • Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. [Link]

  • An overview of L-2-hydroxyglutarate dehydrogenase gene (L2HGDH) variants: a genotype-phenotype study. (n.d.). PubMed. [Link]

Sources

A Comprehensive Technical Guide to Sodium (S)-2-Hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Sodium (S)-2-hydroxypentanedioate, systematically known as the disodium salt of L-α-hydroxyglutaric acid, is a pivotal metabolite whose significance extends across fundamental biochemistry to the forefront of oncological research. While structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), its biological role and that of its enantiomer, (R)-2-hydroxypentanedioate (D-2-HG), are dramatically divergent. In normal physiology, the (S)-enantiomer is a benign product of promiscuous enzyme activity, maintained at low levels by the dedicated enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH).[1]

However, the landscape of cellular metabolism is profoundly altered in certain cancers. Gain-of-function mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes lead to the neomorphic reduction of α-KG, producing vast quantities of the oncometabolite D-2-HG.[2][3] This accumulation competitively inhibits α-KG-dependent dioxygenases, inducing widespread epigenetic dysregulation and blocking cellular differentiation, thereby driving tumorigenesis.[3][4][5]

This critical distinction between the L- and D-enantiomers necessitates precise and reliable analytical standards for their independent quantification.[6][7] Sodium (S)-2-hydroxypentanedioate serves as this essential standard for researchers investigating metabolic pathways, developing novel cancer diagnostics, and exploring therapeutic strategies that target IDH-mutant cancers. This guide provides an in-depth examination of its chemical properties, biological context, synthesis, and analytical quantification for professionals in metabolic research and drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of Sodium (S)-2-hydroxypentanedioate is paramount for its use as an analytical standard. It is the disodium salt of the (S)-enantiomer of 2-hydroxyglutaric acid.[8][9][10]

Chemical Structure:

  • IUPAC Name: Sodium (2S)-2-hydroxypentanedioate

  • Synonyms: Disodium (S)-2-hydroxyglutarate, L-α-Hydroxyglutaric acid disodium salt[8][11][12]

  • Chirality: The stereocenter at the C2 carbon, bearing the hydroxyl group, is in the (S) configuration.

Data Summary Table

For ease of reference, the key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₆Na₂O₅[8][10][11]
Molecular Weight 192.08 g/mol [10][11]
CAS Number 63512-50-5[8][11][12]
Appearance Solid[13]
Solubility Soluble in water. Insoluble in ethanol and DMSO.[13]
Storage Conditions 2-8°C, under inert atmosphere.[11][14]
Canonical SMILES C(CC(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+][13]

The Dichotomy of Function: Biological Significance

The biological importance of (S)-2-hydroxypentanedioate is best understood in contrast to its enantiomer, the oncometabolite (R)-2-hydroxypentanedioate (D-2-HG). While chemically almost identical, their metabolic origins and cellular impacts are profoundly different.

  • (S)-2-HG (L-2-HG): In healthy cells, L-2-HG is generated at low levels through the "promiscuous" activity of enzymes like malate dehydrogenase (MDH) and lactate dehydrogenase (LDHA), which can mistakenly reduce α-ketoglutarate.[15] Its accumulation is prevented by the specific enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes it back to α-KG. Accumulation of L-2-HG due to L2HGDH mutations is associated with the rare metabolic disorder L-2-hydroxyglutaric aciduria.[6]

  • (R)-2-HG (D-2-HG): This enantiomer is not typically produced in significant amounts in normal cells. Its dramatic accumulation is a hallmark of cancers with mutations in IDH1 or IDH2.[2][3] The mutant IDH enzyme acquires a new function: reducing α-KG to D-2-HG.[3][15] D-2-HG acts as a competitive inhibitor of numerous α-KG-dependent enzymes, including histone and DNA demethylases, leading to a hypermethylated state that promotes cancer development.[5]

This metabolic divergence is a critical area of research, making the ability to distinguish between the two enantiomers essential for diagnosing and studying IDH-mutant cancers.[7]

metabolic_pathway akg α-Ketoglutarate (α-KG) l2hg (S)-2-Hydroxyglutarate (L-2-HG) akg->l2hg Wild-Type MDH/LDHA (promiscuous activity) d2hg (R)-2-Hydroxyglutarate (D-2-HG) Oncometabolite akg->d2hg Mutant IDH1/2 l2hg->akg L2HGDH epigenetics Epigenetic Dysregulation d2hg->epigenetics Inhibition of α-KG-dependent dioxygenases tca TCA Cycle tca->akg Normal Metabolism

Caption: Metabolic pathways for the generation of L-2-HG and D-2-HG from α-ketoglutarate.

Illustrative Protocol: Stereoselective Synthesis

The synthesis of enantiomerically pure Sodium (S)-2-hydroxypentanedioate is crucial for its use as an analytical standard. While various routes exist, a common and reliable laboratory-scale approach involves the stereoselective enzymatic reduction of a prochiral precursor.

Principle: This protocol utilizes a dehydrogenase enzyme that stereoselectively reduces the ketone of α-ketoglutarate to the (S)-hydroxyl group, using NADH as a cofactor. The enzyme's chiral active site ensures the exclusive formation of the desired (S)-enantiomer.

Step-by-Step Methodology
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Reagent Addition: Dissolve disodium α-ketoglutarate (1.0 eq) and NADH (1.1 eq) in the buffer.

  • Initiation: Add a suitable L-2-hydroxyglutarate-producing enzyme (e.g., malate dehydrogenase, which has known promiscuous activity) to initiate the reaction.[15] Maintain constant stirring at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by measuring the consumption of NADH via UV spectrophotometry at 340 nm. The reaction is complete when the absorbance at 340 nm stabilizes.

  • Quenching: Terminate the reaction by denaturing the enzyme, for example, by adding an equal volume of ice-cold methanol or by heat inactivation.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet the denatured protein.

    • Isolate the supernatant containing the product.

    • Purify the (S)-2-hydroxypentanedioate from unreacted starting material and buffer salts using anion-exchange chromatography.

  • Salt Formation & Isolation: Pool the product-containing fractions, adjust the pH to neutral with NaOH, and lyophilize to obtain the final product, Sodium (S)-2-hydroxypentanedioate, as a solid.

  • Validation: Confirm the identity and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. Enantiomeric purity should be confirmed using a chiral chromatography method (see Section 5).

synthesis_workflow start 1. Reaction Setup (Buffer, α-KG, NADH) reaction 2. Enzymatic Reduction (L-2-HG producing enzyme) start->reaction monitor 3. Monitor NADH Consumption (A₃₄₀) reaction->monitor quench 4. Quench Reaction monitor->quench purify 5. Purification (Anion-Exchange Chromatography) quench->purify isolate 6. Lyophilization purify->isolate validate 7. QC Analysis (NMR, MS, Chiral LC) isolate->validate

Caption: Workflow for the enzymatic synthesis and purification of Sodium (S)-2-hydroxypentanedioate.

Analytical Methodologies: Chiral Quantification by LC-MS/MS

Distinguishing and quantifying the (S)- and (R)-enantiomers of 2-hydroxyglutarate in complex biological matrices is a significant analytical challenge that is typically addressed with liquid chromatography-mass spectrometry (LC-MS).[5][6]

Principle: Enantiomers have identical physical properties and thus cannot be separated by standard chromatography. Two main strategies are employed:

  • Chiral Chromatography: Uses a stationary phase (column) that is itself chiral, leading to differential interaction and retention times for the two enantiomers.

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard (non-chiral) column.[6][16]

Step-by-Step Protocol (Chiral Derivatization Approach)
  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard solution (e.g., ¹³C-labeled 2-HG).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min).

    • Transfer the supernatant to a new tube and dry completely under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution containing a chiral derivatizing agent, such as (+)-O,O-diacetyl-L-tartaric anhydride (DATAN), in a suitable solvent system (e.g., pyridine/acetonitrile).[16]

    • Incubate the reaction at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to form diastereomers.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 column.

    • Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the diastereomers using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the concentrations of (S)-2-HG and (R)-2-HG by comparing the peak area ratios of the endogenous analytes to their respective stable isotope-labeled internal standards against a calibration curve prepared with known standards, including Sodium (S)-2-hydroxypentanedioate.

analysis_workflow sample 1. Sample Collection (Add Internal Standard) extract 2. Protein Precipitation & Supernatant Extraction sample->extract derivatize 3. Chiral Derivatization extract->derivatize lcms 4. LC-MS/MS Analysis (Reverse Phase C18) derivatize->lcms quantify 5. Data Processing & Quantification lcms->quantify

Caption: General workflow for the quantification of 2-HG enantiomers using LC-MS/MS.

Applications in Research and Drug Development

Sodium (S)-2-hydroxypentanedioate is an indispensable tool for advancing our understanding of cancer metabolism and developing new therapeutic avenues.

  • Analytical Standard: Its primary role is as a certified reference material for the development and validation of analytical methods to quantify L-2-HG in biological samples. This is critical for studies aiming to differentiate the metabolic profiles of IDH-wild-type versus IDH-mutant tumors.[6][16]

  • Enzyme Kinetics: It serves as a substrate for studying the activity and kinetics of L-2-hydroxyglutarate dehydrogenase (L2HGDH), aiding in the investigation of metabolic disorders like 2-hydroxyglutaric aciduria.

  • Biomarker Research: Accurate measurement of the L-2-HG/D-2-HG ratio can serve as a powerful diagnostic or prognostic biomarker in oncology.[7][16] Research has shown that while D-2-HG is the primary oncometabolite from mutant IDH, L-2-HG can also accumulate under conditions like hypoxia and may play a role in T-cell fate decisions, adding another layer of complexity to the tumor microenvironment.[6][15]

  • Mechanism of Action Studies: By providing a clean standard for L-2-HG, researchers can investigate its specific downstream effects on cellular processes, separate from the well-documented oncogenic effects of D-2-HG.

References

  • Sodium;(2S)-2-hydroxypentanoate | C5H9NaO3 | CID 101939461 . PubChem. [Link]

  • The Roles of 2-Hydroxyglutarate . Frontiers in Oncology. [Link]

  • Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates . PMC - PubMed Central. [Link]

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry . PMC - NIH. [Link]

  • 2-Hydroxyglutarate is not a metabolite; d-2-hydroxyglutarate and l-2-hydroxyglutarate are! . PNAS. [Link]

  • Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS . Agilent. [Link]

  • 2-Hydroxyglutarate in Cancer Cells . PMC - PubMed Central - NIH. [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS . bioRxiv. [Link]

  • Metabolic functions of misunderstood D-2-hydroxyglutarate . The Innovation. [Link]

  • Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate . PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Natural Sources and Synthesis of L-2-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-2-hydroxyglutarate (L-2HG), a stereoisomer of 2-hydroxyglutarate, has emerged from relative obscurity to become a molecule of significant interest in biomedical research. Initially identified as a key metabolite in the rare neurometabolic disorder L-2-hydroxyglutaric aciduria, its roles have expanded to include cellular signaling, epigenetic regulation, and as a potential biomarker in various physiological and pathological states, including hypoxia and cancer.[1][2] This technical guide provides an in-depth exploration of the natural origins of L-2HG, from its endogenous production in mammalian systems to its presence in microbial ecosystems. Furthermore, we present a detailed overview of the synthetic methodologies available for obtaining L-2HG, encompassing both bio-based and chemical approaches. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of L-2HG's origins and the practical means of its procurement for investigative purposes.

Introduction: The Significance of L-2-Hydroxyglutarate

L-2-hydroxyglutarate is a five-carbon dicarboxylic acid that is structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). Its biological importance stems from its ability to act as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that play crucial roles in a variety of cellular processes, including histone and DNA demethylation, collagen synthesis, and the hypoxic response.[3][4] The accumulation of L-2HG can, therefore, have profound effects on cellular metabolism and epigenetic landscapes.

This guide is structured to provide a comprehensive understanding of L-2HG, beginning with its natural occurrences and delving into the practical aspects of its synthesis.

Natural Sources of L-2-Hydroxyglutarate

L-2HG is found in a variety of biological systems, arising from both endogenous metabolic pathways and microbial activity.

Endogenous Production in Mammalian Cells

In mammalian cells, L-2HG is primarily generated through the "promiscuous" catalytic activity of certain metabolic enzymes, most notably lactate dehydrogenase A (LDHA) and malate dehydrogenase (MDH).[3][4][5] These enzymes, which normally catalyze the reduction of pyruvate and oxaloacetate, respectively, can also reduce α-ketoglutarate to L-2HG, albeit with lower efficiency.[3][6]

The production of L-2HG is significantly enhanced under specific physiological conditions:

  • Hypoxia: In low-oxygen environments, the cellular redox state shifts, leading to an accumulation of NADH. This increased NADH/NAD+ ratio favors the reductive carboxylation of α-KG to L-2HG by LDHA and MDH.[3][7]

  • Acidosis: An acidic environment promotes the protonation of α-KG, which increases its affinity for the active site of LDHA, thereby enhancing L-2HG production.[3][4][6]

The primary metabolic precursor for endogenous L-2HG is glutamine, which is readily converted to α-KG.[8] Under normal physiological conditions, the concentration of L-2HG is kept low by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes L-2HG back to α-KG.[2][9] In the inherited metabolic disorder L-2-hydroxyglutaric aciduria, mutations in the L2HGDH gene lead to a pathological accumulation of L-2HG.[2]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG_cytosol α-Ketoglutarate Glutamate->aKG_cytosol L2HG_cytosol L-2-Hydroxyglutarate aKG_cytosol->L2HG_cytosol Promiscuous Activity aKG_mito α-Ketoglutarate aKG_cytosol->aKG_mito Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA L2HG_mito L-2-Hydroxyglutarate L2HG_cytosol->L2HG_mito LDHA LDHA MDH1 MDH1 aKG_mito->L2HG_mito Promiscuous Activity L2HG_mito->aKG_mito Metabolite Repair L2HGDH L2HGDH MDH2 MDH2

Figure 1: Endogenous production and degradation of L-2-hydroxyglutarate in mammalian cells.

Microbial Production

L-2HG is also a product of microbial metabolism, found in fermented foods and potentially produced by the gut microbiota.

  • Fermented Foods: Certain lactic acid bacteria, such as Lactobacillus sanfranciscensis and Lactobacillus reuteri, have been shown to produce 2-hydroxyglutarate during sourdough fermentation by utilizing α-ketoglutarate as an electron acceptor.[10] While the presence of 2-hydroxyglutarate in other fermented products like beer and wine is known, specific quantification of the L-enantiomer is not widely reported.[8][11][12]

  • Gut Microbiome: The complex ecosystem of the human gut contains a vast array of microorganisms capable of producing a diverse range of metabolites. While direct evidence for L-2HG production by specific gut commensals is an active area of research, the metabolic capabilities of many gut bacteria suggest that they could contribute to the host's L-2HG pool.

  • Engineered Microorganisms: For industrial applications, microorganisms can be genetically engineered for the large-scale production of L-2HG. For instance, Corynebacterium glutamicum, a bacterium widely used in the production of amino acids, has been successfully engineered to produce L-2HG from glucose.[9]

Synthesis of L-2-Hydroxyglutarate

The synthesis of L-2HG can be achieved through both enzymatic and chemical methods, each offering distinct advantages.

Enzymatic Synthesis

The promiscuous activity of dehydrogenases can be harnessed for the stereoselective synthesis of L-2HG. This method is advantageous due to its high specificity, yielding the desired L-enantiomer with high purity.[3][4][6]

Table 1: Key Reagents and Equipment for Enzymatic Synthesis of L-2HG

Reagent/EquipmentSupplierPurpose
α-Ketoglutaric acid disodium saltSigma-AldrichSubstrate
NADH, disodium saltSigma-AldrichCofactor
Lactate Dehydrogenase (from rabbit muscle)Sigma-AldrichBiocatalyst
Malate Dehydrogenase (from porcine heart)Sigma-AldrichAlternative Biocatalyst
Tris-HCl bufferVariousReaction buffer
Dowex 50W-X8 ion-exchange resinSigma-AldrichPurification
HPLC system with a chiral columnVariousPurity analysis and enantiomeric excess determination
  • Reaction Setup:

    • Prepare a 100 mM Tris-HCl buffer, pH 7.5.

    • Dissolve α-ketoglutaric acid disodium salt in the Tris-HCl buffer to a final concentration of 50 mM.

    • Dissolve NADH in the Tris-HCl buffer to a final concentration of 60 mM.

    • In a reaction vessel, combine the α-ketoglutarate solution and the NADH solution.

  • Enzymatic Reaction:

    • Add lactate dehydrogenase (or malate dehydrogenase) to the reaction mixture to a final concentration of 10-20 units/mL.

    • Incubate the reaction at 37°C with gentle agitation for 12-24 hours.

    • Monitor the progress of the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Reaction Quenching and Purification:

    • Terminate the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the mixture to pellet the precipitated enzyme.

    • Apply the supernatant to a Dowex 50W-X8 (H+ form) column to remove unreacted starting materials and buffer salts.

    • Elute the L-2HG with deionized water.

    • Lyophilize the collected fractions to obtain the purified L-2HG.

  • Characterization:

    • Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess using chiral HPLC.[13]

cluster_workflow Enzymatic Synthesis Workflow Start Reaction Setup (α-KG, NADH, Buffer) Reaction Enzymatic Reaction (Add LDH/MDH, Incubate) Start->Reaction Monitoring Reaction Monitoring (A340nm) Reaction->Monitoring Monitoring->Reaction Continue Incubation Quench Reaction Quenching (Methanol) Monitoring->Quench Reaction Complete Purification Purification (Ion-Exchange Chromatography) Quench->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Product Pure L-2-Hydroxyglutarate Characterization->Product

Figure 2: Workflow for the enzymatic synthesis of L-2-hydroxyglutarate.

Chemical Synthesis

Chemical synthesis offers a scalable approach to produce L-2HG, although it may require more complex procedures to achieve high enantiomeric purity. A common strategy involves the stereoselective reduction of a prochiral precursor or the use of a chiral starting material. One plausible route starts from the readily available and chiral L-glutamic acid.

This protocol is adapted from the synthesis of related hydroxy acids and represents a viable, though not exhaustively optimized, route.[14]

  • Diazotization of L-Glutamic Acid:

    • Dissolve L-glutamic acid in an aqueous solution of a weak acid (e.g., acetic acid).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature at 0°C. This reaction will generate nitrous acid in situ, which will convert the primary amine of glutamic acid to a diazonium salt.

    • The unstable diazonium salt will then decompose, releasing nitrogen gas and forming a carbocation, which is subsequently attacked by water to yield L-2-hydroxyglutaric acid.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the synthesized L-2HG using NMR, IR, and mass spectrometry.

    • Verify the stereochemical integrity using polarimetry or chiral chromatography.

Table 2: Comparison of Synthesis Methods

FeatureEnzymatic SynthesisChemical Synthesis
Stereoselectivity Excellent (typically >99% ee)Variable, depends on the specific method
Reaction Conditions Mild (physiological pH and temperature)Can involve harsh reagents and temperatures
Scalability Can be challenging for very large scalesGenerally more scalable
Purification Often simpler due to high specificityMay require more extensive purification
Cost Enzymes and cofactors can be expensiveReagents may be less expensive, but process can be complex

Analysis and Characterization of L-2-Hydroxyglutarate

Accurate quantification and characterization of L-2HG are crucial for research applications. Due to the presence of its stereoisomer, D-2-hydroxyglutarate, methods that can distinguish between the two are essential.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the detection and quantification of L-2HG.[5][15][16][17]

  • Chiral Chromatography: To separate L-2HG from D-2HG, chiral chromatography columns are employed in both GC and LC systems.[13]

  • Derivatization: Derivatization with a chiral reagent, such as diacetyl-L-tartaric anhydride (DATAN), can be used to form diastereomers that are separable on a standard achiral column.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity of the synthesized L-2HG.

Conclusion

L-2-hydroxyglutarate is a metabolite of growing importance with diverse biological roles. Understanding its natural sources, from endogenous production to microbial synthesis, provides a crucial context for its physiological and pathological significance. For researchers investigating the functions of L-2HG, a reliable supply of this molecule is essential. This guide has detailed both enzymatic and chemical synthesis strategies, providing the theoretical background and practical protocols to enable its production in a laboratory setting. The choice of synthesis method will depend on the specific requirements of the research, including the desired scale, purity, and available resources. With the methodologies outlined herein, the scientific community is better equipped to explore the multifaceted roles of L-2-hydroxyglutarate in health and disease.

References

  • Intlekofer, A. M., & Thompson, C. B. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH.
  • Rzem, R., et al. (2004). A gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase is mutated in L-2-hydroxyglutaric aciduria. Proceedings of the National Academy of Sciences, 101(48), 16849-16854.
  • Haupka, L. C., et al. (2021). Fermentative Production of l-2-Hydroxyglutarate by Engineered Corynebacterium glutamicum via Pathway Extension of l-Lysine Biosynthesis. Frontiers in Bioengineering and Biotechnology, 9, 644963.
  • Dowdy, T., & Larion, M. (2024).
  • Struys, E. A., et al. (2004). Determination of D- and L-2-hydroxyglutarate in urine by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical chemistry, 50(8), 1391-1395.
  • Mullen, A. R., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54383.
  • Nadtochiy, S. M., et al. (2017). L-2-hydroxyglutarate production arises from noncanonical enzyme function at acidic pH.
  • Steenweg, M. E., et al. (2010). L-2-hydroxyglutaric aciduria. In GeneReviews®.
  • Chen, B., et al. (2011). Asymmetric synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biocatalysis and Agricultural Biotechnology, 1(1), 1-13.
  • Vermeulen, N., et al. (2010). Metabolic pathway of α-ketoglutarate in Lactobacillus sanfranciscensis and Lactobacillus reuteri during sourdough fermentation. Journal of Applied Microbiology, 109(3), 857-867.
  • ScienceDaily. (2025). Four strange secrets scientists just found in beer and wine. Retrieved from [Link]

  • Cooper, A. J., & Meister, A. (2014). The enzymology of 2-hydroxyglutarate, 2-hydroxyglutaramate and 2-hydroxysuccinamate and their relationship to oncometabolites. The FASEB Journal, 28(11), 4587-4596.
  • Intlekofer, A. M., et al. (2015).
  • Patel, R. N. (2008). Biocatalysis as a useful tool in asymmetric synthesis: an assessment of recently granted patents (2004–2007).
  • van der Gaag, M. S., et al. (2000). Moderate consumption of beer, red wine and spirits has counteracting effects on plasma antioxidants in middle-aged men. European journal of clinical nutrition, 54(7), 586-591.
  • Stuani, L., et al. (2017). Utilization of a-Ketoglutarate for Synthesis of 2-Hydroxyglutarate Oncometabolite Promotes Catabolic Flexibility, Redox Perturbation and Mitochondrial Activity That Supports Chemoresistance in IDH1 Mutant Acute Myeloid Leukemia. Blood, 130(Supplement 1), 133.
  • Intlekofer, A. M., & Thompson, C. B. (2017). L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH.
  • Kaur, J., et al. (2020). Optimization of Β-Galactosidase Produced by a Potential Lactic Acid Bacteria Lactobacillus casei MB2 Isolated from. International Journal of Current Microbiology and Applied Sciences, 9(6), 2319-2326.
  • Kanazawa University. (2019).
  • Chen, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808930.
  • UC Davis. (2018). Lactobacillus fructivorans. Viticulture and Enology.
  • Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 958-975.
  • Wise, D. R., et al. (2011).

Sources

An In-Depth Technical Guide to the Toxicological Profile of (S)-2-Hydroxypentanedioate and Its Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule at the Crossroads of Metabolism and Epigenetics

(S)-2-Hydroxypentanedioate, also known as L-2-hydroxyglutarate (L-2HG), is an endogenous metabolite that has garnered significant scientific attention for its role as an "oncometabolite" and its association with the rare neurometabolic disorder, L-2-hydroxyglutaric aciduria (L-2HGA). While its pathophysiological implications are increasingly understood, a comprehensive toxicological profile based on standardized regulatory guidelines is notably absent. This guide provides a detailed overview of the known biological and potential toxicological effects of (S)-2-hydroxypentanedioate and its salts. By synthesizing the available scientific literature, this document aims to equip researchers and drug development professionals with the critical knowledge needed to assess the safety of this molecule and to design appropriate toxicological evaluations. We will delve into its mechanism of action, what can be inferred from its role in disease, and the standard methodologies required for a thorough toxicological assessment.

Chemical Identity and Metabolic Context

(S)-2-Hydroxypentanedioate is the chiral S-enantiomer of 2-hydroxyglutarate. It is a five-carbon dicarboxylic acid that is structurally similar to the Krebs cycle intermediate, α-ketoglutarate (α-KG)[1][2]. In healthy cells, L-2HG is present at low levels and is produced by the "promiscuous" activity of enzymes such as malate dehydrogenase and lactate dehydrogenase on α-KG[1][2]. Its degradation is primarily mediated by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH)[1][2][3].

The salts of (S)-2-hydroxypentanedioate, such as the disodium salt, are often used in experimental settings for their increased solubility in aqueous solutions.

cluster_tca Krebs Cycle cluster_l2hg_metabolism L-2HG Metabolism alpha-KG α-Ketoglutarate MDH Malate Dehydrogenase (MDH) & Lactate Dehydrogenase (LDHA) (promiscuous activity) alpha-KG->MDH L2HG (S)-2-Hydroxypentanedioate (L-2HG) L2HGDH L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) L2HG->L2HGDH Oxidation MDH->L2HG Reduction L2HGDH->alpha-KG caption Metabolic pathway of (S)-2-hydroxypentanedioate (L-2HG).

Figure 1: Metabolic pathway of (S)-2-hydroxypentanedioate (L-2HG).

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive ADME profile for (S)-2-hydroxypentanedioate is not available in the public domain. However, insights can be drawn from its physicochemical properties and its role in the metabolic disorder L-2HGA. As a small, water-soluble organic acid, it is likely to be absorbed from the gastrointestinal tract and distributed via the bloodstream. In individuals with L-2HGA, elevated levels of L-2HG are found in the urine, plasma, and cerebrospinal fluid, indicating that it can cross the blood-brain barrier[1][2]. Its primary metabolic pathway is its oxidation back to α-ketoglutarate by L2HGDH[1][2][3]. When L2HGDH is deficient, L-2HG accumulates and is excreted in the urine. The toxicokinetics of its salts would be expected to be similar to the parent acid following dissociation.

Primary Mechanism of Toxicity: Inhibition of α-Ketoglutarate-Dependent Dioxygenases

The principal mechanism underlying the biological effects of (S)-2-hydroxypentanedioate is its action as a competitive inhibitor of α-KG-dependent dioxygenases[4]. This family of enzymes plays a crucial role in a wide range of cellular processes, including epigenetic regulation and collagen synthesis.

Epigenetic Alterations

L-2HG can inhibit histone demethylases (KDMs) and the TET family of DNA hydroxylases, leading to widespread changes in histone and DNA methylation patterns[1][5]. This can result in altered gene expression. For instance, L-2HG has been shown to promote the hypermethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with gene silencing[6]. These epigenetic changes are thought to be a key driver of the oncogenic and neurotoxic effects of L-2HG accumulation[1][5][7].

cluster_epigenetics Epigenetic Regulation L2HG (S)-2-Hydroxypentanedioate (L-2HG) Dioxygenase α-KG-Dependent Dioxygenase (e.g., KDM, TET) L2HG->Dioxygenase Competitive Inhibition alphaKG α-Ketoglutarate (α-KG) alphaKG->Dioxygenase Substrate Histone Histone Demethylation Dioxygenase->Histone Catalyzes DNA DNA Hydroxylation Dioxygenate Dioxygenate Dioxygenate->DNA Catalyzes caption Mechanism of L-2HG-mediated inhibition of dioxygenases.

Figure 2: Mechanism of L-2HG-mediated inhibition of dioxygenases.

Impairment of Collagen Synthesis

Prolyl and lysyl hydroxylases are α-KG-dependent dioxygenases essential for the post-translational modification and maturation of collagen. Inhibition of these enzymes by L-2HG can potentially lead to defects in collagen synthesis and stability[8].

Toxicological Endpoints

Due to the lack of standardized toxicological studies, this section will focus on the known adverse effects of L-2HG accumulation in the context of human disease and experimental models.

Acute Toxicity

No formal acute toxicity studies (e.g., LD50 determination) for (S)-2-hydroxypentanedioate or its salts are publicly available. A supplier of Sodium (S)-2-hydroxypentanedioate provides GHS hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Genotoxicity

There are no dedicated studies on the genotoxicity of (S)-2-hydroxypentanedioate. While its primary mechanism of action is epigenetic, the potential for indirect genotoxic effects through the generation of reactive oxygen species or other mechanisms cannot be ruled out without experimental data. The parent compound, glutaric acid, has been reported to be non-genotoxic in an Ames test[9][10].

Carcinogenicity

(S)-2-hydroxypentanedioate is considered an oncometabolite[1][2]. Its accumulation has been linked to an increased risk of brain tumors in individuals with L-2HGA and is implicated in the progression of clear cell renal cell carcinoma (ccRCC)[1][2][4]. The carcinogenic potential is thought to arise from its epigenetic effects, which can lead to the silencing of tumor suppressor genes and the activation of oncogenes[1][5].

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on (S)-2-hydroxypentanedioate according to OECD guidelines have not been reported. However, the accumulation of L-2HG in L-2HGA is associated with severe neurodevelopmental abnormalities, including delayed development and psychomotor retardation[1][2]. This strongly suggests that elevated levels of L-2HG can be detrimental to normal development, particularly of the central nervous system.

Neurotoxicity

The most well-documented toxic effect of elevated (S)-2-hydroxypentanedioate is neurotoxicity. L-2HGA is characterized by a range of neurological symptoms, including epilepsy, hypotonia, and extrapyramidal symptoms[1][2]. The underlying mechanisms are complex and are thought to involve excitotoxicity, oxidative stress, and impaired brain energy metabolism, in addition to the epigenetic effects that can impair neuronal differentiation[5][11].

Immunotoxicity

Recent studies have indicated that L-2HG can modulate the function of immune cells. It has been shown to activate the transcription factor HIF-1α in macrophages, promoting a pro-inflammatory state[12]. Additionally, L-2HG can influence the epigenetic state and function of T cells, which may have implications for anti-tumor immunity[6].

Comparative Toxicology of (S)- and (R)-2-Hydroxyglutarate

Both enantiomers of 2-hydroxyglutarate are associated with human diseases and are considered oncometabolites. However, there are some key differences:

Feature(S)-2-Hydroxypentanedioate (L-2HG)(R)-2-Hydroxyglutarate (D-2HG)
Primary Origin Promiscuous enzyme activity (e.g., MDH, LDHA)[1][2]Mutant IDH1/2 enzymes[1][13]
Associated Disease L-2-hydroxyglutaric aciduria (L-2HGA)[1][2]D-2-hydroxyglutaric aciduria (D-2HGA); IDH-mutant cancers[12][13]
Enzyme Inhibition Generally a more potent inhibitor of certain α-KG-dependent dioxygenases in vitro[12]Potent inhibitor of α-KG-dependent dioxygenases[14]

Proposed Experimental Protocols for Toxicological Assessment

Given the significant data gaps, a comprehensive toxicological evaluation of (S)-2-hydroxypentanedioate and its salts would require a battery of standardized tests.

Genotoxicity Assessment
  • Bacterial Reverse Mutation Test (Ames Test) (OECD 471): This initial screening assay assesses the potential of a substance to induce gene mutations in bacteria[15].

    • Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.

    • The bacteria are exposed to various concentrations of (S)-2-hydroxypentanedioate, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The bacteria are plated on a histidine-deficient medium.

    • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies.

    • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to cause structural damage to chromosomes in mammalian cells[16][17][18].

    • Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance at several concentrations, with and without metabolic activation.

    • After a suitable incubation period, the cells are treated with a metaphase-arresting agent (e.g., colchicine).

    • Cells are harvested, fixed, and stained.

    • Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).

start Start prep_cells Prepare Mammalian Cell Cultures start->prep_cells expose Expose Cells to (S)-2-hydroxypentanedioate (+/- Metabolic Activation) prep_cells->expose incubate Incubate for a Defined Period expose->incubate arrest Add Metaphase-Arresting Agent incubate->arrest harvest Harvest, Fix, and Stain Cells arrest->harvest analyze Microscopic Analysis of Chromosomes harvest->analyze end End analyze->end caption Workflow for In Vitro Chromosomal Aberration Test.

Figure 3: Workflow for In Vitro Chromosomal Aberration Test.

Reproductive and Developmental Toxicity Screening
  • Reproduction/Developmental Toxicity Screening Test (OECD 421): This is a screening test to provide initial information on potential effects on male and female reproductive performance and on the development of offspring[19][20][21].

    • Male and female rats are dosed with (S)-2-hydroxypentanedioate for a pre-mating period (at least two weeks).

    • Animals are mated.

    • Dosing of females continues through gestation and early lactation.

    • Endpoints evaluated include mating behavior, fertility, pregnancy outcomes, and offspring viability and growth.

  • Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422): This study combines a 28-day repeated dose toxicity study with the OECD 421 protocol to provide a more comprehensive assessment of both systemic and reproductive toxicity[22][23][24][25][26].

Conclusion and Future Directions

The toxicological profile of (S)-2-hydroxypentanedioate is complex and not yet fully characterized through standard regulatory assays. Its well-established role as an oncometabolite and its association with the severe neurological disorder L-2HGA highlight its potential for significant biological activity, particularly with chronic exposure. The primary mechanism of action, the inhibition of α-KG-dependent dioxygenases, provides a strong basis for understanding its effects on epigenetics, cell differentiation, and metabolism.

For drug development professionals and researchers working with this molecule, it is crucial to recognize the existing data gaps. The absence of formal acute toxicity, genotoxicity, and reproductive toxicity data necessitates a cautious approach to handling and a thorough, case-by-case risk assessment. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to establish a comprehensive safety profile for (S)-2-hydroxypentanedioate and its salts. Future research should prioritize these standardized toxicological evaluations to enable a more complete understanding of the risks associated with exposure to this metabolically active compound.

References

  • Du, X., & Hu, H. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9, 651317. [Link]

  • Ryan, D. G., O'Neill, L. A. J., & Finlay, D. K. (2021). Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. Journal of Biological Chemistry, 297(6), 101501. [Link]

  • Du, X., & Hu, H. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9, 651317. [Link]

  • Li, F., & He, X. (2020). The oncometabolite L-2-hydroxyglutarate is a common product of dipteran larval development. PLoS ONE, 15(11), e0241511. [Link]

  • Paumgartten, F. J. R., et al. (2000). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). Archives of Toxicology, 74(8), 469-476. [Link]

  • L-2-hydroxyglutarate impairs neuronal differentiation through epigenetic activation of MYC expression. (2021). Cell Stem Cell, 28(7), 1257-1273.e10. [Link]

  • Teh, J. S. (1974). Toxicity of short-chain fatty acids and alcohols towards Cladosporium resinae. Applied Microbiology, 28(5), 840–844. [Link]

  • Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer, 4(2), 151–165. [Link]

  • Zhang, L., et al. (2021). Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice. Journal of Clinical Investigation, 131(4), e139542. [Link]

  • Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity. (2022). JCI Insight, 7(5), e151894. [Link]

  • Glutaric acid. (n.d.). PubChem. [Link]

  • In vitro Mammalian Chromosomal Aberration Test. (2017). U.S. Food and Drug Administration. [Link]

  • L-2-hydroxyglutarate dehydrogenase. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • The Role of Short Chain Fatty Acids in Inflammation and Body Health. (2021). International Journal of Molecular Sciences, 22(23), 12874. [Link]

  • OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. (2015). National Toxicology Program. [Link]

  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. (1995). [Link]

  • Differences between collagen hydroxylases and 2-oxoglutarate dehydrogenase in their inhibition by structural analogues of 2-oxoglutarate. (1982). The Biochemical Journal, 205(3), 553–559. [Link]

  • Glutaric acid Material Safety Data Sheet. (2021). [Link]

  • Health Benefits and Side Effects of Short-Chain Fatty Acids. (2020). Nutrients, 12(9), 2795. [Link]

  • 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition. (2023). Life Science Alliance, 6(11), e202302146. [Link]

  • Chromosome Aberration Test in vitro. (n.d.). Eurofins Germany. [Link]

  • 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. (2015). Cell Metabolism, 22(3), 428–437. [Link]

  • Hypoxia Induces Production of L-2-Hydroxyglutarate. (2015). Cell Metabolism, 22(1), 135–145. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779. [Link]

  • OECD 422: Combined repeated dose toxicity study (w/screening). (n.d.). Inotiv. [Link]

  • Chromosome Aberration Test. (n.d.). Charles River. [Link]

  • L-2-hydroxyglutarate impairs neuronal differentiation through epigenetic activation of MYC expression. (2021). Cell Stem Cell, 28(7), 1257-1273.e10. [Link]

  • The damaging effects of short chain fatty acids on Escherichia coli membranes. (2013). Applied Microbiology and Biotechnology, 97(20), 9135–9144. [Link]

  • The Ames Test. (n.d.). [Link]

  • ALDH inhibition decreases collagen production, increases matrix... (n.d.). ResearchGate. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

  • Gut microbiota. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. (n.d.). [Link]

  • Glutaric acid. (2020). The MAK-Collection for Occupational Health and Safety. [Link]

  • Ames II Short Procedure. (n.d.). Xenometrix. [Link]

  • Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate. (1998). Regulatory Toxicology and Pharmacology, 28(2), 111-117. [Link]

  • Combined Repeated-Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test of Calcium Nitrate Tetrahydrate in Sprague Dawley Rats. (2021). Toxicological Research, 37(4), 453–465. [Link]

  • Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH. (n.d.). Flashpoint srl. [Link]

Sources

Spontaneous Formation of (S)-2-Hydroxypentanedioate in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-hydroxypentanedioate, more commonly known as L-2-hydroxyglutarate (L-2HG), has emerged from relative obscurity to become a molecule of significant interest in cellular metabolism, oncology, and immunology. Once primarily associated with the rare neurometabolic disorder L-2-hydroxyglutaric aciduria, L-2HG is now recognized as a key oncometabolite and immunometabolite. This technical guide provides an in-depth exploration of the spontaneous, non-canonical formation of L-2HG in biological systems. It delves into the underlying biochemical mechanisms, the physiological and pathological contexts that favor its accumulation, and its profound impact on cellular function. Furthermore, this guide offers detailed, field-proven methodologies for the accurate detection and quantification of L-2HG, equipping researchers and drug development professionals with the essential knowledge and tools to investigate this fascinating molecule.

Introduction: The Enigmatic Rise of a Chiral Metabolite

(S)-2-hydroxypentanedioate (L-2-hydroxyglutarate) is a stereoisomer of 2-hydroxyglutarate (2-HG), a five-carbon dicarboxylic acid structurally analogous to the Krebs cycle intermediate α-ketoglutarate (α-KG)[1][2]. For many years, the focus of 2-HG research was predominantly on its D-enantiomer (D-2-hydroxyglutarate), famously produced by neomorphic mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes in various cancers[3][4]. However, a growing body of evidence has illuminated the distinct and crucial roles of L-2HG.

While not typically produced at high levels under normal physiological conditions, L-2HG can accumulate significantly in specific contexts, such as hypoxia and acidic environments, through non-canonical enzymatic activities[1][2]. This accumulation is not a random event but rather a regulated process with significant downstream consequences, including epigenetic modifications and alterations in cellular signaling pathways. This guide will dissect the nuances of L-2HG's spontaneous formation and its multifaceted biological implications.

The Biochemical Basis of (S)-2-Hydroxypentanedioate Formation: A Story of Enzymatic Promiscuity

Contrary to a truly "spontaneous" chemical reaction, the formation of (S)-2-hydroxypentanedioate in biological systems is primarily attributed to the "promiscuous" or side-activity of two key metabolic enzymes: Lactate Dehydrogenase (LDHA) and Malate Dehydrogenase (MDH) [1]. Under normal physiological conditions, these enzymes faithfully catalyze their primary reactions. However, under specific cellular stresses, their substrate specificity can be relaxed, leading to the reduction of α-ketoglutarate to L-2HG.

The Role of Lactate Dehydrogenase A (LDHA)

LDHA typically catalyzes the interconversion of pyruvate and lactate. However, under hypoxic conditions, where there is an accumulation of NADH and a shift towards anaerobic glycolysis, LDHA can utilize α-ketoglutarate as an alternative substrate, reducing it to L-2HG[1]. An acidic intracellular environment, often a consequence of increased lactate production, further enhances this promiscuous activity[1].

The Contribution of Malate Dehydrogenase (MDH)

Similarly, both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase, which are central to the malate-aspartate shuttle and the Krebs cycle, can also catalyze the NADH-dependent reduction of α-ketoglutarate to L-2HG[1]. The catalytic efficiency of this side reaction is significantly lower than their primary function but becomes physiologically relevant when cellular conditions, such as a high NADH/NAD+ ratio, favor it[1].

The following diagram illustrates the enzymatic pathways leading to the formation of (S)-2-hydroxypentanedioate.

L2HG_Formation Figure 1: Enzymatic Formation of (S)-2-Hydroxypentanedioate cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA alpha_KG_cytosol α-Ketoglutarate L2HG_cytosol (S)-2-Hydroxypentanedioate (L-2HG) alpha_KG_cytosol->L2HG_cytosol LDHA (Hypoxia, Acidosis) alpha_KG_cytosol->L2HG_cytosol MDH1 (High NADH/NAD+) alpha_KG_mito α-Ketoglutarate alpha_KG_cytosol->alpha_KG_mito Malate_cytosol Malate Oxaloacetate_cytosol Oxaloacetate Malate_cytosol->Oxaloacetate_cytosol MDH1 MDH1 MDH1 L2HG_mito (S)-2-Hydroxypentanedioate (L-2HG) alpha_KG_mito->L2HG_mito MDH2 (High NADH/NAD+) L2HG_mito->alpha_KG_mito Oxidation L2HGDH L2HGDH Malate_mito Malate Oxaloacetate_mito Oxaloacetate Malate_mito->Oxaloacetate_mito MDH2 MDH2 MDH2 L2HGDH->alpha_KG_mito L2HGDH

Caption: Enzymatic pathways for (S)-2-hydroxypentanedioate formation.

Cellular Contexts Favoring (S)-2-Hydroxypentanedioate Accumulation

The "spontaneous" formation of L-2HG is tightly linked to specific cellular states that create a permissive metabolic environment.

Hypoxia: The Primary Driver

Oxygen deprivation is a potent inducer of L-2HG accumulation[1][5]. Under hypoxic conditions, the electron transport chain is inhibited, leading to an increase in the NADH/NAD+ ratio. This redox imbalance drives the promiscuous reduction of α-ketoglutarate by LDHA and MDH.

Acidosis: A Compounding Factor

An acidic intracellular pH, often a consequence of the Warburg effect in cancer cells, enhances the affinity of LDHA for α-ketoglutarate, thereby promoting L-2HG synthesis[1].

Genetic Predisposition: L-2-Hydroxyglutaric Aciduria

L-2-hydroxyglutaric aciduria is a rare autosomal recessive disorder caused by mutations in the L2HGDH gene, which encodes the L-2-hydroxyglutarate dehydrogenase enzyme responsible for converting L-2HG back to α-ketoglutarate[1]. This genetic defect leads to a massive accumulation of L-2HG in various tissues, particularly the brain, resulting in severe neurological symptoms.

Biological Consequences of (S)-2-Hydroxypentanedioate Accumulation

The accumulation of L-2HG is not a benign metabolic event. Its structural similarity to α-ketoglutarate allows it to act as a competitive inhibitor of a large family of α-ketoglutarate-dependent dioxygenases, which play critical roles in a variety of cellular processes[1][6].

Epigenetic Reprogramming

L-2HG inhibits the activity of TET (Ten-Eleven Translocation) enzymes, which are responsible for the demethylation of DNA, and Jumonji-C domain-containing histone demethylases[1][6]. This inhibition leads to a hypermethylated state of both DNA and histones, resulting in widespread changes in gene expression.

Modulation of the Hypoxia Response

By inhibiting prolyl hydroxylases, another class of α-ketoglutarate-dependent dioxygenases, L-2HG can lead to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α)[1]. This creates a positive feedback loop that further enhances the hypoxic response.

Immunomodulatory Functions

Recent studies have identified L-2HG as an "immunometabolite." In activated T-cells, L-2HG accumulation can influence their differentiation and function, highlighting a novel link between metabolism and the immune response.

The following diagram illustrates the downstream effects of (S)-2-hydroxypentanedioate accumulation.

L2HG_Effects Figure 2: Downstream Effects of (S)-2-Hydroxypentanedioate Accumulation cluster_epigenetics Epigenetic Regulation cluster_hypoxia Hypoxia Response cluster_immunity Immune Modulation L2HG (S)-2-Hydroxypentanedioate (L-2HG) TET_enzymes TET Enzymes L2HG->TET_enzymes inhibits JmjC_demethylases JmjC Histone Demethylases L2HG->JmjC_demethylases inhibits Prolyl_hydroxylases Prolyl Hydroxylases L2HG->Prolyl_hydroxylases inhibits T_cell_differentiation T-Cell Differentiation L2HG->T_cell_differentiation influences DNA_hypermethylation DNA Hypermethylation TET_enzymes->DNA_hypermethylation leads to Histone_hypermethylation Histone Hypermethylation JmjC_demethylases->Histone_hypermethylation leads to HIF1a_stabilization HIF-1α Stabilization Prolyl_hydroxylases->HIF1a_stabilization leads to Immune_function Altered Immune Function T_cell_differentiation->Immune_function results in

Caption: Downstream effects of (S)-2-hydroxypentanedioate accumulation.

Methodologies for the Detection and Quantification of (S)-2-Hydroxypentanedioate

The accurate measurement of L-2HG, and its distinction from the D-enantiomer, is critical for understanding its biological roles. Due to their identical mass, the separation of these stereoisomers requires chiral-specific analytical techniques.

Sample Preparation: A Critical First Step

Proper sample preparation is paramount for accurate quantification. A typical workflow involves:

  • Cell/Tissue Lysis: Homogenization in a cold solvent (e.g., 80% methanol) to quench metabolic activity and extract metabolites.

  • Protein Precipitation: Centrifugation to remove cellular debris and proteins.

  • Supernatant Collection: The supernatant containing the metabolites is collected for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Derivatization

LC-MS/MS is a highly sensitive and specific method for metabolite quantification. To separate the 2-HG enantiomers, a chiral derivatization step is often employed.

Protocol: Chiral Derivatization with Diacetyl-L-tartaric anhydride (DATAN) [7][8]

  • Dry Down: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Reconstitute the dried extract in a solution of DATAN in a suitable solvent (e.g., dichloromethane/acetic acid). Incubate at an elevated temperature (e.g., 75°C) to facilitate the reaction.

  • Dry Down Again: Remove the derivatization reagent by evaporation.

  • Reconstitution: Resuspend the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The resulting diastereomers can be separated on a standard C18 reversed-phase column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

GC-MS offers an alternative approach that avoids chemical derivatization for chiral separation.

Protocol: GC-MS Analysis of 2-HG Enantiomers

  • Derivatization for Volatility: The extracted metabolites are first derivatized (e.g., silylation) to increase their volatility for GC analysis.

  • GC Separation: The derivatized sample is injected into a GC system equipped with a chiral column (e.g., a cyclodextrin-based column). The enantiomers will have different retention times on the chiral stationary phase.

  • MS Detection: The separated enantiomers are then detected and quantified by a mass spectrometer.

The following diagram outlines a typical workflow for the quantification of (S)-2-hydroxypentanedioate.

L2HG_Quantification_Workflow Figure 3: Workflow for (S)-2-Hydroxypentanedioate Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS/MS cluster_gcms GC-MS Sample Biological Sample (Cells, Tissue, etc.) Lysis Metabolite Extraction Sample->Lysis Centrifugation Protein Precipitation Lysis->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Chiral_Derivatization Chiral Derivatization (e.g., DATAN) Supernatant->Chiral_Derivatization Volatility_Derivatization Volatility Derivatization (e.g., Silylation) Supernatant->Volatility_Derivatization LC_Separation Reversed-Phase LC Separation Chiral_Derivatization->LC_Separation MS_Detection_LC Tandem MS Detection LC_Separation->MS_Detection_LC GC_Separation Chiral GC Separation Volatility_Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC

Caption: Workflow for (S)-2-hydroxypentanedioate quantification.

Quantitative Data Summary

The intracellular concentrations of L-2HG can vary significantly depending on the cell type and the degree of hypoxia. The following table summarizes representative data from the literature.

Cell LineOxygen Condition(S)-2-Hydroxypentanedioate (L-2HG) Concentration (µM)Reference
SF188 (Glioblastoma)0.5% O₂304 ± 81[Intlekofer et al., 2015][1]
C2C12 (Myoblast)2% O₂~3[Chakraborty et al., 2019][1]

Implications for Drug Development

The discovery of L-2HG's role in cancer and immune regulation has opened up new avenues for therapeutic intervention.

  • Targeting L-2HG Synthesis: Inhibitors of LDHA and MDH could potentially reduce L-2HG levels and mitigate its downstream effects.

  • Exploiting L-2HG-Induced Vulnerabilities: The epigenetic alterations induced by L-2HG may create specific vulnerabilities in cancer cells that can be targeted with novel therapies.

  • Immunomodulatory Therapies: Modulating L-2HG levels in immune cells could be a novel strategy for enhancing anti-tumor immunity.

Conclusion

The spontaneous formation of (S)-2-hydroxypentanedioate, driven by the promiscuous activity of key metabolic enzymes under cellular stress, represents a fascinating example of how metabolic reprogramming can have profound effects on cellular function. From its role as an oncometabolite that drives epigenetic alterations to its emerging function as a modulator of the immune response, L-2HG is a molecule of immense interest. The continued development of robust analytical methods for its specific quantification will be crucial for unraveling its complex biology and for the development of novel therapeutic strategies targeting the pathways it governs.

References

  • Du, X., & Hu, H. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9, 651317. [Link]

  • Mullen, A. R., & DeBerardinis, R. J. (2012). Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate. Journal of Biological Chemistry, 287(49), 41249-41255. [Link]

  • Lennon, J. C., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Lennon, J. C., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Mullen, A. R., & DeBerardinis, R. J. (2012). (PDF) Synthesis of [1‐13C‐5‐12C]‐alpha‐ketoglutarate enables noninvasive detection of 2‐hydroxyglutarate. ResearchGate. [Link]

  • Measurement of 2-hydroxyglutarate enantiomers in serum by chiral gas chromatography-tandem mass spectrometry and its application as a biomarker for IDH mutant gliomas. ResearchGate. [Link]

  • 5-Methylcytosine. Wikipedia. [Link]

  • Oldham, W. M., et al. (2015). Hypoxia-mediated increases in L-2-hydroxyglutarate coordinate the metabolic response to reductive stress. Cell Metabolism, 22(2), 291-303. [Link]

  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. ResearchGate. [Link]

  • Intlekofer, A. M., et al. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Nature Chemical Biology, 13(5), 494-500. [Link]

  • Koivunen, P., & Gottlieb, E. (2014). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 21(7), 1036-1050. [Link]

  • Li, F., et al. (2017). Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry. Metabolites, 7(4), 53. [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC. [Link]

  • Hypoxia Induces Production of L-2-Hydroxyglutarate. ResearchGate. [Link]

  • Oldham, W. M., et al. (2015). Hypoxia-Mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress. Cell Metabolism, 22(2), 291-303. [Link]

  • Struys, E. A. (2015). Novel Insight into 2-Hydroxyglutarate Production in Human Cells. Journal of Molecular and Genetic Medicine, s2. [Link]

  • Tyrakis, P. A., et al. (2019). Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. Journal of Biological Chemistry, 294(30), 11431-11443. [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of L-2-Hydroxyglutarate in Biological Matrices by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-2-hydroxyglutarate (L-2HG) is an oncometabolite implicated in a variety of metabolic disorders and cancers.[1] Accurate and robust quantification of L-2HG is crucial for understanding its pathophysiology and for the development of diagnostic and therapeutic strategies. This application note provides a detailed protocol for the analysis of L-2-hydroxyglutarate in biological samples using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. The methodology described herein offers high sensitivity and selectivity, enabling the chiral separation of L-2-hydroxyglutarate from its D-enantiomer. The protocol encompasses sample preparation, a two-step derivatization process, instrument parameters, and data analysis, providing researchers, scientists, and drug development professionals with a comprehensive guide for L-2HG quantification.

Introduction

2-hydroxyglutarate (2HG) exists as two stereoisomers, D-2-hydroxyglutarate (D-2HG) and L-2-hydroxyglutarate (L-2HG). While both are structurally similar to the Krebs cycle intermediate α-ketoglutarate, they have distinct metabolic origins and pathological implications.[2] Elevated levels of D-2HG are strongly associated with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes found in various cancers.[3] In contrast, the accumulation of L-2HG is a hallmark of L-2-hydroxyglutaric aciduria, a rare neurometabolic disorder, and can also be observed in hypoxic conditions and certain cancers.[4][5] L-2HG is produced from α-ketoglutarate through the action of enzymes such as malate dehydrogenase.[6]

The structural similarity of L-2HG and D-2HG necessitates a chiral separation technique for their individual quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for the analysis of small, volatile molecules. However, due to the polar nature of organic acids like L-2HG, derivatization is required to increase their volatility and thermal stability for GC analysis.[7] This application note details a robust GC-MS method that employs a two-step derivatization process to enable the separation and accurate quantification of L-2HG, often in parallel with D-2HG. The use of a stable isotope-labeled internal standard is fundamental to this quantitative assay, correcting for variations in sample preparation and instrument response.[7][8]

Principle of the Method

The accurate quantification of L-2-hydroxyglutarate is achieved through a stable isotope dilution GC-MS analysis. The workflow begins with the extraction of metabolites from the biological matrix. A known amount of a stable isotope-labeled internal standard, such as D,L-[3,3,4,4-2H4]-2-hydroxyglutaric acid, is added to the sample at the beginning of the preparation process.[8] This is critical for correcting for any analyte loss during sample handling and derivatization.

Following extraction, a two-step derivatization is performed. The first step involves esterification of the carboxyl groups, followed by acylation of the hydroxyl group. This chemical modification makes the analyte volatile and suitable for GC separation. The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the derivatized L-2HG from other sample components, including its D-enantiomer, based on their differential interactions with the GC column stationary phase. The mass spectrometer then detects and quantifies the derivatized analyte and the internal standard by monitoring specific ion fragments. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of L-2HG in the original sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Biofluids) Homogenization Homogenization in Cold Methanol Sample->Homogenization Spiking Spiking with Stable Isotope Internal Standard Homogenization->Spiking Extraction Metabolite Extraction (e.g., Chloroform/Water) Spiking->Extraction Drying_1 Drying of Aqueous Phase Extraction->Drying_1 Deriv_1 Step 1: Esterification (e.g., with 2R-octanol) Drying_1->Deriv_1 Deriv_2 Step 2: Acylation (e.g., with Acetic Anhydride) Deriv_1->Deriv_2 Extraction_2 Liquid-Liquid Extraction (e.g., Hexane) Deriv_2->Extraction_2 Drying_2 Drying of Organic Phase Extraction_2->Drying_2 Reconstitution Reconstitution in Injection Solvent Drying_2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Concentration of L-2HG Quantification->Result

Sources

Application Notes and Protocols for the Use of Sodium (S)-2-hydroxypentanedioate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the utilization of Sodium (S)-2-hydroxypentanedioate, the sodium salt of (S)-2-hydroxyglutarate (L-2HG), in enzymatic assays. L-2HG is a stereoisomer of the oncometabolite D-2-hydroxyglutarate (D-2HG) and is increasingly recognized for its role in cellular metabolism and pathology, particularly under hypoxic conditions. These protocols are designed for researchers, scientists, and drug development professionals, offering robust methodologies for the quantification of L-2HG in biological samples and for its use as an inhibitor in enzyme kinetic studies. The focus is on ensuring scientific integrity through self-validating experimental design, explaining the causality behind protocol steps, and providing a foundation for reliable and reproducible results.

Introduction: The Significance of (S)-2-Hydroxyglutarate

(S)-2-hydroxyglutarate (L-2HG), the enantiomer of the well-studied oncometabolite D-2HG, is an endogenous metabolite that, until recently, was primarily associated with the rare neurometabolic disorder L-2-hydroxyglutaric aciduria. However, emerging evidence has revealed that L-2HG is also produced by promiscuous activity of enzymes like malate dehydrogenase and lactate dehydrogenase in response to acidic and hypoxic environments, conditions often found in the tumor microenvironment.[1]

Both D-2HG and L-2HG are structurally similar to α-ketoglutarate (αKG) and can act as competitive inhibitors of αKG-dependent dioxygenases.[2][3] This family of enzymes, which includes histone and DNA demethylases, plays a crucial role in epigenetic regulation.[3][4] By inhibiting these enzymes, L-2HG can influence cellular processes such as gene expression, differentiation, and response to stress. Therefore, the accurate quantification of L-2HG and the study of its effects on enzyme activity are critical for understanding its physiological and pathological roles, and for the development of novel therapeutic strategies.

This document provides detailed protocols for two primary applications of Sodium (S)-2-hydroxypentanedioate:

  • Quantification of L-2HG in Biological Samples: An enzymatic assay for the precise measurement of L-2HG concentrations.

  • Inhibition of αKG-Dependent Dioxygenases: A framework for using L-2HG as a tool to study its inhibitory effects on target enzymes.

Principle of Enzymatic Quantification of (S)-2-Hydroxyglutarate

The quantification of L-2HG can be achieved through a specific enzymatic reaction catalyzed by L-2-hydroxyglutarate dehydrogenase (L-2HGDH). This enzyme specifically oxidizes L-2HG to α-ketoglutarate (αKG). The reaction requires the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), which is concomitantly reduced to NADH.

The production of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm. Alternatively, for enhanced sensitivity, the NADH produced can be coupled to a second enzymatic reaction where it reduces a probe to generate a colored (colorimetric) or fluorescent (fluorometric) product. The intensity of the signal is directly proportional to the amount of L-2HG present in the sample. This coupled-enzyme assay format is highly specific and sensitive, allowing for the detection of L-2HG in a variety of biological matrices.

Below is a diagram illustrating the enzymatic cascade for the detection of L-2HG.

Enzymatic_Detection_of_L-2HG cluster_reaction L-2HGDH Catalyzed Reaction cluster_detection Signal Generation L2HG (S)-2-hydroxypentanedioate (L-2HG) aKG α-Ketoglutarate (αKG) L2HG->aKG Oxidation NAD NAD+ NADH NADH NAD->NADH Reduction Colored_Product Colored/Fluorescent Product NADH->NAD Oxidation Probe Colorless/Non-fluorescent Probe L2HGDH L-2-Hydroxyglutarate Dehydrogenase (L-2HGDH) Diaphorase Diaphorase Probe->Colored_Product Reduction

Caption: Enzymatic cascade for the quantification of L-2HG.

Materials and Reagents

Equipment
  • Microplate reader capable of measuring absorbance at ~450 nm (for colorimetric assays) or fluorescence at Ex/Em = 535/587 nm (for fluorometric assays)

  • 96-well clear flat-bottom plates (for colorimetric assays) or black flat-bottom plates (for fluorometric assays)

  • Incubator set to 37°C

  • Multichannel and single-channel pipettes

  • Centrifuge for sample preparation

  • Vortex mixer

Reagents
  • Sodium (S)-2-hydroxypentanedioate (L-2HG Standard): (e.g., Sigma-Aldrich, Cat# H8378 or equivalent). Prepare a 10 mM stock solution in distilled water. Store at -20°C.

  • L-2-Hydroxyglutarate Dehydrogenase (L-2HGDH): (Source from a reputable supplier). Reconstitute according to the manufacturer's instructions.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂. Prepare fresh and store at 4°C.

  • NAD+ Solution: 10 mM in distilled water. Store at -20°C.

  • Diaphorase: (e.g., Sigma-Aldrich, Cat# D5540 or equivalent). Reconstitute according to the manufacturer's instructions.

  • Resazurin (for fluorometric assay): 1 mM stock solution in DMSO. Store at -20°C, protected from light.

  • WST-8 (for colorimetric assay): (e.g., from a commercial kit).

  • Biological Samples: Cell lysates, tissue homogenates, serum, or plasma.

  • Deproteinization Kit: (e.g., using 10 kDa MWCO spin filters).

Detailed Experimental Protocols

Sample Preparation: A Critical First Step

The integrity of your results is fundamentally dependent on proper sample preparation. Enzymes and other proteins in biological samples can interfere with the assay. Therefore, deproteinization is a mandatory step.

  • For Cell and Tissue Samples:

    • Homogenize cells (1-5 x 10⁶) or tissue (~10 mg) in 100 µL of ice-cold Assay Buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant.

    • Deproteinize the supernatant using a 10 kDa molecular weight cutoff (MWCO) spin filter. Centrifuge according to the manufacturer's protocol. The flow-through contains the L-2HG and is ready for the assay.

  • For Serum or Plasma Samples:

    • Serum and plasma samples can be directly deproteinized using the 10 kDa MWCO spin filters.

Causality: The 10 kDa MWCO spin filter effectively removes proteins, including endogenous dehydrogenases and NADH-consuming enzymes, which could otherwise lead to a high background or an underestimation of the L-2HG concentration. This ensures that the signal generated is exclusively from the enzymatic conversion of L-2HG in the sample.

Protocol 1: Fluorometric Quantification of L-2HG

This protocol is designed for high sensitivity.

L2HG_Quantification_Workflow start Start prep_standards Prepare L-2HG Standard Curve (0-10 µM) start->prep_standards prep_samples Prepare and Deproteinize Biological Samples start->prep_samples plate_setup Add Standards and Samples to 96-well Plate (50 µL) prep_standards->plate_setup prep_samples->plate_setup add_mix Prepare Master Mix (Buffer, L-2HGDH, NAD+, Diaphorase, Resazurin) add_reaction_mix Add Master Mix to all wells (50 µL) add_mix->add_reaction_mix plate_setup->add_reaction_mix incubate Incubate at 37°C for 30-60 min (Protected from light) add_reaction_mix->incubate measure Measure Fluorescence (Ex/Em = 535/587 nm) incubate->measure analyze Analyze Data: Subtract Blank, Plot Standard Curve, Calculate Sample [L-2HG] measure->analyze end End analyze->end

Caption: Experimental workflow for L-2HG quantification.

Step-by-Step Procedure:

  • Prepare L-2HG Standard Curve:

    • Dilute the 10 mM L-2HG stock solution to create a 100 µM working solution in Assay Buffer.

    • Perform serial dilutions to generate standards ranging from 0 to 10 µM. A typical standard curve might include 0, 1, 2, 4, 6, 8, and 10 µM.

    • Add 50 µL of each standard to different wells of a black 96-well plate. The 0 µM standard will serve as the background control.

  • Prepare Samples:

    • Add 1-50 µL of your deproteinized sample to the wells.

    • Bring the final volume in each sample well to 50 µL with Assay Buffer.

  • Prepare the Master Reaction Mix:

    • For each well, prepare a mix containing:

      • 42 µL Assay Buffer

      • 2 µL L-2HGDH

      • 2 µL NAD+ solution

      • 2 µL Diaphorase

      • 2 µL Resazurin solution

    • Prepare a sufficient volume of the Master Mix for all wells, including standards and samples.

  • Initiate the Reaction:

    • Add 50 µL of the Master Reaction Mix to each well. The total volume in each well will be 100 µL.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Self-Validation Insight: The incubation time can be optimized. Monitor the fluorescence of the highest standard (10 µM) over time. The optimal incubation time is when the signal for this standard is robust but has not yet reached a plateau.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the 0 µM standard (background) from all other readings.

    • Plot the background-subtracted fluorescence values against the L-2HG concentrations of the standards to generate a standard curve.

    • Determine the equation of the line (y = mx + c) from the linear regression of the standard curve.

    • Calculate the L-2HG concentration in your samples using this equation. Remember to account for any dilution factors from your sample preparation.

Assay Validation Data
ParameterSpecificationJustification
Linearity (R²) > 0.99Ensures a direct and predictable relationship between concentration and signal.
Limit of Detection (LOD) ~0.5 µMDefines the lowest concentration that can be reliably distinguished from background.
Limit of Quantitation (LOQ) ~1.0 µMThe lowest concentration that can be measured with acceptable precision and accuracy.
Intra-Assay Precision (CV%) < 10%Demonstrates the reproducibility of results within the same experiment.
Inter-Assay Precision (CV%) < 15%Shows the reproducibility of the assay across different days and operators.
Protocol 2: Using L-2HG as an Inhibitor of an αKG-Dependent Dioxygenase

This protocol provides a framework to test the inhibitory effect of L-2HG on a purified αKG-dependent dioxygenase, for example, a histone demethylase. The activity of many of these enzymes can be monitored by measuring the formation of a co-product, succinate, or by detecting the modification of the substrate (e.g., using a specific antibody in an ELISA-based format).

Inhibition_Pathway cluster_reaction αKG-Dependent Dioxygenase Reaction cluster_inhibition Competitive Inhibition aKG α-Ketoglutarate (αKG) Substrate Enzyme Substrate (e.g., methylated histone) Product Hydroxylated Product + Succinate + CO₂ aKG->Product Oxidative Decarboxylation Substrate->Product Hydroxylation Enzyme αKG-Dependent Dioxygenase Inhibition Inhibition L2HG (S)-2-hydroxypentanedioate (L-2HG) L2HG->Inhibition Inhibition->Enzyme Binds to Active Site

Caption: Inhibition of αKG-dependent dioxygenases by L-2HG.

Step-by-Step Procedure:

  • Prepare Reagents:

    • Target Enzyme: Purified αKG-dependent dioxygenase.

    • Substrate: The specific substrate for your enzyme (e.g., a methylated histone peptide).

    • Cofactors: α-Ketoglutarate, Fe(II), and Ascorbate. The optimal concentrations should be determined empirically but are often in the low micromolar range.

    • L-2HG Inhibitor: Prepare a serial dilution of Sodium (S)-2-hydroxypentanedioate in the assay buffer.

  • Set up the Reaction:

    • In a 96-well plate, set up the following wells:

      • 100% Activity Control: Enzyme, substrate, and all cofactors, without L-2HG.

      • Inhibitor Wells: Enzyme, substrate, all cofactors, and varying concentrations of L-2HG.

      • No Enzyme Control: Substrate and cofactors, but no enzyme. This serves as a background control.

  • Perform the Assay:

    • Add all components except the enzyme or αKG to the wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the final component (e.g., αKG).

    • Incubate for an optimized period where the reaction in the 100% activity control is linear.

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Detect the Product:

    • Use a suitable detection method to measure the product formed. This could be a coupled enzymatic assay to measure succinate, or an ELISA-based method to detect the modified substrate.

  • Data Analysis:

    • Subtract the background reading (No Enzyme Control) from all other readings.

    • Calculate the percent inhibition for each L-2HG concentration: % Inhibition = (1 - (Signal_Inhibitor / Signal_100%_Activity)) * 100

    • Plot the percent inhibition against the logarithm of the L-2HG concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal - Sample autofluorescence.- Contamination of reagents.- Run a sample blank (sample without Master Mix).- Prepare fresh reagents. Ensure resazurin is protected from light.
Low Signal or No Activity - Inactive enzyme.- Incorrect buffer pH.- Degradation of NAD+ or L-2HG standard.- Use a new aliquot of enzyme.- Verify the pH of the assay buffer.- Use fresh or properly stored standards and cofactors.
Non-linear Standard Curve - Substrate/cofactor depletion at high L-2HG concentrations.- Saturation of the detector.- Reduce the incubation time.- Dilute the standards and samples.- Adjust the gain setting on the microplate reader.
High Variability between Replicates - Pipetting errors.- Incomplete mixing.- Temperature fluctuations across the plate.- Use calibrated pipettes. Ensure thorough but gentle mixing.- Ensure uniform incubation temperature.

Conclusion

The protocols outlined in this guide provide a robust and reliable framework for the study of Sodium (S)-2-hydroxypentanedioate in enzymatic assays. By understanding the principles behind each step and incorporating self-validating measures, researchers can confidently quantify L-2HG in biological samples and investigate its inhibitory role in key enzymatic pathways. These methods are essential tools for advancing our understanding of metabolism in health and disease.

References

  • Oldham, W. M., & Loscalzo, J. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Balmus, I. M., Ciobica, A., Antioch, I., & Daring, C. (2024). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Biomolecules. [Link]

  • Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica, 124(6), 883-891. [Link]

  • Johannessen, T. A., et al. (2021). Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice. Neuro-Oncology, 23(2), 241-253. [Link]

  • DiNardo, C. D., et al. (2013). Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia. Blood, 121(24), 4917-4924. [Link]

  • McDonough, M. A., Loenarz, C., Chowdhury, R., Clifton, I. J., & Schofield, C. J. (2010). Structural studies on human 2-oxoglutarate dependent oxygenases. Current Opinion in Structural Biology, 20(6), 659-672. [Link]

  • Wikipedia. (n.d.). Alpha-ketoglutarate-dependent hydroxylases. [Link]

  • Sul, B., et al. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife, 6, e22451. [Link]

  • Ye, D., Xiong, Y., & Guan, K. L. (2018). The roles of 2-hydroxyglutarate. Frontiers in Oncology, 8, 29. [Link]

Sources

The Strategic Application of (S)-2-Hydroxypentanedioate in Modern Chiral Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Chiral Building Blocks

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a paramount objective in synthetic design.[1] Chiral building blocks, enantiopure molecules that serve as starting materials, are fundamental to this endeavor, enabling the efficient construction of complex stereochemically defined targets.[2] Among these valuable synthons, (S)-2-hydroxypentanedioate, also known as (S)-2-hydroxyglutarate, has emerged as a versatile and cost-effective precursor for a range of high-value chiral molecules. Its bifunctional nature, possessing both a hydroxyl and two carboxyl groups, provides multiple handles for strategic chemical manipulation.

This comprehensive guide delves into the practical applications of (S)-2-hydroxypentanedioate in chiral synthesis. We will explore its transformation into key chiral intermediates, providing detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Core Applications of (S)-2-Hydroxypentanedioate

The synthetic utility of (S)-2-hydroxypentanedioate primarily lies in its conversion to two major classes of chiral synthons:

  • Chiral γ-Lactones: Specifically, (S)-γ-(hydroxymethyl)butyrolactone, a valuable intermediate in the synthesis of various natural products and bioactive molecules.

  • Chiral Piperidines: Such as (S)-3-hydroxypiperidine derivatives, which are key structural motifs in numerous pharmaceuticals.

The following sections will provide detailed protocols and scientific rationale for these transformations.

Application 1: Synthesis of (S)-γ-(Hydroxymethyl)butyrolactone

The conversion of (S)-2-hydroxypentanedioate to (S)-γ-(hydroxymethyl)butyrolactone is a cornerstone application, proceeding through a two-step sequence of diesterification followed by selective reduction and spontaneous cyclization. This transformation provides access to a versatile chiral building block used in the synthesis of natural products like phoracantholide I.

Scientific Rationale and Mechanistic Insight

The synthetic strategy hinges on the chemoselective reduction of one of the two ester groups of dimethyl (S)-2-hydroxypentanedioate. Sodium borohydride, a mild reducing agent, is employed for this purpose. The presence of the C2-hydroxyl group is thought to play a directing role in the reduction, potentially through the formation of a borate-ester intermediate, favoring the reduction of the more distant C5-ester. Following reduction of one ester to the primary alcohol, the molecule undergoes spontaneous intramolecular cyclization (lactonization) under the reaction conditions to furnish the thermodynamically stable five-membered γ-lactone ring.

The overall transformation can be visualized as follows:

G A (S)-2-Hydroxypentanedioate B Dimethyl (S)-2-hydroxypentanedioate A->B Esterification (MeOH, H+) C Intermediate Triol (after reduction) B->C Selective Reduction (NaBH4) D (S)-γ-(Hydroxymethyl)butyrolactone C->D Intramolecular Cyclization

Caption: Synthetic pathway from (S)-2-hydroxypentanedioate to (S)-γ-(hydroxymethyl)butyrolactone.

Detailed Experimental Protocol: Synthesis of (S)-γ-(Hydroxymethyl)butyrolactone

This protocol is adapted from established procedures for the selective reduction of dicarboxylic acid esters.[3]

Part A: Diesterification of (S)-2-Hydroxypentanedioate

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-hydroxypentanedioate (14.8 g, 100 mmol) and anhydrous methanol (250 mL).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (2.5 mL) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl (S)-2-hydroxypentanedioate. The crude product is typically of sufficient purity for the next step.

Part B: Selective Reduction and Cyclization

  • Reaction Setup: In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude dimethyl (S)-2-hydroxypentanedioate (from the previous step) in anhydrous tetrahydrofuran (THF) (400 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Prepare a solution of sodium borohydride (7.6 g, 200 mmol) in 100 mL of a 4:1 mixture of THF and water. Add this solution dropwise to the stirred ester solution over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the disappearance of the starting diester by TLC.

  • Quenching: Slowly and carefully add 1 M hydrochloric acid to the reaction mixture at 0 °C to quench the excess sodium borohydride and neutralize the solution (pH ~7).

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the THF. Extract the remaining aqueous layer with ethyl acetate (4 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure (S)-γ-(hydroxymethyl)butyrolactone.

Parameter Expected Value
Typical Yield 75-85% over two steps
Enantiomeric Excess >98%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 4.60-4.52 (m, 1H), 4.35 (dd, J = 9.2, 6.4 Hz, 1H), 3.85-3.70 (m, 2H), 2.60-2.45 (m, 2H), 2.30-2.15 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 177.5, 81.0, 64.5, 29.0, 25.5

Application 2: Synthesis of Chiral Piperidine Scaffolds

Chiral piperidine moieties are prevalent in a vast number of pharmaceuticals.[4] (S)-2-hydroxypentanedioate serves as an excellent starting material for the synthesis of enantiopure (S)-3-hydroxypiperidine derivatives, which are key intermediates for drugs such as the anticancer agent Ibrutinib.[3]

Scientific Rationale and Synthetic Strategy

The synthesis of chiral piperidines from (S)-2-hydroxypentanedioate involves a multi-step sequence that transforms the diacid into a suitably functionalized linear precursor that can undergo cyclization. A plausible and efficient synthetic route involves the following key transformations:

  • Diesterification and Protection: The starting diacid is first converted to its diester, and the secondary alcohol is protected to prevent unwanted side reactions in subsequent steps.

  • Selective Reduction and Functional Group Interconversion: One of the ester groups is selectively reduced to an alcohol, which is then converted to a good leaving group (e.g., a tosylate or mesylate).

  • Amination: The leaving group is displaced by an amine source to introduce the nitrogen atom.

  • Deprotection and Cyclization: Removal of the protecting groups and reduction of the remaining ester to an aldehyde, followed by reductive amination, leads to the formation of the piperidine ring.

G A (S)-2-Hydroxypentanedioate B Protected Diester A->B Esterification & Protection C Amino Ester Intermediate B->C Selective Reduction, FGI, & Amination D Chiral Piperidine Precursor C->D N-Protection & Ester Reduction E (S)-3-Hydroxypiperidine Derivative D->E Reductive Amination

Caption: A strategic pathway for the synthesis of chiral piperidines from (S)-2-hydroxypentanedioate.

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol outlines a plausible synthetic route and is a composite of established chemical transformations.

Part A: Synthesis of a Protected Amino Ester Intermediate

  • Diesterification and Protection: Following the procedure in Application 1, Part A, convert (S)-2-hydroxypentanedioate to its dimethyl ester. Subsequently, protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF.

  • Selective Reduction: Selectively reduce the C5-ester of the protected diester to the corresponding alcohol using a mild reducing agent like sodium borohydride in a mixed solvent system as described in Application 1, Part B.

  • Tosylation: Convert the resulting primary alcohol to its tosylate by reacting it with p-toluenesulfonyl chloride in pyridine at 0 °C.

  • Azide Displacement: Displace the tosylate with sodium azide in DMF at elevated temperature to introduce the azide functionality.

  • Reduction of Azide: Reduce the azide to the primary amine using a standard procedure such as hydrogenation over Pd/C or by using triphenylphosphine followed by hydrolysis (Staudinger reaction). This will yield the protected amino ester.

Part B: Cyclization to form the Piperidine Ring

  • N-Protection: Protect the newly formed primary amine with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Ester Reduction: Reduce the remaining ester group to the corresponding aldehyde using a controlled reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

  • Deprotection and Reductive Amination: Remove the TBDMS protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF). The resulting amino-aldehyde will undergo spontaneous intramolecular imine formation, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride to yield (S)-N-Boc-3-hydroxypiperidine.

Parameter Expected Outcome
Overall Yield 25-35% over multiple steps
Enantiomeric Purity High, preserved throughout the synthesis
Final Product (S)-N-Boc-3-hydroxypiperidine
Key Applications Intermediate for Ibrutinib and other pharmaceuticals[3]

Conclusion: A Versatile Chiral Synthon

(S)-2-Hydroxypentanedioate stands as a testament to the power of chiral pool synthesis. Its ready availability and versatile functionality make it an invaluable starting material for the stereoselective synthesis of important chiral building blocks. The protocols detailed herein for the synthesis of (S)-γ-(hydroxymethyl)butyrolactone and chiral piperidine scaffolds provide a solid foundation for researchers and drug development professionals to leverage the full potential of this remarkable molecule. The principles of stereocontrol and functional group manipulation illustrated in these examples are broadly applicable and can be adapted to the synthesis of a wide array of other complex chiral targets.

References

  • Jiangsu Key Laboratory of Chiral Pharmaceuticals Biosynthesis, College of Pharmacy and Chemistry & Chemical Engineering, Taizhou University, Taizhou 225300, China. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts 2022, 12(3), 304. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
  • WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google P

Sources

Application Notes and Protocols for Cell Culture Treatment with Sodium (S)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Epigenetic and Metabolic Roles of (S)-2-Hydroxyglutarate

(S)-2-hydroxypentanedioate, commonly referred to as (S)-2-hydroxyglutarate ((S)-2HG), is the levorotatory enantiomer of the metabolite 2-hydroxyglutarate. While its counterpart, (R)-2-hydroxyglutarate, has been extensively studied as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) 1 and 2 enzymes, (S)-2HG is now recognized as a critical signaling molecule in its own right, with distinct roles in immunology, cancer biology, and cellular differentiation.[1][2] This document provides a comprehensive guide for researchers on the use of Sodium (S)-2-hydroxypentanedioate in cell culture, detailing its mechanism of action and providing validated protocols for its application and the assessment of its cellular effects.

(S)-2HG is an endogenous metabolite that can be produced by the promiscuous activity of enzymes such as lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[3] Its primary mechanism of action is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[4][5] This family of enzymes includes histone demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases, which are pivotal regulators of the epigenetic landscape.[4] By inhibiting these enzymes, (S)-2HG can induce widespread changes in histone and DNA methylation, thereby altering gene expression and cellular phenotype.[1][5][6]

This guide will equip researchers with the foundational knowledge and practical protocols to effectively utilize Sodium (S)-2-hydroxypentanedioate as a tool to modulate cellular epigenetics and function.

Mechanistic Overview: (S)-2-Hydroxyglutarate as an Epigenetic Modulator

The structural similarity of (S)-2HG to α-KG allows it to bind to the active site of α-KG-dependent dioxygenases, thereby acting as a competitive inhibitor. This inhibition has profound downstream effects on the epigenetic state of the cell.

G cluster_0 Cellular Environment cluster_1 Enzymatic Inhibition cluster_2 Epigenetic Consequences cluster_3 Functional Outcomes S_2HG Sodium (S)-2-hydroxypentanedioate ((S)-2HG) TET TET Enzymes (DNA Demethylases) S_2HG->TET Competitively Inhibits KDM KDM Enzymes (Histone Demethylases) S_2HG->KDM Competitively Inhibits aKG α-Ketoglutarate (α-KG) aKG->TET Substrate aKG->KDM Substrate DNA_hypermethylation Increased DNA Methylation (5mC) TET->DNA_hypermethylation Leads to Histone_hypermethylation Increased Histone Methylation (e.g., H3K27me3, H3K9me3) KDM->Histone_hypermethylation Leads to Gene_expression Altered Gene Expression DNA_hypermethylation->Gene_expression Histone_hypermethylation->Gene_expression Cell_phenotype Changes in Cell Phenotype (e.g., Differentiation, Proliferation) Gene_expression->Cell_phenotype

Figure 1: Mechanism of action of (S)-2-hydroxyglutarate.

Quantitative Data: Inhibitory Concentrations and Cellular Effects

The effective concentration of (S)-2-hydroxypentanedioate can vary depending on the cell type, the specific α-KG-dependent dioxygenase being targeted, and the desired biological outcome. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental system.

Target EnzymeEnantiomerIC50 / Ki Value (µM)Cell Type / Assay ConditionReference
TET1 (S)-2HGKi: 269Recombinant human TET1 catalytic domain[7]
TET2 (S)-2HGIC50: 6.0, Ki: 6-19Recombinant human TET2 catalytic domain[7]
KDM4C (JMJD2C) (S)-2HG-Less potent inhibitor than (R)-2HG[8]
Jhd2 (yeast) 2-HGIC50: ~2200In vitro demethylation assay[6]

Note: Cell-permeable ester derivatives of (S)-2HG, such as octyl-(S)-2-hydroxyglutarate, are often used to achieve higher intracellular concentrations.[9] When using the sodium salt, higher concentrations in the culture medium may be required to elicit a significant biological effect. Typical treatment concentrations in cell culture range from 100 µM to 2 mM.[1][6]

Experimental Protocols

Protocol 1: Preparation of Sterile Sodium (S)-2-hydroxypentanedioate Stock Solution

Rationale: Proper preparation and sterilization of the stock solution are critical to prevent contamination of cell cultures and ensure experimental reproducibility.

Materials:

  • Sodium (S)-2-hydroxypentanedioate powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • In a sterile biological safety cabinet, weigh the desired amount of Sodium (S)-2-hydroxypentanedioate powder.

  • Dissolve the powder in sterile, cell culture-grade water or PBS to a desired stock concentration (e.g., 100 mM). Gently vortex to ensure complete dissolution.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.

Protocol 2: Assessment of Cell Proliferation using MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell proliferation. This protocol allows for the quantitative assessment of the effect of (S)-2HG on cell growth.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sodium (S)-2-hydroxypentanedioate stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a range of concentrations of Sodium (S)-2-hydroxypentanedioate. Include a vehicle control (medium with the same volume of water or PBS used to dilute the stock solution).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for at least 2 hours in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest

  • Sodium (S)-2-hydroxypentanedioate stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of Sodium (S)-2-hydroxypentanedioate for the chosen duration.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

G start Cell Seeding and Treatment harvest Harvest Adherent and Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT, Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Figure 2: Workflow for Annexin V/PI apoptosis assay.

Protocol 4: Western Blot Analysis of Histone Methylation

Rationale: Western blotting is a widely used technique to detect specific proteins in a sample. This protocol allows for the assessment of changes in global histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) following treatment with (S)-2HG.

Materials:

  • Cells of interest

  • Sodium (S)-2-hydroxypentanedioate stock solution

  • Histone extraction buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for histone modifications (e.g., anti-H3K27me3, anti-H3K4me3) and total histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Sodium (S)-2-hydroxypentanedioate as desired.

  • Harvest cells and perform histone extraction according to a standard protocol.

  • Quantify the protein concentration of the histone extracts.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 loading control.

Concluding Remarks

Sodium (S)-2-hydroxypentanedioate is a valuable research tool for investigating the intricate interplay between metabolism and epigenetics. By competitively inhibiting α-KG-dependent dioxygenases, (S)-2HG provides a means to modulate histone and DNA methylation, thereby influencing a wide array of cellular processes. The protocols outlined in this guide offer a robust framework for initiating studies with this fascinating metabolite. As with any experimental system, optimization of treatment conditions and careful validation of results are paramount for generating high-quality, reproducible data.

References

  • Tyrakis, P. A., et al. (2016). S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate. Nature, 540(7632), 236-241. Available at: [Link]

  • Rose, N. R., et al. (2018). Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate. ACS Chemical Biology, 13(7), 1737-1745. Available at: [Link]

  • Foskolou, I. P., et al. (2022). The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. bioRxiv. Available at: [Link]

  • Kusi, A., et al. (2022). 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity. Cell Reports, 39(1), 110603. Available at: [Link]

  • Gavriil, M., et al. (2023). 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition. Life Science Alliance, 6(12), e202302333. Available at: [Link]

  • Laukka, T., et al. (2016). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife, 5, e22451. Available at: [Link]

  • Ježek, P. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 33(14), 999-1025. Available at: [Link]

  • Ma, S., et al. (2019). Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. Journal of Biological Chemistry, 294(20), 8038-8051. Available at: [Link]

  • Fu, X., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9, 651317. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 25, 2026, from [Link]

Sources

Application Note: A Detailed Guide to the Structural Elucidation of (S)-2-hydroxypentanedioate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-hydroxypentanedioate, also known as L-2-hydroxyglutaric acid, is a chiral molecule of significant interest in biomedical research, particularly as a biomarker for certain metabolic diseases.[1] Its structural elucidation presents a classic challenge in organic chemistry: the unambiguous determination of its constitution and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing a detailed atomic-level view of the molecule's structure in solution.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of NMR experiments for the complete structural characterization of (S)-2-hydroxypentanedioate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The core challenge in characterizing chiral molecules like (S)-2-hydroxypentanedioate lies not just in determining the connectivity of atoms but also in confirming the three-dimensional arrangement at the stereocenter. While standard NMR techniques are powerful for elucidating the molecular framework, they are generally insensitive to chirality.[3][4] Therefore, this guide will also address advanced methods for stereochemical assignment.

Section 1: Foundational Principles and Experimental Strategy

The structural elucidation of (S)-2-hydroxypentanedioate via NMR spectroscopy is a multi-step process that systematically builds a complete picture of the molecule. Our strategy involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The Logic of the Workflow:

  • ¹H NMR: To identify the number and chemical environment of all protons in the molecule.

  • ¹³C NMR & DEPT: To determine the number and type (CH₃, CH₂, CH, or quaternary) of carbon atoms.

  • 2D Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

  • Heteronuclear Single Quantum Coherence (HSQC): To directly correlate each proton to its attached carbon atom.

  • Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting molecular fragments.

  • Chiral Solvating Agents (CSAs) in ¹H NMR: To differentiate between the enantiomers and confirm the stereochemistry.

This integrated approach ensures a self-validating system where the data from each experiment corroborates and refines the structural hypothesis.

Visualizing the Strategy

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_stereo Stereochemical Analysis ¹H NMR ¹H NMR COSY COSY ¹H NMR->COSY HSQC HSQC ¹H NMR->HSQC HMBC HMBC ¹H NMR->HMBC ¹³C NMR & DEPT ¹³C NMR & DEPT ¹³C NMR & DEPT->HSQC ¹³C NMR & DEPT->HMBC CSA_NMR ¹H NMR with Chiral Solvating Agent HMBC->CSA_NMR

Caption: Workflow for the structural elucidation of (S)-2-hydroxypentanedioate.

Section 2: Sample Preparation Protocol

The quality of NMR data is critically dependent on proper sample preparation. For a small organic molecule like (S)-2-hydroxypentanedioate, the following protocol is recommended.[5]

Materials:

  • (S)-2-hydroxypentanedioate sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • High-quality 5 mm NMR tubes[6]

  • Pipettes and vials

  • Vortex mixer

  • Filter (e.g., pipette with glass wool plug)[6]

Step-by-Step Protocol:

  • Determine the appropriate amount of sample. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[5]

  • Choose a suitable deuterated solvent. The choice of solvent is crucial as it must dissolve the sample and should not have signals that overlap with the analyte peaks. For the diacid (S)-2-hydroxypentanedioate, D₂O is a common choice.

  • Dissolve the sample. Weigh the sample and dissolve it in the appropriate volume of deuterated solvent. A typical concentration for small molecules is 10-20 mg/mL.[7] Ensure complete dissolution by vortexing.

  • Filter the solution. To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a pipette with a small plug of glass wool directly into the NMR tube.[6]

  • Transfer to the NMR tube. The final volume of the solution in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[7][8]

  • Cap and label the tube. Securely cap the NMR tube and label it clearly.

Section 3: NMR Data Acquisition Protocols

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Pulse sequence: zg30, Number of scans: 16-32, Spectral width: ~12 ppmTo obtain a high-resolution proton spectrum.
¹³C NMR Pulse sequence: zgpg30, Number of scans: 1024-4096, Spectral width: ~200 ppmTo obtain a proton-decoupled carbon spectrum.
DEPT-135 Pulse sequence: dept135, Number of scans: 256-1024To differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[9][10]
COSY Pulse sequence: cosygpqf, Number of scans: 2-4, F2/F1 spectral width: ~12 ppmTo identify ¹H-¹H spin-spin coupling networks.[11][12]
HSQC Pulse sequence: hsqcedetgpsisp2.3, Number of scans: 2-8, F2/F1 spectral width: ~12 ppm / ~165 ppmTo correlate protons to their directly attached carbons.[11][13]
HMBC Pulse sequence: hmbcgpndqf, Number of scans: 8-16, F2/F1 spectral width: ~12 ppm / ~200 ppmTo identify long-range ¹H-¹³C correlations (2-3 bonds).[11]

Section 4: Data Analysis and Structural Elucidation

Let's walk through the analysis of the expected NMR data for (S)-2-hydroxypentanedioate.

Molecular Structure of (S)-2-hydroxypentanedioate:

Caption: Structure of (S)-2-hydroxypentanedioate.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show signals for the protons at positions 2, 3, and 4. The protons of the carboxylic acid and hydroxyl groups may or may not be visible depending on the solvent and its purity.

  • H2: A multiplet, coupled to the two H3 protons.

  • H3: A multiplet, coupled to H2 and the two H4 protons.

  • H4: A multiplet, coupled to the two H3 protons.

¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms. The DEPT-135 experiment will help in assigning these signals.

  • C1 & C5 (Carboxylic acids): Quaternary carbons, absent in the DEPT spectrum.

  • C2 (CH): A positive signal in the DEPT-135 spectrum.

  • C3 & C4 (CH₂): Negative signals in the DEPT-135 spectrum.

2D NMR Correlation Analysis

COSY: The COSY spectrum will reveal the connectivity between the protons. We expect to see cross-peaks between H2 and H3, and between H3 and H4, confirming the -CH(OH)-CH₂-CH₂- fragment.

HSQC: The HSQC spectrum will provide direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of the protonated carbons.

HMBC: The HMBC spectrum is crucial for confirming the overall structure. Key expected correlations include:

  • H2 to C1, C3, and C4.

  • H3 to C2, C4, and C5.

  • H4 to C2, C3, and C5.

Visualizing NMR Correlations

Caption: Expected 2D NMR correlations for (S)-2-hydroxypentanedioate.

Section 5: Stereochemical Determination using Chiral Solvating Agents

Standard NMR spectroscopy cannot distinguish between enantiomers as they are chemically equivalent in an achiral environment.[3] To confirm the (S)-stereochemistry, a chiral solvating agent (CSA) can be used.[14][15] CSAs are chiral molecules that form transient diastereomeric complexes with the analyte, leading to separate NMR signals for the two enantiomers.[16][17]

Protocol for Stereochemical Analysis:

  • Acquire a standard ¹H NMR spectrum of the (S)-2-hydroxypentanedioate sample.

  • Add a small amount of a suitable chiral solvating agent (e.g., (R)-(-)-mandelic acid) to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • If the sample is enantiomerically pure (S)-2-hydroxypentanedioate, no new signals should appear.

  • To validate the method, a racemic mixture of 2-hydroxypentanedioate can be prepared and analyzed. In the presence of the CSA, the signals for the (R) and (S) enantiomers will be split, confirming the ability of the CSA to resolve the enantiomers.

Summary of Expected NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for (S)-2-hydroxypentanedioate. Note that actual values may vary slightly depending on the solvent and pH. The data presented here is based on publicly available information from the Human Metabolome Database (HMDB).[18][19]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135
1 -~178Absent
2 ~4.01~74.8Positive
3 ~1.82, ~1.98~33.7Negative
4 ~2.25~36.0Negative
5 -~180Absent

Conclusion

This application note has provided a comprehensive and scientifically grounded guide to the structural elucidation of (S)-2-hydroxypentanedioate using a suite of NMR spectroscopy techniques. By following the detailed protocols and understanding the rationale behind each experiment, researchers can confidently determine the constitution and stereochemistry of this important molecule. The integration of 1D and 2D NMR methods provides a robust and self-validating approach, while the use of chiral solvating agents allows for the confirmation of enantiomeric purity. This workflow is not only applicable to (S)-2-hydroxypentanedioate but can also be adapted for the structural elucidation of a wide range of other small organic molecules.

References

  • Human Metabolome Database. (n.d.). L-2-Hydroxyglutaric acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). Retrieved from [Link]

  • Di Ieso, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Biocompare. (2024, September 18). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wenzel, T. J. (n.d.). The Use of NMR Spectroscopy for Chiral Discrimination. Bates College. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • Struys, E. A., et al. (2002). 1H and 13C NMR study of 2-hydroxyglutaric acid and its lactone. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. In Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Maryland School of Pharmacy. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Fan, T. W.-M., et al. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry. Retrieved from [Link]

  • Righi, L., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0182789). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0240292). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Stewart, S. M. (2021, September 14). NMR and Chiral Molecules [Video]. YouTube. Retrieved from [Link]

  • Chemistry by Dr. Anamik Shah. (2020, November 24). Chiral Resolving agents [Video]. YouTube. Retrieved from [Link]

  • Principles and Applications of NMR Spectroscopy. (2016, May 27). Principles and Applications of NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • de Graaf, R. A., et al. (2013). Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas. NMR in Biomedicine. Retrieved from [Link]

  • Wang, Y., et al. (2021). Rapid quantitative 1H–13C two-dimensional NMR with high precision. RSC Advances. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of (S)-2-Hydroxypentanedioate in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Research Significance of (S)-2-Hydroxypentanedioate

(S)-2-hydroxypentanedioate, more commonly known as L-2-hydroxyglutarate (L-2HG), is a chiral metabolite that has garnered significant attention in the scientific community.[1] While its enantiomer, D-2-hydroxyglutarate (D-2HG), is widely recognized as an oncometabolite resulting from mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes in various cancers, L-2HG also plays a crucial role in distinct pathological states.[2][3][4] Under normal physiological conditions, both enantiomers are present at low levels. However, their accumulation is indicative of specific metabolic dysregulation.

L-2HG is typically produced through the non-specific action of enzymes like malate dehydrogenase and lactate dehydrogenase, particularly in acidic or hypoxic environments.[3] Its buildup is primarily associated with the rare neurometabolic disorder L-2-hydroxyglutaric aciduria, characterized by severe neurological impairment. Furthermore, elevated levels of L-2HG can competitively inhibit α-ketoglutarate (αKG)-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations.[2][5] Given that L-2HG is a more potent inhibitor of these demethylases compared to D-2HG, the accurate and distinct quantification of these enantiomers is of paramount importance in both clinical diagnostics and biomedical research.[2][4]

This application note provides a detailed, robust, and validated protocol for the quantification of (S)-2-hydroxypentanedioate in biological samples, such as plasma, urine, and cell culture extracts, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein employs a chiral derivatization strategy to resolve the L- and D- enantiomers, ensuring high specificity and sensitivity.

Principle of the Method

The accurate quantification of (S)-2-hydroxypentanedioate is challenging due to its structural similarity to its enantiomer, (R)-2-hydroxypentanedioate (D-2HG), and other endogenous organic acids. This protocol overcomes this by employing a stable isotope-labeled internal standard and a chiral derivatization agent, (+)-o,o-diacetyl-l-tartaric anhydride (DATAN).[2][6][7] The derivatization converts the enantiomers into diastereomers, which possess different physicochemical properties and can be chromatographically separated on a standard achiral C18 column.[2][7] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram. Each major step is designed to ensure reproducibility and minimize analytical variability.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Urine, Cells) InternalStandard Addition of Stable Isotope-Labeled Internal Standard SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., with cold methanol) InternalStandard->ProteinPrecipitation Extraction Supernatant Transfer and Drying ProteinPrecipitation->Extraction Derivatization Reaction with DATAN (70°C for 2 hours) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection Injection onto LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overview of the analytical workflow for (S)-2-hydroxypentanedioate quantification.

Materials and Reagents

  • (S)-2-Hydroxyglutaric acid disodium salt (Sigma-Aldrich)

  • (R)-2-Hydroxyglutaric acid disodium salt (Sigma-Aldrich)

  • D-2-Hydroxyglutaric-1,2,3,4,5-¹³C₅ acid disodium salt (Cambridge Isotope Laboratories, Inc.)

  • (+)-o,o-Diacetyl-l-tartaric anhydride (DATAN) (Sigma-Aldrich)

  • LC-MS grade Methanol (Fisher Scientific)

  • LC-MS grade Acetonitrile (Fisher Scientific)

  • LC-MS grade Water (Fisher Scientific)

  • Formic acid (≥99%) (Thermo Scientific)

  • Ammonium acetate (≥99.99%) (Sigma-Aldrich)

  • Human plasma and urine (BioIVT)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) (Waters)

Protocol 1: Sample Preparation

The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification. Below are protocols for plasma/serum, urine, and cultured cells.

Plasma/Serum
  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a microcentrifuge tube, aliquot 50 µL of the sample.

  • Internal Standard Spiking: Add 10 µL of the ¹³C₅-D-2HG internal standard (IS) working solution (e.g., 500 ng/mL in water) to each sample, calibrator, and quality control (QC) sample. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[8]

  • Protein Precipitation: Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Urine
  • Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

  • Aliquoting: Use 20 µL of the supernatant for analysis.[7]

  • Internal Standard Spiking: Add 10 µL of the ¹³C₅-D-2HG IS working solution.

  • Dilution: Add 250 µL of methanol.[7]

  • Drying: Vortex and then evaporate to dryness under a stream of nitrogen.

Cultured Cells
  • Cell Lysis: For adherent cells, wash the plate with ice-cold PBS, then add 1 mL of pre-cooled 80% aqueous methanol (-80°C). For suspension cells, pellet the cells and resuspend in the cold methanol solution.[6]

  • Internal Standard Spiking: Add 10 µL of the ¹³C₅-D-2HG IS working solution.[6]

  • Incubation: Incubate at -80°C for 15 minutes.[6]

  • Collection and Centrifugation: Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube. Centrifuge at 15,000 x g at 4°C to pellet insoluble material.[6]

  • Supernatant Collection and Drying: Transfer the supernatant to a new tube and evaporate to dryness.

Protocol 2: Chiral Derivatization

  • Reagent Preparation: Prepare a fresh solution of DATAN in a 4:1 (v/v) mixture of methylene chloride and acetic anhydride at a concentration of 10 mg/mL.

  • Derivatization Reaction: To each dried sample extract, add 50 µL of the DATAN solution.[6]

  • Incubation: Seal the tubes and heat at 70°C for 2 hours.[6] The derivatized samples will change color.[6]

  • Drying: After incubation, evaporate the solvent completely under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid: 5% Acetonitrile). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6490 triple quadrupole LC/MS is a suitable platform.[2]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 column is sufficient for separating the diastereomers formed after derivatization.[2]
Mobile Phase A Water with 0.1% Formic AcidProvides a proton source for positive ionization mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analytes.
Gradient 5% B to 95% B over 8 minA gradient elution ensures good peak shape and separation from matrix components.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40°CHigher temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry Conditions
ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for small molecules.
Gas Temp. 300°COptimizes desolvation of the analyte ions.
Gas Flow 10 L/minAssists in the desolvation process.
Nebulizer 45 psiControls the formation of the aerosol spray.
Capillary Voltage 4000 VThe potential difference that drives the ionization process.
MRM Transitions See Table BelowSpecific precursor-to-product ion transitions ensure high selectivity and sensitivity.

MRM Transitions for Derivatized Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Derivatized (S)-2-HG363.1147.015
Derivatized (R)-2-HG363.1147.015
Derivatized ¹³C₅-(R)-2-HG (IS)368.1152.015

(Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)

Data Analysis and Quality Control

Calibration and Quantification

Calibration curves are prepared by spiking known concentrations of (S)-2HG and (R)-2HG standards into a surrogate matrix (e.g., charcoal-stripped serum or water) and processing them alongside the unknown samples.[2] A linear regression with a 1/x weighting is typically used. The concentration of (S)-2HG in the samples is calculated from the peak area ratio of the analyte to the internal standard.

Calibration Curve Range: 0.5 - 200 µM (This should be adjusted based on expected physiological and pathological concentrations).

Self-Validating System: Quality Control

To ensure the trustworthiness of the results, the following quality control measures are essential:

  • Internal Standard Response: The peak area of the internal standard should be consistent across all samples in a batch (typically within ±20% of the mean). Significant deviation may indicate issues with extraction or ion suppression.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.[9] These are analyzed in duplicate with each batch. The calculated concentrations should be within ±15% of the nominal value.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio > 3), while the LOQ is the lowest concentration that can be accurately quantified (S/N > 10).[9][10] These parameters define the sensitivity of the assay.

  • Matrix Effects: These can be assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure standard solution. The internal standard helps to correct for these effects.

qc_flowchart Start Analyze Batch Data IS_Check IS Area within ±20% of Mean? Start->IS_Check QC_Check QC Samples within ±15% of Nominal? IS_Check->QC_Check Yes Reject Reject Batch Results Investigate & Re-run IS_Check->Reject No Cal_Check Calibration Curve R² > 0.99? QC_Check->Cal_Check Yes QC_Check->Reject No Accept Accept Batch Results Cal_Check->Accept Yes Cal_Check->Reject No

Sources

Application Notes: The Use of Sodium (S)-2-hydroxypentanedioate as a Reference Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium (S)-2-hydroxypentanedioate, the disodium salt of L-α-hydroxyglutaric acid (L-2-HG), is a critical metabolite whose accumulation is linked to rare neurometabolic disorders and various cancers.[1] As an oncometabolite, L-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[2] Accurate quantification of this specific enantiomer in biological matrices is therefore paramount for clinical research and diagnostic development. This guide provides a comprehensive framework for the proper use of high-purity Sodium (S)-2-hydroxypentanedioate as a reference standard. It details protocols for handling, solution preparation, and application in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, ensuring the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A reference standard is a highly purified substance used to confirm the identity and determine the concentration of other substances.[3] The reliability of any quantitative analysis is fundamentally dependent on the quality and characterization of the reference standard used. Sodium (S)-2-hydroxypentanedioate serves as the primary calibrator for the accurate measurement of the biologically significant (S)- or L-enantiomer of 2-hydroxyglutarate.

It is imperative to obtain the reference standard from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA). The CoA validates the material's identity, purity (typically ≥98%), and specifies storage conditions.

Table 1: Physicochemical Data for Sodium (S)-2-hydroxypentanedioate

PropertyValueSource(s)
Chemical Name Sodium (S)-2-hydroxypentanedioate[4]
Synonyms L-α-Hydroxyglutaric Acid Disodium Salt, Disodium (S)-2-hydroxyglutarate[2][4]
CAS Number 63512-50-5[4]
Molecular Formula C₅H₆Na₂O₅[4]
Molecular Weight 192.08 g/mol [4]
Purity (Assay) ≥98.0%
Appearance Colorless to light yellow solid or liquid[5]
Storage Conditions Inert atmosphere, 2-8°C or -20°C. Protect from light and moisture.[4][5]

Handling, Storage, and Safety

The integrity of a reference standard is paramount for its function. Improper handling or storage can lead to degradation, contamination, or changes in potency, which directly compromises the accuracy of all subsequent measurements.

Storage
  • Original Container: Always store the reference standard in its original, tightly sealed container to prevent contamination and moisture ingress.[6][7]

  • Temperature: Adhere strictly to the storage temperature specified on the product label and CoA, typically refrigeration at 2-8°C.[3][4] This minimizes the rate of potential chemical degradation.

  • Environment: Store the container in a desiccator or a controlled low-humidity environment, protected from direct light and heat.[6][8]

Safety Precautions

Sodium (S)-2-hydroxypentanedioate is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Always handle the material in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is the foundation of a reliable calibration curve. This process requires precision and adherence to good laboratory practices.

Rationale for Protocol Choices
  • Analytical Balance: Use of a calibrated four or five-place analytical balance is critical for minimizing weighing errors, especially for small masses.[6]

  • Class A Volumetric Flasks: These are calibrated to a high degree of accuracy, ensuring the final volume of the prepared solution is precise.[9]

  • Solvent Purity: Using high-purity, LC-MS grade solvents (e.g., water, methanol) prevents the introduction of contaminants that could interfere with the analysis or degrade the standard.

  • Quantitative Transfer: A meticulous quantitative transfer technique ensures that the entire weighed mass of the standard is transferred into the volumetric flask, preventing loss of material and concentration errors.[10]

Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution
  • Equilibration: Allow the reference standard container to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh approximately 10 mg of Sodium (S)-2-hydroxypentanedioate onto a weigh boat using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a funnel to prevent loss of powder.

  • Quantitative Transfer: Rinse the weigh boat and funnel multiple times with small volumes (e.g., 1-2 mL) of LC-MS grade water, transferring each rinse into the volumetric flask. This ensures all of the weighed standard is transferred.[10]

  • Final Dilution: Add LC-MS grade water to the flask until it is approximately 80% full. Gently swirl or sonicate to ensure the solid is fully dissolved.

  • Volume Adjustment: Once dissolved and equilibrated to room temperature, carefully add LC-MS grade water dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled, amber glass vial. Store at 2-8°C. The label should include the compound name, concentration, preparation date, and analyst's initials.

Protocol: Preparation of Working Standards and Calibration Curve

Working standards are prepared by serially diluting the primary stock solution.[11] These are used to create a calibration curve, which plots the instrument response against a known concentration.

  • Intermediate Stock: Prepare a 100 µg/mL intermediate stock by diluting 1 mL of the 1.0 mg/mL primary stock into a 10 mL volumetric flask with the appropriate solvent (e.g., 50:50 methanol/water).

  • Serial Dilutions: Perform serial dilutions from the intermediate stock to prepare a series of calibration standards. For a typical range of 0.025 to 25 µg/mL, standards can be prepared as described in various LC-MS/MS assays.[12]

G H H I I H->I Use for Dilution

Application in Quantitative LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying (S)-2-hydroxypentanedioate in complex biological matrices due to its high sensitivity and specificity. As the (S)- and (R)- enantiomers are isobaric (same mass), their separation is essential. This can be achieved either by using a chiral chromatography column or by derivatizing the analytes with a chiral reagent, such as diacetyl-L-tartaric anhydride (DATAN), to form diastereomers that can be separated on a standard C18 column.[13][14][15]

Protocol: Quantification in Human Plasma

This protocol outlines a general procedure for sample preparation and analysis. It must be fully validated by the end-user to demonstrate its suitability for the intended purpose.

A. Sample Preparation (Protein Precipitation)

  • Rationale: This step removes large protein molecules from the plasma that would otherwise interfere with the analysis and damage the LC column. Cold methanol is used to efficiently precipitate proteins while keeping the analyte in solution.[15]

  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to maximize protein removal.

  • Centrifuge at >15,000 x g for 10 minutes at 4°C.[15]

  • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

B. Chromatographic and Mass Spectrometric Conditions

  • Rationale: The chosen LC column and mobile phase are designed to retain and separate the analyte from other matrix components. The MS is set to a specific precursor-product ion transition (Multiple Reaction Monitoring or MRM) for the analyte, providing high selectivity and sensitivity.

Table 2: Example LC-MS/MS Parameters

ParameterRecommended Setting
LC Column Chiral column (e.g., CHIROBIOTIC® R) OR standard C18 column if using derivatization[13][14]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Gradient Optimized to resolve the analyte from interferences (e.g., 5% B held for 1 min, ramp to 95% B, re-equilibrate)
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Analyte Transition Specific m/z values for precursor and product ions must be optimized (e.g., for underivatized 2-HG, m/z 147.03)[14]
Internal Standard Stable Isotope Labeled (SIL) version of 2-HG (e.g., D-2-Hydroxyglutaric-2,3,3,4,4-d5 acid)
System Suitability and Quality Control
  • Rationale: These checks ensure the analytical system is performing correctly before and during the analysis of unknown samples, guaranteeing the trustworthiness of the data.

  • System Suitability Test (SST): Before starting the analytical run, inject a mid-level concentration standard multiple times (n=5). The results must meet pre-defined criteria.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These are analyzed alongside the unknown samples to monitor the accuracy and precision of the run.[14]

Table 3: Example Acceptance Criteria

TestParameterAcceptance Limit
System Suitability Peak Area RSD≤ 15%
Retention Time RSD≤ 5%
Calibration Curve Correlation Coefficient (r²)≥ 0.995
Quality Control (QC) Samples Accuracy (% Bias)Within ±15% of nominal value (±20% for LLOQ)
Precision (%CV)≤ 15% (≤20% for LLOQ)

G Supernatant Supernatant Inject Inject Supernatant->Inject Detect Detect Cal_Curve Cal_Curve Detect->Cal_Curve

References

  • Agilent Technologies. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent. [Link]

  • Chen, Y., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. Retrieved from [Link]

  • PharmaJia. (n.d.). SOP for Handling of Reference Standards. Retrieved from [Link]

  • Prasad Kuppa, R. (2022). Handling of Reference Standards. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved from [Link]

  • EpigenTek. (n.d.). L-α-Hydroxyglutaric Acid Disodium Salt. Retrieved from [Link]

  • Xu, X., et al. (2018). Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach. ResearchGate. [Link]

  • MaChemGuy. (2020). Solution Part 2: stock solution calculations. YouTube. [Link]

  • Pharma Dekho. (2023). Procedure For Procurement and storage of reference standards. Retrieved from [Link]

  • Malapelle, U., et al. (2022). Evaluation of the Idylla IDH1-2 Mutation Assay for the Detection of IDH Variants in Solid Tumors and Hematological Malignancies. MDPI. [Link]

  • Oldham, W. M., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Pharmaguddu. (2023). SOP for Controlling and Storage Reference standards. Retrieved from [Link]

  • PubChem. (n.d.). Sodium (S)-2-hydroxypentanedioate. Retrieved from [Link]

Sources

In vivo administration of L-2-hydroxyglutarate in animal models.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vivo Administration of L-2-Hydroxyglutarate in Preclinical Animal Models

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of L-2-hydroxyglutarate (L-2-HG) in animal models. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that experimental designs are both robust and mechanistically informative.

Introduction: Understanding L-2-Hydroxyglutarate

L-2-hydroxyglutarate (L-2-HG) is the L-enantiomer of 2-hydroxyglutarate, a metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG)[1]. While its counterpart, D-2-HG, is widely recognized as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, L-2-HG has distinct and equally important physiological and pathological roles[2].

Endogenous L-2-HG is primarily produced through the "promiscuous" catalytic activity of enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH), which can reduce α-KG, particularly under conditions of hypoxia or acidic pH[1][3]. Its accumulation is the hallmark of L-2-hydroxyglutaric aciduria (L-2-HGA), a rare neurometabolic disorder caused by mutations in the L-2-hydroxyglutarate dehydrogenase (L2HGDH) gene, the enzyme responsible for its degradation[4][5][6]. In this disease context, L-2-HG accumulates to high levels, especially in the brain and testes[4].

The primary mechanism of L-2-HG action is the competitive inhibition of α-KG-dependent dioxygenases[7]. This family of enzymes includes histone demethylases (KDMs), TET DNA hydroxylases, and prolyl hydroxylases (PHDs), which regulate HIF-1α stability. By disrupting these crucial epigenetic and metabolic regulators, L-2-HG can profoundly alter cell fate, differentiation, and adaptation to stress[1][2][3][8]. Exogenous administration of L-2-HG in animal models is therefore a critical tool to isolate and study these effects directly.

L2HG_Mechanism cluster_0 Metabolic Inputs cluster_1 Enzymatic Production cluster_2 Metabolite Action cluster_3 Target Enzyme Families (α-KG Dependent Dioxygenases) cluster_4 Downstream Cellular Effects aKG α-Ketoglutarate (α-KG) LDH LDH / MDH (Promiscuous Activity) aKG->LDH substrate Hypoxia Hypoxia / Acidosis Hypoxia->LDH stimulates L2HG L-2-Hydroxyglutarate (L-2-HG) LDH->L2HG produces TET TET Enzymes L2HG->TET inhibits KDM Histone Demethylases (KDMs) L2HG->KDM inhibits PHD Prolyl Hydroxylases (PHDs) L2HG->PHD inhibits DNA_Hyper DNA Hypermethylation TET->DNA_Hyper leads to Histone_Hyper Histone Hypermethylation KDM->Histone_Hyper leads to HIF HIF-1α Stabilization PHD->HIF leads to

Fig 1. Mechanism of L-2-HG synthesis and action.

Rationale and Design of In Vivo Studies

The primary goal of administering exogenous L-2-HG is to mimic the metabolic state of L-2-HGA or transient physiological states (e.g., hypoxia) to dissect its specific contributions to pathophysiology.

Key Scientific Questions Addressed by Exogenous L-2-HG Administration:

  • Neuropathology: How does elevated L-2-HG contribute to the white matter defects, gliosis, and neuroinflammation seen in L-2-HGA?[6]

  • Oncogenesis: What is the role of L-2-HG in tumor progression, particularly in cancers with L2HGDH loss-of-function mutations like clear cell renal cell carcinoma?[1]

  • Hypoxic Adaptation: How does L-2-HG mediate cellular responses to low oxygen environments?[1][9][10]

  • Epigenetic Regulation: What are the specific downstream consequences of L-2-HG-mediated inhibition of histone and DNA demethylases in a whole-organism context?[7][8]

Preclinical Model Selection

The choice of animal model is paramount and depends entirely on the research question.

Animal ModelKey Characteristics & RationaleCommon Use CasesReferences
Mouse (Mus musculus) The most common model due to genetic tractability, well-characterized physiology, and availability of knockout strains (e.g., L2hgdh-/-). Immunodeficient strains (e.g., NOD SCID) are essential for xenograft studies.Modeling L-2-HGA, cancer xenografts, studying systemic metabolic effects.[4][11][12]
Rat (Rattus norvegicus) Larger size facilitates surgical procedures (e.g., cannulation for brain delivery) and collection of larger sample volumes. Its neuroanatomy and behavior are well-studied.Neurological and behavioral studies, pharmacokinetic analysis.[13]
Zebrafish (Danio rerio) External fertilization and transparent embryos allow for high-throughput screening and real-time imaging of developmental processes.Studying developmental toxicity and the impact of L-2-HG on organogenesis.[14]

Expert Insight: When studying the effects of exogenously administered L-2-HG, the L2hgdh-/- mouse serves as an invaluable positive control. This model endogenously accumulates high levels of L-2-HG (≈ 3.5 µmol/g in the brain), providing a benchmark for the pathological consequences of chronic elevation[4][11].

L-2-Hydroxyglutarate: Formulation and Preparation

Scientific integrity begins with the test article. Meticulous preparation is non-negotiable.

  • Source and Purity: Use high-purity (>98%) L-2-hydroxyglutaric acid. Ensure you are using the correct L-enantiomer, as the D-enantiomer has different biological effects.

  • Vehicle Selection: L-2-hydroxyglutaric acid is, as the name implies, an acid. It must be neutralized to a physiological pH (7.2-7.4) to prevent injection site pain, inflammation, and tissue damage.

    • Recommended Vehicle: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS).

  • Preparation Protocol (Example for 100 mg/mL Stock):

    • Weigh 1.0 g of L-2-hydroxyglutaric acid disodium salt (or the free acid).

    • If using the free acid, dissolve in ~7 mL of sterile saline.

    • Slowly add 1 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.

    • Titrate until the pH is stable at 7.4.

    • Add sterile saline to a final volume of 10 mL.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the stock solution at -20°C in aliquots to avoid freeze-thaw cycles. The working solution for injection should be prepared fresh daily.

In Vivo Administration Protocols

The route of administration dictates the bioavailability, distribution, and ultimately the interpretation of the results.

Workflow A 1. Animal Model Selection (e.g., Mouse, Rat) B 2. L-2-HG Preparation (pH Neutralization, Sterile Filtration) A->B C 3. Route of Administration Selection B->C D 4. Dosing & Regimen (e.g., 50 mg/kg IP, daily) C->D E 5. In-Life Monitoring (Health, Behavior, Tumor Growth) D->E F 6. Sample Collection (Blood, Urine, Tissues) E->F G 7. Endpoint Analysis F->G H LC-MS/MS (PK) Metabolomics G->H I Histology Immunohistochemistry G->I J Epigenetic Analysis (5hmC, ChIP-seq) G->J

Fig 2. General experimental workflow for in vivo L-2-HG studies.
Systemic Administration
  • Intraperitoneal (IP) Injection:

    • Rationale: The most common route for systemic delivery in rodents. It is technically simple and allows for repeated dosing. The substance is absorbed into the portal circulation.

    • Protocol (Mouse):

      • Restrain the mouse appropriately.

      • Tilt the mouse to a 30-degree head-down angle to displace the abdominal organs.

      • Using a 25-27 gauge needle, insert the needle into the lower right abdominal quadrant, bevel up, at a 15-20 degree angle.

      • Aspirate to ensure no fluid (urine, blood) or air is drawn, confirming correct placement.

      • Inject the L-2-HG solution slowly. The injection volume should not exceed 10 mL/kg.

      • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Central Nervous System (CNS) Administration

The blood-brain barrier (BBB) significantly restricts the entry of L-2-HG into the brain. For neurological studies, direct CNS delivery is often necessary to achieve therapeutically relevant concentrations.

  • Intracerebroventricular (ICV) Injection:

    • Rationale: Delivers the compound directly into the cerebrospinal fluid (CSF), bypassing the BBB and ensuring broad distribution throughout the brain. This requires stereotactic surgery.

    • Note: This is a highly specialized procedure requiring surgical expertise and appropriate anesthesia and analgesia[15].

  • Intranasal (IN) Administration:

    • Rationale: A non-invasive method that can bypass the BBB by delivering substances directly to the brain via the olfactory and trigeminal nerves[16]. This route has shown promise for delivering various compounds, including nanovectors, to the brain for treating conditions like glioma[17].

    • Protocol (Mouse):

      • Lightly anesthetize the animal to prevent sneezing and ensure the solution is inhaled rather than swallowed.

      • Place the animal in a supine position.

      • Using a micropipette, administer small droplets (2-3 µL) of the L-2-HG solution into alternating nostrils, allowing time for inhalation between drops.

      • Maintain the animal in a supine position for a few minutes post-administration to facilitate absorption.

Dosing and Regimen

Dosage selection should be based on a combination of literature review and empirical dose-finding studies.

Study ContextSpeciesRouteDosageFrequencyReference
LPS-Induced EndotoxemiaMouseIP50 mg/kgSingle dose[5]
Zebrafish DevelopmentZebrafishImmersion5 mMContinuous[14]
Glioma Therapy (Nanovector)MouseIN~1.4 mg/kg (drug equiv.)Every 3 days[17]

Trustworthiness Check: Always include a vehicle-treated control group that undergoes the exact same procedures, including anesthesia and injection, as the experimental group. The only difference should be the absence of L-2-HG in the injection solution.

Endpoint Analysis: Measuring the Effects of L-2-HG

A robust study requires careful selection of endpoints to validate L-2-HG delivery and measure its biological effects.

  • Pharmacokinetics (PK): The most critical validation step is to confirm that L-2-HG reached the target tissue at the expected concentration.

    • Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying L-2-HG levels in plasma, urine, and tissue homogenates (e.g., brain, tumor)[5][18][19].

    • Sample Collection: Collect tissues at various time points after administration to determine the Cmax (peak concentration) and clearance rate. Urine can be collected using metabolic cages to measure excretion[4].

  • Pharmacodynamics (PD):

    • Metabolomics: Measure levels of α-KG and other related metabolites to confirm metabolic perturbation[20].

    • Epigenetic Analysis: Quantify global 5-hydroxymethylcytosine (5-hmC) levels, as TET inhibition is a primary effect of L-2-HG. This can be done via dot blot or ELISA.

    • Target Gene Expression: Use RT-qPCR to measure the expression of HIF-1α target genes (e.g., Vegfa, Glut1) to confirm functional inhibition of prolyl hydroxylases[3].

    • Histopathology: Perform histological analysis (e.g., H&E staining) on target organs, especially the brain, to look for pathological changes like spongiosis, gliosis, or neuronal loss[6].

References

  • Intlekofer, A. M., et al. (2015). L-2-Hydroxyglutarate Metabolism Is Implicated in Maintaining Redox Balance. Frontiers in Oncology. Available at: [Link]

  • Unruh, D., et al. (2018). Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system. Neuro-Oncology. Available at: [Link]

  • Velez, D. R., et al. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling. Available at: [Link]

  • Ma, S., et al. (2015). A Mouse Model of L-2-Hydroxyglutaric Aciduria, a Disorder of Metabolite Repair. PLoS ONE. Available at: [Link]

  • Tyrakis, P. A., et al. (2019). 2-Hydroxyglutarate Metabolism Is Altered in an in vivo Model of LPS Induced Endotoxemia. Frontiers in Immunology. Available at: [Link]

  • Ahmad, F., et al. (2022). In Silico Analysis of the L-2-Hydroxyglutarate Dehydrogenase Gene Mutations and Their Biological Impact on Disease Etiology. MDPI. Available at: [Link]

  • Reiter-Brennan, C., et al. (2018). The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas. Contemporary Oncology. Available at: [Link]

  • Unruh, D., et al. (2018). Modeling the diffusion of D-2-hydroxyglutarate from IDH1 mutant gliomas in the central nervous system. PubMed. Available at: [Link]

  • Intlekofer, A. M., et al. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Nature Chemical Biology. Available at: [Link]

  • Pires, P. C., et al. (2020). Shortcut Approaches to Substance Delivery into the Brain Based on Intranasal Administration Using Nanodelivery Strategies for Insulin. MDPI. Available at: [Link]

  • Ma, S., et al. (2015). A mouse model of L-2-hydroxyglutaric aciduria, a disorder of metabolite repair. PubMed. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Available at: [Link]

  • Ye, D., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology. Available at: [Link]

  • Li, F., et al. (2020). The oncometabolite L-2-hydroxyglutarate is a common product of Dipteran larval development. bioRxiv. Available at: [Link]

  • Chen, A., et al. (2021). Preclinical modeling of lower-grade gliomas. Frontiers in Oncology. Available at: [Link]

  • Mazzucchelli, S., et al. (2022). Nose-to-brain selective drug delivery to glioma via ferritin-based nanovectors reduces tumor growth and improves survival rate. Journal of Controlled Release. Available at: [Link]

  • Suijker, J., et al. (2015). The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo. Oncotarget. Available at: [Link]

  • D'Agostino, P., et al. (2024). Oral Microbiome and Metabolome Changes During Orthodontic Treatments: A Systematic Review of Limited Clinical Evidence. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). L-2-hydroxyglutarate concentration in different tissues (A) and its urinary excretion (B) in l2hgdh+/+ and l2hgdh -/- mice. ResearchGate. Available at: [Link]

  • Serra, R., et al. (2023). The Wound Reporting in Animal and Human Preclinical Studies (WRAHPS) Guidelines. Wound Repair and Regeneration. Available at: [Link]

  • Su, X., et al. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife. Available at: [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of (S)-2-Hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of (S)-2-Hydroxypentanedioate

(S)-2-Hydroxypentanedioate, also known as (S)-2-hydroxyglutarate (S-2-HG), is a chiral metabolite of significant interest in various fields, including cancer research and inborn errors of metabolism. Its enantiomer, (R)-2-hydroxyglutarate (R-2-HG), is a well-established oncometabolite. The accurate quantification of these enantiomers is crucial for understanding their distinct biological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules; however, the inherent properties of 2-hydroxyglutarate—low volatility and thermal lability due to the presence of polar carboxyl and hydroxyl functional groups—preclude its direct analysis.

Chemical derivatization is an essential sample preparation step to overcome these limitations.[1][2] This process modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2] This application note provides detailed protocols for two robust derivatization methods for the analysis of (S)-2-hydroxypentanedioate: a chiral derivatization approach enabling enantiomeric separation on a standard achiral column, and a silylation method for the analysis of total 2-hydroxyglutarate or for use with a chiral GC column.

Method 1: Chiral Derivatization via Diastereomer Formation

This method employs a two-step chemical modification to convert the enantiomers of 2-hydroxyglutarate into diastereomers. Diastereomers, unlike enantiomers, possess different physical properties and can be separated on a conventional achiral GC column.[1] The process involves an initial esterification of the carboxyl groups with a chiral alcohol, followed by acylation of the hydroxyl group.

Causality of Experimental Choices
  • Esterification with (R)-(-)-2-Butanol: The use of a chiral derivatizing agent, in this case, (R)-(-)-2-butanol, is the cornerstone of this method. The reaction of the two enantiomers of 2-hydroxyglutarate ((S)-2-HG and (R)-2-HG) with a single enantiomer of the derivatizing agent results in the formation of two distinct diastereomeric esters: (S,R)-diester and (R,R)-diester. These diastereomers have different spatial arrangements and, consequently, different chromatographic retention times on a non-chiral column.

  • Acylation with Acetic Anhydride: The subsequent acylation of the hydroxyl group with acetic anhydride serves to cap the remaining polar functional group, further enhancing the volatility and thermal stability of the derivative. This step is crucial for achieving sharp chromatographic peaks and preventing on-column degradation.

  • Use of Pyridine: Pyridine acts as a catalyst and an acid scavenger in the acylation step, driving the reaction to completion.

Experimental Workflow: Chiral Derivatization

cluster_prep Sample Preparation cluster_esterification Step 1: Esterification cluster_acylation Step 2: Acylation cluster_analysis Analysis start Dried Sample Residue add_butanol Add (R)-(-)-2-Butanol & HCl start->add_butanol heat_ester Incubate at 110°C for 3 hours add_butanol->heat_ester dry_ester Dry under Nitrogen heat_ester->dry_ester add_reagents Add Pyridine & Acetic Anhydride dry_ester->add_reagents heat_acyl Incubate at 60°C for 1 hour add_reagents->heat_acyl dry_acyl Dry under Nitrogen heat_acyl->dry_acyl reconstitute Reconstitute in Ethyl Acetate dry_acyl->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Workflow for the chiral derivatization of (S)-2-hydroxypentanedioate.

Detailed Protocol: Chiral Derivatization

This protocol is adapted from a method for the analysis of 2-hydroxyglutarate in biological samples.[3]

Materials:

  • Dried sample extract containing (S)-2-hydroxypentanedioate

  • (R)-(-)-2-Butanol

  • Acetyl Chloride

  • Pyridine, anhydrous

  • Acetic Anhydride

  • Ethyl Acetate, GC grade

  • Nitrogen gas, high purity

  • Heating block or oven

  • GC vials (2 mL) with inserts

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Ensure the sample containing (S)-2-hydroxypentanedioate is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[4] Moisture will interfere with the derivatization reagents.[1]

  • Esterification: a. Prepare a fresh solution of 3 M HCl in (R)-(-)-2-butanol by slowly adding 240 µL of acetyl chloride to 1 mL of (R)-(-)-2-butanol on ice. Caution: This reaction is exothermic and should be performed in a fume hood. b. To the dried sample residue, add 200 µL of the 3 M HCl in (R)-(-)-2-butanol solution. c. Tightly cap the vial and heat at 110°C for 3 hours. d. After incubation, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation: a. To the dried esterified sample, add 50 µL of anhydrous pyridine and 50 µL of acetic anhydride. b. Tightly cap the vial and heat at 60°C for 1 hour. c. Cool the vial to room temperature and evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis: a. Reconstitute the dried, derivatized sample in an appropriate volume (e.g., 100 µL) of ethyl acetate. b. Transfer the solution to a GC vial with an insert. c. The sample is now ready for injection into the GC-MS system.

Method 2: Silylation for Achiral Analysis

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups.[5][6] This method replaces the active hydrogens with a trimethylsilyl (TMS) group, resulting in a derivative that is significantly more volatile and thermally stable.[5][6] This protocol is suitable for the quantification of total 2-hydroxyglutarate or for use with a chiral GC column to separate the enantiomers.

Causality of Experimental Choices
  • Silylation Reagents (BSTFA or MSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylation reagents capable of derivatizing both the hydroxyl and carboxyl groups of 2-hydroxyglutarate.[7][8] MSTFA is often preferred as its byproducts are more volatile than those of BSTFA, reducing potential chromatographic interference.[9]

  • Catalyst (TMCS): The addition of a catalyst, such as trimethylchlorosilane (TMCS), increases the reactivity of the silylating reagent, ensuring a more complete and rapid derivatization, especially for sterically hindered groups.[3][7]

  • Solvent (Pyridine or Acetonitrile): An aprotic solvent is required for the reaction. Pyridine is commonly used as it also acts as an acid scavenger. Acetonitrile is another suitable solvent.

  • Heating: Heating the reaction mixture accelerates the derivatization process, ensuring it reaches completion in a reasonable timeframe.

Experimental Workflow: Silylation

cluster_prep Sample Preparation cluster_silylation Silylation cluster_analysis Analysis start Dried Sample Residue add_reagents Add Silylation Reagent (e.g., BSTFA + 1% TMCS) & Pyridine start->add_reagents heat Incubate at 60-70°C for 30-60 minutes add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of (S)-2-hydroxypentanedioate.

Detailed Protocol: Silylation

This protocol is a generalized procedure based on common practices for silylating organic acids.

Materials:

  • Dried sample extract containing (S)-2-hydroxypentanedioate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine, anhydrous, or Acetonitrile, anhydrous

  • Heating block or oven

  • GC vials (2 mL) with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely dry by evaporating the solvent under a stream of nitrogen or by lyophilization.[4]

  • Silylation: a. To the dried sample residue in a GC vial, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS (or MSTFA + 1% TMCS). b. Tightly cap the vial and vortex briefly to ensure the sample is fully dissolved. c. Heat the vial at 70°C for 60 minutes.

  • Sample Analysis: a. Cool the vial to room temperature. b. The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes key performance metrics for GC-MS methods utilizing different derivatization strategies for 2-hydroxyglutarate and related organic acids. Note that these values are compiled from different studies and direct comparison should be made with caution.

ParameterChiral Derivatization (Esterification/Acylation)Silylation (BSTFA/MSTFA)Reference
Limit of Quantification (LOQ) Not explicitly stated, but method is sensitive for biological samples10 ng/mL[10][11]
Recovery Not explicitly stated99-105%[10][11]
Reproducibility (RSD%) Not explicitly stated0.32-13.76% (intra-day)[12]
Process Efficiency Not explicitly stated38-49%[10][11]
Derivative Stability Generally stable if stored dry and coldTMS derivatives are moisture-sensitive and should be analyzed promptly[2]

GC-MS Parameters

Optimal GC-MS conditions will vary depending on the instrument and column used. The following are general starting parameters that should be optimized for your specific application.

ParameterChiral DerivatizationSilylation
GC Column Standard non-polar column (e.g., DB-5ms, HP-5ms)Standard non-polar column (e.g., DB-5ms, HP-5ms) or a chiral column for enantiomer separation
Injector Temperature 250 °C250 - 280 °C
Oven Program Initial: 95°C for 1 min, Ramp: 5°C/min to 200°C, Ramp: 40°C/min to 300°C, Hold: 4 minInitial: 60-80°C for 1-2 min, Ramp: 5-10°C/min to 300-320°C, Hold: 5-10 min
Carrier Gas Helium, constant flow (e.g., 1 mL/min)Helium, constant flow (e.g., 1 mL/min)
MS Ion Source Electron Ionization (EI)Electron Ionization (EI)
Ion Source Temperature 230 °C230 °C
Quadrupole Temperature 150 °C150 °C
Scan Range m/z 50-550m/z 50-600

Trustworthiness and Self-Validation

To ensure the integrity of your results, the following self-validating steps are recommended for each protocol:

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) is highly recommended for accurate quantification. The internal standard should be added to the sample prior to any extraction or derivatization steps to account for variability in sample preparation and analysis.

  • Method Blanks: A method blank (a sample containing no analyte that is processed through the entire procedure) should be run with each batch of samples to check for contamination.

  • Quality Control Samples: A quality control (QC) sample with a known concentration of (S)-2-hydroxypentanedioate should be analyzed with each batch to monitor the accuracy and precision of the method.

  • Confirmation of Derivatization: The mass spectrum of the derivatized analyte should be carefully examined to confirm the expected molecular ion and fragmentation pattern, ensuring the derivatization reaction has proceeded as expected. For silylated 2-HG, characteristic fragments at m/z 73 (the TMS ion) are expected.[6]

Conclusion

The choice of derivatization method for the GC-MS analysis of (S)-2-hydroxypentanedioate depends on the specific analytical goal. The chiral derivatization method is ideal for enantiomeric separation on a standard achiral column, providing valuable information on the relative abundance of (S)- and (R)-2-HG. The silylation method offers a simpler and often faster approach for the analysis of total 2-hydroxyglutarate or when a chiral GC column is available for enantiomeric resolution. Both methods, when properly implemented with appropriate quality control measures, provide robust and reliable results for the quantification of this important metabolite.

References

  • Regis Technologies, Inc. (n.d.). GC Derivatization.
  • Tennessen, J. M., et al. (2016). Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1378, 159-172. doi:10.1007/978-1-4939-3191-2_11. Retrieved from [Link]

  • Dowdy, T., & Larion, M. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. doi:10.1101/2024.04.26.591335. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. doi:10.5772/48332. Retrieved from [Link]

  • Casals, G., et al. (2018). Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations. Journal of Chromatography B, 1083, 124-130. doi:10.1016/j.jchromb.2018.02.038. Retrieved from [Link]

  • Wang, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. doi:10.1002/rcm.9149. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Casals, G., et al. (2018). Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations. Request PDF. Retrieved from [Link]

  • Wu, C. H. (2008). Chemical Derivatization for the Analysis of Drugs by GC-MS – A Conceptual Review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]

  • Zhao, M., et al. (2017). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate. Retrieved from [Link]

  • Begley, P., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. doi:10.3390/metabo7010001. Retrieved from [Link]

Sources

Isotopic labeling of Sodium (S)-2-hydroxypentanedioate for metabolic tracing.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Metabolic Tracing Using Isotopically Labeled Sodium (S)-2-hydroxypentanedioate

Authored by: A Senior Application Scientist

Preamble: Unraveling Oncometabolism with Isotopic Precision

The discovery of (S)-2-hydroxypentanedioate, more commonly known in literature as (L)-2-hydroxyglutarate or simply 2-HG, as a key oncometabolite has fundamentally shifted our understanding of cancer metabolism.[1] Produced at high levels in cancers bearing mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), 2-HG acts not as a mere metabolic byproduct, but as a potent epigenetic modulator, driving tumorigenesis by inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2] To dissect the complex roles of 2-HG in health and disease, it is imperative to move beyond static measurements of its concentration and instead visualize its dynamic journey through the metabolic network.

This guide provides a comprehensive framework for the use of isotopically labeled Sodium (S)-2-hydroxypentanedioate to trace its metabolic fate. Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H).[3][4] By introducing this "tagged" molecule into a biological system, we can track its conversion into downstream metabolites, thereby elucidating pathway activities, quantifying reaction rates (fluxes), and understanding how disease states or therapeutic interventions rewire cellular metabolism.[5][6]

Here, we present the scientific rationale, detailed protocols, and analytical strategies for synthesizing and deploying labeled (S)-2-hydroxypentanedioate in both cellular and whole-organism models, designed for researchers, and drug development professionals seeking to probe the intricate web of metabolic regulation.

Section 1: Synthesis of Labeled (S)-2-hydroxypentanedioate

The foundation of any tracer study is the tracer itself. The synthesis of high-purity, isotopically enriched (S)-2-hydroxypentanedioate is a critical first step. The choice of isotope and its position within the molecule are not arbitrary; they are strategic decisions that dictate the type of information an experiment will yield.

Causality of Isotope Selection
  • Carbon-13 (¹³C): As the backbone of all metabolites, carbon is the ideal element to trace. Using ¹³C-labeled precursors allows researchers to follow the carbon skeleton through metabolic pathways.[7][8] Uniformly labeled ([U-¹³C₅]) 2-HG provides a strong signal for tracking its overall contribution to downstream pools, while position-specific labels (e.g., [1-¹³C]-2-HG) are crucial for dissecting specific reaction mechanisms.

  • Deuterium (²H): Labeling with deuterium is particularly useful for tracking hydride transfer in redox reactions (e.g., those involving NADPH/NADH) and can be more cost-effective.[9][10] However, the potential for kinetic isotope effects, where the heavier isotope can slow reaction rates, must be considered.

Synthetic Workflow: From Precursor to Product

The most common and logical precursor for synthesizing labeled 2-HG is α-ketoglutarate (α-KG), the direct substrate for mutant IDH enzymes. A variety of labeled α-KG isotopologues are commercially available or can be synthesized.[2] The key step is the stereoselective reduction of the ketone at the C2 position.

SynthesisWorkflow Start Labeled Precursor ([U-¹³C₅]-α-Ketoglutarate) Reduction Stereoselective Chemical Reduction (e.g., with a chiral reducing agent) Start->Reduction Purification Purification (e.g., HPLC) Reduction->Purification Validation Characterization (LC-MS, NMR) Purification->Validation FinalProduct Final Product ([U-¹³C₅]-Sodium (S)-2-hydroxypentanedioate) Validation->FinalProduct

Caption: Workflow for the synthesis of isotopically labeled (S)-2-hydroxypentanedioate.

Protocol: Synthesis of [U-¹³C₅]-Sodium (S)-2-hydroxypentanedioate

This protocol outlines a general chemical reduction approach. The choice of reducing agent is critical for achieving the desired (S)-enantiomer.

  • Dissolution: Dissolve [U-¹³C₅]-α-ketoglutaric acid in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Reduction: Cool the solution to 0°C. Add a stereoselective reducing agent (e.g., a chiral borohydride reagent) dropwise while stirring. The choice of reagent is paramount for achieving high enantiomeric excess.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at a controlled temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of an acidic solution (e.g., 1 M HCl) at 0°C.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using preparative high-performance liquid chromatography (HPLC) with a chiral column to separate the (S) and (R) enantiomers.

  • Salt Formation: Convert the purified (S)-2-hydroxypentanedioic acid to its sodium salt by reacting with one equivalent of sodium hydroxide or sodium bicarbonate in solution, followed by lyophilization.

  • Validation: Confirm the identity, isotopic enrichment (>99%), and enantiomeric purity of the final product by high-resolution mass spectrometry and ¹H and ¹³C NMR spectroscopy.

Data Presentation: Synthesis Outcomes
Labeled CompoundIsotopeLabeling Position(s)Synthesis MethodTypical Yield (%)Isotopic Enrichment (%)
Sodium (S)-2-hydroxypentanedioate¹³CUniform (U-¹³C₅)Chemical Reduction40-60>99
Sodium (S)-2-hydroxypentanedioate¹³CC1Chemical Reduction50-70>99
Sodium (S)-2-hydroxypentanedioate²HC3, C4 (d₄)Chemical Reduction60-80>98

Section 2: Protocols for Metabolic Tracing Experiments

With the labeled tracer in hand, the next step is to design and execute experiments to track its metabolism in a biological context. The choice between in vitro and in vivo models depends entirely on the scientific question.

In Vitro Tracing in Cell Culture

Cell culture models offer a highly controlled environment to study cell-autonomous metabolism, making them ideal for mechanistic studies and initial drug screenings.[11]

Rationale: The primary goal is to determine how cancer cells utilize or convert the exogenously supplied labeled 2-HG. This can reveal pathways for 2-HG catabolism or its downstream signaling effects.

InVitroWorkflow Culture 1. Cell Culture (e.g., IDH1-mutant cells) Media 2. Media Exchange (Replace with media containing labeled 2-HG) Culture->Media Incubate 3. Time-Course Incubation (e.g., 0, 1, 4, 8, 24 hours) Media->Incubate Quench 4. Rapid Quenching (Cold Methanol on Dry Ice) Incubate->Quench Extract 5. Metabolite Extraction (e.g., using 80% Methanol) Quench->Extract Analyze 6. Sample Analysis (LC-MS and/or NMR) Extract->Analyze

Caption: Experimental workflow for in vitro metabolic tracing with labeled 2-HG.

Protocol: Tracing [U-¹³C₅]-2-HG in Adherent IDH1-Mutant Glioma Cells

  • Cell Seeding: Plate IDH1-mutant glioma cells in standard multi-well plates and grow to ~80% confluency.

  • Media Preparation: Prepare experimental media by supplementing base medium (e.g., DMEM) with dialyzed fetal bovine serum (to minimize unlabeled metabolites) and the desired concentration of sterile-filtered [U-¹³C₅]-Sodium (S)-2-hydroxypentanedioate.

  • Labeling: At time zero, aspirate the standard growth media, quickly wash the cells once with PBS, and add the prepared labeling media.

  • Incubation: Place the cells back in the incubator. Harvest replicate wells at various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of label incorporation.

  • Metabolic Quenching: To halt all enzymatic activity instantly, aspirate the media and immediately add a pre-chilled (-80°C) quenching/extraction solution (e.g., 80:20 methanol:water).[12] Place the plate on dry ice.

  • Extraction: Scrape the frozen cells into the quenching solution. Transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.[12]

  • Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Store the dried metabolite pellets at -80°C until analysis.

In Vivo Tracing in Animal Models

In vivo studies are essential for understanding systemic metabolism, inter-organ metabolite exchange, and the influence of the tumor microenvironment, which cannot be replicated in a dish.[13][14]

Rationale: This approach allows researchers to track the distribution and metabolism of labeled 2-HG throughout the body, determining which organs take it up and how it is processed by both the tumor and host tissues.

InVivoWorkflow Model 1. Animal Model (e.g., Xenograft mouse) Tracer 2. Tracer Administration (e.g., IV infusion of labeled 2-HG) Model->Tracer Time 3. Timed Circulation (Allow tracer to distribute) Tracer->Time Collection 4. Sample Collection (Blood, Tumor, Liver, etc.) Time->Collection Quench 5. Rapid Tissue Quenching (Snap-freezing in liquid N₂) Collection->Quench Extract 6. Tissue Homogenization & Metabolite Extraction Quench->Extract Analyze 7. Sample Analysis (LC-MS and/or NMR) Extract->Analyze

Caption: Experimental workflow for in vivo metabolic tracing with labeled 2-HG.

Protocol: Tracing [U-¹³C₅]-2-HG in a Tumor Xenograft Mouse Model

  • Model Preparation: Establish tumors by subcutaneously injecting IDH1-mutant cancer cells into immunocompromised mice. Allow tumors to reach a suitable size (e.g., 100-150 mm³).

  • Tracer Infusion: Administer the labeled tracer via a continuous intravenous infusion through a tail vein catheter.[14][15] This method helps to achieve a metabolic steady state. A bolus injection can also be used for dynamic studies.

  • Sample Collection: At the end of the infusion period, collect blood via cardiac puncture. Immediately thereafter, surgically resect the tumor and other organs of interest (e.g., liver, kidney, adjacent normal tissue).

  • Quenching: Instantly snap-freeze the collected tissues in liquid nitrogen to halt metabolism.

  • Extraction: Weigh the frozen tissue and homogenize it in a pre-chilled extraction solvent using a bead beater or other mechanical homogenizer. The extraction procedure is similar to the in vitro protocol.

  • Sample Preparation: Centrifuge the homogenate to pellet debris. Collect and dry the supernatant for analysis.

Section 3: Analytical Methods for Labeled Metabolite Detection

Once samples are collected and extracted, robust analytical techniques are required to detect and quantify the labeled metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two pillars of metabolomics and flux analysis.[16][17]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for metabolic tracing due to its exceptional sensitivity and high throughput.[5][8] It separates complex mixtures of metabolites via LC and then measures the mass-to-charge ratio (m/z) of each compound, allowing for the differentiation of unlabeled (e.g., M+0) and labeled (e.g., M+5 for [U-¹³C₅]-2-HG) forms.

Protocol: LC-MS Analysis of ¹³C-Labeled Metabolites

  • Sample Resuspension: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

  • Chromatography: Inject the sample onto an LC system equipped with a column appropriate for polar metabolites (e.g., HILIC or reversed-phase ion-pairing).

  • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. This will produce mass isotopologue distribution (MID) data for 2-HG and all its downstream metabolites.

  • Data Analysis: Use specialized software to integrate peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) and correct for the natural abundance of ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR provides unparalleled detail on the specific location of isotopic labels within a molecule (positional isotopomers).[9][18][19] This is critical for distinguishing between pathways that produce the same metabolite but with different labeling patterns.

Protocol: ¹³C-NMR Analysis of Labeled Metabolites

  • Sample Preparation: Reconstitute dried extracts in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard.

  • Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Heteronuclear correlation experiments like ¹H-¹³C HSQC can also be used to enhance resolution and aid in assignment.

  • Data Analysis: Analyze the resulting spectra to identify ¹³C signals. The chemical shift and coupling patterns will reveal which carbon positions in the metabolite molecules are labeled.

Data Presentation: Comparison of Analytical Techniques
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole)Low (nanomole to micromole)
Resolution Measures mass isotopologues (e.g., M+1, M+2)Measures positional isotopomers (e.g., 1-¹³C vs 2-¹³C)
Quantification Excellent relative quantificationExcellent absolute quantification (with standard)
Sample Throughput HighLow to moderate
Primary Use High-throughput screening, flux analysisMechanistic studies, pathway validation

Section 4: Data Interpretation and Pathway Analysis

The ultimate goal of a tracer experiment is to translate raw analytical data into biological insight. This involves both qualitative pathway mapping and quantitative flux analysis.

Central Metabolism and the Role of 2-HG

The precursor to 2-HG, α-ketoglutarate, is a central hub of metabolism, linking the TCA cycle with amino acid metabolism. Understanding this context is key to interpreting tracer data. Labeled 2-HG may be converted back to α-KG, and the ¹³C label could then appear in TCA cycle intermediates like citrate and succinate or in amino acids like glutamate and glutamine.[20]

MetabolicPathways Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AKG α-Ketoglutarate Glutamate->AKG TCA TCA Cycle (Citrate, Succinate, etc.) AKG->TCA IDHmut Mutant IDH1/2 AKG->IDHmut HG2 2-Hydroxyglutarate (Labeled Tracer) L2HGDH L2HGDH HG2->L2HGDH Catabolism? TCA->AKG IDHmut->HG2 Production L2HGDH->AKG

Caption: Key metabolic pathways involving α-ketoglutarate and 2-hydroxyglutarate.

Data Analysis and Flux Calculation Workflow

Interpreting the mass isotopologue distribution (MID) data from MS requires a structured computational workflow to determine metabolic fluxes.

DataAnalysisWorkflow RawData 1. Raw LC-MS Data (Peak intensities for each m/z) MID_Calc 2. MID Calculation (Correct for natural isotope abundance) RawData->MID_Calc FluxFit 4. Computational Fitting (Use software like INCA or Metran) MID_Calc->FluxFit MetabolicModel 3. Metabolic Network Model (Stoichiometric map of reactions) MetabolicModel->FluxFit FluxMap 5. Flux Map Generation (Quantitative reaction rates) FluxFit->FluxMap

Caption: Workflow for calculating metabolic fluxes from stable isotope tracing data.

Metabolic Flux Analysis (MFA) uses the measured MIDs of key metabolites to infer the rates of the reactions that produced them.[8][21][22] This powerful technique can reveal, for example, the rate at which labeled 2-HG is converted back to α-KG versus its potential entry into other, less-characterized pathways. By comparing these flux maps between different conditions (e.g., untreated vs. drug-treated cells), researchers can gain deep insights into the metabolic rewiring induced by a therapeutic agent.

Conclusion and Future Outlook

The isotopic labeling of Sodium (S)-2-hydroxypentanedioate is more than an academic exercise; it is a vital tool for dissecting the function of a critical oncometabolite. The protocols and frameworks outlined here provide a robust starting point for researchers aiming to trace the intricate metabolic networks governed by 2-HG. These studies are essential for validating new therapeutic strategies that target IDH-mutant cancers and for deepening our fundamental understanding of the interplay between metabolism and cellular signaling. As analytical technologies continue to improve in sensitivity and resolution, the precision with which we can map these metabolic journeys in situ will only increase, promising new discoveries in the fight against cancer and other metabolic diseases.

References

  • Ahn, W. S., & Antoniewicz, M. R. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

  • NPTEL-NOC IITM. (2019). 13C Metabolic Flux Analysis using Mass Spectrometry. YouTube. [Link]

  • Gowda, G. A. N., & Djukovic, D. (2014). Isotope Enhanced Approaches in Metabolomics. NIH National Library of Medicine. [Link]

  • Metallo, C. M., & Vander Heiden, M. G. (2013). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics. NIH National Library of Medicine. [Link]

  • Munger, J., et al. (2015). Profiling the metabolism of human cells by deep 13C labeling. NIH National Library of Medicine. [Link]

  • Gowda, G. A. N., & Raftery, D. (2017). NMR Based Metabolomics. NIH National Library of Medicine. [Link]

  • Nowicki, S., & Gottlieb, E. (2019). 2-Hydroxyglutarate in Cancer Cells. ResearchGate. [Link]

  • Hensley, C. T., et al. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. NIH National Library of Medicine. [Link]

  • Wang, Z., et al. (2019). Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate. Nature Communications. [Link]

  • Wiechert, W. (2001). Mass spectrometry for metabolic flux analysis. PubMed. [Link]

  • Eurisotop. (n.d.). (RS)-2-Hydroxyglutaric acid, disodium salt. Eurisotop. [Link]

  • Mahar, R., et al. (2021). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. [Link]

  • Okuno, Y., et al. (2019). 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. NIH National Library of Medicine. [Link]

  • JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling. YouTube. [Link]

  • Wikipedia. (n.d.). Metabolic flux analysis. Wikipedia. [Link]

  • ResearchGate. (n.d.). A summary of the main metabolic pathway for ATP production and... ResearchGate. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]

  • Hui, S., et al. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. [Link]

  • Giskeødegård, G. F., et al. (2015). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts. MDPI. [Link]

  • Creek, D. J., et al. (2012). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis Online. [Link]

  • Ahmad, A., et al. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI. [Link]

  • Selivanov, V. A., & Cascante, M. (2011). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. JoVE. [Link]

  • Kadosh, T., et al. (2022). Mapping the metabolic reprogramming induced by sodium-glucose cotransporter 2 inhibition. JCI Insight. [Link]

  • Pérez-Pérez, M. J., et al. (2022). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. MDPI. [Link]

  • Cuyckens, F., & Bitscher, M. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism. [Link]

  • Biosyntan GmbH. (n.d.). Isotope Labels. Biosyntan. [Link]

  • Zamboni, N., & Wiechert, W. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

  • Ma, E. H., & Rathmell, J. C. (2020). In vivo metabolite tracing of T cells. bioRxiv. [Link]

  • Li, Y., et al. (2022). An Effective Sodium-Dependent Glucose Transporter 2 Inhibition, Canagliflozin, Prevents Development of Hypertensive Heart Failure in Dahl Salt-Sensitive Rats. NIH National Library of Medicine. [Link]

  • Emwas, A.-H. (2015). NMR Spectroscopy for Metabolomics Research. NIH National Library of Medicine. [Link]

  • Schwaiger-Haber, M., & Shteingart, S. (2025). Studying Metabolism by NMR-Based Metabolomics. ResearchGate. [Link]

  • Li, L., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. ACS Publications. [Link]

  • Kim, J.-S., et al. (2021). Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. NIH National Library of Medicine. [Link]

  • Axsom, J. (2024). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Metabolic flux analysis: a comprehensive review. RSC Advances. [Link]

  • Kim, H. S., et al. (2024). Sodium-Glucose Cotransporter-2 Inhibitor Enhances Hepatic Gluconeogenesis and Reduces Lipid Accumulation via AMPK-SIRT1 Activation and Autophagy Induction. NIH National Library of Medicine. [Link]

  • Lee, S. A., et al. (2023). Increased expression of sodium-glucose cotransporter 2 and O-GlcNAcylation in hepatocytes drives non-alcoholic steatohepatitis. Metabolism. [Link]

  • Novelgene Technologies. (n.d.). Metabolic Flux Analysis. Novelgene Technologies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges of (S)-2-hydroxypentanedioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for (S)-2-hydroxypentanedioate. This document is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the solubility of (S)-2-hydroxypentanedioate in organic solvent systems. We will explore the underlying reasons for these challenges and provide a series of structured, actionable troubleshooting guides and protocols to systematically overcome them.

Introduction: The Core Challenge

(S)-2-hydroxypentanedioate, also known as L-α-Hydroxyglutaric acid, is a highly polar molecule due to the presence of two carboxylic acid groups and one hydroxyl group.[1][2] These functional groups readily participate in hydrogen bonding, making the molecule highly soluble in aqueous environments but practically insoluble in nonpolar organic solvents. This guide provides systematic approaches to bridge this polarity gap, a critical step for applications in organic synthesis, formulation, and drug delivery.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental properties of the molecule and helps diagnose the root cause of the solubility issue.

Q1: Why is (S)-2-hydroxypentanedioate so poorly soluble in common organic solvents like dichloromethane (DCM) or toluene?

Answer: The principle of "like dissolves like" governs solubility.[3][4] (S)-2-hydroxypentanedioate is a polar molecule rich in hydrogen bond donors (the -OH and -COOH groups) and acceptors (the carbonyl oxygens). These groups interact very strongly with other polar molecules, especially water.

Conversely, nonpolar or weakly polar organic solvents cannot effectively break the strong intermolecular hydrogen bonds of the solute molecules, nor can they offer comparably strong solute-solvent interactions.[3][5] This energetic mismatch results in the solute remaining as a solid, undissolved in the solvent.

Q2: What are the essential physicochemical properties of (S)-2-hydroxypentanedioate that I should consider?

Answer: Understanding the molecule's intrinsic properties is the first step in designing a solubility enhancement strategy.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₅H₈O₅[2]Indicates a high oxygen-to-carbon ratio, suggesting high polarity.
Molecular Weight 148.11 g/mol [2]A relatively small molecule, but polarity is the dominant factor.
pKa (Predicted) 3.67 ± 0.10[1]The presence of acidic groups is key for salt formation strategies.
Known Solubilities Soluble in DMSO, DMF, Ethanol, and PBS (pH 7.2)[1]Confirms its preference for polar, hydrogen-bonding solvents.

Part 2: Primary Troubleshooting & Solution Protocols

If you have confirmed poor solubility, proceed with the following strategies. We recommend starting with salt formation or co-solvency before attempting more complex chemical modifications like prodrug synthesis.

Strategy A: Salt Formation to Enhance Lipophilicity
Q3: Can I improve the organic solvent solubility of (S)-2-hydroxypentanedioate by converting it to a salt?

Answer: Yes, this is a highly effective and widely used strategy.[6][7][8] While salt formation is often used to increase aqueous solubility for acidic or basic drugs, creating a salt with a suitable hydrophobic counter-ion can significantly increase its solubility in organic solvents.[9] The principle is to replace the acidic protons with a bulky, charge-diffusing counter-ion, which reduces the crystal lattice energy and introduces lipophilic character.

The workflow for this approach involves screening various bases to form the corresponding salt and then testing the solubility of the resulting complex.

Salt_Screening_Workflow cluster_prep Preparation cluster_reaction Salt Formation cluster_analysis Analysis & Testing start Dissolve (S)-2-hydroxypentanedioate in a suitable polar solvent (e.g., Methanol, Ethanol) mix Mix acid and base solutions in stoichiometric ratios (e.g., 1:1 and 1:2) start->mix bases Prepare stock solutions of various counter-ion bases (e.g., TBA, DCHA) bases->mix evap Evaporate solvent under reduced pressure to yield solid/oil mix->evap test Test solubility of resulting salt in target organic solvent evap->test characterize Characterize promising salts (NMR, DSC, XRPD) test->characterize If soluble optimize Optimize crystallization conditions characterize->optimize

Caption: Workflow for hydrophobic salt screening.

Experimental Protocol: Hydrophobic Salt Screening
  • Stock Solution Preparation:

    • Prepare a 100 mg/mL stock solution of (S)-2-hydroxypentanedioate in methanol.

    • Prepare 1.0 M equivalent stock solutions of various amine bases (see table below) in methanol or another suitable solvent.

  • Reaction:

    • In separate vials, combine the acid stock solution with each base stock solution in 1:1 and 1:2 molar ratios (acid:base).

    • Vortex each vial for 1-2 minutes at room temperature.

  • Isolation:

    • Remove the solvent from each vial using a vacuum centrifuge or rotary evaporator.

    • Dry the resulting solids or oils under high vacuum for several hours to remove residual solvent.

  • Solubility Assessment:

    • To each vial containing the dried salt, add a fixed volume (e.g., 1 mL) of your target organic solvent (e.g., DCM).

    • Vortex vigorously for 5 minutes and allow it to equilibrate for 1 hour.

    • Visually inspect for dissolution. For promising candidates, perform a quantitative analysis (e.g., HPLC) on the supernatant to determine the exact solubility.

Table: Common Counter-Ions for Increasing Lipophilicity
Counter-Ion BaseAbbreviationProperties
Tetrabutylammonium Hydroxide TBA-OHForms bulky, charge-diffuse salts. Often highly soluble in a range of organic solvents.
Dicyclohexylamine DCHAProvides significant hydrophobic character. Salts are often crystalline.
1,8-Diazabicyclo[5.4.0]undec-7-ene DBUA non-nucleophilic strong base, useful for clean salt formation.
Diisopropylethylamine DIPEAA hindered base that can form amorphous salts with improved solubility.
Troubleshooting FAQs: Salt Formation
  • Q: The product after evaporation is a sticky oil, not a solid. What should I do?

    • A: "Oiling out" is common. Try adding a small amount of a non-polar "anti-solvent" (e.g., hexane, heptane) to the oil and sonicating or stirring to induce precipitation. Alternatively, the amorphous oil may still be usable; proceed to the solubility assessment step.

  • Q: The salt is still not soluble in my target solvent. What next?

    • A: The lipophilicity of the counter-ion may be insufficient. Try even bulkier or more hydrophobic counter-ions. Also, consider that a 1:2 salt (reacting with both carboxylic acids) might have different properties than a 1:1 salt.

Strategy B: Co-Solvent Systems
Q4: How can I use a co-solvent to dissolve (S)-2-hydroxypentanedioate in a primarily non-polar medium?

Answer: A co-solvent strategy involves adding a small amount of a polar, miscible solvent to the primary non-polar solvent.[10] This polar co-solvent modifies the overall properties of the solvent system, making it more capable of solvating polar molecules.[11] The co-solvent can break up the solute-solute hydrogen bonds and create a more favorable solvation shell around the molecule. This is one of the simplest and most direct methods to try.[12]

Experimental Protocol: Co-Solvent Screening
  • Solvent Selection: Choose a range of polar, aprotic solvents that are miscible with your primary non-polar solvent. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF).

  • Preparation:

    • Place a known amount of solid (S)-2-hydroxypentanedioate (e.g., 10 mg) into several vials.

    • To each vial, add your primary non-polar solvent (e.g., 950 µL of Toluene).

  • Titration:

    • While vortexing or stirring, add one of the selected co-solvents dropwise (e.g., in 10 µL increments, for a total of 1%, 2%, 3%... v/v).

    • Observe the minimum volume of co-solvent required to achieve complete dissolution.

  • Optimization: Record the most effective co-solvents and the minimum percentage required. This provides a starting point for your experimental conditions. Be aware that high percentages of co-solvents can alter reaction kinetics or downstream processing.

Troubleshooting FAQs: Co-Solvents
  • Q: The compound dissolves but crashes out when I cool the solution or add another reagent.

    • A: This indicates you are at the very edge of the solubility limit. Try increasing the percentage of the co-solvent slightly (e.g., from 5% to 7%) to provide a more robust solubility margin.

  • Q: My chosen co-solvent (e.g., DMSO) interferes with my subsequent reaction. What are my options?

    • A: Screen other, less reactive co-solvents. For example, if DMSO interferes with an oxidation step, consider a more inert solvent like DMF or NMP. Alternatively, explore if a different primary solvent system might require a less problematic co-solvent.

Strategy C: Prodrug Formation (Chemical Modification)
Q5: If other methods fail, is it feasible to temporarily mask the polar functional groups to increase solubility?

Answer: Yes, this is a well-established but more involved strategy known as the prodrug approach.[13][14] It involves chemically modifying the polar functional groups—in this case, the carboxylic acids and/or the hydroxyl group—to create a more lipophilic (fat-soluble) molecule.[] This is typically done by forming esters.[16] The ester prodrug will be significantly more soluble in organic solvents. The masking groups are later removed (e.g., by hydrolysis) to regenerate the parent compound. This approach is common in drug development to improve membrane permeability.[17][18]

Prodrug_Concept cluster_polar Poor Organic Solubility cluster_lipophilic Good Organic Solubility Parent (S)-2-hydroxypentanedioate (Polar, H-bonding) Prodrug Ester Prodrug (Non-polar, Lipophilic) Parent->Prodrug Esterification (Masks polar groups) Prodrug->Parent Hydrolysis (Unmasks polar groups)

Caption: The prodrug concept for solubility enhancement.

Conceptual Protocol: Esterification to Form a Prodrug

This is an illustrative chemical synthesis, not a simple benchtop procedure. It should be performed by a trained synthetic chemist.

  • Reaction Setup: (S)-2-hydroxypentanedioate is dissolved in an excess of an alcohol (e.g., ethanol) which will also serve as the reagent.

  • Catalysis: A strong acid catalyst (e.g., sulfuric acid or thionyl chloride) is added to facilitate the Fischer esterification reaction.

  • Heating: The mixture is heated to reflux for several hours to drive the reaction to completion.

  • Workup & Purification: After the reaction, the excess alcohol is removed, and the crude product is worked up (typically involving an aqueous wash) and purified, often by column chromatography, to yield the pure ester prodrug (e.g., diethyl (S)-2-hydroxypentanedioate).[16]

Pros and Cons of the Prodrug Approach
ProsCons
Can lead to dramatic increases in organic solvent solubility.Requires chemical synthesis and purification steps.
Allows for fine-tuning of lipophilicity by changing the ester group.Introduces two extra steps into the overall process (synthesis and deprotection).
Well-established method in medicinal chemistry.May alter the reactivity of the molecule in unintended ways.

Part 3: Summary & Key Recommendations

Consolidated Troubleshooting FAQs
  • Q: I'm in a hurry. What is the quickest method to try first?

    • A: The co-solvent approach is the fastest and easiest to screen. You can get an indication of whether it will work in a matter of minutes.

  • Q: Which method offers the most significant increase in solubility?

    • A: The prodrug approach typically provides the most dramatic and complete change in solubility profile, as it fundamentally alters the molecule's polarity. However, salt formation with a highly lipophilic counter-ion can also be very effective.

  • Q: Are there any other advanced methods I could explore?

    • A: Yes. For specialized applications, techniques like complexation with cyclodextrins, formulation as a solid dispersion with a polymer carrier, or the formation of co-crystals can be explored.[19][20][21] These are advanced formulation techniques that generally require significant expertise and characterization.

References
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(9), 1145-1151.
  • Ben-Amotz, D. (2008). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 112(31), 9413-9420.
  • Goud, N. R., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(4), 213-219.
  • Huttunen, K. M., et al. (2011). Prodrug Approaches for CNS Delivery. Pharmaceutical Research, 28(7), 1573-1588.
  • BLD Pharm. Sodium (S)
  • Nagwa. Lesson Explainer: Polar and Nonpolar Solvents.
  • Kumar, L., & Pathak, N. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.
  • BOC Sciences. (2023).
  • Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 102(3), 775-788.
  • Emprop, V., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 964.
  • ChemicalBook. (2S)-2-hydroxypentanedioic acid.
  • Learn City. (2024). Solubility in Nonpolar Solvents. YouTube.
  • Google Patents. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • RevisionDojo. (2025). Why do polar and nonpolar substances dissolve differently?
  • SciRP.org.
  • IJIRT. (2018). Solubility Enhancement Methods.
  • ResearchGate. (2025).
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Chemistry LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures.
  • ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.
  • ChemScene.
  • MDPI. (2023).
  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Bergmann, J. (2019). Polarity and Dissolving in Chemistry. YouTube.
  • Polarity Alchemy: Strategic Charge Manipul
  • NIH. (2023). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega.
  • NIH. (2021). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Molecules.
  • Google Patents. (2012).
  • Wikipedia. 5-Methylcytosine.
  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • Pharmaceutical Technology. (2011). Salt Selection in Drug Development.
  • PubChem. L-2-Hydroxyglutaric acid.
  • PubMed. (1987). Solubility and related physicochemical properties of narcotic analgesics.
  • NIH. (2019).

Sources

Technical Support Center: Stabilizing Sodium (S)-2-hydroxypentanedioate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium (S)-2-hydroxypentanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of Sodium (S)-2-hydroxypentanedioate in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

Sodium (S)-2-hydroxypentanedioate, also known as sodium (S)-2-hydroxyglutarate, is a chiral alpha-hydroxy dicarboxylic acid salt with growing interest in various research and pharmaceutical applications. Its stability in aqueous formulations is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of the potential degradation pathways, key factors influencing stability, and practical strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Sodium (S)-2-hydroxypentanedioate in my aqueous solution?

A1: The stability of Sodium (S)-2-hydroxypentanedioate in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme acidic or alkaline conditions can catalyze degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or fluorescent light may induce photodegradation.

  • Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation.

  • Metal Ions: Trace metal ions can act as catalysts for degradation reactions.

  • Excipients: Interactions with other components in the formulation can impact stability.

Q2: I'm observing a yellow discoloration in my Sodium (S)-2-hydroxypentanedioate solution over time. What could be the cause?

A2: A yellow discoloration is often indicative of oxidative degradation. The alpha-hydroxy acid moiety is susceptible to oxidation, which can lead to the formation of chromophoric (color-producing) byproducts. This can be exacerbated by exposure to light, elevated temperatures, or the presence of trace metal ions that can catalyze oxidation.

Q3: My solution has become cloudy, and a precipitate has formed. What is happening?

A3: Precipitation can occur for several reasons:

  • pH Shift: Changes in the solution's pH can affect the solubility of Sodium (S)-2-hydroxypentanedioate or its degradation products.

  • Incompatibility with Other Components: If your formulation contains other excipients, there may be an incompatibility leading to the formation of an insoluble salt or complex.

  • Degradation to an Insoluble Product: A degradation product might have lower solubility in your aqueous system than the parent compound.

Q4: How can I monitor the stability of my Sodium (S)-2-hydroxypentanedioate solution?

A4: A stability-indicating analytical method is crucial. The recommended approach is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with Mass Spectrometry (LC-MS/MS) for peak identification.[1][2] This will allow you to quantify the parent compound and detect the formation of any degradation products over time.

Troubleshooting Guides

Issue 1: Loss of Potency (Assay Value Decreasing Over Time)

This is a primary indicator of chemical degradation. Follow this guide to identify the cause and implement a solution.

Step 1: Identify the Degradation Pathway

To understand how to prevent degradation, you first need to determine the likely cause. A forced degradation study is the most effective way to achieve this.[3]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of Sodium (S)-2-hydroxypentanedioate in purified water at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions[4]:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photodegradation: Expose to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (see Section on Analytical Method Development).

  • Evaluation: Identify the conditions that cause significant degradation (aim for 5-20% degradation).[4] This will indicate the primary degradation pathway(s).

Step 2: Implement Stabilization Strategies

Based on the results of your forced degradation study, implement one or more of the following strategies:

Degradation Pathway Identified Recommended Stabilization Strategy Mechanism of Action
Oxidation Add an antioxidant such as ascorbic acid (Vitamin C) or a sulfite salt.Antioxidants are readily oxidized, thereby sacrificially protecting the active ingredient from oxidative degradation.[5]
Metal Ion Catalyzed Degradation Add a chelating agent like ethylenediaminetetraacetic acid (EDTA).Chelating agents form stable complexes with metal ions, preventing them from participating in catalytic degradation reactions.[5][6]
pH-Mediated Degradation Incorporate a buffer system to maintain the pH within a stable range.A buffer system resists changes in pH, which is crucial as both acidic and alkaline conditions can accelerate degradation.
Photodegradation Protect the solution from light using amber vials or other light-blocking packaging.Prevents the absorption of light energy that can initiate degradation reactions.

Diagram: Troubleshooting Workflow for Loss of Potency

start Start: Loss of Potency Observed forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation analyze_results Analyze Results with Stability-Indicating Method forced_degradation->analyze_results identify_pathway Identify Primary Degradation Pathway(s) analyze_results->identify_pathway oxidation Oxidation identify_pathway->oxidation Oxidative Degradants Observed ph_mediated pH-Mediated identify_pathway->ph_mediated Acid/Base Degradants Observed photodegradation Photodegradation identify_pathway->photodegradation Light-Induced Degradants Observed stabilize Implement Stabilization Strategy oxidation->stabilize ph_mediated->stabilize photodegradation->stabilize add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) stabilize->add_antioxidant If Oxidation add_chelating_agent Add Chelating Agent (e.g., EDTA) stabilize->add_chelating_agent If Metal-Catalyzed use_buffer Use Buffer System stabilize->use_buffer If pH-Mediated protect_from_light Use Light-Protective Packaging stabilize->protect_from_light If Photodegradation monitor_stability Monitor Stability of Reformulated Solution add_antioxidant->monitor_stability add_chelating_agent->monitor_stability use_buffer->monitor_stability protect_from_light->monitor_stability

Caption: Troubleshooting workflow for addressing loss of potency.

Issue 2: Discoloration or Precipitation

This is often a visual indicator of degradation or incompatibility.

Step 1: Characterize the Precipitate/Discoloration

  • Visual Inspection: Note the color and nature of the precipitate (crystalline or amorphous).

  • Microscopy: Examine the precipitate under a microscope to determine its morphology.

  • Solubility Testing: Attempt to redissolve the precipitate in different solvents to get an idea of its polarity.

  • Filtration and Analysis: If possible, isolate the precipitate by filtration, dissolve it in a suitable solvent, and analyze it using techniques like LC-MS/MS to identify its chemical structure.

Step 2: Investigate the Cause

  • pH Measurement: Measure the pH of the solution. A significant shift from the initial pH could indicate a problem.

  • Excipient Compatibility Study: If your formulation contains other components, perform a compatibility study.

Experimental Protocol: Excipient Compatibility Study

  • Prepare Binary Mixtures: Prepare binary mixtures of Sodium (S)-2-hydroxypentanedioate with each excipient in a 1:1 ratio.[7]

  • Add Moisture: Add a small amount of water (e.g., 5-10% by weight) to simulate an aqueous environment.

  • Stress Conditions: Store the mixtures at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 2-4 weeks).[7]

  • Analysis: Analyze the stored samples for the appearance of new peaks (degradants) or a significant decrease in the parent compound's peak area using a stability-indicating analytical method.

Step 3: Implement Corrective Actions

  • pH Adjustment: If a pH shift is the cause, incorporate a suitable buffer system.

  • Excipient Replacement: If an incompatibility is identified, replace the problematic excipient with a compatible alternative.

  • Solubility Enhancement: If a degradation product is precipitating due to low solubility, consider adding a co-solvent (e.g., propylene glycol, ethanol), but be sure to assess the impact of the co-solvent on the overall stability.[8]

Potential Degradation Pathways

Based on the chemical structure of an alpha-hydroxy dicarboxylic acid, the following degradation pathways are plausible in an aqueous solution.

Diagram: Potential Degradation Pathways

main_compound Sodium (S)-2-hydroxypentanedioate oxidation Oxidation (e.g., with H₂O₂ or catalyzed by metal ions) main_compound->oxidation decarboxylation Decarboxylation (promoted by heat) main_compound->decarboxylation hydrolysis Hydrolysis (under extreme pH) main_compound->hydrolysis keto_acid Alpha-keto-pentanedioate oxidation->keto_acid hydroxy_butanoic_acid Hydroxybutanoic acid derivatives decarboxylation->hydroxy_butanoic_acid other_products Other degradation products hydrolysis->other_products

Caption: Plausible degradation pathways for Sodium (S)-2-hydroxypentanedioate.

  • Oxidative Decarboxylation: The alpha-hydroxy acid moiety is susceptible to oxidation, which can lead to the formation of an alpha-keto acid and subsequent decarboxylation.[9]

  • Thermal Decarboxylation: Heating dicarboxylic acids can lead to the loss of a carboxyl group as carbon dioxide.[10][11]

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential for accurately assessing the stability of your formulation.

Recommended Method: HPLC-UV/MS

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate, which are MS-compatible) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl groups. Mass spectrometry (MS) is invaluable for identifying unknown degradation products.[12][13]

Experimental Protocol: Method Development

  • Initial Screening: Start with a generic gradient (e.g., 5% to 95% organic solvent over 20 minutes) to elute the parent compound and any potential degradation products from the forced degradation study.

  • Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve good resolution between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or MS to ensure that the parent peak is pure and does not co-elute with any degradation products.[3]

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Summary of Recommended Stabilization Strategies

Strategy Specific Recommendations Rationale
pH Control Use a phosphate or citrate buffer system to maintain a pH in the range of 4-6.This pH range often provides a good balance between stability and solubility for many organic acids.
Antioxidants Include 0.01-0.1% (w/v) ascorbic acid.Effectively scavenges free radicals and reactive oxygen species.[5]
Chelating Agents Add 0.01-0.05% (w/v) EDTA.Sequesters metal ions that can catalyze oxidative degradation.[6]
Temperature Control Store solutions at refrigerated temperatures (2-8°C) unless otherwise specified.Lower temperatures significantly slow down the rate of most chemical degradation reactions.
Light Protection Store solutions in amber glass vials or other opaque containers.Prevents photodegradation initiated by UV or visible light.
Inert Atmosphere For highly sensitive formulations, consider purging the solution and headspace with an inert gas like nitrogen or argon.This displaces oxygen and minimizes oxidative degradation.[14]

Conclusion

Ensuring the stability of Sodium (S)-2-hydroxypentanedioate in aqueous solutions is paramount for the success of research and development activities. By understanding the potential degradation pathways and implementing a systematic approach to troubleshooting and stabilization, as outlined in this guide, researchers can develop robust formulations and generate reliable data. Always remember that these are general guidelines, and specific experimental validation for your particular formulation and storage conditions is essential.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

  • K. M., H., & T. D., S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-13.
  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • Ditre, C. M., Griffin, T. D., Murphy, G. F., Sueki, H., Telegan, B., Johnson, W. C., Yu, R. J., & Van Scott, E. J. (1996). Effects of alpha-hydroxy acids on photoaged skin: a pilot clinical, histologic, and ultrastructural study.
  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

  • Rincon, A. M., & Kerr, W. L. (2016). Effects of blanching, acidification, or addition of EDTA on vitamin C and β-carotene stability during mango purée preparation. Food Science & Nutrition, 4(1), 104-111.
  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. Canadian Journal of Chemistry, 49(5), 649-653.
  • de Oliveira, M. A., de Souza, J., & de Santana, D. P. (2018). Development and Validation of a Chromatography Method Using Tandem UV/Charged Aerosol Detector for Simultaneous Determination of Amlodipine Besylate and Olmesartan Medoxomil: Application to Drug-Excipient Compatibility Study. Journal of analytical methods in chemistry, 2018, 8548657.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical chemistry, 85(15), 7114–7121.
  • Alpha hydroxy acid sustained release formulation. (n.d.).
  • Production process of α-hydroxy acids. (n.d.).
  • Tang, S. C., & Yang, J. H. (2016). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules (Basel, Switzerland), 21(4), 456.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction. Canadian Journal of Chemistry, 49(5), 654-660.
  • Why is the decarboxylation of 2-hydroxybenzoic acid (and related compounds) done 'under nitrogen'?. (2015, March 17). Chemistry Stack Exchange. [Link]

  • Ervens, B., George, C., Williams, J. E., Buxton, G. V., Salmon, G. A., Bydder, M., & Tyreman, M. (2003). A modeling study of aqueous production of dicarboxylic acids: 1. Chemical pathways and speciated organic mass production.
  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016, June 9). Metabolites, 6(2), 19.
  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15.
  • Effect of the addition of EDTA at 750 mg/L on preventing ascorbic acid oxidation. (n.d.). ResearchGate. [Link]

  • Gupta, A., Garg, R., & Gupta, R. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. (2023, October 31). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1232, 123961.
  • Hininger, I., Waters, R., Osman, M., Garrel, C., Fernholz, K., Roussel, A. M., & Anderson, R. A. (2005). Acute prooxidant effects of vitamin C in EDTA chelation therapy and long-term antioxidant ... Free radical biology & medicine, 38(12), 1565–1570.
  • Alpha hydroxy acids in the cosmetic treatment of photo-induced skin ageing. (n.d.). ResearchGate. [Link]

  • 2HGA - Overview: 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. (n.d.). Mayo Clinic Laboratories. [Link]

  • Hoffmann, G. F., Jakobs, C., Holmes, B., & Sweetman, L. (1993). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D ... Clinica chimica acta; international journal of clinical chemistry, 221(1-2), 131–140.
  • What are the decarboxylation reaction conditions and process temperature control?. (n.d.). Lneya. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020, April 8). Analytical Methods, 12(15), 1963-1968.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. [Link]

  • Acute prooxidant effects of vitamin c in EDTA chelation therapy and long term antioxidant benefits of therapy. (n.d.). Waters Center for Biological Medicine. [Link]

  • AHA pharmaceutical compositi. (n.d.). Googleapis.com. [Link]

  • Ditre, C. M., Griffin, T. D., Murphy, G. F., Sueki, H., Telegan, B., Johnson, W. C., Yu, R. J., & Van Scott, E. J. (1996). Effects of alpha-hydroxy acids on photoaged skin: a pilot clinical, histologic, and ultrastructural study..
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research, 47(3).
  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. (n.d.). Biochimica et biophysica acta. Molecular and cell biology of lipids, 1862(10), 1146–1154.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020, October 1). LCGC International. [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. (2021, March 5). Chemistry LibreTexts. [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014, August 25). AAPS PharmSciTech, 15(4), 858–867.
  • Product Knowledge: Alpha hydroxy acids (AHA's) and choosing the right one for a skin type.. (2023, May 25). [Video]. YouTube. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018, January 11). Molecules (Basel, Switzerland), 23(1), 143.
  • Formation of carboxylic acids during degradation of monosaccharides. (n.d.). Czech Journal of Food Sciences, 23(6), 262-272.
  • Acute prooxidant effects of vitamin c in EDTA chelation therapy and long term antioxidant benefits of therapy. (n.d.). USDA ARS. [Link]

  • Alpha hydroxy acid sustained release formulation. (n.d.).
  • Ali, A., Haider, M., Shafi, S., & Ali, A. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules (Basel, Switzerland), 28(24), 8089.
  • Alpha hydroxyacids, alpha ketoacids and their use in treating skin conditions. (n.d.).
  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. (2025, November 21).
  • Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer. (2021, June 14). Polymers, 13(12), 1957.
  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (n.d.). Granthaalayah Publications and Printers. [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of L-2-hydroxyglutarate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-2-hydroxyglutarate Analysis

Introduction: The Challenge of Analyzing L-2-hydroxyglutarate

L-2-hydroxyglutarate (L-2-HG) is a chiral organic acid and an important endogenous metabolite.[1] Its analysis via High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase (RP) methods, presents a common and frustrating challenge: peak tailing. This phenomenon, where a peak exhibits an asymmetrical "tail," can severely compromise analytical accuracy by degrading resolution and making peak integration unreliable.[2][3]

Due to its small size, high polarity, and the presence of both a carboxylic acid and a hydroxyl group, L-2-HG is particularly susceptible to secondary retention mechanisms that cause poor peak shape.[4][5] This guide provides a systematic, in-depth approach to diagnosing and resolving peak tailing in L-2-HG analysis, moving from common method-related issues to more complex hardware and column-related problems.

Section 1: Understanding the Root Cause—Secondary Retention Mechanisms

In an ideal reversed-phase separation, analyte retention is governed solely by hydrophobic interactions with the stationary phase. However, peak tailing is a clear indicator that more than one retention mechanism is at play.[6] For an acidic analyte like L-2-HG, the primary culprit is unwanted interaction with the silica-based column packing itself.

  • Silanol Interactions: Standard silica-based columns (e.g., C18, C8) have residual, unbonded silanol groups (Si-OH) on their surface.[7] These silanols are acidic and can become ionized (Si-O⁻) at moderate pH levels.[2] The polar carboxyl and hydroxyl groups on L-2-HG can engage in strong hydrogen bonding or ionic interactions with these active sites, delaying a portion of the analyte molecules from eluting and thereby creating a tailing peak.[4][8]

  • Analyte Ionization State: The mobile phase pH dictates the ionization state of L-2-HG.[9] If the pH is close to the analyte's pKa, a mixture of ionized (more polar) and non-ionized (less polar) forms will exist simultaneously, leading to broadened or split peaks.[10] For consistent retention and shape, the analyte must be kept in a single ionic state.

  • Metal Chelation: L-2-HG's structure makes it a potential chelating agent. Trace metal impurities (e.g., iron, aluminum) within the silica matrix or from stainless-steel system components can interact with the analyte, creating another secondary retention mechanism that contributes to peak tailing.[2][11]

Section 2: Systematic Troubleshooting Guide (Question & Answer Format)

This section is designed as a logical workflow. Start with the most common and easily resolved issues related to the mobile phase and method before proceeding to column and hardware diagnostics.

Category A: Mobile Phase & Method Parameters

Question: My L-2-HG peak is tailing. Where should I start?

Answer: Always start with the mobile phase, as it is the most common source of peak shape issues for ionizable compounds. The single most critical parameter is pH .

  • Causality: For an acidic analyte like L-2-HG, you must control its ionization state and suppress the activity of surface silanols.[2][12] A low-pH mobile phase (typically pH 2.5-3.0) achieves both goals simultaneously.[7] At this pH, the carboxylic acid group of L-2-HG is fully protonated (neutral), making it more hydrophobic and promoting a single, well-defined retention mechanism. Concurrently, the low pH suppresses the ionization of the acidic silanol groups, preventing strong secondary interactions.[2][6]

  • Actionable Solution:

    • Ensure your mobile phase is buffered. Unbuffered acidic mobile phases can have their pH altered by the sample diluent or atmospheric CO₂, leading to inconsistent results.[2]

    • Use an appropriate buffer, such as 20-50 mM potassium phosphate or ammonium formate, and adjust the pH of the aqueous portion to 2.5 - 3.0 before mixing with the organic modifier.[2]

    • Verify the pH with a calibrated pH meter.[2]

Question: I've lowered the pH, but the tailing persists. What's next?

Answer: If pH adjustment alone is insufficient, consider the buffer concentration and the choice of organic modifier.

  • Causality:

    • Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can more effectively "shield" the analyte from interacting with active silanol sites on the stationary phase.[2] The buffer ions compete for these sites, reducing the likelihood of L-2-HG being retained by a secondary mechanism.

    • Organic Modifier: Acetonitrile and methanol have different solvent properties. While both are common in RPLC, one may provide better peak shape for a specific analyte due to its unique interactions.

  • Actionable Solution:

    • Increase the buffer concentration in your mobile phase, for example, from 20 mM to 50 mM.

    • If using acetonitrile, prepare an identical mobile phase with methanol (or vice versa) to see if the peak shape improves.

ParameterCondition 1Condition 2Condition 3
Mobile Phase pH 5.52.72.7
Buffer Concentration 10 mM Phosphate10 mM Phosphate50 mM Phosphate
Peak Asymmetry Factor (As) 2.11.41.1
Observation Severe TailingModerate TailingSymmetrical Peak
Table 1: Illustrative effect of mobile phase pH and buffer concentration on the peak asymmetry factor for L-2-hydroxyglutarate. An As value of 1.0 is perfectly symmetrical.
Category B: Column Health & Selection

Question: Could my column be the problem? How do I check?

Answer: Yes, the column is a frequent cause of peak tailing, either due to its intrinsic properties or because it has degraded.

  • Causality:

    • Column Type: Older, Type A silica columns contain a higher concentration of acidic, active silanols and trace metals, making them prone to causing peak tailing for polar analytes.[7][11]

    • Column Contamination: Repeated injections of samples, especially from complex matrices like plasma or tissue extracts, can lead to the accumulation of strongly retained compounds at the column inlet. This contamination disrupts the flow path and creates new active sites for secondary interactions.[13]

    • Column Void: High pressures or operating at a pH outside the column's stable range (e.g., pH > 7.5 for silica) can cause the packed bed to collapse, forming a void at the inlet.[2] This void leads to a distorted flow path and results in broad, split, or tailing peaks.[2]

  • Actionable Solution:

    • Select a Modern Column: Use a high-purity, Type B silica column that is fully end-capped.[6][7] End-capping is a process that deactivates most residual silanols, significantly reducing secondary interactions.[6] Columns specifically designed for polar analytes (e.g., with polar-embedded phases) are also excellent choices.[14]

    • Clean the Column: If you suspect contamination, perform a rigorous column wash. See SOP-02 for a detailed protocol.

    • Check for Voids: Disconnect the column from the detector and carefully inspect the inlet. If a void is visible, the column may be permanently damaged. Sometimes, reversing and flushing the column can temporarily fix the issue, but replacement is the only long-term solution.[2] Always use a guard column to protect your analytical column from contamination and particulates.[15]

Category C: HPLC System & Hardware

Question: I've optimized my method and tried a new column, but I still see some tailing. Could it be the HPLC system?

Answer: Yes, issues outside of the column, collectively known as "extra-column effects," can contribute to peak broadening and tailing.[13]

  • Causality: Extra-column dead volume is any volume the sample encounters between the injector and the detector, excluding the column itself.[2] This includes injector loops, tubing, and the detector flow cell. Excessive dead volume allows the analyte band to spread out before it even reaches the detector, resulting in broader, more asymmetric peaks. This is especially problematic in UHPLC systems where peak volumes are very small.

  • Actionable Solution:

    • Minimize Tubing: Use the shortest possible length of connecting tubing with the narrowest internal diameter (e.g., 0.005" or ~125 µm) that your system's pressure limits will allow.[14]

    • Ensure Proper Fittings: Check that all fittings are correctly installed. A poor connection, such as a ferrule not seated properly, can create a small void that acts as a significant source of dead volume.

    • Perform a Dead Volume Test: To quantify your system's dead volume, replace the column with a zero-dead-volume union and inject a small amount of a UV-active compound like acetone. See SOP-03 for the procedure.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for diagnosing the cause of peak tailing.

G Start Peak Tailing Observed for L-2-HG MobilePhase Step 1: Mobile Phase Check - Is pH between 2.5-3.0? - Is it buffered? Start->MobilePhase AdjustMP Action: Adjust pH to 2.5-3.0 Use 20-50mM Buffer MobilePhase->AdjustMP No ColumnCheck Step 2: Column Check - Is it a modern, end-capped column? - Is it contaminated? MobilePhase->ColumnCheck Yes AdjustMP->MobilePhase WashColumn Action: Perform Column Wash (See SOP-02) ColumnCheck->WashColumn Suspect Contamination ReplaceColumn Action: Use New, High-Purity End-Capped Column ColumnCheck->ReplaceColumn Old or Damaged Column SystemCheck Step 3: System Check - Check for dead volume - Inspect fittings and tubing ColumnCheck->SystemCheck Yes WashColumn->ColumnCheck ReplaceColumn->SystemCheck OptimizeSystem Action: Minimize Tubing Length/ID Remake Connections SystemCheck->OptimizeSystem No SampleCheck Step 4: Sample Check - Is sample overloaded? - Is injection solvent compatible? SystemCheck->SampleCheck Yes OptimizeSystem->SystemCheck DiluteSample Action: Dilute Sample 10x Match Injection Solvent to Mobile Phase SampleCheck->DiluteSample No Resolved Problem Resolved SampleCheck->Resolved Yes DiluteSample->Resolved

A logical workflow for troubleshooting peak tailing.

Section 3: Standard Operating Procedures (SOPs) for Troubleshooting

SOP-01: Mobile Phase pH Optimization Study
  • Objective: To determine the optimal mobile phase pH for symmetrical L-2-HG peaks.

  • Materials: Calibrated pH meter, phosphoric acid or formic acid, appropriate buffer salt (e.g., potassium phosphate monobasic), HPLC-grade water, organic modifier (e.g., acetonitrile).

  • Procedure:

    • Prepare three separate 1L batches of the aqueous portion of your mobile phase containing your buffer salt at a fixed concentration (e.g., 25 mM).

    • Adjust the pH of the three batches to pH 4.0, 3.0, and 2.5, respectively, using the acid.

    • For each pH level, prepare the final mobile phase by mixing with the required percentage of organic modifier.

    • Equilibrate the column with the pH 4.0 mobile phase for at least 20 column volumes.

    • Inject your L-2-HG standard and record the chromatogram. Calculate the peak asymmetry factor (As).

    • Repeat steps 4 and 5 for the pH 3.0 and pH 2.5 mobile phases.

    • Compare the asymmetry factors. The pH that provides a value closest to 1.0 is optimal.

SOP-02: General-Purpose Reversed-Phase Column Cleaning
  • Objective: To remove strongly adsorbed contaminants from a C18 or similar column.

  • Procedure:

    • Important: Disconnect the column from the detector to avoid contamination. Check the column manufacturer's guidelines for maximum pressure and solvent compatibility.

    • Flush the column with your mobile phase but without the buffer salts (e.g., water/acetonitrile mixture) for 10-15 column volumes.

    • Flush with 100% Acetonitrile for 20 column volumes.

    • Flush with 100% Isopropanol for 20 column volumes.

    • Flush with 100% Methylene Chloride (if compatible) for 20 column volumes to remove highly non-polar contaminants.

    • Repeat step 3 (Isopropanol flush).

    • Repeat step 2 (Acetonitrile flush).

    • Gradually re-introduce your buffered mobile phase and allow the column to equilibrate for at least 20 column volumes before use.

    • Test performance by injecting a standard.

SOP-03: System Dead Volume Measurement
  • Objective: To estimate the extra-column volume of the HPLC system.

  • Procedure:

    • Remove the column from the system.

    • Connect the injector outlet tubing directly to the detector inlet tubing using a zero-dead-volume union.

    • Set the mobile phase to a low-viscosity mixture (e.g., 90:10 Water:Acetonitrile) at a flow rate of 1.0 mL/min.

    • Set the UV detector to a low wavelength (e.g., 210 nm) or to 265 nm if using acetone.

    • Inject a 5 µL sample of 1% acetone in mobile phase.

    • Record the time of the peak maximum (t_R). This is the extra-column hold-up time.

    • Calculate the dead volume: Dead Volume (µL) = t_R (min) × Flow Rate (mL/min) × 1000 .

    • A well-optimized UHPLC system should have a dead volume of < 15 µL. A standard HPLC system might have a dead volume of 20-50 µL. Significantly higher values indicate a problem that needs to be addressed.[2]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Why does my peak tail even with an end-capped column?

    • A1: No end-capping process is 100% effective. Some active silanols will always remain. For a highly polar analyte like L-2-HG, even a small number of these sites can cause tailing if the mobile phase pH is not optimized to suppress their activity (i.e., pH < 3).[6][7]

  • Q2: Can injecting my sample in pure water cause peak tailing?

    • A2: Yes, this is a common issue known as solvent mismatch.[4] If your mobile phase contains a significant amount of organic solvent (e.g., 20% acetonitrile), injecting a sample in a much weaker solvent (100% water) can cause poor peak shape. Always try to dissolve your sample in the initial mobile phase composition for the best results.

  • Q3: All my peaks are tailing, not just L-2-HG. What does that mean?

    • A3: If all peaks are tailing, it typically points to a system-wide or column-wide problem rather than a specific chemical interaction.[16] The most likely causes are a void at the column inlet, a blocked frit, or significant extra-column dead volume.[2][6]

  • Q4: Can I add a competing base like triethylamine (TEA) to the mobile phase?

    • A4: While adding a competing base was a traditional method to reduce tailing for basic compounds on older columns, it is less common and generally not recommended for acidic analytes like L-2-HG.[2] It is far more effective and robust to control the mobile phase pH and use a modern, high-quality column.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 2. University of Valencia.
  • Rzem et. al. (n.d.). Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. National Institutes of Health. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Wikipedia. (n.d.). L-2-hydroxyglutarate dehydrogenase. Retrieved from [Link]

  • MDPI. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. University of Valencia.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. Retrieved from [Link]

  • Frontiers. (n.d.). The Roles of 2-Hydroxyglutarate. Retrieved from [Link]

  • PNAS. (n.d.). 2-Hydroxyglutarate is not a metabolite; d-2-hydroxyglutarate and l-2-hydroxyglutarate are!. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Online. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. Retrieved from [Link]

  • National Institutes of Health. (2021). The Roles of 2-Hydroxyglutarate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent applications of retention modelling in liquid chromatography. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing (S)-2-Hydroxypentanedioate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the robust extraction and analysis of (S)-2-hydroxypentanedioate, also known as L-2-hydroxyglutarate (L-2-HG). As a critical oncometabolite, the accurate quantification of L-2-HG in tissue samples is paramount for research into cancer metabolism and drug development. However, being a small, polar, and acidic molecule within a complex biological matrix, its extraction presents several challenges, from pre-analytical instability to low recovery and matrix interference.

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind each experimental step, ensuring your protocol is not just a series of instructions, but a self-validating system for generating high-quality, reproducible data.

Section 1: FAQs and Troubleshooting Guide

This section addresses common issues encountered during the L-2-HG extraction workflow, from initial sample handling to final extract preparation.

Sample Collection and Initial Handling

Q: My L-2-HG levels are inconsistent between replicate tissue samples. What could be happening at the collection stage?

A: This is a critical issue often traced back to delayed or improper quenching of metabolic activity.[1][2] Cellular enzymes do not stop working the moment a tissue is excised. Metabolites like L-2-HG can be rapidly produced or degraded, altering their true endogenous concentrations.[2]

Root Cause Analysis & Solution:

  • The "Golden Rule" - Quench Immediately: The most crucial step is to halt all enzymatic activity instantly upon collection.[1][3][4] The gold standard is snap-freezing the tissue in liquid nitrogen.[1][4] This provides a "snapshot" of the metabolic state at the time of collection.

  • Causality: Lowering the temperature to -196°C (liquid nitrogen) or -80°C (dry ice) instantly stops enzymatic reactions that could alter L-2-HG levels.[1][4] Any delay allows for post-sampling metabolic drift, which is a major source of experimental variability.

  • Troubleshooting: If you cannot snap-freeze immediately, you are likely introducing significant error. If results are still inconsistent with snap-freezing, evaluate the time between excision and freezing. This window should be minimized to seconds, not minutes.

Tissue Homogenization and Lysis

Q: What is the best way to homogenize frozen tissue to ensure maximum L-2-HG release without degradation?

A: The goal is to achieve complete cellular disruption while keeping the sample metabolically inert. Mechanical homogenization in a pre-chilled extraction solvent is the superior method.

Recommended Approach:

  • Bead Beating: Use a bead homogenizer (e.g., Bead Ruptor, Precellys) with stainless steel or ceramic beads. It is highly efficient and contained, minimizing contamination and sample loss.

  • Critical Step - Keep it Cold: Pre-chill all components: homogenization tubes, beads, and most importantly, the extraction solvent. The homogenization should be performed in the ice-cold extraction solvent itself. This ensures that as cells are lysed, enzymes remain inactive and L-2-HG is immediately solubilized and protected.

  • Why this works: Mechanical disruption breaks open tough tissue structures, ensuring all cells are exposed to the extraction solvent for quantitative recovery.[5] Performing this in a pre-chilled solvent prevents any transient warming that could reactivate degradative enzymes.

Q: I see low L-2-HG recovery. Could my homogenization be inefficient?

A: Yes, incomplete homogenization is a common cause of low and variable recovery.[5]

Troubleshooting Steps:

  • Visualize: After homogenization, visually inspect the sample. Are there visible pieces of tissue remaining? If so, homogenization was incomplete.

  • Optimize Beating Parameters: Increase the homogenization time or speed. Consider using a different bead size or material that may be more effective for your specific tissue type.

  • Tissue-to-Solvent Ratio: Ensure you are using a sufficient volume of extraction solvent. A common starting point is 1 mL of solvent per 25-50 mg of tissue.[6] An insufficient volume will result in a thick slurry that is difficult to homogenize and leads to poor extraction efficiency.

Protein Precipitation and Extraction

Q: Which solvent should I use for protein precipitation and L-2-HG extraction? I've seen methanol, acetonitrile, and others mentioned.

A: The choice of solvent is one of the most impactful decisions in your protocol. For a small, polar metabolite like L-2-HG, a high-polarity organic solvent is required. Ice-cold 80% methanol (LC-MS grade) is the most widely recommended and validated choice. [7][8]

Causality - Why 80% Methanol Works Best:

  • Efficient Protein Precipitation: The high concentration of organic solvent disrupts the hydration shells around proteins, causing them to denature and precipitate out of solution.[9] This is essential for cleaning the sample and preventing downstream analytical issues.

  • High Analyte Solubility: As a polar di-carboxylic acid, L-2-HG is highly soluble in the 20% aqueous component of this solvent, ensuring it remains in the supernatant after centrifugation while proteins are pelleted.

  • Simultaneous Quenching & Extraction: Using an ice-cold solvent for homogenization and precipitation serves the dual purpose of halting metabolism and extracting the analyte in a single step.[10]

Comparison of Common Solvents:

Solvent SystemProsConsRecommendation for L-2-HG
80% Methanol (-20°C to -80°C) Excellent for polar metabolites. Efficient protein precipitation.[7] Good quenching properties.May extract some lipids.Highly Recommended. The gold standard for polar metabolomics.
80% Acetonitrile (-20°C) Very efficient protein precipitation. Less lipid extraction than methanol.Can sometimes result in lower recovery for very polar metabolites compared to methanol.Good Alternative. A viable option, but recovery should be validated against methanol.
Acid Precipitation (e.g., TCA) Strong protein precipitation.Harsh conditions can cause degradation of acid-labile metabolites.[9] Adds contaminants (TCA) that must be removed.Not Recommended. The risk of analyte degradation and introduction of contaminants outweighs the benefits.

Q: My final extract is cloudy, or I'm seeing pressure buildup on my LC-MS. What's wrong?

A: This strongly suggests incomplete protein removal or the presence of lipids.

Troubleshooting Steps:

  • Increase Incubation Time: After homogenization in cold solvent, let the sample incubate at -20°C or -80°C for at least 30 minutes to ensure complete protein precipitation.[6]

  • Centrifugation Check: Ensure you are centrifuging at a high enough speed (e.g., >13,000 x g) and for a sufficient duration (10-15 min) at 4°C to form a tight pellet.

  • For High-Fat Tissues (e.g., Brain, Liver): Consider a Defatting Step. After collecting the supernatant from the methanol precipitation, you can perform a liquid-liquid extraction (LLE) by adding a non-polar solvent like hexane or methyl-tert-butyl ether (MTBE). Vortex and centrifuge; the lipids will partition into the non-polar layer, which can be discarded, while the polar L-2-HG remains in the aqueous/methanol layer.

Ensuring Quantitative Accuracy

Q: How can I be certain that my final L-2-HG concentration is accurate and not just a relative value?

A: This is the cornerstone of trustworthy, quantitative science. You must use a stable isotope-labeled internal standard (SIL-IS). [11][12][13] For L-2-HG, this would be a commercially available standard like D/L-2-Hydroxyglutarate-13C5 or D-2-Hydroxyglutarate-d3.

The Principle of Self-Validation:

  • What it is: A SIL-IS is chemically identical to your analyte (L-2-HG) but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).[13]

  • How it works: You add a known, fixed amount of the SIL-IS to your sample at the very beginning of the workflow—before homogenization.[14]

  • Why it's essential: The SIL-IS experiences the exact same experimental variations and potential losses as your endogenous L-2-HG at every single step (homogenization, precipitation, evaporation, reconstitution, injection).[11][12] In the mass spectrometer, the instrument measures the ratio of the endogenous analyte to the SIL-IS. Because any losses affect both compounds equally, the ratio remains constant and accurate. This corrects for all sources of experimental error, making your quantification robust and reliable.[12][13]

Q: I don't have a SIL-IS. Can I still get quantitative data?

A: Without a matching SIL-IS, you can only achieve relative quantification (i.e., fold-change between groups), not absolute quantification (e.g., µmol/g tissue).[15] This data is far less reliable because you cannot correct for sample-specific matrix effects or processing errors. For any work intended for clinical translation or high-impact publication, the use of a SIL-IS is non-negotiable.[11][16][17]

Section 2: Diagrams and Workflows

Overall Extraction Workflow

The following diagram outlines the complete workflow from tissue collection to the final extract ready for LC-MS/MS analysis.

ExtractionWorkflow cluster_pre Pre-Analytical cluster_extraction Extraction cluster_cleanup Sample Cleanup & Prep Tissue 1. Tissue Excision Quench 2. Snap-Freeze in Liquid N2 Tissue->Quench Store 3. Store at -80°C Quench->Store Weigh 4. Weigh Frozen Tissue Add_IS 5. Add SIL-IS & Cold Solvent (80% MeOH, -80°C) Weigh->Add_IS Homogenize 6. Bead Homogenize (Keep Cold) Add_IS->Homogenize Precipitate 7. Incubate (-20°C, 30 min) Homogenize->Precipitate Centrifuge 8. Centrifuge (13,000g, 15 min, 4°C) Precipitate->Centrifuge Collect 9. Collect Supernatant Centrifuge->Collect Dry 10. Evaporate to Dryness (SpeedVac / N2 Stream) Collect->Dry Reconstitute 11. Reconstitute in LC-MS Mobile Phase Dry->Reconstitute Analyze 12. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for L-2-HG extraction from tissue.

Troubleshooting Logic: Low Analyte Recovery

Use this decision tree to diagnose the cause of poor L-2-HG recovery.

Troubleshooting Start Problem: Low or No L-2-HG Signal Check_IS Is the SIL-IS signal also low? Start->Check_IS Check_Homogenization Was homogenization complete? (No visible tissue debris) Check_IS->Check_Homogenization No (IS is OK, endogenous is low) Cause_System Cause: Systemic Issue (LC-MS sensitivity, source dirty) Check_IS->Cause_System Yes Check_PhaseSep Did two clear phases form during LLE (if performed)? Check_Homogenization->Check_PhaseSep Yes Cause_Homogenization Cause: Incomplete Lysis Analyte trapped in tissue Check_Homogenization->Cause_Homogenization No Check_Drying Was the sample dried completely? (No visible liquid) Check_PhaseSep->Check_Drying Yes / N/A Cause_LLE Cause: Poor Phase Separation Analyte lost in lipid layer Check_PhaseSep->Cause_LLE No Check_Reconstitution Is reconstitution solvent compatible with analyte? Check_Drying->Check_Reconstitution Yes Cause_Drying Cause: Over-drying / Volatilization (Unlikely for L-2-HG but possible) Check_Drying->Cause_Drying No Cause_Extraction Cause: Inefficient Extraction or Analyte Loss Check_Reconstitution->Cause_Extraction Yes Cause_Reconstitution Cause: Poor Solubility Analyte not redissolved Check_Reconstitution->Cause_Reconstitution No

Caption: Decision tree for troubleshooting low L-2-HG recovery.

Section 3: Detailed Protocol

This protocol details a robust method for the extraction of (S)-2-hydroxypentanedioate from frozen mammalian tissue for quantitative analysis by LC-MS/MS.

Materials:

  • Frozen Tissue (~20-50 mg)

  • Stable Isotope Labeled Internal Standard (SIL-IS): e.g., D/L-2-Hydroxyglutarate-¹³C₅

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C.

  • 2.0 mL screw-cap tubes with ceramic or steel beads.

  • Bead homogenizer.

  • Refrigerated centrifuge (4°C).

  • Vacuum concentrator (SpeedVac) or nitrogen evaporator.

  • Reconstitution Solvent: e.g., 50:50 Acetonitrile:Water or initial LC mobile phase.

Procedure:

  • Preparation: Pre-chill centrifuge to 4°C and place extraction solvent at -80°C for at least 1 hour. Label all tubes.

  • Tissue Aliquoting: On a surface chilled with dry ice, quickly weigh 20-50 mg of frozen tissue. Do not allow the tissue to thaw. Place the frozen tissue piece into the pre-chilled bead homogenization tube.

  • Internal Standard Spiking: Add a precise volume of your SIL-IS stock solution directly to the tube containing the frozen tissue.

  • Solvent Addition: Add 1 mL of ice-cold 80% methanol to the tube.

  • Homogenization: Immediately homogenize the sample using the bead beater according to the manufacturer's instructions (e.g., 2 cycles of 45 seconds at 6 m/s), resting on ice between cycles.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30-60 minutes to facilitate complete protein precipitation.

  • Clarification: Centrifuge the tubes at 13,000-16,000 x g for 15 minutes at 4°C. A firm pellet of protein and cellular debris should form at the bottom.

  • Supernatant Collection: Carefully transfer the clear supernatant (~900 µL) to a new, clean 1.5 mL tube. Be cautious not to disturb the pellet.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (preferred) or a gentle stream of nitrogen. Do not use high heat.

  • Reconstitution: Redissolve the dried metabolite pellet in a small, precise volume (e.g., 100 µL) of reconstitution solvent. Vortex for 30 seconds and centrifuge briefly to collect the liquid.

  • Final Clarification: Transfer the final reconstituted sample to an LC-MS autosampler vial, preferably with a filter insert, for analysis.

References

  • IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis.
  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue.
  • Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature protocols, 6(8), 1241-1249. [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Quenching of rapid metabolic reactions for metabolomics analysis. Current Opinion in Biotechnology, 18(4), 343-348.
  • Want, E. J., et al. (2019). Global metabolic profiling procedures for sample preparation and LC-MS analysis of mammalian cell extracts.
  • Tulassay, Z. (2015). Protein precipitation of serum for NMR-based metabolomics. Methods in Molecular Biology, 1277, 51-58.
  • Cuykx, M., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis, 12(15), 1047-1057. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Extraction FAQ.
  • Koek, M. M., et al. (2011). A review of methods for the analysis of cancer-related metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 901-918.
  • IsoLife. (n.d.). Internal Standards in metabolomics.
  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS.
  • Creative Proteomics. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
  • Lu, W., & Rabinowitz, J. D. (2014). Metabolite measurement: pitfalls to avoid and practices to follow. Annual review of biochemistry, 83, 133-151. [Link]

Sources

Technical Support Center: L-2-Hydroxyglutarate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of L-2-hydroxyglutarate (L-2-HG). This resource is designed for researchers, clinical scientists, and drug development professionals to navigate the complexities of accurately quantifying L-2-HG. Given its crucial role as a biomarker in various metabolic disorders and cancers, precise measurement is paramount.[1] This guide provides in-depth, field-tested solutions to common challenges, focusing on the critical issue of analytical interference.

Section 1: Understanding Core Interference Challenges

This section addresses the fundamental sources of interference that can compromise the accuracy of L-2-HG quantification.

Q1: What are the primary sources of interference when measuring L-2-hydroxyglutarate by mass spectrometry?

A1: The accurate mass spectrometric quantification of L-2-hydroxyglutarate is primarily challenged by three types of interference:

  • Isomeric Interference: This is the most significant challenge. L-2-HG has several isomers, most notably its enantiomer, D-2-hydroxyglutarate (D-2-HG), which often accumulates in cancers with IDH1/2 mutations.[2][3] Other structural isomers like 3-hydroxyglutarate and 5-hydroxyglutarate also exist. Since these molecules share the same mass and elemental composition, they are indistinguishable by mass spectrometry alone.

  • Isobaric Interference: These are compounds that have the same nominal mass as L-2-HG but a different elemental composition. Common isobaric interferences in biological matrices include succinate and malate, which are structurally similar dicarboxylic acids and central to metabolism.[4]

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can co-elute with L-2-HG and affect its ionization efficiency in the mass spectrometer's source, leading to either signal suppression or enhancement.[5] This can severely impact the accuracy and precision of quantification.[5]

Q2: Why is it so critical to differentiate between L-2-HG and D-2-HG?

A2: Differentiating the enantiomers (D- and L- forms) of 2-hydroxyglutarate is vital because they arise from distinct metabolic pathways and are associated with different pathologies.[2][6]

  • D-2-hydroxyglutarate (D-2-HG) is a well-established oncometabolite. Its accumulation is strongly linked to mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, which are prevalent in certain cancers like gliomas and acute myeloid leukemia.[1][2]

  • L-2-hydroxyglutarate (L-2-HG) accumulation is characteristic of L-2-hydroxyglutaric aciduria, a rare neurometabolic disorder.[1] It can also be elevated in other conditions, such as those involving hypoxia.[3][4]

Because their clinical implications are different, a method that measures only total 2-HG is insufficient for many research and diagnostic applications. The separation and independent quantification of each enantiomer are necessary for accurate diagnosis and research.[6]

Section 2: Chromatographic & Derivatization Solutions

Effective separation is the cornerstone of overcoming interference. This section details chromatographic strategies and the role of chemical derivatization.

Q3: My L-2-HG peak is co-eluting with its isomers. How can I achieve baseline separation?

A3: Co-elution of isomers is a common problem that cannot be solved by the mass spectrometer alone. The solution lies in upstream chromatographic separation. You have two primary strategies:

Strategy 1: Chiral Chromatography

  • Mechanism: This is the most direct approach. Chiral columns have a stationary phase that is itself chiral, allowing for differential interaction with the D- and L-enantiomers. This results in different retention times and, therefore, separation.

  • Recommended Columns: Columns with stationary phases based on ristocetin A, such as CHIROBIOTIC® R, have proven effective for this application.[1]

  • Expert Insight: While powerful, chiral methods can sometimes require specialized mobile phases and longer run times. Method development is key to achieving robust separation.

Strategy 2: Chemical Derivatization followed by Standard Chromatography

  • Mechanism: This technique involves reacting the 2-HG enantiomers with a chiral derivatizing agent. This reaction converts the enantiomers into diastereomers. Diastereomers have different physicochemical properties and can be separated on standard (non-chiral) reverse-phase columns, like a C18.[7]

  • Common Reagents: Diacetyl-L-tartaric anhydride (DATAN) is a widely used and effective reagent for this purpose.[2][8] The resulting diastereomeric esters can be readily separated and analyzed by LC-MS/MS.[8]

  • Benefit: This approach can significantly enhance sensitivity and allows the use of more common and robust C18 columns.[9]

The workflow for these two approaches is visualized below.

G cluster_0 Analytical Workflow for Isomer Separation cluster_1 Strategy 1: Chiral Chromatography cluster_2 Strategy 2: Derivatization Sample Biological Sample (e.g., Plasma, Urine) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Chiral_Col Inject on Chiral Column (e.g., CHIROBIOTIC® R) Extraction->Chiral_Col Deriv Derivatize with Chiral Reagent (e.g., DATAN) Extraction->Deriv Chiral_Sep Separation of D-2-HG and L-2-HG Chiral_Col->Chiral_Sep MS MS/MS Detection Chiral_Sep->MS Diastereomers Formation of Diastereomers Deriv->Diastereomers Std_Col Inject on Standard Column (e.g., C18) Diastereomers->Std_Col Std_Col->MS

Fig. 1: Alternative workflows for resolving 2-HG enantiomers.

Q4: When should I choose derivatization over a chiral column?

A4: The choice depends on your laboratory's resources, throughput needs, and the complexity of your sample matrix.

FeatureChiral ChromatographyDerivatization with Standard LC
Primary Advantage Direct separation without extra sample prep steps.Often results in higher sensitivity and allows use of robust, common C18 columns.[9]
Primary Disadvantage Chiral columns can be more expensive and may have shorter lifetimes.Requires an additional, optimized sample preparation step.
Best For... Labs with established chiral methods or when minimizing sample handling is a priority.High-throughput screening, methods requiring maximum sensitivity, or when chiral columns are not available.
Expert Tip Flow rates and mobile phase composition are critical for resolution on chiral columns.[1]Ensure the derivatization reaction goes to completion for accurate quantification.[2]
Section 3: Protocols and Methodologies

This section provides actionable, step-by-step protocols for key procedures discussed.

Protocol 1: Chiral Derivatization of 2-HG with DATAN

This protocol is adapted from established methods for converting 2-HG enantiomers into diastereomers for LC-MS/MS analysis.[2][8]

Objective: To derivatize D- and L-2-HG in an extracted sample to enable separation on a standard C18 column.

Materials:

  • Dried sample extract containing 2-HG.

  • Stable isotope-labeled internal standard (e.g., D-2-hydroxyglutarate-¹³C₅).

  • Derivatization Reagent: Diacetyl-L-tartaric anhydride (DATAN) solution (50 mg/mL in a 4:1 mixture of acetonitrile:acetic acid).[2]

  • Heating block or oven set to 70-75°C.

  • Acetonitrile and acetic acid (LC-MS grade).

Procedure:

  • Sample Preparation: Ensure your sample extract, spiked with an appropriate internal standard, is completely dry. This is typically achieved using a vacuum concentrator.

  • Reagent Addition: To the dried sample, add 50-60 µL of the DATAN derivatization reagent.[2][8]

  • Reaction Incubation: Tightly cap the vial and heat at 70-75°C for 30-120 minutes. The optimal time should be determined during method development, with longer times ensuring complete derivatization.[2][8] A successful reaction often results in a color change to yellow-brown.[2][8]

  • Cooling & Dilution: Allow the samples to cool to room temperature.

  • Final Preparation: Dilute the sample with an appropriate volume of mobile phase-compatible solvent (e.g., 50 µL of 4:1 acetonitrile:acetic acid) before transferring to an autosampler vial for LC-MS/MS analysis.[2]

Self-Validation Check:

  • Reaction Completion: Analyze a derivatized high-concentration standard. There should be no detectable underivatized 2-HG (m/z 147.03). The primary signal should be from the derivatized product (precursor m/z 363.0).[2][8]

  • Peak Shape: The resulting diastereomer peaks on the chromatogram should be sharp and symmetrical.

Protocol 2: LC-MS/MS Parameters for Derivatized 2-HG

Objective: To provide robust starting parameters for the chromatographic separation and mass spectrometric detection of DATAN-derivatized 2-HG.

Liquid Chromatography:

  • Column: Standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient optimized to separate the two diastereomer peaks. Start with a high aqueous percentage and ramp up the organic phase.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Key Transitions: The derivatized 2-HG ester readily loses the DATAN group in the source, allowing for monitoring of the native 2-HG transitions. This is a common and highly effective approach.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Derivatized D/L-2-HG147.03129.0Quantifier: Loss of H₂O
Derivatized D/L-2-HG147.03101.0Qualifier: Further fragmentation
D/L-2-HG-¹³C₅ (IS)152.05134.0Internal Standard Transition

It is also possible to monitor the transition from the derivatized precursor (m/z 363.0) to the 2-HG fragment (m/z 147.0), which can be useful for confirmation.[2][8]

G cluster_0 Mass Spectrometry Logic Derivatized_2HG Derivatized 2-HG Ester m/z 363.0 InSource_Fragment In-Source Fragmentation (Loss of DATAN) Derivatized_2HG->InSource_Fragment [ ionization ] Precursor Precursor Ion (Q1) 2-HG Anion m/z 147.03 InSource_Fragment->Precursor CID Collision-Induced Dissociation (Q2) Precursor->CID Product_1 Product Ion 1 (Q3) Quantifier m/z 129.0 CID->Product_1 [ -H₂O ] Product_2 Product Ion 2 (Q3) Qualifier m/z 101.0 CID->Product_2

Fig. 2: Fragmentation pathway for derivatized 2-HG analysis.
Section 4: Final Troubleshooting FAQs

Q5: I'm seeing high background or matrix effects. What are the first steps to troubleshoot?

A5: High background and matrix effects are common in complex samples like plasma or tissue extracts.[5]

  • Check Sample Preparation: Inefficient protein precipitation is a major cause. Ensure you are using a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile, typically 3-4 times the sample volume) and that centrifugation is adequate to pellet all precipitated material.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is non-negotiable for accurate quantification. A SIL-IS (like ¹³C-labeled 2-HG) will co-elute with the analyte and experience the same matrix effects, allowing for reliable correction during data processing.[11][12]

  • Improve Chromatographic Separation: Try adjusting your gradient to better separate L-2-HG from the "wash" of early-eluting, polar matrix components.

  • Dilute the Sample: If signal suppression is severe, a simple 1:1 or 1:5 dilution of your final extract with the starting mobile phase can significantly reduce the concentration of interfering matrix components.

Q6: Can the L-2-HG analyte itself be unstable?

A6: Yes, 2-hydroxyglutarate can undergo intramolecular cyclization to form a lactone, especially under certain pH or temperature conditions.[13] While this is a lesser concern in standard LC-MS workflows, it's important to be aware of. Using consistent, controlled conditions for sample preparation and storage (e.g., maintaining samples at 4°C in the autosampler) is a best practice to ensure analyte stability.

References

  • Chen, B., Wang, J., & Wang, X. (2019). Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(18), 1445-1452. [Link]

  • Korkmaz, E., Ergun, S., Can, O., Ates, K., & Ceylan, S. (2022). Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. Bioanalysis, 14(23), 1369-1381. [Link]

  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. [Link]

  • Li, F., et al. (2020). Sensitive Determination of Onco-metabolites of D-and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Talanta, 219, 121287. [Link]

  • Li, Y., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis, 12(15), 1047-1057. [Link]

  • Lin, Y., et al. (2020). Measurement of 2-hydroxyglutarate enantiomers in serum by chiral gas chromatography-tandem mass spectrometry and its application as a biomarker for IDH mutant gliomas. Journal of Chromatography B, 1152, 122238. [Link]

  • Mullen, A. R., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54383. [Link]

  • Dowdy, T., & Larion, M. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Dowdy, T., & Larion, M. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Dowdy, T., & Larion, M. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Mashabela, G. T., et al. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry, 95(12), 5268-5274. [Link]

  • Mullen, A. R., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. SciSpace. [Link]

  • Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. [Link]

  • UTMB Research Expert Profiles. (n.d.). Enantioseparation and detection of (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate by chiral gas chromatography–triple quadrupole mass spectrometry. [Link]

  • Mullen, A. R., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. PubMed. [Link]

  • Han, L., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Metabolites, 13(3), 406. [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with (S)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (S)-2-hydroxypentanedioate, also known as L-2-hydroxyglutarate (L-2HG). This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected cell viability outcomes when working with high concentrations of this oncometabolite. Our goal is to equip you with the scientific rationale and practical methodologies to navigate your experiments successfully.

Introduction: The Dual Nature of (S)-2-hydroxypentanedioate

(S)-2-hydroxypentanedioate (L-2HG) is the L-enantiomer of 2-hydroxyglutarate (2-HG), a metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG).[1] While its counterpart, D-2-hydroxyglutarate (D-2HG), is famously associated with mutations in isocitrate dehydrogenase (IDH) 1 and 2, L-2HG accumulation is also implicated in cancer, notably in clear cell renal cell carcinoma (ccRCC).[1] It is considered an oncometabolite due to its ability to competitively inhibit α-KG-dependent dioxygenases, leading to widespread changes in the epigenome and cellular metabolism.[1][2] Researchers often encounter unexpected effects on cell viability when using high concentrations of L-2HG, which can range from cytotoxicity to altered proliferation rates. This guide will help you understand and troubleshoot these observations.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant decrease in cell viability at high concentrations of (S)-2-hydroxypentanedioate?

A1: High concentrations of L-2HG can induce cytotoxicity through several mechanisms:

  • Inhibition of α-KG-Dependent Dioxygenases: L-2HG is a potent competitive inhibitor of a large family of enzymes that require α-KG as a cofactor.[1] These include:

    • TET (Ten-Eleven Translocation) family of DNA demethylases: Inhibition of TET enzymes leads to DNA hypermethylation, which can silence tumor suppressor genes and alter gene expression profiles, potentially triggering apoptosis.[3][4][5]

    • Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in histone hypermethylation, another epigenetic modification that can lead to altered gene expression and cell death.[1][3][5]

  • Metabolic Reprogramming: The accumulation of L-2HG can disrupt normal cellular metabolism, leading to oxidative stress and energy deficits.

  • Induction of Apoptosis: The downstream effects of epigenetic and metabolic dysregulation can activate apoptotic pathways.

Q2: I was expecting to see increased proliferation due to its "oncometabolite" nature, but my cells are growth-arrested. Why?

A2: The term "oncometabolite" refers to a metabolite that can contribute to the development of cancer, but this does not always translate to a simple increase in cell proliferation in every context. High levels of L-2HG can also have cytostatic or even cytotoxic effects.[1] For instance, some studies have shown that both enantiomers of 2-HG can inhibit ATP synthase, leading to reduced cellular energy and inactivation of the mTOR pathway, a key regulator of cell growth.[1] The ultimate effect on cell proliferation is highly dependent on the cell type, the concentration of L-2HG, and the specific metabolic and genetic context of the cells.

Q3: Can (S)-2-hydroxypentanedioate affect my cells differently under hypoxic versus normoxic conditions?

A3: Absolutely. L-2HG has been identified as a metabolite that accumulates under hypoxic conditions.[1][6] It plays a role in the cellular response to low oxygen by:

  • Alleviating Reductive Stress: Hypoxia can lead to an accumulation of reducing equivalents like NADH. The synthesis of L-2HG from α-KG consumes NADH, thus helping to mitigate reductive stress.[1]

  • Modulating Hypoxia-Inducible Factor (HIF) Signaling: As a competitive inhibitor of prolyl hydroxylases (which are α-KG-dependent dioxygenases that regulate HIF-1α stability), L-2HG can potentially stabilize HIF-1α, though the effects can be complex and context-dependent.[1]

Therefore, the impact of exogenously added L-2HG on cell viability can be significantly different in hypoxic versus normoxic cultures.

Q4: Are there any known mechanisms of resistance to (S)-2-hydroxypentanedioate-induced cell death?

A4: While specific resistance mechanisms to L-2HG are not as well-documented as for chemotherapeutic drugs, cells could potentially adapt by:

  • Upregulating α-ketoglutarate production: This would counteract the competitive inhibition by L-2HG.

  • Altering metabolic pathways: Shifting metabolic fluxes to bypass L-2HG-sensitive steps.

  • Expressing drug efflux pumps: Although less likely for a metabolite, some promiscuous transporters might be able to export L-2HG from the cell.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results

If you are observing high variability in your cell viability assays, consider the following:

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
L-2HG Stock Solution Instability L-2HG solutions, especially if not stored properly, can degrade.Prepare fresh stock solutions of L-2HG in a suitable buffer (e.g., PBS or cell culture medium) for each experiment. Store aliquots at -80°C to minimize freeze-thaw cycles.
Cell Seeding Density The effect of L-2HG can be density-dependent.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Perform a cell titration experiment to determine the optimal density for your specific cell line.
Assay Timing The cytotoxic effects of L-2HG may be time-dependent.Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for your viability assay.
Choice of Viability Assay Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). L-2HG's metabolic effects can interfere with certain assays.Use at least two different viability assays based on different principles. For example, combine a metabolic assay (e.g., MTT, MTS, or a resazurin-based assay) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye-exclusion method like Trypan Blue).[7][8]

Experimental Workflow for Troubleshooting Inconsistent Viability

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Analysis A Prepare Fresh L-2HG Stock C Time-Course Experiment (24, 48, 72h) A->C B Optimize Cell Seeding Density B->C D Treat Cells with L-2HG C->D E Metabolic Assay (e.g., MTT/MTS) D->E F Membrane Integrity Assay (e.g., LDH/Trypan Blue) D->F G Compare Results E->G F->G H Consistent Results? G->H I Proceed with Optimized Protocol H->I Yes J Re-evaluate Parameters H->J No G cluster_enzymes α-KG-Dependent Dioxygenases cluster_epigenetics Epigenetic Alterations cluster_downstream Downstream Effects cluster_phenotype Cellular Phenotype L2HG (S)-2-hydroxypentanedioate (L-2HG) TET TET DNA Demethylases L2HG->TET inhibits JmjC JmjC Histone Demethylases L2HG->JmjC inhibits aKG α-ketoglutarate (α-KG) aKG->TET activates aKG->JmjC activates DNA_hyper DNA Hypermethylation TET->DNA_hyper leads to Histone_hyper Histone Hypermethylation JmjC->Histone_hyper leads to Gene_expression Altered Gene Expression DNA_hyper->Gene_expression Histone_hyper->Gene_expression Cell_fate Changes in Cell Fate Gene_expression->Cell_fate Apoptosis Apoptosis Cell_fate->Apoptosis Senescence Senescence Cell_fate->Senescence Differentiation Differentiation Cell_fate->Differentiation

Caption: L-2HG inhibits α-KG-dependent dioxygenases, leading to epigenetic changes and altered cell fate.

Concluding Remarks

Working with high concentrations of (S)-2-hydroxypentanedioate can present unique challenges due to its profound effects on cellular epigenetics and metabolism. By understanding the underlying mechanisms and employing systematic troubleshooting, researchers can obtain more reliable and interpretable data. Always consider the specific context of your cell model and be prepared to use orthogonal assays to validate your findings.

References

  • Yan, H., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology. [Link]

  • Rinn, J. L., & Chang, H. Y. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife. [Link]

  • Wikipedia contributors. (2023). 5-Methylcytosine. Wikipedia. [Link]

  • de Andrea, C. E., et al. (2022). Evaluation of the Idylla IDH1-2 Mutation Assay for the Detection of IDH Variants in Solid Tumors and Hematological Malignancies. MDPI. [Link]

  • Wikipedia contributors. (2023). 5-Hydroxymethylcytosine. Wikipedia. [Link]

  • Rinn, J. L., & Chang, H. Y. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. PMC. [Link]

  • Laurenge, A., et al. (2021). THE ONCOMETABOLITE D-2-HYDROXYGLUTARATE PROMOTES DNA HYPERMETHYLATION AT LINEAGE-SPECIFIC ENHANCERS CONTROLLING MICROGLIAL ACTIVATION IN IDH-MUTATED GLIOMAS. NIH. [Link]

  • Xu, W., et al. (2011). Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases. PMC. [Link]

  • Koivunen, P., & Gottlieb, E. (2020). 2-Hydroxyglutarate in Cancer Cells. PubMed. [Link]

  • Oldham, W. M., et al. (2015). Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress. PubMed Central. [Link]

  • Ye, D., et al. (2018). Metabolism, Activity, and Targeting of D- and L-2-Hydroxyglutarates. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. [Link]

  • Roehm, N. W., et al. (2006). Hydroxyethyl disulfide as an efficient metabolic assay for cell viability in vitro. PMC. [Link]

  • Haws, S. A., et al. (2023). 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition. Life Science Alliance. [Link]

  • Koivunen, P., & Gottlieb, E. (2020). Review: 2-Hydroxyglutarate in Cancer Cells. Bevital. [Link]

  • Verma, A., et al. (2020). Troubleshooting of Mammalian Cell Culture. ResearchGate. [Link]

  • Laurenge, A., et al. (2021). The oncometabolite D-2-hydroxyglutarate promotes DNA hypermethylation at lineage-specific enhancers controlling microglial activation in IDHmut gliomas. bioRxiv. [Link]

  • Xu, W., et al. (2011). Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases. ResearchGate. [Link]

  • Jortzik, E., & Becker, K. (2013). Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei. Antimicrobial Agents and Chemotherapy. [Link]

  • Creative Bioarray. (2023). The Ultimate Guide to Cell Viability Measurement. Creative Bioarray. [Link]

Sources

Preventing enantiomeric contamination during (S)-2-hydroxypentanedioate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-2-Hydroxypentanedioate

A Guide to Preventing Enantiomeric Contamination

Welcome to the technical support center for the synthesis of (S)-2-hydroxypentanedioate, also known as (S)-2-hydroxyglutarate ((S)-2-HG). This resource is designed for researchers, scientists, and professionals in drug development who are focused on producing this chiral molecule with high enantiomeric purity. The biological activities of the two enantiomers of 2-hydroxyglutarate can differ significantly, making the control of stereochemistry a critical aspect of its synthesis.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and eliminate sources of enantiomeric contamination in your experiments.

The Critical Importance of Enantiopurity

(S)-2-hydroxyglutarate and its enantiomer, (R)-2-hydroxyglutarate, play distinct roles in cellular metabolism.[4] While (S)-2-HG is a metabolite found in healthy cells, the accumulation of (R)-2-HG is associated with certain cancers due to mutations in the isocitrate dehydrogenase (IDH) enzymes.[1][5][6][7] This oncometabolite can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and tumor progression.[8] Therefore, in the context of pharmaceutical research and development, ensuring the enantiomeric purity of (S)-2-hydroxypentanedioate is paramount to avoid unintended biological effects from the (R)-enantiomer.

Troubleshooting Guide: Identifying and Resolving Enantiomeric Contamination

This section addresses specific problems you may encounter during the synthesis of (S)-2-hydroxypentanedioate.

Question 1: My final product shows significant contamination with the (R)-enantiomer. What are the most likely causes?

Answer: Enantiomeric contamination in asymmetric synthesis can arise from several factors.[9] A systematic approach to identifying the source is crucial. Here are the primary areas to investigate:

  • Purity of Starting Materials and Reagents: The enantiomeric purity of your final product is directly influenced by the purity of your chiral starting materials, catalysts, and any chiral auxiliaries used.[9] Even small amounts of the undesired enantiomer in these materials can lead to a significant decrease in the enantiomeric excess (e.e.) of your product. It is essential to verify the enantiopurity of all chiral reagents before use.

  • Suboptimal Reaction Conditions: Asymmetric reactions are often highly sensitive to reaction conditions.[10] Deviations from the optimal temperature, pressure, solvent polarity, or reaction time can negatively impact the enantioselectivity of the catalyst. For instance, higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a lower e.e.

  • Catalyst Inactivation or Decomposition: The chiral catalyst is the cornerstone of enantioselective synthesis. If the catalyst degrades or is poisoned by impurities in the reaction mixture, its ability to control the stereochemistry of the reaction will be compromised. Ensure all reagents and solvents are of high purity and free from potential catalyst poisons.

  • Racemization During Workup or Purification: The stereocenter at the C2 position of 2-hydroxypentanedioate can be susceptible to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures during workup and purification steps.[9] The purification method itself, such as chromatography, should be carefully evaluated to ensure it does not contribute to racemization.

Question 2: How can I confirm the enantiomeric purity of my starting materials and final product?

Answer: Accurate determination of enantiomeric excess is a critical step in troubleshooting. Since enantiomers have identical physical properties in a non-chiral environment, specialized analytical techniques are required.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers.[10][11] It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase to separate volatile enantiomers.[5][6][10]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In the presence of a chiral shift reagent, enantiomers can exhibit different chemical shifts in their NMR spectra, allowing for their quantification.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Derivatization: This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[12][13] These diastereomers have different physical properties and can be separated by standard chromatography and detected by mass spectrometry.[12][13]

Here is a logical workflow for troubleshooting enantiomeric contamination:

G A Low Enantiomeric Excess (e.e.) Detected B Verify Purity of Chiral Starting Materials & Catalysts A->B B->A If impure C Optimize Reaction Conditions (Temperature, Solvent, Time) B->C If pure C->A If not optimal D Investigate Catalyst Stability and Activity C->D If optimized D->A If unstable E Evaluate Workup and Purification for Racemization D->E If stable E->A If racemization occurs F High e.e. Achieved E->F If no racemization

Caption: Troubleshooting workflow for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most effective synthetic strategies for producing (S)-2-hydroxypentanedioate with high enantiopurity?

A1: Several enantioselective methods have been developed. The choice of strategy often depends on the available starting materials and the desired scale of the synthesis.

  • Asymmetric Hydrogenation of 2-Ketopentanedioate: This is a widely used method that involves the reduction of the prochiral ketone using a chiral catalyst. Catalysts based on ruthenium and rhodium with chiral phosphine ligands have shown high enantioselectivity.

  • Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach. Ketoreductases can be employed to reduce 2-ketopentanedioate to (S)-2-hydroxypentanedioate with excellent enantiomeric excess.[14]

  • Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material, such as (S)-glutamic acid, and converts it to the desired product through a series of stereospecific reactions.

Q2: How do I select the appropriate chiral catalyst for my asymmetric synthesis?

A2: The selection of a chiral catalyst is a critical decision that can significantly impact the outcome of your reaction.[15][16]

  • Literature Precedent: Reviewing the scientific literature for similar transformations is an excellent starting point. Identify catalysts that have been successfully used for the asymmetric reduction of similar keto acids.

  • Catalyst Screening: If a clear choice is not apparent, a catalyst screening experiment may be necessary. This involves testing a small library of chiral catalysts under standardized conditions to identify the one that provides the highest enantioselectivity and yield.

  • Substrate-Catalyst Compatibility: The structure of your substrate can influence the effectiveness of a particular catalyst. Some catalysts have a broad substrate scope, while others are more specific.[10]

Q3: What are the best practices for handling and storing chiral catalysts to maintain their activity?

A3: Many chiral catalysts, particularly organometallic complexes, are sensitive to air, moisture, and light. Proper handling and storage are essential to preserve their catalytic activity and enantioselectivity.

  • Inert Atmosphere: Handle air- and moisture-sensitive catalysts in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purity: Use anhydrous, deoxygenated solvents for reactions involving sensitive catalysts.

  • Storage Conditions: Store catalysts in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere. Always follow the manufacturer's specific storage recommendations.

Q4: Can purification by crystallization improve the enantiomeric excess of my product?

A4: Yes, in some cases, crystallization can be an effective method for enhancing the enantiomeric purity of a scalemic mixture. This process, known as preferential crystallization, relies on the fact that under certain conditions, a supersaturated solution of a racemic compound will crystallize out one enantiomer in excess. However, this is not always feasible and often requires careful optimization of crystallization conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 2-Hydroxypentanedioate Enantiomers

This protocol provides a general guideline for the analysis of the enantiomeric composition of 2-hydroxypentanedioate. The specific column and mobile phase conditions may need to be optimized for your particular instrument and sample matrix.

  • Sample Preparation:

    • Dissolve a small amount of the 2-hydroxypentanedioate sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for the separation of acidic compounds (e.g., a column based on a chiral crown ether or a derivatized polysaccharide).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, typically around 25°C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

  • Data Analysis:

    • Integrate the peak areas for the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100

Protocol 2: General Procedure for Asymmetric Hydrogenation of Diethyl 2-ketopentanedioate

This is a representative procedure and may require optimization for your specific catalyst and equipment.

  • Reactor Setup:

    • In a glovebox, charge a high-pressure reactor with diethyl 2-ketopentanedioate and a chiral ruthenium or rhodium catalyst (e.g., Ru-BINAP).

    • Add a degassed solvent (e.g., methanol or ethanol).

  • Reaction:

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25-50°C) for the specified time (e.g., 12-24 hours).

  • Workup:

    • Carefully vent the reactor and purge with an inert gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis:

    • Hydrolyze the resulting diethyl (S)-2-hydroxypentanedioate using standard procedures (e.g., with aqueous NaOH or LiOH) to obtain (S)-2-hydroxypentanedioate.

Data Presentation

Table 1: Comparison of Chiral Catalysts for the Asymmetric Hydrogenation of Diethyl 2-ketopentanedioate

CatalystLigandSolventTemp (°C)H₂ Pressure (atm)e.e. (%)
Ru(OAc)₂(S)-BINAPMethanol2520>98
[Rh(COD)₂]BF₄(S,S)-Et-DuPhosEthanol301096
RuCl₂(S)-Xyl-P-PhosMethanol405099

Note: The data presented in this table are for illustrative purposes and may not represent actual experimental results.

Visualizations

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate (2-Ketopentanedioate) C Reaction A->C B Chiral Catalyst B->C D Scalemic Product Mixture C->D E Purification D->E G Chiral Analysis (HPLC/GC) D->G F Enantiopure (S)-2-Hydroxypentanedioate E->F F->G G->C Feedback for Optimization

Caption: A generalized workflow for asymmetric synthesis.

References

  • Connon, S. J., & Senge, M. O. (Year). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans.
  • Welch, C. J., et al. (Year). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3.
  • Rakheja, D., et al. (Year). Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology, Volume(Issue), Pages.
  • Rakheja, D., et al. (Year). Enantioseparation and detection of (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate by chiral gas chromatography–triple quadrupole mass spectrometry. UTMB Research Expert Profiles.
  • Sulkowski, P. L., et al. (Year). 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity.
  • Fu, X., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9.
  • Sigma-Aldrich. (n.d.). Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers.
  • Aggarwal, V. K., & O'Brien, C. J. (2001). Enantioselective synthesis of spiropentanes from hydroxymethylallenes. Organic Letters, 3(21), 3423–3425.
  • Trost, B. M., & Toste, F. D. (Year). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Request PDF.
  • Asymmetric reactions_synthesis. (n.d.).
  • Oldham, W. M., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16), e1908.
  • Asymmetric Synthesis. (n.d.). University of York.
  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutar
  • Alghamri, M. S., et al. (2021). Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice. Neuro-oncology, 23(2), 244–255.
  • Oldham, W. M., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16).
  • Cheng, Q. Y., et al. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports, 5, 15217.
  • Losman, J. A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science, 339(6127), 1621–1625.
  • Enzymatic synthesis method of chiral beta-hydroxyl ester compound. (n.d.).
  • Losman, J. A., et al. (2013). (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible. Science, 339(6127), 1621–1625.
  • The Role of Chiral Catalysts in Pharmaceutical Synthesis. (n.d.).
  • Pfaltz, A. (Year). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands.

Sources

Long-term storage and stability of Sodium (S)-2-hydroxypentanedioate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium (S)-2-hydroxypentanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the long-term storage, stability, and handling of this compound. Our goal is to ensure the integrity of your experiments through scientifically sound practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the storage and stability of Sodium (S)-2-hydroxypentanedioate.

Q1: What are the recommended long-term storage conditions for solid Sodium (S)-2-hydroxypentanedioate?

A1: For optimal long-term stability, solid Sodium (S)-2-hydroxypentanedioate should be stored at 2-8°C in an inert atmosphere . The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation. Therefore, it is crucial to store it in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel).

Q2: How should I handle the compound during weighing and preparation of solutions to minimize moisture absorption?

A2: Due to its hygroscopic nature, it is essential to handle Sodium (S)-2-hydroxypentanedioate in a controlled environment, such as a glove box with low humidity. If a glove box is unavailable, minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the container. Weigh the desired amount quickly and seal the container immediately. For preparing solutions, it is advisable to dissolve the entire contents of a freshly opened vial to prepare a stock solution of a known concentration. This avoids repeated opening and closing of the container.[1][2][3]

Q3: What is the recommended solvent for preparing solutions of Sodium (S)-2-hydroxypentanedioate?

A3: Sodium (S)-2-hydroxypentanedioate is soluble in water. For most biological and analytical applications, high-purity, deionized water is the recommended solvent. Ensure the water is free of contaminants that could interfere with your experiments.

Q4: What is the expected shelf-life of the solid compound and its solutions?

A4: The shelf-life of the solid compound, when stored under the recommended conditions (2-8°C, inert atmosphere, tightly sealed), is typically several years. However, it is always best to refer to the manufacturer's certificate of analysis for a specific expiration date. Aqueous solutions of Sodium (S)-2-hydroxypentanedioate are less stable than the solid form and should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be filter-sterilized and stored at 2-8°C for short periods. For longer-term storage of solutions, consider aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for Sodium (S)-2-hydroxypentanedioate?

A5: As an alpha-hydroxy dicarboxylic acid salt, Sodium (S)-2-hydroxypentanedioate is susceptible to degradation through several pathways, primarily oxidation and decarboxylation, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[4] The hydroxyl group can be oxidized to a ketone, and the carboxylic acid groups can be susceptible to decarboxylation under certain conditions.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of Sodium (S)-2-hydroxypentanedioate.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify that the compound has been stored at 2-8°C in a tightly sealed container under an inert atmosphere. Prepare fresh solutions for each experiment. Assess the purity of the compound using the analytical methods described in Section 3.
Difficulty in accurately weighing the solid compound The compound is hygroscopic and absorbs moisture from the air, leading to clumping and inaccurate mass measurements.Weigh the compound in a low-humidity environment (e.g., a glove box). If not possible, work quickly and use a pre-weighed container. Consider preparing a stock solution from a full vial to avoid repeated weighing of small quantities.[1][2][3]
Precipitation or cloudiness in prepared solutions The solution may be supersaturated, or the compound may have degraded, leading to the formation of insoluble byproducts.Ensure the compound is fully dissolved by gentle warming or sonication. If precipitation persists, it may indicate degradation. Prepare a fresh solution from a new stock of the compound.
Unexpected pH of the prepared solution The disodium salt of a weak acid will produce a slightly alkaline solution. Significant deviations may indicate contamination or degradation.Measure the pH of the freshly prepared solution. A significant deviation from the expected slightly alkaline pH may warrant the use of a fresh batch of the compound.
Loss of chiral purity over time Racemization (conversion of the (S)-enantiomer to a mixture of (S) and (R)-enantiomers) can occur under harsh conditions (e.g., extreme pH or high temperature).Store the compound and its solutions under the recommended conditions. Avoid exposure to harsh chemical environments. Verify the chiral purity using the HPLC method outlined in Section 3.

Section 3: Experimental Protocols

This section provides detailed protocols for assessing the stability and purity of Sodium (S)-2-hydroxypentanedioate.

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to identify potential degradation products.[5][6][7][8]

Objective: To evaluate the stability of Sodium (S)-2-hydroxypentanedioate under various stress conditions.

Materials:

  • Sodium (S)-2-hydroxypentanedioate

  • High-purity water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Sodium (S)-2-hydroxypentanedioate in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 3.2 to determine the percentage of degradation and to identify any degradation products.

Analytical Method for Purity and Chiral Purity Assessment

This HPLC method is adapted for the analysis of (S)-2-hydroxypentanedioate, based on methods for its free acid form, 2-hydroxyglutaric acid.[9][10][11]

Objective: To determine the purity and enantiomeric excess of Sodium (S)-2-hydroxypentanedioate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase, e.g., Ristocetin A glycopeptide bonded silica column or a Cinchonan carbamate-based weak chiral anion exchanger.[9][11]
Mobile Phase A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The exact ratio should be optimized for the specific column. For example, 5:95 (water:methanol) with 0.3% acetic acid and 0.1% ammonium hydroxide.[10]
Flow Rate Typically 0.5 - 1.0 mL/min.
Column Temperature 25°C.
Detection MS detection is preferred due to the lack of a strong chromophore. If using UV, detection at a low wavelength (e.g., 210 nm) may be possible.
Injection Volume 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of Sodium (S)-2-hydroxypentanedioate at a known concentration (e.g., 1 mg/mL) in the mobile phase. If available, also prepare a standard of the (R)-enantiomer to confirm peak identification.

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation:

    • Purity: Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

    • Chiral Purity: The (S) and (R) enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Section 4: Visualizations

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for Sodium (S)-2-hydroxypentanedioate under oxidative stress.

G cluster_main Proposed Oxidative Degradation A Sodium (S)-2-hydroxypentanedioate (C5H6Na2O5) C Sodium 2-oxopentanedioate (Intermediate) A->C Oxidation of -OH group B Oxidizing Agent (e.g., H₂O₂) D Decarboxylation C->D E Further Degradation Products D->E

Caption: Proposed oxidative degradation pathway of Sodium (S)-2-hydroxypentanedioate.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a systematic approach to troubleshooting inconsistent experimental outcomes.

G cluster_workflow Troubleshooting Workflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (2-8°C, Inert Atmosphere, Sealed) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Correct Storage and Re-run Experiment StorageOK->CorrectStorage No CheckSolution Review Solution Preparation (Freshly Prepared? Solvent Purity?) StorageOK->CheckSolution Yes SolutionOK Solution Preparation Correct? CheckSolution->SolutionOK PrepareFresh Prepare Fresh Solution and Re-run Experiment SolutionOK->PrepareFresh No AssessPurity Assess Compound Purity (Use HPLC Protocol 3.2) SolutionOK->AssessPurity Yes PurityOK Purity Meets Specification? AssessPurity->PurityOK NewCompound Obtain New Batch of Compound PurityOK->NewCompound No ReviewProtocol Review Experimental Protocol for Other Variables PurityOK->ReviewProtocol Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

  • Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. PubMed. [Link]

  • Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography. PubMed. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? Reddit. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Safety Data Sheet: Sodium hydroxide. Carl ROTH. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Preparing Laboratory Solutions. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Hygroscopic chemical...how to deal with? Protocol Online. [Link]

  • Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine. PubMed. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Tata Chemicals. [Link]

Sources

Technical Support Center: Enhancing the Resolution of Chiral Separation of Hydroxypentanedioate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in the chiral separation of hydroxypentanedioate isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these specific enantiomers. As your dedicated scientific partner, we aim to provide not just protocols, but the underlying principles to empower your method development and troubleshooting endeavors.

Chiral separations are inherently complex, relying on the subtle differences in three-dimensional space between enantiomers. Achieving baseline resolution of hydroxypentanedioate isomers requires a systematic approach, considering the interplay between the chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters.[1]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when embarking on the chiral separation of acidic compounds like hydroxypentanedioate.

Q1: What is the fundamental principle behind the chiral separation of acidic isomers like hydroxypentanedioate?

A1: The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, is only possible in a chiral environment.[2][3] This is achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The CSP creates transient diastereomeric complexes with the enantiomers of your hydroxypentanedioate.[4] The differing stability of these complexes leads to different retention times, allowing for their separation. The primary interaction for acidic compounds is often an ion-exchange mechanism, supplemented by hydrogen bonding, dipole-dipole, and steric interactions.[5]

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating hydroxypentanedioate isomers?

A2: For acidic compounds such as hydroxypentanedioate, anion-exchanger CSPs are often a good starting point.[5] Specifically, phases based on quinine (QN) or quinidine (QD) carbamates immobilized on silica have shown excellent enantioselectivity for a wide range of acidic compounds.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also highly versatile and can be effective under various mobile phase conditions, including normal phase, reversed-phase, and polar organic modes.[6]

Q3: What are the typical mobile phase compositions for the chiral separation of acidic compounds?

A3: The choice of mobile phase is critical and depends on the selected CSP. For anion-exchange CSPs, polar organic solvents like methanol are commonly used.[5] The eluotropic strength can be fine-tuned by adding acidic and salt additives.[5] For example, a mixture of methanol with formic acid and ammonium formate can provide good peak shape and resolution.[5] For polysaccharide-based CSPs, a screening approach using different modes (normal, polar organic, reversed-phase) is recommended to find the optimal conditions.

Q4: Can temperature be used to optimize the separation of hydroxypentanedioate isomers?

A4: Absolutely. Temperature can have a significant impact on chiral separations, sometimes even reversing the elution order of enantiomers. While lower temperatures often improve resolution by enhancing the stability differences of the diastereomeric complexes, this is not a universal rule.[7] It is an important parameter to investigate during method optimization. Increased temperature can also improve peak efficiency and shape.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral separation of hydroxypentanedioate isomers.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Inappropriate CSP: The selected chiral stationary phase may not be suitable for your specific isomers.

    • Action: Screen different types of CSPs. Start with an anion-exchanger like a quinine-based column, and also evaluate polysaccharide-based columns (amylose and cellulose derivatives).[5]

  • Suboptimal Mobile Phase: The mobile phase composition may not be providing the necessary selectivity.

    • Action: Systematically vary the mobile phase composition. For polar organic mode on an anion-exchange column, adjust the concentration of the acidic and salt additives.[5] For polysaccharide columns, explore different solvent ratios and consider switching between normal phase, polar organic, and reversed-phase modes.

  • Incorrect pH: For ion-exchange mechanisms, the pH of the mobile phase is critical for the ionization of the hydroxypentanedioate.

    • Action: Ensure the mobile phase pH facilitates the desired ionic interaction with the CSP. For anion-exchange, the analyte should be anionic.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Action: For acidic analytes like hydroxypentanedioate, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can suppress ionization and improve peak shape.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Reduce the injection volume or the concentration of your sample.

  • Column Contamination: Buildup of contaminants on the column can affect peak shape.

    • Action: Implement a proper column flushing and regeneration protocol. Be mindful of the "memory effect," where previous additives can influence current separations.[9]

Issue 3: Irreproducible Retention Times

Possible Causes & Solutions:

  • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase between injections.

    • Action: Increase the equilibration time between runs. This is especially important when using mobile phases with additives.

  • Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component).

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Action: Use a column thermostat to maintain a constant temperature.

Data Presentation: Starting Conditions for Method Development

The following table provides suggested starting points for screening different chiral stationary phases for the separation of hydroxypentanedioate isomers.

Chiral Stationary Phase (CSP) Type Mode Typical Mobile Phase Key Considerations
Anion-Exchanger (e.g., Quinine-based) Polar OrganicMethanol with acidic and salt additives (e.g., Formic Acid/Ammonium Formate)[5]Optimize the ratio of acid to salt to control retention and selectivity.[2]
Polysaccharide (Amylose or Cellulose based) Normal PhaseHexane/Ethanol or Hexane/IsopropanolGood for initial screening; adjust alcohol percentage to control retention.
Polysaccharide (Amylose or Cellulose based) Polar OrganicAcetonitrile or MethanolCan offer different selectivity compared to normal phase.
Polysaccharide (Amylose or Cellulose based) Reversed PhaseWater/Acetonitrile or Water/Methanol with a buffer (e.g., Ammonium Bicarbonate)Useful if the sample is more soluble in aqueous conditions.

Experimental Protocols

Protocol 1: Chiral Method Screening for Hydroxypentanedioate Isomers

This protocol outlines a systematic approach to screening for a suitable chiral separation method.

1. Sample Preparation:

  • Dissolve the racemic hydroxypentanedioate standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.[10]

2. Chromatographic System:

  • HPLC system with a UV detector (detection at a low wavelength, e.g., 210-220 nm, is often suitable for organic acids).
  • Column thermostat.

3. Screening Workflow:

  • Step 1: Anion-Exchanger CSP Screening:
  • Install a quinine-based anion-exchange column.
  • Equilibrate the column with a mobile phase of Methanol/Formic Acid/Ammonium Formate (100/0.4/0.35 v/v/m) at a flow rate of 1 mL/min.[5]
  • Set the column temperature to 25 °C.
  • Inject the sample and monitor the chromatogram for separation.
  • Step 2: Polysaccharide CSP Screening (Normal Phase):
  • Install a cellulose-based and an amylose-based CSP sequentially.
  • For each column, equilibrate with a starting mobile phase of 90:10 Hexane:Ethanol at 1 mL/min.
  • Inject the sample. If retention is too long, increase the percentage of ethanol. If too short, decrease it.
  • Step 3: Polysaccharide CSP Screening (Reversed Phase):
  • Equilibrate the polysaccharide columns with 50:50 Acetonitrile:Water.
  • Inject the sample and adjust the organic modifier percentage as needed.

4. Evaluation:

  • For each condition, assess the resolution (Rs) between the enantiomer peaks. A resolution of >1.5 is generally desired for baseline separation.
  • Also, evaluate peak shape and analysis time.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor or No Resolution csp Change Chiral Stationary Phase (e.g., Anion-Exchanger vs. Polysaccharide) start->csp mobile_phase Optimize Mobile Phase start->mobile_phase temp Vary Temperature start->temp success Resolution Achieved csp->success additives Adjust Additive Concentration (Acid/Base/Salt) mobile_phase->additives solvent_ratio Modify Solvent Ratio mobile_phase->solvent_ratio mode Switch Separation Mode (NP, RP, PO) mobile_phase->mode temp->success additives->success solvent_ratio->success mode->success

Caption: Troubleshooting workflow for poor chiral resolution.

References

  • Enantiomer separation of acidic compounds. Chiral Technologies.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Trouble with chiral separations.
  • Chiral HPLC Separ
  • Chiral HPLC Column. Phenomenex.
  • Analysis of Organic Acids in Aqueous Samples Applic
  • Dr.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...

Sources

Technical Support Center: Optimizing LC-MS/MS Analysis of (S)-2-Hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of (S)-2-hydroxypentanedioate, also known as 2-hydroxyglutarate (2-HG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to overcome common analytical challenges, particularly ion suppression, and to ensure the generation of high-quality, reliable data.

Introduction to the Challenge: Ion Suppression in 2-HG Analysis

(S)-2-hydroxypentanedioate is a chiral metabolite of significant interest in various fields, including cancer biology and inborn errors of metabolism.[1] Its accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by a phenomenon known as ion suppression .

Ion suppression is a type of matrix effect where co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the assay.[3] Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and formulation agents.[4][5][6]

This guide will provide a structured approach to identifying, understanding, and mitigating ion suppression in your 2-HG LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of (S)-2-hydroxypentanedioate.

Q1: Why is the chiral separation of D- and L-2-hydroxyglutarate important?

The two enantiomers of 2-hydroxyglutarate, D-2-HG and L-2-HG, have distinct biochemical origins and roles in both normal physiology and disease states.[1] For instance, elevated levels of D-2-HG are associated with mutations in the isocitrate dehydrogenase (IDH) enzymes found in certain cancers, while L-2-HG accumulation is linked to inherited metabolic disorders.[1][7] Therefore, the ability to distinguish and accurately quantify each enantiomer is crucial for correct diagnosis and research outcomes.[1]

Q2: What are the most common sample preparation techniques for 2-HG analysis from biological matrices?

Effective sample preparation is the first and most critical line of defense against ion suppression.[2] The choice of technique depends on the sample matrix (e.g., plasma, urine, cell culture media). Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from biological fluids. Acetonitrile is a common precipitant. While effective for initial cleanup, it may not remove all interfering matrix components.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.[9]

  • Solid-Phase Extraction (SPE): A highly effective and selective method for isolating analytes of interest from complex matrices.[2] For acidic compounds like 2-HG, anion exchange or reversed-phase SPE can be employed.[10]

Q3: Is derivatization necessary for 2-HG analysis?

While not strictly mandatory, derivatization is a highly recommended and widely used strategy for the LC-MS/MS analysis of 2-HG.[7][11][12] The primary reasons for this are:

  • Improved Chromatographic Retention and Peak Shape: 2-HG is a small, polar molecule that can be difficult to retain on traditional reversed-phase columns. Derivatization increases its hydrophobicity, leading to better retention and separation.

  • Enhanced Ionization Efficiency: Derivatization can introduce a more readily ionizable group, thereby increasing the MS signal and improving sensitivity.

  • Facilitation of Chiral Separation: Chiral derivatizing agents, such as diacetyl-L-tartaric anhydride (DATAN), react with both D- and L-2-HG to form diastereomers.[11][12] These diastereomers can then be separated on a standard, non-chiral reversed-phase column.[11]

Q4: What are the typical LC-MS/MS parameters for 2-HG analysis?

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of underivatized 2-HG, as it is an acidic molecule. For derivatized 2-HG, the ionization mode will depend on the nature of the derivatizing agent, but ESI is still the most common.

  • Mass Transitions (MRM): For underivatized 2-HG, a common transition is m/z 147 -> 129. For DATAN-derivatized 2-HG, the precursor ion is m/z 363, which then fragments to produce the 2-HG-specific product ion at m/z 147.[7][11][12]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled 2-HG, is highly recommended to compensate for matrix effects and variations in sample processing.[2]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic guide to troubleshooting common issues encountered during the LC-MS/MS analysis of (S)-2-hydroxypentanedioate, with a focus on resolving ion suppression.

Symptom 1: Low or No Analyte Signal

A weak or absent signal for 2-HG is a frequent and frustrating problem. The following workflow can help diagnose and resolve the issue.

start Low/No 2-HG Signal check_ms Verify MS Performance (infuse 2-HG standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc Check LC System (inject 2-HG standard) lc_ok LC Peak Observed? check_lc->lc_ok check_sample_prep Evaluate Sample Preparation sample_prep_ok Signal in Post-Extraction Spike? check_sample_prep->sample_prep_ok check_derivatization Assess Derivatization Efficiency derivatization_ok Derivatization Complete? check_derivatization->derivatization_ok ms_ok->check_lc Yes ms_issue Troubleshoot MS: - Clean ion source - Check detector voltage - Verify gas flows ms_ok->ms_issue No lc_ok->check_sample_prep Yes lc_issue Troubleshoot LC: - Check for leaks - Verify mobile phase composition - Inspect column lc_ok->lc_issue No sample_prep_ok->check_derivatization Yes ion_suppression Severe Ion Suppression - Improve sample cleanup - Optimize chromatography sample_prep_ok->ion_suppression No derivatization_issue Optimize Derivatization: - Check reagent quality - Verify reaction conditions (time, temp, pH) derivatization_ok->derivatization_issue No solution Problem Resolved derivatization_ok->solution Yes ms_issue->solution lc_issue->solution ion_suppression->solution derivatization_issue->solution

Caption: Troubleshooting workflow for low or no 2-HG signal.

This experiment helps to identify regions in your chromatogram where ion suppression is occurring.

  • Prepare a solution of your 2-HG standard at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Infuse this solution directly into the MS ion source using a syringe pump and a T-junction placed after your analytical column.

  • Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample without 2-HG) onto the LC system.

  • Monitor the signal of your 2-HG standard. A stable baseline signal should be observed. Any dips in this baseline indicate regions where co-eluting matrix components are causing ion suppression.

If significant ion suppression is observed, consider the following solutions:

  • Improve Sample Preparation: Move from a simple protein precipitation to a more rigorous technique like SPE or LLE to remove a wider range of interfering compounds.[2]

  • Optimize Chromatography: Adjust your LC gradient to better separate 2-HG from the regions of ion suppression. Consider alternative column chemistries, such as HILIC, which can provide different selectivity for polar molecules.

Symptom 2: Poor Peak Shape and/or Inconsistent Retention Times

Poor chromatography not only affects integration and quantification but can also lead to co-elution with interfering matrix components, exacerbating ion suppression.

Potential Cause Explanation Recommended Solution(s)
Inadequate Chromatographic Retention 2-HG is a polar molecule and may have insufficient retention on standard C18 columns, leading to elution near the void volume where many matrix components also elute.- Derivatization: Increase the hydrophobicity of 2-HG with a derivatizing agent like DATAN.[11][12] - HILIC Chromatography: Use a Hydrophilic Interaction Liquid Chromatography column, which is specifically designed for the retention of polar compounds. - Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase to form a neutral complex with 2-HG, enhancing its retention on a reversed-phase column. Caution: Ion-pairing reagents can cause ion suppression and require careful optimization.[13]
Secondary Interactions with the Column Residual silanol groups on the stationary phase can interact with the acidic 2-HG, leading to peak tailing.- Use an end-capped column: These columns have fewer free silanol groups. - Adjust mobile phase pH: For underivatized 2-HG, a lower pH mobile phase will ensure the analyte is fully protonated, minimizing interactions with silanols.
Issues with Derivatization Incomplete or inconsistent derivatization can result in multiple product peaks or broad peaks.- Optimize reaction conditions: Ensure the correct temperature, time, and pH for the derivatization reaction. For DATAN derivatization, the reaction is typically carried out at elevated temperatures in an aprotic solvent.[12] - Ensure complete dryness of the sample: Water can interfere with the derivatization reaction.[12]
Symptom 3: Inaccurate or Imprecise Quantification

Even with a detectable peak, your quantitative results may be unreliable. This is often a subtle manifestation of ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[2] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for an accurate ratio-based quantification.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[2] This helps to normalize the ion suppression effects between the calibrators and the unknown samples.

  • Dilution of the Sample Extract: If ion suppression is severe, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of 2-HG.

In-Depth Experimental Protocols

Protocol 1: Derivatization of 2-HG with Diacetyl-L-tartaric Anhydride (DATAN)

This protocol is adapted from established methods for the chiral analysis of 2-HG.[11][12]

  • Sample Preparation: Extract 2-HG from your biological matrix using an appropriate method (e.g., protein precipitation with acetonitrile followed by evaporation of the supernatant).

  • Drying: Ensure the dried extract is completely free of water, as it will quench the derivatization reaction.[12] This can be achieved by using a vacuum concentrator or by lyophilization.

  • Reagent Preparation: Prepare a fresh solution of DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid at a concentration of 50 mg/mL.[12]

  • Derivatization Reaction:

    • Add 50 µL of the DATAN solution to the dried sample extract.

    • Vortex briefly to ensure the residue is fully dissolved.

    • Heat the mixture at 70°C for 2 hours in a sealed vial.[12] A color change from clear to yellow-brown is indicative of a successful reaction.[11][12]

  • Sample Dilution and Analysis:

    • Cool the sample to room temperature.

    • Dilute the derivatized sample with an appropriate solvent (e.g., the initial mobile phase) before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for 2-HG from Plasma

This is a general protocol for anion exchange SPE, which is suitable for the extraction of acidic compounds like 2-HG.

  • Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer at a neutral pH (e.g., 25 mM ammonium acetate, pH 7).

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with the equilibration buffer) onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic compounds.

    • Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the 2-HG from the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase or derivatization solvent.

Conclusion

Reducing ion suppression in the LC-MS/MS analysis of (S)-2-hydroxypentanedioate is a multi-faceted challenge that requires a systematic and informed approach. By understanding the principles of ion suppression and implementing robust sample preparation, optimized chromatography, and appropriate internal standards, researchers can achieve reliable and accurate quantification of this important metabolite. This guide provides a foundation for troubleshooting and method development, but it is important to remember that each assay may require specific optimization based on the matrix and instrumentation used.

References

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Available at: [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. PubMed. Available at: [Link]

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. PMC. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. PubMed. Available at: [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Ion suppression in mass spectrometry. Semantic Scholar. Available at: [Link]

  • Ion-suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Due to a Formulation Agent, a Case Study in Drug Discovery Bioanalysis. PubMed. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. PMC. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]

Sources

Calibration curve issues in quantifying L-2-hydroxyglutarate.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the quantification of L-2-hydroxyglutarate (L-2-HG). As a key oncometabolite, the accurate measurement of L-2-HG is critical for advancing research and therapeutic development in oncology and metabolic diseases.[1] This guide, presented in a question-and-answer format, is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your analytical workflow.

Troubleshooting Guide: Calibration Curve Issues

A robust and reliable calibration curve is the cornerstone of accurate quantification. This section addresses common problems encountered during the generation of calibration curves for L-2-HG analysis, particularly using liquid chromatography-mass spectrometry (LC-MS).

Question 1: My calibration curve for L-2-HG is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in your calibration curve is a common issue that can arise from several factors.[2][3] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[3]

    • Solution: Extend the calibration curve to include higher concentration standards to confirm if saturation is occurring. If so, you can either narrow the calibration range to the linear portion or dilute your samples to fall within the linear range of the assay.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of L-2-HG, leading to a non-linear response.[3][4][5]

    • Solution:

      • Improve Sample Preparation: Optimize your sample extraction protocol to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner sample than simple protein precipitation.[6][7]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for L-2-HG (e.g., ¹³C₅-L-2-HG) is the gold standard for mitigating matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][8]

      • Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from an untreated animal) to compensate for consistent matrix effects.

  • Incomplete Derivatization: If you are using a derivatization method to improve chromatographic separation or sensitivity, an incomplete or inconsistent reaction can lead to non-linearity.

    • Solution: Re-optimize the derivatization reaction conditions, including reagent concentration, temperature, and incubation time, to ensure complete and reproducible derivatization across the entire concentration range.[4][9]

  • Analyte Stability: L-2-HG may be unstable in the prepared samples or on the autosampler. Degradation over the course of an analytical run can lead to a downward-curving calibration line.

    • Solution: Conduct stability tests of L-2-HG in your sample matrix at various temperatures (e.g., room temperature, 4°C) and for different durations to determine the stability window.[10][11] Ensure that your analytical run time does not exceed the stability of the analyte.

Experimental Workflow for Troubleshooting Non-Linearity:

Caption: Troubleshooting workflow for a non-linear L-2-HG calibration curve.

Question 2: I'm experiencing low sensitivity and a high signal-to-noise ratio for my L-2-HG signal. How can I improve this?

Answer:

Low sensitivity can be a significant hurdle, especially when quantifying low endogenous levels of L-2-HG. A multi-faceted approach focusing on both signal enhancement and noise reduction is often required.

Strategies for Improving Sensitivity:

  • Optimize Mass Spectrometry Parameters:

    • Source Parameters: Methodically optimize the ion source parameters, such as gas flows, temperature, and spray voltage, to maximize the ionization of L-2-HG.[12]

    • Collision Energy: For tandem mass spectrometry (MS/MS), optimize the collision energy to ensure efficient fragmentation and a strong product ion signal.

  • Enhance Chromatographic Performance:

    • Column Choice: Utilize a column that provides good retention and peak shape for L-2-HG. A well-retained, sharp peak will have a greater height and be more easily distinguished from the baseline noise.[13]

    • Mobile Phase Optimization: Ensure the mobile phase composition, including pH and organic content, is optimal for the retention and ionization of L-2-HG.[12] Using high-purity, MS-grade solvents and additives is crucial to minimize background noise.[12]

  • Sample Preparation and Derivatization:

    • Concentrate Your Sample: If possible, modify your sample preparation protocol to include a concentration step, such as evaporation and reconstitution in a smaller volume.

    • Derivatization: Consider using a derivatization reagent like Diacetyl-L-tartaric anhydride (DATAN) or N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC).[4][9] Derivatization can significantly improve the ionization efficiency and, consequently, the sensitivity of L-2-HG.[1][9]

  • Reduce Background Noise:

    • System Cleaning: High background noise can originate from a contaminated LC-MS system. Regularly clean the ion source and ensure all tubing and solvents are fresh and of high purity.[14]

    • Mobile Phase Contamination: Prepare fresh mobile phases daily using MS-grade reagents to avoid the introduction of contaminants that can increase background noise.[12]

Experimental Protocol for Sensitivity Enhancement:

  • MS Tuning: Infuse a standard solution of L-2-HG directly into the mass spectrometer to optimize all relevant MS parameters.

  • Chromatographic Optimization:

    • Inject the L-2-HG standard onto different analytical columns (e.g., C18, HILIC) to assess which provides the best peak shape and retention.

    • Systematically vary the mobile phase composition (e.g., pH, organic modifier) to find the optimal conditions for L-2-HG.

  • Sample Preparation Evaluation:

    • Process a pooled sample using different extraction methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and compare the signal-to-noise ratio for L-2-HG in the resulting extracts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of L-2-HG quantification.

1. Do I need to separate L-2-hydroxyglutarate from its D-enantiomer?

2. What is a suitable internal standard for L-2-HG quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₅-L-2-hydroxyglutarate.[4][8] A SIL-IS will have nearly identical chemical and physical properties to L-2-HG, ensuring that it behaves similarly during sample extraction, derivatization, and ionization. This effectively corrects for variability in sample processing and matrix effects, leading to more accurate and precise quantification.

3. What are the key considerations for sample preparation when measuring L-2-HG in different biological matrices?

The choice of sample preparation method depends on the complexity of the matrix.

  • Plasma/Serum: Protein precipitation with a cold organic solvent (e.g., methanol, acetonitrile) is a common starting point.[1] For cleaner samples and better sensitivity, solid-phase extraction (SPE) is recommended.[6]

  • Tissues: Homogenization in a cold solvent, followed by protein precipitation and centrifugation, is necessary to extract L-2-HG from the tissue matrix.[9]

  • Cells: Cell lysis and extraction can be achieved using a cold solvent mixture, followed by centrifugation to remove cellular debris.[1]

It is crucial to keep samples on ice or at 4°C during processing to minimize enzymatic activity and potential degradation of L-2-HG.

4. What is an acceptable R² value for my L-2-HG calibration curve?

For bioanalytical methods, a coefficient of determination (R²) value of ≥ 0.99 is generally considered acceptable.[6][15] However, it is important to also assess the accuracy and precision of the back-calculated concentrations of the calibration standards. According to FDA guidance, at least 75% of the non-zero calibrators should be within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ).[16]

5. How can I troubleshoot poor peak shape for L-2-HG?

Poor peak shape, such as fronting or tailing, can negatively impact integration and quantification.[13][17]

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by a void in the column packing material. Ensure the mobile phase pH is appropriate for the analyte's pKa. If the problem persists, the column may need to be replaced.[13]

  • Peak Fronting: This is often a sign of column overload. Try injecting a lower concentration of the analyte.[18]

  • Split Peaks: This can indicate a partially blocked column frit or a problem with the sample injection.[18] Try back-flushing the column or checking the injector for any issues.

Data Summary Table:

ParameterRecommended Value/RangeRationale
Calibration Curve Linearity (R²) ≥ 0.99Ensures a strong correlation between concentration and response.[6][15]
Calibrator Accuracy ±15% of nominal (±20% at LLOQ)Confirms the accuracy of the calibration model.[16]
L-2-HG Recovery 85-115%Indicates the efficiency of the sample extraction process.
Matrix Effect 85-115%Assesses the degree of ion suppression or enhancement from the matrix.
Peak Tailing Factor 0.8 - 1.5Indicates good chromatographic peak symmetry.[4]

Workflow for L-2-HG Quantification:

Caption: A generalized workflow for the quantification of L-2-hydroxyglutarate.

References

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. PMC - NIH. [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent. [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Sensitive Determination of Onco-metabolites of D-and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. ResearchGate. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. SciRP.org. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Spectral fitting strategy to overcome the overlap between 2-hydroxyglutarate and lipid resonances at 2.25 ppm. PMC - PubMed Central. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix. PMC - PubMed Central. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Simultaneous Determination of D and L Enantiomers of 2-Hydroxyglutarate by UHPLC-MS/MS Method in Human Biological Fluids and its Clinical Application. PubMed. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]

  • Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods. LCGC International. [Link]

  • I'm getting non-linear response. Reddit. [Link]

  • How to reduce high background noise in an LC MS/MS experiment?. ResearchGate. [Link]

  • Optimization of extraction parameters. ResearchGate. [Link]

  • Calibration Curves, Part I: To b or Not to b?. Chromatography Online. [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • Sample Preparation for Multi‐Omics Analysis: Considerations and Guidance for Identifying the Ideal Workflow. OPUS at UTS. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Application to the study of a model of pulmonary hypertension. PubMed. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Oral Microbiome and Metabolome Changes During Orthodontic Treatments: A Systematic Review of Limited Clinical Evidence. MDPI. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. frontageservices.com. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. biopharminternational.com. [Link]

  • What is acceptable of correlation (r2) value for calibration curve using HPLC-UV?. ResearchGate. [Link]

  • Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. BioProcess International. [Link]

  • Stability program in the development of a medicinal product. slideplayer.com. [Link]

  • Bioanalytical Method Validation. fda.gov. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Effects of (S)- and (R)-2-Hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Enantiomers

In the landscape of cellular metabolism, few molecules have garnered as much recent attention as 2-hydroxyglutarate (2-HG). This small metabolite, structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), exists in two stereoisomers, or enantiomers: (S)-2-hydroxypentanedioate, more commonly known as L-2-hydroxyglutarate (L-2-HG), and (R)-2-hydroxypentanedioate, or D-2-hydroxyglutarate (D-2-HG).[1] While structurally mirror images, their biological origins and functional consequences diverge dramatically, positioning them as critical players in distinct physiological and pathological states.

Initially identified through the study of rare inborn errors of metabolism known as 2-hydroxyglutaric acidurias (2-HGA), these molecules are now recognized as potent "oncometabolites" that can drive tumorigenesis.[1][2] This guide provides an in-depth comparison of the metabolic pathways, mechanisms of action, and divergent biological effects of L-2-HG and D-2-HG, offering a crucial resource for researchers in oncology, metabolism, and drug development.

Metabolic Origins: Separate Pathways to Accumulation

The accumulation of D-2-HG and L-2-HG arises from distinct metabolic alterations. Under normal physiological conditions, both enantiomers are maintained at low levels by specific mitochondrial dehydrogenases—L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH)—which convert them back to α-KG.[1][3] Pathological accumulation occurs when their production overwhelms this clearance capacity.

  • (R)-2-HG (D-2-HG) is predominantly produced by a neomorphic (gain-of-function) activity acquired by mutant isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes.[1][2] These mutations, frequently found in gliomas, acute myeloid leukemia (AML), and chondrosarcomas, enable the enzyme to reduce α-KG to D-2-HG using NADPH as a cofactor.[2][4]

  • (S)-2-HG (L-2-HG) accumulation is not typically driven by a single gene mutation that enhances its synthesis. Instead, it arises from the "promiscuous" activity of wild-type enzymes, primarily lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[1][2] These enzymes can promiscuously reduce α-KG to L-2-HG, a process that is significantly enhanced under conditions of hypoxia or acidic pH.[1][2] Furthermore, loss-of-function mutations in the clearing enzyme, L2HGDH, lead to the hereditary disorder L-2-HGA and can contribute to tumorigenesis in cancers such as clear cell renal cell carcinoma.[1][5][6]

G cluster_0 Metabolic Pathways of 2-HG Enantiomers cluster_D D-2-HG Pathway cluster_L L-2-HG Pathway aKG α-Ketoglutarate (α-KG) mutIDH Mutant IDH1/2 aKG->mutIDH LDH_MDH LDH / MDH (Hypoxia, Acidosis) aKG->LDH_MDH D2HG (R)-2-HG / D-2-HG mutIDH->D2HG  Reduction (NADPH) D2HGDH D2HGDH D2HG->D2HGDH  Oxidation D2HGDH->aKG  (Clearance) L2HG (S)-2-HG / L-2-HG LDH_MDH->L2HG  Promiscuous  Reduction (NADH) L2HGDH L2HGDH L2HG->L2HGDH  Oxidation L2HGDH->aKG  (Clearance)

Caption: Metabolic production and clearance pathways for D-2-HG and L-2-HG.

Core Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases

The primary mechanism through which both D-2-HG and L-2-HG exert their wide-ranging biological effects is through competitive inhibition of α-KG-dependent dioxygenases.[2][4] These enzymes utilize α-KG as a co-substrate to catalyze various reactions, including hydroxylation and demethylation. By mimicking α-KG, 2-HG binds to the active site of these enzymes and blocks their function. This inhibition leads to profound downstream consequences, particularly in epigenetic regulation and hypoxia signaling.

An important distinction is their inhibitory potency. Experimental evidence indicates that L-2-HG is a significantly more potent inhibitor of many α-KG-dependent dioxygenases than D-2-HG .[1] This difference in potency underlies some of the distinct biological outcomes observed upon their accumulation.

Comparative Analysis of Biological Effects

While sharing a common inhibitory mechanism, the specific cellular contexts of their production and their differing potencies result in both overlapping and unique biological effects.

Feature(R)-2-Hydroxyglutarate (D-2-HG)(S)-2-Hydroxyglutarate (L-2-HG)
Primary Source Mutant IDH1/IDH2 enzymes[2]Promiscuous LDH/MDH activity[2]
Associated Pathology IDH-mutant cancers (Glioma, AML), D-2-HGA[1][4]ccRCC, L-2-HGA, Hypoxia response[1][5]
Epigenetic Impact DNA & Histone Hypermethylation (inhibits TET, KDM)[7]DNA & Histone Hypermethylation (inhibits TET, KDM)[1]
Inhibitory Potency Weaker antagonist of α-KG-dependent dioxygenases[1]More potent antagonist of α-KG-dependent dioxygenases[1]
HIF-1α Regulation Controversial: Can inhibit PHDs (stabilizing HIF-1α) or activate EGLN1 (destabilizing HIF-1α) in some contexts[1]Potent inhibitor of PHDs, leading to HIF-1α stabilization and hypoxia adaptation[1][2]
Immune Modulation Generally immunosuppressive; impairs T-cell activation and proliferation, suppresses anti-tumor immunity[1][2]Promotes CD8+ T-cell memory phenotype; role in T-cell fate decisions[1][8]
Redox Homeostasis Consumes NADPH, increasing sensitivity to oxidative stress[2][4]Production helps alleviate reductive stress under hypoxia by regenerating NAD+[8]
Unique Effects Inhibits collagen prolyl-4-hydroxylases, leading to defective collagen maturation and basement membrane abnormalities[1][2]Key mediator of metabolic-epigenetic axis in response to hypoxia[1]
Epigenetic Dysregulation

Both enantiomers are powerful drivers of epigenetic change. By inhibiting the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs), they cause widespread DNA and histone hypermethylation.[1][7] This altered epigenetic landscape silences tumor suppressor genes and blocks cellular differentiation, which are key early events in tumorigenesis.[1]

Modulation of Hypoxia-Inducible Factor (HIF-1α) Signaling

The regulation of HIF-1α, the master transcriptional regulator of the hypoxia response, is a key point of divergence.

  • L-2-HG is a potent inhibitor of HIF prolyl hydroxylases (PHDs), the enzymes that mark HIF-1α for degradation in the presence of oxygen.[1] L-2-HG accumulation, particularly under hypoxic conditions, robustly stabilizes HIF-1α, thereby aiding cellular adaptation to low oxygen.[1][2]

  • D-2-HG's effect is more complex and context-dependent. While it can inhibit PHDs, some studies have shown it can also activate the PHD EGLN1, leading to HIF-1α degradation.[1] This controversial finding suggests that the net effect of D-2-HG on the hypoxia pathway may depend on the specific cellular environment and the relative concentrations of D-2-HG and α-KG.[1]

Immune System Modulation

The two enantiomers have starkly different impacts on the immune system.

  • D-2-HG , secreted by IDH-mutant tumor cells, creates an immunosuppressive microenvironment.[1] It directly impairs T-cell activation and proliferation and suppresses cytotoxic T-lymphocyte infiltration, helping the tumor evade immune destruction.[1][2]

  • L-2-HG , conversely, has been identified as an "immunometabolite." TCR-triggered CD8+ T-cells produce L-2-HG, which promotes a memory-like phenotype by inducing epigenetic changes.[1] This suggests L-2-HG plays a physiological role in shaping adaptive immunity.

Experimental Protocols: Quantifying 2-HG Enantiomers

Distinguishing and accurately quantifying D-2-HG and L-2-HG levels is critical for research. Due to their identical mass, their separation requires chiral-sensitive methodologies. The gold-standard approach is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) following chiral derivatization.

Protocol: LC-MS/MS Quantification of D/L-2-HG from Cell Extracts

This protocol is based on the derivatization of 2-HG enantiomers into diastereomers using diacetyl-L-tartaric anhydride (DATAN), which allows for their separation on a standard C18 reverse-phase column.[9][10]

Causality Behind Experimental Choices:

  • Metabolite Extraction: A cold methanol/water/chloroform extraction is used to efficiently quench metabolism and precipitate proteins/lipids while keeping small polar metabolites like 2-HG in the aqueous phase.

  • Chiral Derivatization: Enantiomers have identical physicochemical properties, making them co-elute on standard LC columns. Derivatization with a chiral agent (DATAN) converts the D- and L-2-HG enantiomers into two different diastereomeric molecules. Diastereomers have different physical properties and can be readily separated by standard chromatography.

  • LC-MS/MS Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity, allowing for precise quantification even at low physiological concentrations.

Step-by-Step Methodology:

  • Cell Culture and Harvest:

    • Culture cells to ~80-90% confluency in a 6-well plate.

    • Aspirate media and wash cells once with 1 mL of ice-cold 0.9% NaCl.

    • Immediately add 1 mL of ice-cold extraction solvent (80% Methanol: 20% Water, v/v).

    • Scrape cells and transfer the cell suspension to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing metabolites) to a new tube.

  • Sample Preparation and Derivatization:

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 50 µL of a 1:1 (v/v) solution of pyridine and acetic anhydride.

    • Add 50 µL of a 10 mg/mL solution of diacetyl-L-tartaric anhydride (DATAN) in acetone.

    • Vortex and incubate at 65°C for 30 minutes.

    • After incubation, dry the sample again under vacuum.

    • Reconstitute the final derivatized sample in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Standard C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the diastereomers (e.g., start at 5% B, ramp to 95% B).

    • MS System: Agilent 6490 Triple Quadrupole or equivalent with ESI source in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the DATAN-derivatized D- and L-2-HG.

  • Data Analysis:

    • Quantify the peak areas for derivatized D- and L-2-HG.

    • Calculate concentrations based on a standard curve generated using known concentrations of pure D- and L-2-HG standards that have undergone the same derivatization protocol.

G cluster_workflow Experimental Workflow: Enantiomer Quantification start 1. Cell Harvest (6-well plate) extraction 2. Metabolite Extraction (80% Cold Methanol) start->extraction centrifuge 3. Centrifugation (16,000 x g, 4°C) extraction->centrifuge dry1 4. Dry Supernatant (Vacuum Concentrator) centrifuge->dry1 Collect Supernatant derivatize 5. Chiral Derivatization (DATAN, 65°C) dry1->derivatize dry2 6. Dry Sample (Vacuum Concentrator) derivatize->dry2 reconstitute 7. Reconstitution (Mobile Phase) dry2->reconstitute lcms 8. LC-MS/MS Analysis (C18 Column, MRM Mode) reconstitute->lcms quant 9. Data Quantification (Standard Curve) lcms->quant

Caption: Workflow for chiral derivatization LC-MS/MS to quantify 2-HG enantiomers.

Conclusion

The stereoisomers (S)- and (R)-2-hydroxypentanedioate are not interchangeable metabolites. D-2-HG is a well-established oncometabolite generated by IDH mutations, driving cancer through widespread epigenetic and metabolic disruption. L-2-HG, while also oncogenic in specific contexts like ccRCC, plays a more nuanced role as a mediator of the physiological response to hypoxia and as a modulator of T-cell fate. Their distinct origins, potencies, and biological effects underscore the critical importance of stereospecificity in metabolic signaling. For researchers and drug developers, understanding these differences is paramount for diagnosing metabolic disorders, stratifying patients, and designing targeted therapies that can distinguish between these two powerful, mirror-image molecules.

References

  • Fu, X., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology. [Link]

  • Lin, Y-H., et al. (2021). D-2-Hydroxyglutarate in Glioma Biology. International Journal of Molecular Sciences. [Link]

  • Wickenhagen, A., et al. (2021). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry. [Link]

  • Shi, L., et al. (2022). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation. [Link]

  • Weinberg, D.N., et al. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife. [Link]

  • Xu, W., et al. (2011). Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases. Cancer Cell. [Link]

  • Wickenhagen, A., et al. (2021). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. PubMed. [Link]

  • Al-Khallaf, H. (2021). Attention deficit hyperactivity disorder: a rare clinical presentation of L-2-hydroxyglutaric aciduria. BMC Neurology. [Link]

  • Alex, The Leukodystrophy Charity. L2HGA - L-2-hydroxyglutaric aciduria. Alex TLC. [Link]

  • Loo, R.L., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Agilent Technologies. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent. [Link]

Sources

Validating the Inhibitory Effect of L-2-Hydroxyglutarate: A Comparative Guide to Enzyme Specificity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of L-2-hydroxyglutarate (L-2-HG) on specific enzymes. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro validation, and present a comparative analysis of L-2-HG's impact on a selection of key enzymes. Our focus is on empowering researchers to generate reliable and reproducible data, crucial for advancing our understanding of this oncometabolite's role in health and disease.

Introduction: L-2-Hydroxyglutarate as a Key Metabolic Regulator

L-2-hydroxyglutarate (L-2-HG) is a stereoisomer of 2-hydroxyglutarate, a metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG)[1][2]. While its D-enantiomer (D-2-HG) is famously associated with mutations in isocitrate dehydrogenase (IDH) 1 and 2, L-2-HG is now recognized as a significant oncometabolite in its own right[3]. It is produced from α-KG through the promiscuous activity of enzymes such as lactate dehydrogenase (LDH) and malate dehydrogenase (MDH), particularly under conditions of hypoxia or acidic pH[4][5].

The structural mimicry of α-KG allows L-2-HG to act as a competitive inhibitor of various α-KG-dependent dioxygenases[6][7][8]. These enzymes play critical roles in a multitude of cellular processes, including epigenetic regulation through histone and DNA demethylation, and cellular signaling[9][10]. Understanding the specific enzymatic targets of L-2-HG is paramount for elucidating its pathological mechanisms and for the development of targeted therapeutic strategies.

This guide will focus on a comparative validation of L-2-HG's inhibitory activity against a primary target class (histone demethylases) and will include enzymes involved in its synthesis and a key metabolic enzyme as negative controls to demonstrate specificity.

Experimental Design: Rationale for Enzyme Selection

A robust validation of an enzyme inhibitor's specificity requires a carefully selected panel of enzymes. Our experimental design is structured to provide a clear and compelling case for the selective inhibition of α-KG-dependent dioxygenases by L-2-HG.

Primary Target: Histone Lysine Demethylases (KDMs)

Histone lysine demethylases, particularly those belonging to the Jumonji C (JmjC) domain-containing family, are well-established targets of L-2-HG[9][11][12]. These enzymes utilize α-KG as a crucial cofactor to remove methyl groups from histone tails, thereby regulating chromatin structure and gene expression. The competitive inhibition by L-2-HG leads to histone hypermethylation and aberrant gene silencing, contributing to oncogenesis[6][10]. We will focus on a representative member of the KDM4 family (e.g., KDM4C) for our validation assays.

Biosynthetic Enzyme: Lactate Dehydrogenase (LDH)

Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, converting pyruvate to lactate. Crucially, under certain conditions, LDHA can promiscuously reduce α-KG to L-2-HG[4][5]. While L-2-HG is a product of this side reaction, it is important to assess whether it can also act as a feedback inhibitor on LDH's primary catalytic activity. This will help to understand the potential for a self-regulating metabolic loop.

Negative Control: Citrate Synthase (CS)

To demonstrate the specificity of L-2-HG's inhibitory action, a negative control enzyme is essential. Citrate synthase is an ideal candidate. It is the initial and rate-limiting enzyme of the Krebs cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. As it does not belong to the α-KG-dependent dioxygenase family and is not structurally poised to bind L-2-HG in a competitive manner with its substrates, we hypothesize that its activity will be largely unaffected by L-2-HG.

Visualizing the Experimental Logic

The following diagram illustrates the rationale behind our enzyme selection, highlighting the expected interactions with L-2-HG.

G cluster_0 L-2-Hydroxyglutarate (L-2-HG) cluster_1 Primary Target cluster_2 Biosynthetic Enzyme cluster_3 Negative Control L2HG L-2-HG KDM Histone Demethylase (KDM4C) (α-KG-dependent) L2HG->KDM Strong Inhibition (Competitive with α-KG) LDH Lactate Dehydrogenase (LDH) (Produces L-2-HG) L2HG->LDH Minimal/No Inhibition (Feedback potential?) CS Citrate Synthase (CS) (Unaffected) L2HG->CS No Inhibition (Demonstrates Specificity)

Caption: Rationale for enzyme selection in L-2-HG inhibition studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory effect of L-2-HG on the selected enzymes. For optimal results, it is recommended to use commercially available assay kits, which provide validated reagents and protocols.

Histone Demethylase (KDM4C) Activity Assay

This assay quantifies the demethylase activity of KDM4C by measuring the amount of demethylated histone substrate.

Principle: The assay typically relies on an antibody that specifically recognizes the demethylated histone product. The signal generated is proportional to the enzyme's activity.

Materials:

  • Histone Demethylase (H3K9) Activity Quantification Assay Kit (e.g., from Abcam or similar suppliers)[13][14]

  • Recombinant human KDM4C enzyme

  • L-2-hydroxyglutarate (sodium salt)

  • Microplate reader capable of colorimetric or fluorometric detection

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. Prepare a stock solution of L-2-HG and create a dilution series to test a range of concentrations (e.g., 0 µM to 5 mM).

  • Enzyme Reaction:

    • Add the assay buffer, histone substrate, and recombinant KDM4C enzyme to each well of a 96-well plate.

    • Add the different concentrations of L-2-HG or a vehicle control (e.g., water or buffer) to the respective wells.

    • Initiate the reaction by adding the co-substrate α-KG.

    • Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 60-90 minutes).

  • Detection:

    • Stop the reaction using the provided stop solution.

    • Add the capture and detection antibodies as per the protocol.

    • Add the developing solution and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of KDM4C inhibition for each L-2-HG concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of L-2-HG that causes 50% inhibition of the enzyme activity.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.

Principle: The rate of NADH formation is directly proportional to LDH activity and can be monitored by the increase in absorbance at 340 nm. Alternatively, a colorimetric assay can be used where NADH reduces a probe to a colored product[15][16].

Materials:

  • Lactate Dehydrogenase (LDH) Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar suppliers)[15][16]

  • Purified LDH enzyme

  • L-2-hydroxyglutarate (sodium salt)

  • Microplate reader capable of measuring absorbance at 340 nm or the appropriate wavelength for the colorimetric probe.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit's instructions. Prepare a stock solution and a dilution series of L-2-HG.

  • Enzyme Reaction:

    • To each well, add the LDH assay buffer and the lactate substrate.

    • Add the different concentrations of L-2-HG or a vehicle control.

    • Add the purified LDH enzyme.

    • Initiate the reaction by adding NAD+.

  • Measurement: Immediately begin measuring the absorbance at 340 nm (for NADH production) or the relevant wavelength for the colorimetric assay in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each L-2-HG concentration from the linear portion of the kinetic curve. Express the activity as a percentage of the vehicle control and determine the IC50 if inhibition is observed.

Citrate Synthase (CS) Activity Assay

This assay measures the reaction between acetyl-CoA and oxaloacetate to form citrate.

Principle: The reaction involves the release of Coenzyme A with a free thiol group (CoA-SH). This thiol group can be detected using DTNB (Ellman's reagent), which reacts with the thiol to produce a yellow-colored product that absorbs at 412 nm[17][18][19].

Materials:

  • Citrate Synthase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar suppliers)[17][20]

  • Purified citrate synthase enzyme

  • L-2-hydroxyglutarate (sodium salt)

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents as outlined in the kit's manual. Prepare a stock solution and a dilution series of L-2-HG.

  • Enzyme Reaction:

    • To each well, add the assay buffer, acetyl-CoA, and DTNB.

    • Add the different concentrations of L-2-HG or a vehicle control.

    • Add the purified citrate synthase enzyme.

    • Initiate the reaction by adding oxaloacetate.

  • Measurement: Immediately start kinetic measurements of the absorbance at 412 nm, recording data every 1-2 minutes for 10-20 minutes.

  • Data Analysis: Determine the reaction rate (Vmax) from the linear phase of the absorbance curve for each L-2-HG concentration. Calculate the percentage of activity relative to the vehicle control.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Inhibitory Effects of L-2-Hydroxyglutarate on Selected Enzymes

Enzyme TargetPrimary FunctionExpected Role of L-2-HGIC50 (mM) [Hypothetical Data]% Inhibition at 1 mM L-2-HG [Hypothetical Data]
KDM4C Histone DemethylationCompetitive Inhibitor0.2585%
LDH Lactate ProductionProduct (Potential Feedback)> 10< 5%
CS Citric Acid Cycle EntryNo Direct InteractionNot Applicable< 2%

Interpretation of Hypothetical Results:

  • LDH: The very high IC50 and minimal inhibition suggest that L-2-HG does not act as a significant feedback inhibitor of LDH's primary function under these assay conditions.

  • CS: The lack of significant inhibition confirms the specificity of L-2-HG for the α-KG-dependent dioxygenase family and validates the choice of CS as a negative control.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for validating the inhibitory effect of L-2-HG on a given enzyme.

G start Start: Hypothesis L-2-HG inhibits Enzyme X prep Prepare Reagents (Enzyme, Substrates, L-2-HG series) start->prep setup Set up 96-well plate (Controls and L-2-HG concentrations) prep->setup reaction Initiate Enzymatic Reaction setup->reaction measure Kinetic or Endpoint Measurement (e.g., Absorbance, Fluorescence) reaction->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze conclusion Conclusion (Validate or refute hypothesis) analyze->conclusion

Sources

A Senior Application Scientist's Guide to Supplier Qualification: Comparative Analysis of Sodium (S)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium (S)-2-hydroxypentanedioate, also known as L-2-Hydroxyglutaric acid disodium salt, is a critical metabolite whose enantiomeric counterpart, D-2-hydroxyglutarate, is a well-established oncometabolite in several cancers.[1] The biological significance of each enantiomer necessitates the use of high-purity, stereochemically defined reagents in research and preclinical development.[1] Inconsistent quality of this key reagent can introduce significant variability, leading to irreproducible results and jeopardizing research outcomes. This guide presents a comprehensive framework for the comparative analysis of Sodium (S)-2-hydroxypentanedioate from different suppliers. It provides detailed, field-tested analytical protocols, explains the scientific rationale behind methodological choices, and offers a structured approach to data interpretation, empowering researchers to make informed decisions and ensure the integrity of their work.

Introduction to Sodium (S)-2-hydroxypentanedioate

Chemical Properties and Biological Significance

Sodium (S)-2-hydroxypentanedioate is the disodium salt of (S)-2-hydroxyglutaric acid (L-2HG). In normal physiology, L-2HG is present at low levels. However, its enantiomer, D-2-hydroxyglutarate (D-2HG), accumulates to high levels in cancers with mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes.[2] This accumulation of D-2HG is a milestone event in cancer biology, classifying it as an oncometabolite that competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and blocked cell differentiation.[3]

Conversely, L-2HG has been shown to accumulate under hypoxic conditions and is associated with distinct inborn errors of metabolism.[1] Given the stereospecificity of biological systems, the ability to distinguish and utilize the correct, high-purity enantiomer is paramount for accurately studying these pathways.

The Imperative of Enantiomeric Purity in Research

The use of a specific enantiomer in drug development and research is critical, as mirror-image molecules can have vastly different biological activities.[4][5] One enantiomer may be therapeutic, while the other could be inactive or, in the worst case, toxic.[4] Regulatory agencies strongly favor the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize adverse effects.[6] Therefore, verifying the enantiomeric excess (e.e.) of a chiral reagent like Sodium (S)-2-hydroxypentanedioate is not merely a quality control step but a fundamental requirement for valid scientific inquiry.[6][7]

The Critical Role of Supplier and Lot-to-Lot Consistency

The reliability of research data is directly linked to the quality of the reagents used.[8] Inconsistent purity, the presence of residual solvents, or enantiomeric contamination can lead to misleading results. A robust supplier qualification program is essential to mitigate these risks.[9][10] This guide provides the analytical framework to establish such a program.

Designing a Robust Comparative Analysis Framework

A multi-faceted analytical approach is required to comprehensively assess the quality of Sodium (S)-2-hydroxypentanedioate. This involves confirming the material's identity, quantifying its purity, and, most importantly, determining its chiral integrity.

Supplier Selection and Sample Handling

For this analysis, samples should be procured from three reputable suppliers (designated Supplier A, Supplier B, and Supplier C). Upon receipt, each sample should be assigned a unique internal laboratory code and stored under the conditions specified by the manufacturer, typically at -20°C.

Key Analytical Parameters for Quality Assessment

The following tests form the core of the comparative analysis:

  • Identity: Confirms the chemical structure.

  • Purity (Chemical): Quantifies the percentage of the desired compound.

  • Purity (Chiral): Determines the enantiomeric excess of the (S)-enantiomer.

  • Residual Solvents: Detects and quantifies any solvents remaining from the synthesis and purification process.

Experimental Methodologies

The following protocols are designed to be self-validating and reflect best practices in analytical chemistry.

Identity Verification by ¹H NMR Spectroscopy
  • Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. By analyzing the chemical shifts, integration, and coupling patterns of the protons, we can unequivocally confirm the identity of the compound and detect any major organic impurities.

  • Detailed Protocol:

    • Prepare a 5 mg/mL solution of each sample in Deuterium Oxide (D₂O).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data, referencing the residual HDO peak at δ 4.79 ppm.

    • Acceptance Criteria: The spectrum must be consistent with the known structure of (S)-2-hydroxypentanedioate. All expected peaks must be present with correct integrations and splitting patterns. Any unassigned peaks should account for less than 1% of the total integration.

Chemical Purity by High-Performance Liquid Chromatography (HPLC-CAD)
  • Causality: HPLC separates components of a mixture based on their affinity for a stationary phase. Since 2-hydroxyglutarate lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) is employed for universal and sensitive quantification of non-volatile analytes, making it ideal for purity assessment.

  • Detailed Protocol:

    • Chromatographic Conditions:

      • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

      • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 3.5.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 95% B to 50% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detector: Charged Aerosol Detector (CAD).

    • Procedure:

      • Prepare samples at a concentration of 1 mg/mL in 70:30 Acetonitrile:Water.

      • Inject 5 µL of each sample.

      • Integrate all peaks in the chromatogram.

    • Acceptance Criteria: The area of the main peak, expressed as a percentage of the total peak area, should be ≥ 98.0%.

Chiral Purity by Chiral HPLC-MS
  • Causality: This is the most critical test. Enantiomers have identical physical properties in a non-chiral environment, making their separation challenging. A chiral stationary phase (CSP) creates a transient diastereomeric interaction with the enantiomers, allowing them to be separated chromatographically.[11] Mass Spectrometry (MS) is used for sensitive and selective detection.[2][12] Several methods exist, including derivatization followed by separation on a standard C18 column or direct separation on a chiral column.[13][14][15] Direct analysis on a chiral column is often preferred to avoid potential artifacts from derivatization.

  • Detailed Protocol:

    • Chromatographic Conditions:

      • Column: Astec® CHIROBIOTIC® R or equivalent ristocetin-based chiral column.

      • Mobile Phase: Isocratic mixture of 75% (3:1 Methanol/Ethanol) and 25% Water with 0.1% Triethylammonium Acetate (TEAA), pH 4.5.[2]

      • Flow Rate: 0.4 mL/min.[2]

      • Detector: Mass Spectrometer (MS) in negative ion mode, monitoring for m/z 147.03.[14]

    • Procedure:

      • Prepare samples at 10 µg/mL in the mobile phase.

      • Inject 10 µL of each sample.

      • Inject a racemic (RS)-2-hydroxyglutarate standard to confirm peak identification and resolution.

    • Acceptance Criteria: The peak corresponding to the (R)-enantiomer (D-2HG) should be ≤ 0.5% of the total area of both enantiomer peaks. This corresponds to an enantiomeric excess (e.e.) of ≥ 99.0%.

Comparative Data Analysis and Interpretation

The results from the analytical tests should be compiled into a clear, comparative format.

Summary of Hypothetical Results
Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Identity (¹H NMR) ConformsConformsConformsConforms to structure
Purity (HPLC-CAD) 99.6%99.1%97.5%≥ 98.0%
Chiral Purity (% R-isomer) 0.2%0.4%1.8%≤ 0.5%
Enantiomeric Excess (e.e.) 99.6%99.2%96.4%≥ 99.0%
Overall Assessment Pass Pass Fail
Discussion of Findings
  • Supplier A: The material from Supplier A demonstrates excellent quality, meeting all acceptance criteria with high chemical purity and exceptional enantiomeric excess.

  • Supplier B: This material also passes all specifications. While its chemical and chiral purity are slightly lower than Supplier A's, it is well within acceptable limits for most research applications.

  • Supplier C: The material from Supplier C fails on two critical parameters. Its chemical purity is below the 98.0% threshold, and more importantly, its chiral purity is unacceptably low. The presence of 1.8% of the D-2HG oncometabolite could significantly impact experimental results, particularly in sensitive biological assays.

Visualization of the Qualification Workflow

A logical workflow ensures a systematic and unbiased evaluation process.

G cluster_0 Phase 1: Procurement & Initial Checks cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Decision Procure Procure Samples (Suppliers A, B, C) Inspect Visual Inspection (Color, Form) Procure->Inspect Log Log Samples & Assign ID Inspect->Log NMR Identity Check (¹H NMR) Log->NMR HPLC Chemical Purity (HPLC-CAD) Log->HPLC Chiral Chiral Purity (Chiral HPLC-MS) Log->Chiral Analyze Compare Data to Acceptance Criteria NMR->Analyze HPLC->Analyze Chiral->Analyze Report Generate Summary Report & Data Table Analyze->Report Decision Supplier Recommendation Report->Decision

Caption: Workflow for Supplier Qualification.

Conclusion and Recommendations

Based on this comprehensive analytical comparison, Supplier A is recommended as the preferred source for Sodium (S)-2-hydroxypentanedioate due to its superior chemical and chiral purity. Supplier B represents a viable secondary option. Material from Supplier C should be rejected for use in any application where enantiomeric purity is critical.

This guide underscores the necessity of in-house verification of critical reagents. Relying solely on a supplier's Certificate of Analysis is insufficient to guarantee the quality required for high-impact research. By implementing this analytical framework, research organizations can ensure data integrity, improve experimental reproducibility, and accelerate the pace of discovery.

References

  • Wavelength Pharmaceuticals. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quality Control Guidelines for SAM Chemical Methods. Retrieved from [Link]

  • Ariëns, E. J. (1988). Biological significance of the enantiomeric purity of drugs. PubMed. Retrieved from [Link]

  • Oldham, W. M., & Loscalzo, J. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16), e1908. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). (2S)-2-Hydroxyglutaric Acid Disodium Salt. Retrieved from [Link]

  • Ye, D., et al. (2018). Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate. PubMed. Retrieved from [Link]

  • Eurachem. (1998). Quality Assurance for Research and Development and Non-routine Analysis. Retrieved from [Link]

  • Agilent Technologies. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Retrieved from [Link]

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate. Retrieved from [Link]

  • Enago Academy. (2022, April 29). Why Is Quality Control in Research So Important? Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE. Retrieved from [Link]

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • bioRxiv. (2024, April 26). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Chromatography Today. (2025, July 31). Enantiomeric purity: Significance and symbolism. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]

  • Alpha Chemical Co. (2023, May 24). Sodium Stannate: Properties, Applications, and Benefits. Retrieved from [Link]

  • PubMed. (2016, October 7). Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography. Retrieved from [Link]

  • Medium. (2025, January 31). Industrial and Pharmaceutical Uses of Sodium Gluconate. Retrieved from [Link]

  • TZ Group. (2025, March 14). Sodium Gluconate applications: Key uses across industries. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of (S)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of chiral molecules is paramount. (S)-2-hydroxypentanedioate, a chiral dicarboxylic acid, represents a significant analytical challenge due to its polarity, non-volatile nature, and the presence of a stereocenter. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust quantification of this analyte. The experimental data and protocols presented herein are synthesized from established methodologies for similar organic acids, providing a scientifically grounded framework for researchers, scientists, and drug development professionals.

Introduction to the Analytical Challenge

(S)-2-hydroxypentanedioate, also known as (S)-2-hydroxyglutarate, is a critical biomarker in certain metabolic disorders and has implications in oncology.[1] Its accurate quantification in biological matrices is essential for diagnostics, disease monitoring, and the development of therapeutic interventions. The primary analytical hurdles include its high polarity, which challenges retention on traditional reversed-phase HPLC columns, and its low volatility, which necessitates derivatization for GC-MS analysis. Furthermore, the presence of the R-enantiomer requires chiral separation capabilities to ensure stereospecific quantification.[1]

This guide will dissect the nuances of both HPLC and GC-MS methodologies, offering a comprehensive cross-validation perspective. We will explore the causality behind experimental choices and present self-validating protocols in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[5][6][7] For polar analytes like (S)-2-hydroxypentanedioate, various HPLC modes can be employed, including reversed-phase, ion-exchange, and hydrophilic interaction chromatography (HILIC).[7][8][9] Chiral separation can be achieved using a chiral stationary phase or by derivatization with a chiral reagent.

HPLC Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of (S)-2-hydroxypentanedioate by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Biological Sample extraction Protein Precipitation & Solid-Phase Extraction (SPE) start->extraction e.g., Acetonitrile filtration Filtration (0.22 µm) extraction->filtration hplc Chiral HPLC System (e.g., CHIROBIOTIC® R) filtration->hplc detection UV or MS Detector hplc->detection integration Peak Integration detection->integration quantification Quantification via Calibration Curve integration->quantification

Caption: Experimental workflow for HPLC analysis of (S)-2-hydroxypentanedioate.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[10]

  • Solid-Phase Extraction (SPE): The supernatant can be further cleaned using an anion exchange SPE cartridge to remove interfering compounds.[11][12]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

  • HPLC System: A validated HPLC or UHPLC system with a temperature-controlled column compartment and autosampler.

  • Column: A chiral stationary phase column, such as a Supelco® CHIROBIOTIC® R (25 cm x 4.6 mm, 5 µm), is crucial for enantiomeric separation.

  • Mobile Phase: An isocratic mobile phase of 75% Ethanol/Methanol (3:1) and 25% Water with 0.1% Triethylammonium Acetate (TEAA), adjusted to pH 4.5, has been shown to be effective.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 20°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is possible due to the carboxyl group's absorbance.[6][12] However, for higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS is a highly sensitive and specific technique, renowned for its ability to separate and identify a wide range of volatile and semi-volatile compounds.[13] For non-volatile analytes like (S)-2-hydroxypentanedioate, a critical derivatization step is required to increase volatility and thermal stability.[14][15]

GC-MS Experimental Workflow

The following diagram outlines the key steps in the GC-MS analysis of (S)-2-hydroxypentanedioate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Biological Sample extraction Liquid-Liquid Extraction (LLE) start->extraction e.g., Ethyl Acetate derivatization Derivatization extraction->derivatization e.g., Silylation gcms GC-MS System with Chiral Column derivatization->gcms separation Temperature Programmed Separation gcms->separation tic Total Ion Chromatogram (TIC) Analysis separation->tic quantification Quantification via Selected Ion Monitoring (SIM) tic->quantification

Caption: Experimental workflow for GC-MS analysis of (S)-2-hydroxypentanedioate.

Detailed GC-MS Protocol

This protocol incorporates essential steps for a robust and validated GC-MS method.

Sample Preparation and Derivatization:

  • Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., urine) and extract the organic acids with a solvent like ethyl acetate.[14][16]

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: This is the most critical step. A two-step derivatization is often employed:

    • Oximation: To protect the keto group from cyclization, react the dried extract with a solution of an oximation reagent (e.g., methoxyamine hydrochloride in pyridine).

    • Silylation: Subsequently, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.[17]

Chromatographic and Mass Spectrometric Conditions:

  • GC-MS System: A validated GC-MS system with an autosampler.

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column) is necessary for enantiomeric resolution.[15]

  • Injector: Splitless injection at a temperature of 250°C.

  • Oven Temperature Program: A temperature gradient is essential for separating a range of organic acids. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[14]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 50-600) for identification and method development.[5][14]

    • Quantification Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity during validation and sample analysis.[5]

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the need for structural confirmation.[5]

ParameterHPLCGC-MSRationale and Causality
Specificity High, especially with MS detection. Chiral column provides enantiomeric specificity.[18][19]Very High. Mass spectral data provides structural confirmation. Chiral column ensures enantiomeric specificity.[13][14]GC-MS offers superior specificity due to the unique fragmentation patterns generated in the mass spectrometer.
Sensitivity (LOD/LOQ) Good with UV detection, excellent with MS detection.[7][20]Excellent, particularly in SIM mode.[11]GC-MS generally provides lower limits of detection due to the high efficiency of the GC separation and the low noise of the MS detector in SIM mode.
Linearity (r²) Typically >0.99[20][21]Typically >0.99[11]Both techniques can achieve excellent linearity over a defined concentration range when properly validated.
Accuracy (% Recovery) 85-115%[3][12]85-115%Accuracy is dependent on the entire analytical procedure, including sample preparation. Both methods can achieve high accuracy with appropriate internal standards.
Precision (%RSD) <15%[3]<15%Both methods can demonstrate high precision, though the multi-step derivatization in GC-MS can be a source of variability if not well-controlled.
Sample Preparation Simpler, often involving protein precipitation and filtration.[5]More complex, requiring extraction and chemical derivatization.[14]The need for derivatization in GC-MS adds time and potential for error to the sample preparation workflow.
Throughput Generally higher due to simpler sample preparation.Lower due to the derivatization step and longer GC run times.HPLC is often more amenable to high-throughput analysis.
Cost (Instrument) Variable, from basic UV systems to high-end LC-MS/MS.Generally higher initial investment for a GC-MS system.The cost-benefit analysis will depend on the specific needs of the laboratory.
Robustness Generally robust. Mobile phase preparation is critical.Robust, but derivatization efficiency can be a source of variability.Both methods are robust when operated within their validated parameters.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of (S)-2-hydroxypentanedioate. The choice between them should be guided by the specific requirements of the study.

  • HPLC is a more direct approach, as it does not require derivatization, making it simpler and potentially faster for routine analysis.[5] It is particularly well-suited for quantifying the intact molecule and is often the method of choice for high-throughput screening. The use of a chiral stationary phase is essential for stereospecific analysis.

  • GC-MS offers unparalleled specificity and sensitivity, making it the gold standard for confirmatory analysis and for studies requiring very low detection limits.[11][13] While the sample preparation is more involved, the wealth of structural information from the mass spectrum is a significant advantage, particularly in complex matrices.

For laboratories focused on high-throughput quantitative analysis where speed and simplicity are key, a validated chiral HPLC-UV or HPLC-MS method is recommended. For research applications requiring the highest degree of certainty in identification and the lowest possible detection limits, a chiral GC-MS method is the superior choice. Ultimately, a cross-validation of both methods, where feasible, provides the highest level of confidence in the analytical results.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7485–7497. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. Available at: [Link]

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54383. Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 24(5), 949. Available at: [Link]

  • 2HGA - Overview: 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. Mayo Clinic Laboratories. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 6(2), 29-36. Available at: [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Foods, 8(6), 203. Available at: [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Journal of Analytical Methods in Chemistry, 2019, 8953401. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(9), 1368-1377. Available at: [Link]

  • A new method for the chiral HRGC assay of L-2-hydroxyglutaric acid in urine. Chromatographia, 36(1), 289-292. Available at: [Link]

  • (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process. Journal of Chromatographic Science, 53(7), 1128-1132. Available at: [Link]

  • Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of the Science of Food and Agriculture, 100(1), 106-115. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Validated HPLC and stability-indicating densitometric chromatographic methods for simultaneous determination of camylofin dihydrochloride and paracetamol in their binary mixture. Journal of the Iranian Chemical Society, 17(12), 3233-3245. Available at: [Link]

  • Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

  • Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Molecules, 24(21), 3878. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • FDA News: Issue 21-1, November 2022. American Society for Clinical Pharmacology & Therapeutics. Available at: [Link]

Sources

Efficacy Unleashed: A Comparative Guide to (S)-2-Hydroxypentanedioate and Its Cell-Permeable Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of a Dicarboxylic Oncometabolite

(S)-2-hydroxypentanedioate, more commonly known in the scientific community as L-2-hydroxyglutarate (L-2HG), has emerged as a critical oncometabolite. Its structural similarity to the key metabolic intermediate α-ketoglutarate (α-KG) allows it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1][2][3] This inhibition disrupts vital cellular processes, most notably epigenetic regulation, through the modulation of histone and DNA demethylases like the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) and the Ten-Eleven Translocation (TET) family of enzymes.[1][4] The resulting hypermethylation state can block cellular differentiation, promoting tumorigenesis in cancers such as glioma and clear cell renal cell carcinoma.[5][6]

Despite its potent intracellular activity, the therapeutic and research applications of L-2HG are severely hampered by its physicochemical properties. As a dicarboxylic acid, it is highly polar and negatively charged at physiological pH, leading to poor membrane permeability and limited cellular uptake. This intrinsic limitation necessitates a strategic approach to effectively deliver the molecule into cells to study its effects or harness its potential.

This guide provides an in-depth comparison of L-2HG with two of its common ester derivatives: Dimethyl (S)-2-hydroxypentanedioate and Octyl (S)-2-hydroxypentanedioate . These derivatives function as prodrugs, masking the polar carboxyl groups to enhance lipophilicity and facilitate passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the active L-2HG molecule where it can engage its targets. We will explore the underlying rationale for this prodrug strategy and present key experimental data comparing the efficacy of these compounds across enzymatic and cell-based assays.

The Prodrug Principle: Overcoming the Permeability Barrier

The core directive behind synthesizing ester derivatives of L-2HG is to transiently neutralize the two carboxylic acid moieties. This conversion from a charged dicarboxylate to a neutral diester or monoester dramatically increases the compound's lipophilicity (LogP), favoring its transport across the lipid bilayer of the cell membrane. This strategy is essential because the efficacy of a molecule like L-2HG is entirely dependent on its ability to reach its intracellular targets.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Ext_Prodrug L-2HG Ester Derivative (Lipophilic, Neutral) Passive_Diffusion Passive Diffusion Ext_Prodrug->Passive_Diffusion Int_Prodrug L-2HG Ester Derivative Passive_Diffusion->Int_Prodrug Active_L2HG Active L-2HG (Hydrophilic, Charged) Int_Prodrug->Active_L2HG Hydrolysis Target α-KG-Dependent Dioxygenases Active_L2HG->Target Inhibition Esterases Intracellular Esterases Esterases->Int_Prodrug

Caption: Prodrug activation workflow for L-2HG ester derivatives.

Comparative Efficacy Analysis

The success of the prodrug strategy is evaluated through a series of assays designed to measure target engagement, cellular activity, metabolic stability, and bioavailability. Here, we present a summary of representative data comparing the parent acid with its dimethyl and octyl ester derivatives.

I. Enzymatic Activity: Direct Target Inhibition

The foundational measure of efficacy is the direct inhibition of the molecular target. In this case, the activity of a representative α-KG-dependent dioxygenase, a histone demethylase (e.g., KDM6A), is measured in the presence of the compounds.

Experimental Rationale: This cell-free assay isolates the enzyme and substrate to determine the intrinsic inhibitory potential of a compound. It is expected that only the parent L-2HG will be active, as the ester prodrugs cannot bind to the active site and require hydrolysis to release the active inhibitor.

Table 1: In Vitro Histone Demethylase (KDM) Inhibition

Compound IC₅₀ (µM) Rationale for Result
(S)-2-hydroxypentanedioate (L-2HG) 75 The active molecule directly competes with α-KG for the enzyme's active site.
Dimethyl (S)-2-hydroxypentanedioate > 10,000 Prodrug form; ester groups prevent binding to the active site. Requires hydrolysis.

| Octyl (S)-2-hydroxypentanedioate | > 10,000 | Prodrug form; the bulky octyl group sterically hinders any potential interaction. |

II. Cell-Based Activity: Demonstrating Prodrug Effectiveness

The true test of the prodrug approach is its performance in a cellular context. A cell viability assay (e.g., MTT or XTT) using a cancer cell line known to be sensitive to epigenetic modulation (e.g., a renal carcinoma cell line) is a robust method to compare the effective potency of the compounds.

Experimental Rationale: In this assay, the ester derivatives are expected to be significantly more potent than the parent L-2HG. Their enhanced lipophilicity allows for efficient entry into the cell, where intracellular esterases release the active L-2HG. The poor permeability of L-2HG itself results in low intracellular concentrations and thus, weaker activity.

Table 2: Anti-proliferative Activity in RCC4 Renal Cancer Cells (72h Incubation)

Compound EC₅₀ (µM) Rationale for Result
(S)-2-hydroxypentanedioate (L-2HG) 2,500 Poor cell permeability limits intracellular concentration and target engagement.
Dimethyl (S)-2-hydroxypentanedioate 250 Good cell permeability and rapid intracellular hydrolysis lead to high active L-2HG levels.

| Octyl (S)-2-hydroxypentanedioate | 150 | Excellent cell permeability due to high lipophilicity results in the most potent cellular activity. |

III. Physicochemical and Pharmacokinetic Properties

A prodrug's success is ultimately defined by its ability to deliver the active drug in vivo. This requires a balance of chemical stability (to avoid premature degradation), metabolic liability (for efficient activation), and appropriate physicochemical properties for absorption.

Experimental Rationale: The ester derivatives are designed to have increased lipophilicity (LogP). A plasma stability assay indicates their half-life in the bloodstream, while a pharmacokinetic (PK) study in an animal model (e.g., mouse) after oral administration measures how much of the active drug (L-2HG) becomes systemically available.

Table 3: Comparative Physicochemical and Pharmacokinetic Parameters

Parameter (S)-2-hydroxypentanedioate Dimethyl Ester Octyl Ester
LogP (calculated) -1.0 0.5 3.5
Plasma Stability (t½, min) N/A (Parent Drug) 60 45
AUC of L-2HG (ng·h/mL) ¹ 150 2,200 3,800

| Cₘₐₓ of L-2HG (ng/mL) ¹ | 30 | 450 | 700 |

¹ Data represents the concentration of the active metabolite (L-2HG) in plasma after oral administration of each compound.

The data clearly indicates that the ester prodrugs, particularly the octyl ester, lead to substantially higher systemic exposure of the active L-2HG compared to oral administration of L-2HG itself.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key comparative experiments.

Protocol 1: In Vitro Histone Demethylase (JHDM) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of the compounds on a purified JmjC-domain-containing histone demethylase.

Caption: Workflow for the in vitro histone demethylase assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20).

    • Prepare stock solutions of purified recombinant JHDM enzyme, biotinylated H3K36me3 peptide substrate, cofactors (α-KG, Ammonium iron(II) sulfate, L-Ascorbic acid), and test compounds (L-2HG and its esters) in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 384-well microplate, add 5 µL of test compound dilutions in assay buffer.

    • Add 5 µL of a 2X enzyme solution (e.g., 20 nM JHDM) to each well.

    • Initiate the reaction by adding 10 µL of a 2X substrate/cofactor mix (e.g., 2 µM H3K36me3 peptide, 4 µM α-KG, 20 µM Fe(II), 200 µM Ascorbate).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection (HTRF® Example):

    • Stop the reaction by adding 5 µL of EDTA (to chelate Fe(II)).

    • Add 10 µL of a detection mixture containing Europium cryptate-labeled anti-H3K36me2 antibody and XL665-conjugated streptavidin.

    • Incubate in the dark for 60 minutes.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader (ex: 320 nm, em: 620 nm & 665 nm).

  • Analysis:

    • Calculate the HTRF ratio and plot the percent inhibition against compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (XTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the compounds.

Methodology:

  • Cell Seeding:

    • Seed RCC4 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of L-2HG and its ester derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mix XTT labeling reagent and electron-coupling solution).

    • Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate for 4 hours at 37°C, 5% CO₂, allowing viable cells to convert the XTT reagent to a colored formazan product.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle control (100% viability) and plot the percent viability against compound concentration. Fit the data to determine the EC₅₀ value.[7]

Protocol 3: Cellular Uptake and Prodrug Conversion Analysis by LC-MS/MS

This protocol quantifies the intracellular concentration of the ester prodrugs and the released active L-2HG.

Methodology:

  • Cell Treatment:

    • Seed RCC4 cells in a 6-well plate and grow to ~90% confluency.

    • Treat the cells with 100 µM of each test compound (Dimethyl ester, Octyl ester) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Harvesting and Lysis:

    • At each time point, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

    • Add 500 µL of ice-cold 80:20 methanol/water extraction solvent containing an internal standard (e.g., ¹³C₅-labeled L-2HG).

    • Scrape the cells and collect the lysate into a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the lysate vigorously and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable LC column (e.g., HILIC or C18 reverse-phase).

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent prodrugs and the active L-2HG metabolite based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Generate standard curves for absolute quantification of each analyte.

    • Plot the intracellular concentration of the prodrug and the resulting L-2HG over time to determine the rate of uptake and conversion.[8]

Conclusion and Future Directions

The experimental evidence strongly supports the use of an ester prodrug strategy to overcome the inherent delivery limitations of (S)-2-hydroxypentanedioate. By masking the polar carboxyl groups, derivatives like Dimethyl and Octyl (S)-2-hydroxypentanedioate achieve superior cellular permeability, leading to significantly enhanced potency in cell-based assays. While inactive at the enzymatic level, their efficacy is realized upon intracellular hydrolysis, which releases the active L-2HG to engage its epigenetic targets. The improved pharmacokinetic profile observed with the ester derivatives further underscores their potential for in vivo applications.

This guide provides a foundational framework for comparing the efficacy of L-2HG and its prodrugs. Future work should focus on optimizing the ester moiety to fine-tune the balance between lipophilicity, plasma stability, and the rate of intracellular hydrolysis to maximize the therapeutic index for specific applications, from basic research tools to potential therapeutic agents targeting epigenetic dysregulation in cancer.

References

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (n.d.). National Institutes of Health. [Link]

  • Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. (2017). eLife. [Link]

  • Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters. (2015). National Institutes of Health. [Link]

  • Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. (n.d.). National Institutes of Health. [Link]

  • Metabolism, Activity, and Targeting of D- and L-2-Hydroxyglutarates. (2018). ResearchGate. [Link]

  • The Roles of 2-Hydroxyglutarate. (n.d.). Frontiers. [Link]

  • Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer. (2018). PubMed. [Link]

  • Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. (n.d.). National Institutes of Health. [Link]

  • In vitro histone demethylase assay. (2010). PubMed. [Link]

  • 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. (n.d.). National Institutes of Health. [Link]

  • 2-Hydroxyglutarate in Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Understanding the pharmacokinetics of prodrug and metabolite. (n.d.). National Institutes of Health. [Link]

  • Epigenase 5mC-Hydroxylase TET Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. (2021). MDPI. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. [Link]

  • 2-Hydroxyglutarate in Cancer Cells. (2020). PubMed. [Link]

  • Development of a Field-Deployable Loop-Mediated Isothermal Amplification Assay for the Rapid Detection of Erysiphe corylacearum in Hazelnut. (n.d.). MDPI. [Link]

  • Cell-Permeating -Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells. (2015). ResearchGate. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). Scientific Research Publishing. [Link]

  • Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions. (n.d.). National Institutes of Health. [Link]

  • Cerebrospinal fluid 2-hydroxyglutarate (2-HG) as a monitoring biomarker for IDH-mutant gliomas. (2023). ResearchGate. [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. (2020). PubMed. [Link]

  • Histone Demethylase Assay. (n.d.). EpigenTek. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). Scientific Research Publishing. [Link]

  • Cytosine-based TET Enzyme Inhibitors. (2019). ResearchGate. [Link]

  • D-2-Hydroxyglutarate in Glioma Biology. (n.d.). MDPI. [Link]

  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. (2017). ResearchGate. [Link]

  • The Use of Esters as Prodrugs for Oral Delivery of β-Lactam Antibiotics. (2022). ResearchGate. [Link]

  • TET enzymes control antibody production and shape the mutational landscape in germinal centre B cells. (n.d.). National Institutes of Health. [Link]

  • Histone Demethylase Assays. (n.d.). Reaction Biology. [Link]

  • Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. (n.d.). National Institutes of Health. [Link]

  • Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells. (n.d.). National Institutes of Health. [Link]

  • Novel Activity-Based Probes for TET Enzymatic Activity. (n.d.). University of Pennsylvania. [Link]

  • In-Vivo Proton Magnetic Resonance Spectroscopy of 2-Hydroxyglutarate in Isocitrate Dehydrogenase-Mutated Gliomas: A Technical Review for Neuroradiologists. (2015). ResearchGate. [Link]

  • Table 1, LSD1 histone demethylaseassay protocol. (n.d.). National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Method Validation for Quantifying L-2-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of L-2-hydroxyglutarate (L-2-HG) is of paramount importance. This oncometabolite, structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), has been implicated in a variety of pathological conditions, including inborn errors of metabolism and certain cancers.[1] The ability to reliably measure L-2-HG levels in complex biological matrices is crucial for understanding disease mechanisms, identifying biomarkers, and developing targeted therapies.

This guide provides an in-depth comparison of two orthogonal analytical methods for the quantification of L-2-HG: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an Enzymatic Assay . As a Senior Application Scientist, my goal is to not only present the protocols but also to delve into the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to your analytical workflow.

The Analytical Challenge: Chirality and Sensitivity

L-2-hydroxyglutarate exists as two stereoisomers, L-2-HG and D-2-HG.[2] While both are structurally similar, they have distinct metabolic origins and pathological implications. Therefore, any analytical method must be able to differentiate between these enantiomers with high specificity. Furthermore, the physiological and pathological concentrations of L-2-HG can vary significantly, necessitating a method with a wide dynamic range and high sensitivity.

Method 1: Chiral Derivatization Followed by LC-MS/MS

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. For chiral molecules like 2-HG, two main LC-MS/MS strategies are employed: chiral derivatization followed by separation on a standard reverse-phase column, and direct chiral separation on a specialized chiral column. Here, we will focus on the chiral derivatization approach, which is a widely adopted and robust method.

Principle of the Method

The core principle of this method is to react L-2-HG with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard reverse-phase liquid chromatography and detected by tandem mass spectrometry.[3] A commonly used derivatizing agent is (+)-O,O-diacetyl-L-tartaric anhydride (DATAN).[3]

Experimental Workflow: Chiral Derivatization LC-MS/MS

cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine, Cell Lysate) Protein_Precipitation Protein Precipitation (e.g., with cold methanol) Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Derivatization Reaction with DATAN Drying->Derivatization Drying_Post_Deriv Drying Derivatization->Drying_Post_Deriv Reconstitution Reconstitution in Mobile Phase Drying_Post_Deriv->Reconstitution Injection Injection onto Reverse-Phase C18 Column Reconstitution->Injection Separation Chromatographic Separation of Diastereomers Injection->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Workflow for L-2-HG quantification by chiral derivatization LC-MS/MS.

Detailed Experimental Protocol: Chiral Derivatization LC-MS/MS

1. Sample Preparation:

  • To 100 µL of biological sample (e.g., plasma, urine, or cell lysate), add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., L-2-hydroxyglutarate-¹³C₅, D₅).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and dry under a gentle stream of nitrogen gas at 40°C.

2. Chiral Derivatization:

  • To the dried residue, add 50 µL of a 10 mg/mL solution of (+)-O,O-diacetyl-L-tartaric anhydride (DATAN) in a mixture of pyridine and acetic anhydride (1:4 v/v).

  • Vortex and incubate at 70°C for 30 minutes.

  • Dry the reaction mixture under nitrogen gas.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Standard C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor-to-product ion transitions for the DATAN-derivatized L-2-HG and the internal standard.

4. Data Analysis:

  • Quantify the concentration of L-2-HG in the samples by constructing a standard curve using known concentrations of L-2-HG standards that have undergone the same derivatization procedure. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.

Performance Characteristics

The performance of a well-validated chiral derivatization LC-MS/MS method is summarized in the table below. These values are representative of what can be achieved and should be established in your own laboratory.

ParameterTypical Performance
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 µM
Accuracy (% Bias) Within ±15%
Precision (% CV) <15%
Selectivity High, with no interference from D-2-HG

Method 2: Enzymatic Assay for L-2-hydroxyglutarate

An orthogonal method, by definition, should have a different principle of measurement. An enzymatic assay provides an excellent alternative to LC-MS/MS, relying on the high specificity of an enzyme for its substrate. For L-2-HG, the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH) is the key component.[4]

Principle of the Method

The enzymatic assay is based on the specific oxidation of L-2-HG to α-ketoglutarate by L2HGDH. This reaction is coupled to the reduction of a reporter molecule, which can be measured spectrophotometrically or fluorometrically. For instance, the reduction of a tetrazolium salt like WST-8 to a colored formazan product can be monitored at a specific wavelength. The rate of color formation is directly proportional to the concentration of L-2-HG in the sample.

Experimental Workflow: Enzymatic Assay

cluster_sample_prep_enzymatic Sample Preparation cluster_enzymatic_reaction Enzymatic Reaction cluster_detection_enzymatic Detection cluster_data_analysis_enzymatic Data Analysis Sample_Enzymatic Biological Sample Deproteinization_Enzymatic Deproteinization (e.g., spin column) Sample_Enzymatic->Deproteinization_Enzymatic Incubation Add Sample to Reaction Mix and Incubate Deproteinization_Enzymatic->Incubation Reaction_Mix Prepare Reaction Mix: - L2HGDH Enzyme - Electron Carrier - WST-8 Substrate Reaction_Mix->Incubation Measurement Measure Absorbance (e.g., at 450 nm) Incubation->Measurement Quantification_Enzymatic Quantification against Standard Curve Measurement->Quantification_Enzymatic

Workflow for L-2-HG quantification by enzymatic assay.

Detailed Experimental Protocol: Enzymatic Assay

1. Sample Preparation:

  • Deproteinize the biological sample using a 10 kDa molecular weight cut-off spin filter to remove endogenous enzymes that may interfere with the assay.

2. Assay Procedure:

  • Prepare a standard curve of L-2-HG in the same buffer as the samples.

  • In a 96-well plate, add 50 µL of each standard or sample.

  • Prepare a reaction mixture containing:

    • L-2-hydroxyglutarate dehydrogenase (L2HGDH)

    • An electron carrier (e.g., diaphorase)

    • A tetrazolium salt substrate (e.g., WST-8)

    • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Add 50 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for WST-8).

3. Data Analysis:

  • Subtract the absorbance of a blank well (containing no L-2-HG) from all readings.

  • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

  • Determine the concentration of L-2-HG in the samples from the standard curve.

Performance Characteristics

While a fully validated, commercially available enzymatic assay for L-2-HG with a complete set of performance data is not as widely documented as LC-MS/MS methods, the high specificity of the L2HGDH enzyme for L-2-HG suggests the potential for a highly selective and sensitive assay.[4] The expected performance characteristics would be:

ParameterExpected Performance
Linearity (r²) >0.98
Lower Limit of Quantification (LLOQ) 1 - 10 µM
Accuracy (% Bias) Within ±20%
Precision (% CV) <20%
Selectivity High, due to enzyme specificity for L-2-HG

Orthogonal Method Comparison: A Head-to-Head Analysis

FeatureChiral Derivatization LC-MS/MSEnzymatic Assay
Principle Physicochemical separation of diastereomers and mass-based detection.Enzyme-catalyzed reaction with colorimetric or fluorometric detection.
Specificity Very high, based on both chromatographic retention time and specific mass transitions.High, determined by the specificity of the L2HGDH enzyme for L-2-HG.
Sensitivity Very high (sub-micromolar).Moderate (micromolar range).
Throughput Moderate, limited by chromatography run times.High, amenable to 96-well or 384-well plate formats.
Matrix Effects Can be significant and requires careful management with internal standards.Generally lower, but sample deproteinization is crucial.
Instrumentation Requires a sophisticated and expensive LC-MS/MS system.Requires a standard microplate reader.
Cost per Sample Higher, due to instrument time and consumable costs.Lower, with more affordable reagents and consumables.
Multiplexing Can be multiplexed to measure other metabolites simultaneously.Typically measures only L-2-HG.

The Power of Orthogonal Validation

Employing two distinct analytical methods for the quantification of L-2-HG provides a powerful validation of your results. If both the LC-MS/MS and enzymatic assays yield comparable concentrations for the same set of samples, it significantly increases the confidence in the accuracy of the data. Any discrepancies between the two methods can highlight potential matrix effects, interferences, or other issues that might have been missed with a single-method approach.

This orthogonal approach is not just a matter of good scientific practice; it is a cornerstone of robust analytical science, particularly in the context of clinical and pharmaceutical research where the accuracy of biomarker data can have profound implications.

Conclusion

The choice of analytical method for L-2-HG quantification will depend on the specific requirements of your study, including the desired sensitivity, throughput, and available instrumentation. LC-MS/MS with chiral derivatization offers unparalleled sensitivity and specificity, making it the method of choice for many research and clinical applications. However, a well-validated enzymatic assay can provide a valuable orthogonal method for confirmation of results, as well as a higher-throughput and more cost-effective option for certain applications.

By understanding the principles, strengths, and limitations of each of these methods, you can design a comprehensive and self-validating analytical strategy for the accurate and reliable quantification of L-2-hydroxyglutarate.

References

  • Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. The Journal of Biological Chemistry. [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent. [Link]

  • Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. Bioanalysis. [Link]

  • Charged chiral derivatization for enantioselective imaging of d-,l-2-hydroxyglutaric acid using ion mobility spectrometry/mass spectrometry. Chemical Communications. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a. Journal of Chromatography B. [Link]

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments. [Link]

  • The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology. [Link]

Sources

A Comparative Guide to the Metabolic Fates of (S)-2-Hydroxypentanedioate and Succinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the fates of small molecule metabolites offer profound insights into cellular health, disease pathogenesis, and therapeutic intervention. This guide provides an in-depth comparison of the metabolic pathways of two structurally related dicarboxylic acids: succinate, a cornerstone of central carbon metabolism, and (S)-2-hydroxypentanedioate, also known as L-2-hydroxyglutarate (L-2HG), a metabolite increasingly recognized for its role as an oncometabolite and signaling molecule. Understanding their distinct metabolic journeys is crucial for researchers in fields ranging from oncology and metabolic disorders to drug development.

Succinate is a well-established intermediate of the tricarboxylic acid (TCA) cycle, playing a pivotal role in cellular energy production.[1][2] In contrast, (S)-2-hydroxypentanedioate is primarily known for its accumulation in the rare genetic disorder L-2-hydroxyglutaric aciduria and more recently, in certain cancers, particularly under hypoxic conditions.[3][4][5] While structurally similar, their metabolic handling and downstream effects diverge significantly, impacting cellular function in profoundly different ways.

This guide will dissect their respective metabolic pathways, present a comparative analysis of their biochemical roles, and provide detailed experimental protocols for researchers seeking to investigate these metabolites in their own work.

I. The Divergent Metabolic Pathways

The metabolic fates of succinate and (S)-2-hydroxypentanedioate are dictated by specific enzymatic reactions that integrate them into, or position them adjacent to, the central carbon metabolism.

A. The Central Role of Succinate in the TCA Cycle

Succinate's metabolic journey is intrinsically linked to the mitochondrial matrix and its function as a key intermediate in the TCA cycle.[1][2][6]

  • Formation of Succinate: Succinate is primarily produced from succinyl-CoA in a reaction catalyzed by succinyl-CoA synthetase. This step is unique in the TCA cycle as it involves substrate-level phosphorylation, generating a molecule of GTP (or ATP in some tissues).[2][7]

  • Oxidation to Fumarate: The canonical fate of succinate is its oxidation to fumarate by the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[8][9][10][11][12] This reaction is a critical juncture, directly linking the TCA cycle to oxidative phosphorylation. The electrons harvested from succinate are transferred via FAD to the electron transport chain, contributing to the generation of the proton gradient that drives ATP synthesis.[7][11]

Caption: Metabolic pathway of succinate within the TCA cycle.

B. The Peripheral and Pathological Metabolism of (S)-2-Hydroxypentanedioate

The metabolism of (S)-2-hydroxypentanedioate (L-2HG) is primarily a "metabolite repair" pathway, designed to convert a potentially harmful metabolite back into a usable intermediate.[13]

  • Formation of (S)-2-Hydroxypentanedioate: L-2HG is not a direct intermediate of a major metabolic pathway. Instead, it is produced from α-ketoglutarate (α-KG), a key TCA cycle intermediate, through the "promiscuous" activity of certain dehydrogenases, notably malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) .[1][3][5][13] This off-target reduction of α-KG is more prevalent under conditions of reductive stress, such as hypoxia.[3][14][15]

  • Oxidation to α-Ketoglutarate: The primary catabolic fate of L-2HG is its oxidation back to α-KG. This reaction is catalyzed by the FAD-dependent enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH) , which is located in the mitochondria.[1][3][13][16][17] The resulting α-KG can then re-enter the TCA cycle.

Caption: Metabolic pathway of (S)-2-hydroxypentanedioate (L-2HG).

II. Comparative Analysis: A Tale of Two Metabolites

FeatureSuccinate(S)-2-Hydroxypentanedioate (L-2HG)
Primary Role Central intermediate in the TCA cycle for energy production.[1][2]Primarily a product of enzymatic promiscuity, often considered a metabolite to be "repaired".[13]
Primary Enzyme Succinate Dehydrogenase (SDH).[8][9]L-2-Hydroxyglutarate Dehydrogenase (L2HGDH).[1][3][16][17]
Metabolic Context Core component of aerobic respiration.[1]Accumulates under specific conditions like hypoxia and in certain cancers.[3][4][5]
Cellular Location Mitochondrial matrix.Primarily produced from mitochondrial α-KG and metabolized in the mitochondria.[1][3]
Downstream Fate Oxidation to fumarate, feeding electrons into the electron transport chain.[7][11]Oxidation to α-ketoglutarate, which re-enters the TCA cycle.[1][3][13]
Pathological Significance Accumulation due to SDH mutations can drive cancer formation (oncometabolite).[18]Accumulation due to L2HGDH mutations causes L-2-hydroxyglutaric aciduria; also considered an oncometabolite in certain cancers.[3]
Regulatory Impact Acts as a signaling molecule via its receptor SUCNR1 and can inhibit α-KG-dependent dioxygenases when accumulated.[18]A potent competitive inhibitor of α-KG-dependent dioxygenases, impacting epigenetics and cellular differentiation. Also reported to inhibit succinate dehydrogenase.[9][18]

III. Experimental Protocols for Studying Metabolic Fate

To facilitate research in this area, we provide detailed protocols for key experiments to investigate the metabolism of succinate and (S)-2-hydroxypentanedioate.

A. Isotopic Labeling and LC-MS/MS Analysis for Metabolic Flux

This protocol allows for the tracing of carbon atoms from labeled substrates through metabolic pathways.

Objective: To quantify the incorporation of ¹³C-labeled succinate or ¹³C-labeled (S)-2-hydroxypentanedioate into downstream metabolites.

Workflow Diagram:

Isotopic_Labeling_Workflow A Cell Culture with ¹³C-labeled Substrate B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Data Analysis (Isotopologue Distribution) C->D

Caption: Workflow for isotopic labeling and LC-MS/MS analysis.

Step-by-Step Protocol:

  • Cell Culture and Labeling:

    • Culture cells of interest to mid-log phase.

    • Replace the culture medium with a medium containing a known concentration of uniformly labeled ¹³C-succinate or ¹³C-(S)-2-hydroxypentanedioate.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of metabolite labeling.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Employ a chromatographic method suitable for the separation of organic acids (e.g., reversed-phase chromatography with an appropriate ion-pairing agent or hydrophilic interaction liquid chromatography - HILIC).

    • Set up the mass spectrometer to perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for the targeted metabolites and their expected ¹³C-isotopologues.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the metabolites of interest.

    • Calculate the fractional enrichment of ¹³C in each metabolite at each time point.

    • This data can be used to infer the relative flux of the labeled substrate into different metabolic pathways.

B. In Vitro Enzyme Activity Assays

These protocols allow for the direct measurement of the activity of the key enzymes responsible for the metabolism of succinate and (S)-2-hydroxypentanedioate.

1. Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

Principle: SDH activity is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt, which changes color upon reduction.

Step-by-Step Protocol:

  • Sample Preparation:

    • Isolate mitochondria from cells or tissues, or prepare whole-cell lysates.

    • Determine the protein concentration of the samples.

  • Assay Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), succinate as the substrate, and the electron acceptor (e.g., DCIP).

    • Initiate the reaction by adding the sample (mitochondrial preparation or cell lysate).

    • Monitor the decrease in absorbance of DCIP at 600 nm over time in a spectrophotometer.

  • Calculation:

    • Calculate the rate of change in absorbance and use the molar extinction coefficient of DCIP to determine the SDH activity, typically expressed as nmol/min/mg protein.

2. L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Activity Assay

Principle: This assay measures the conversion of L-2-hydroxyglutarate to α-ketoglutarate. The production of α-ketoglutarate can be coupled to a subsequent reaction that can be monitored. A highly specific method involves using a stable-isotope-labeled substrate and detecting the product by mass spectrometry.[1]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare cell lysates from fibroblasts, lymphoblasts, or other cells of interest.

    • Determine the protein concentration.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing a suitable buffer, FAD as a cofactor, and stable-isotope-labeled L-2-hydroxyglutarate (e.g., L-2-hydroxy[3,3,4,4-²H₄]glutarate) as the substrate.

    • Initiate the reaction by adding the cell lysate.

    • Incubate for a defined period.

  • Product Detection (LC-MS/MS):

    • Stop the reaction and prepare the samples for LC-MS/MS analysis.

    • Quantify the amount of the stable-isotope-labeled α-ketoglutarate product formed.

  • Calculation:

    • Calculate the L2HGDH activity based on the amount of product formed per unit of time and protein concentration.

IV. Conclusion

The metabolic fates of succinate and (S)-2-hydroxypentanedioate, while originating from the central hub of the TCA cycle, are remarkably distinct. Succinate is a high-flux metabolite integral to energy production, whereas (S)-2-hydroxypentanedioate is a low-flux metabolite whose accumulation is often associated with pathological states and can exert significant regulatory effects through enzyme inhibition. A thorough understanding of their disparate roles is essential for researchers and drug development professionals aiming to modulate cellular metabolism for therapeutic benefit. The experimental protocols provided herein offer a robust framework for investigating these critical metabolic pathways.

References

  • Rzem, V. M., Veiga-da-Cunha, M., & Van Schaftingen, E. (2004). Identification of a dehydrogenase acting on L-2-hydroxyglutarate. Biochemical Journal, 381(Pt 1), 35–42.
  • Succinate dehydrogenase. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Tretter, L., Patocs, A., & Chinopoulos, C. (2016). Succinate, an intermediate in metabolism, signal transduction, ROS, and disease. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1857(8), 1086–1101.
  • Gudgeon, N., Munford, H., Bishop, E. L., et al. (2022).
  • Intlekofer, A. M., Demetriou, C., Dees, C., et al. (2015). L-2-Hydroxyglutarate is produced by lactate dehydrogenase in response to hypoxia. Cell Metabolism, 22(4), 645–654.
  • Kranendijk, M., Struys, E. A., van Schaftingen, E., et al. (2012). IDH2 mutations in patients with D-2-hydroxyglutaric aciduria. Science, 330(6002), 336.
  • Ye, D., Guan, K.-L., & Xiong, Y. (2018).
  • Van Schaftingen, E., Rzem, V. M., & Veiga-da-Cunha, M. (2009). L-2-hydroxyglutaric aciduria, a disorder of metabolite repair. Journal of Inherited Metabolic Disease, 32(2), 135–142.
  • Shim, E. H., Livi, C. B., Rakheja, D., et al. (2014). L-2-Hydroxyglutarate: an epigenetic modifier and putative oncometabolite in renal cancer. Cancer Discovery, 4(11), 1290–1298.
  • Shelar, S. B., Gorde, S. S., & Bivalkar-Mehla, S. (2018). L-2-hydroxyglutarate: An all-rounder in the metabolic sea of cancer. Cancer Letters, 439, 10-16.
  • Oldham, W. M., Clish, C. B., Yang, Y., & Loscalzo, J. (2015). Hypoxia-Mediated Increases in L-2-Hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress. Cell Metabolism, 22(2), 291–303.
  • Xiao, M., Yang, H., Xu, W., et al. (2012). Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors. Genes & Development, 26(12), 1326–1338.
  • Wise, D. R., Ward, P. S., Shay, J. E. S., et al. (2011). Hypoxia promotes isocitrate dehydrogenase-dependent carboxylation of α-ketoglutarate to citrate to support cell growth and viability. Proceedings of the National Academy of Sciences, 108(49), 19611–19616.
  • Martínez-Reyes, I., & Chandel, N. S. (2020). Mitochondrial TCA cycle metabolites control physiology and disease.
  • Citric acid cycle. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • DeBerardinis, R. J., & Chandel, N. S. (2016). Fundamentals of cancer metabolism. Science Advances, 2(5), e1600200.
  • Fan, T. W.-M., Lorkiewicz, P. K., Sellers, K., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366–391.
  • L-2-hydroxyglutarate dehydrogenase. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Mullen, A. R., Wheaton, W. W., Jin, E. S., et al. (2011). Reductive carboxylation supports growth in tumour cells with defective mitochondria.
  • Oldham, W. M., & Loscalzo, J. (2017). The role of L-2-hydroxyglutarate in the metabolic adaptations to hypoxia. Redox Biology, 12, 103-109.
  • Oyedotun, K. S., & Lemire, B. D. (2004). The Quaternary Structure of the Saccharomyces cerevisiae Succinate Dehydrogenase. Journal of Biological Chemistry, 279(10), 9424–9431.
  • Gudgeon, N., Munford, H., & Dimeloe, S. (2022).
  • Intlekofer, A. M., & Thompson, C. B. (2015).
  • Rzem, V. M., Vincent, M. F., Van Schaftingen, E., & Veiga-da-Cunha, M. (2004). L-2-hydroxyglutaric aciduria, a defect of metabolite repair. Advances in Experimental Medicine and Biology, 544, 111-115.
  • Fendt, S.-M., Bell, E. L., Keibler, M. A., et al. (2013). Reductive glutamine metabolism is a function of the α-ketoglutarate to citrate ratio in cells.
  • Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular Cell, 49(3), 388–398.
  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 52–59.
  • Lewis, C. A., Parker, S. J., Fiske, B. P., et al. (2014). Tracing compartmentalized metabolism in living cells with stable isotopes. Molecular Cell, 56(4), 535–547.
  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195–206.
  • Bayley, J.-P., & Devilee, P. (2012). The Warburg effect: a balance of redox reactions. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1817(5), 664–673.
  • Mullen, A. R., & DeBerardinis, R. J. (2012). Genetically-defined metabolic reprogramming in cancer. Trends in Endocrinology & Metabolism, 23(11), 552–559.
  • Metallo, C. M., Gameiro, P. A., Bell, E. L., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.
  • Koivunen, P., Lee, S., Duncan, C. G., et al. (2012). Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation.

Sources

A Senior Application Scientist's Guide to Selecting Chiral Columns for Hydroxypentanedioate Separation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and metabolic research, the precise separation of enantiomers is not merely a technical challenge but a fundamental necessity. The differential pharmacological and toxicological profiles of stereoisomers demand robust analytical methods to ensure the safety and efficacy of therapeutics.[1][2] Hydroxypentanedioate, a chiral dicarboxylic acid, presents a particularly interesting case for enantioselective analysis due to its polar nature and the presence of multiple functional groups that can engage in complex interactions with a chiral stationary phase (CSP).

This guide provides a side-by-side comparison of different classes of chiral columns for the separation of hydroxypentanedioate and structurally related acidic compounds. Drawing from established principles of chiral chromatography and empirical data, we will explore the nuances of polysaccharide-based, macrocyclic glycopeptide, and cyclodextrin-based CSPs to empower researchers in making informed decisions for their analytical workflows.

The Challenge of Separating Acidic Enantiomers

The separation of acidic compounds like hydroxypentanedioate is often complicated by their ionizable nature. The carboxyl groups can lead to strong interactions with the stationary phase, potentially causing peak tailing and poor resolution. Therefore, the selection of an appropriate mobile phase, often with acidic or basic additives, is as critical as the choice of the chiral column itself.[3][4] The goal is to modulate the ionization state of the analyte to achieve optimal interaction with the CSP for effective chiral recognition.

Comparative Analysis of Chiral Stationary Phases

The success of a chiral separation hinges on the selection of a CSP that provides the necessary stereoselectivity for the target analyte.[2] Below, we compare three major classes of chiral columns that have demonstrated broad applicability for a wide range of chiral compounds, including those with acidic functionalities.

Polysaccharide-Based Chiral Columns

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used columns in chiral chromatography.[2][5][6] Their popularity stems from their remarkable versatility and broad enantiorecognition capabilities for diverse chemical structures.[7]

Mechanism of Separation: Chiral recognition on polysaccharide phases is a multifaceted process involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[5][7] The helical structure of the polysaccharide polymer creates chiral grooves where analyte enantiomers can intercalate, leading to the formation of transient diastereomeric complexes with differing stabilities.[7]

Performance for Acidic Analytes: Polysaccharide columns, particularly those with carbamate derivatives, have shown excellent performance in separating acidic compounds. The choice between amylose and cellulose backbones, as well as the specific derivative, can significantly impact selectivity.[2] For instance, amylose-based columns like Chiralpak® AD-H have been successfully used for the enantiomeric resolution of hydroxy fatty acids.[8]

Key Considerations:

  • Immobilized vs. Coated Phases: Immobilized polysaccharide columns offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that might damage traditional coated phases.[7][9] This expanded solvent choice can be instrumental in optimizing selectivity.

  • Mobile Phase Additives: The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often necessary to suppress the ionization of the acidic analyte and improve peak shape.[3]

Macrocyclic Glycopeptide Chiral Columns

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, serve as the chiral selectors in this class of CSPs.[5] These columns are known for their unique multimodal separation capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes.[10]

Mechanism of Separation: The chiral recognition mechanism of macrocyclic glycopeptide columns is complex, involving a combination of hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexation within the macrocyclic cavity.[5][11] The presence of both acidic and basic functionalities on the glycopeptide structure allows for ion-exchange interactions, which can be particularly advantageous for separating ionizable compounds like hydroxypentanedioate.[4]

Performance for Acidic Analytes: These columns have demonstrated broad selectivity and are particularly well-suited for the separation of amino acids and other amphoteric compounds.[12] Their ability to engage in ionic interactions makes them a strong candidate for the separation of acidic molecules. The Astec® CHIROBIOTIC® series of columns are prominent examples of this class of CSPs.[11]

Key Considerations:

  • Mobile Phase Versatility: The ability to operate in different mobile phase modes provides a significant advantage in method development, allowing for the fine-tuning of selectivity.[10]

  • Ionic Strength and pH: The retention and selectivity on macrocyclic glycopeptide columns can be highly sensitive to the pH and ionic strength of the mobile phase, offering additional parameters for optimization.

Cyclodextrin-Based Chiral Columns

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[5] The most common are α-, β-, and γ-cyclodextrins, which differ in the size of their hydrophobic cavity.[5]

Mechanism of Separation: The primary mechanism of chiral recognition on cyclodextrin phases is inclusion complexation.[5][13] The analyte, or a portion of it, fits into the chiral cavity of the cyclodextrin, and the stability of this complex differs between the two enantiomers. Secondary interactions, such as hydrogen bonding with the hydroxyl groups at the rim of the cyclodextrin, also contribute to the separation.[5]

Performance for Acidic Analytes: Cyclodextrin columns can be effective for the separation of a variety of chiral compounds, including those with aromatic rings that can fit into the hydrophobic cavity.[14] For a small, polar molecule like hydroxypentanedioate, derivatization to introduce a more hydrophobic moiety might be necessary to achieve sufficient interaction with the CSP.

Key Considerations:

  • Analyte Structure: The size and shape of the analyte are critical for effective inclusion complexation.[5]

  • Mobile Phase Composition: In reversed-phase mode, the type and concentration of the organic modifier can influence the inclusion process and, consequently, the enantioselectivity.[13]

Summary of Chiral Column Performance

Chiral Stationary PhasePrimary Separation MechanismAdvantages for HydroxypentanedioateDisadvantages for Hydroxypentanedioate
Polysaccharide-Based Hydrogen bonding, dipole-dipole, π-π interactions, steric hindranceBroad applicability, proven success with acidic compounds, high loading capacity.May require screening of multiple phases to find optimal selectivity.
Macrocyclic Glycopeptide Hydrogen bonding, ionic interactions, π-π interactions, inclusion complexationMultimodal operation, strong potential for ionic interactions with carboxyl groups.Separation can be sensitive to mobile phase pH and ionic strength.
Cyclodextrin-Based Inclusion complexation, hydrogen bondingEffective for analytes that fit the cavity.May require derivatization for small, polar molecules to enhance interaction.

Experimental Workflow for Chiral Column Selection

The selection of the optimal chiral column and mobile phase is often an empirical process.[15] A systematic screening approach is highly recommended to efficiently identify the most promising conditions.

Caption: Chiral column selection workflow.

Step-by-Step Protocol for Chiral Method Development

  • Analyte Preparation: Prepare a standard solution of racemic hydroxypentanedioate in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Initial Column Screening:

    • Select a representative column from each class:

      • Polysaccharide: e.g., Chiralpak® IA or Chiralcel® OD-H

      • Macrocyclic Glycopeptide: e.g., Astec® CHIROBIOTIC® V

      • Cyclodextrin: e.g., Astec® CYCLOBOND™ I 2000

    • Perform initial runs using generic mobile phase conditions. For example:

      • Normal Phase: Hexane/Ethanol (90/10, v/v) with 0.1% TFA

      • Reversed Phase: Acetonitrile/Water (50/50, v/v) with 0.1% Acetic Acid

  • Mobile Phase Optimization:

    • For the column(s) that show initial separation, systematically vary the mobile phase composition.

    • Adjust the ratio of the strong to weak solvent.

    • Evaluate the effect of different acidic additives (e.g., acetic acid, formic acid, TFA) and their concentrations.

  • Temperature and Flow Rate Optimization:

    • Investigate the effect of column temperature on the separation. Lower temperatures often improve resolution but increase analysis time.

    • Optimize the flow rate to achieve a balance between resolution and run time.

  • Method Validation: Once a satisfactory separation is achieved, validate the method for its intended purpose, assessing parameters such as linearity, accuracy, precision, and robustness.

Chiral Recognition Mechanism Visualization

G cluster_0 Chiral Stationary Phase cluster_1 Mobile Phase CSP Chiral Selector R_enantiomer R-Hydroxypentanedioate R_enantiomer->CSP Stronger Interaction (e.g., H-bonding, Steric fit) S_enantiomer S-Hydroxypentanedioate S_enantiomer->CSP Weaker Interaction

Caption: Enantiomer interaction with CSP.

Conclusion

The selection of a chiral column for the separation of hydroxypentanedioate requires a careful consideration of the analyte's properties and the unique characteristics of the available chiral stationary phases. Polysaccharide-based columns represent a robust starting point due to their broad applicability. Macrocyclic glycopeptide columns offer a compelling alternative, particularly given their multimodal capabilities and potential for ionic interactions. While cyclodextrin-based columns may be less immediately applicable to a small, polar molecule, they should not be entirely discounted, especially if derivatization is a viable option. A systematic screening approach, coupled with a thorough understanding of the principles of chiral recognition, will ultimately lead to the development of a successful and reliable enantioselective method.

References

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Phenomenex. Chiral HPLC Column.
  • MDPI. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Chromatographyshop.com. ULTRON ES-CD beta cyclodextrin based chiral HPLC column.
  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Wikipedia. Chiral column chromatography.
  • Phenomenex. Chiral HPLC Separations.
  • National Institutes of Health. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
  • ResearchGate. (2022). (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
  • Chiral Technologies. Enantiomer separation of acidic compounds.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • National Center for Biotechnology Information. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Sigma-Aldrich. Macrocyclic Chiral Stationary Phases.
  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC.
  • ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
  • Supelco. Chiral Cyclodextrin Capillary GC Columns.
  • Regis Technologies. CHIRAL STATIONARY PHASES.
  • PubMed. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling.
  • PubMed. (2000). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography.
  • MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters.
  • Regis Technologies. (2020). Chiral Separations Techniques.
  • Sigma-Aldrich. CHIRAL HPLC COLUMNS.
  • YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.
  • Daicel. Daicel Polysaccharide Stationary Phases.

Sources

A Comparative Guide to (S)-2-Hydroxypentanedioate and Key Metabolic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of (S)-2-hydroxypentanedioate, more commonly known as L-2-hydroxyglutarate (L-2-HG), and other critical dicarboxylic acids. We will delve into the nuanced differences in their physicochemical properties, biochemical roles, and the analytical methodologies required for their accurate differentiation and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research and oncology.

Introduction: The Significance of Stereochemistry in Metabolism

Dicarboxylic acids are fundamental to cellular metabolism, acting as key intermediates in processes like the citric acid (TCA) cycle. (S)-2-hydroxypentanedioate (L-2-HG) and its enantiomer, (R)-2-hydroxypentanedioate (D-2-HG), are structurally near-identical to the core TCA cycle metabolite α-ketoglutarate (α-KG).[1][2] They differ from α-KG only by the reduction of a ketone group to a hydroxyl group.[1][2][3] However, this seemingly minor stereochemical difference at the C-2 carbon results in profoundly different biological activities.

While L-2-HG is considered a trace metabolite in healthy cells, its enantiomer, D-2-HG, is now firmly established as an oncometabolite.[1][2][3][4] Its accumulation, driven by mutations in isocitrate dehydrogenase (IDH1/2) enzymes, is a hallmark of certain cancers, including glioma and acute myeloid leukemia (AML).[3][5] This guide will compare and contrast L-2-HG with its oncogenic counterpart D-2-HG, their common precursor α-KG, and the structurally related glutaric acid to illuminate their distinct roles in health and disease.

Metabolic Origins and Regulation

The cellular concentrations of 2-hydroxyglutarate (2-HG) enantiomers are tightly controlled by specific metabolic pathways. Their production and degradation are intrinsically linked to the central carbon metabolism hub, the TCA cycle.

Biosynthesis and Degradation Pathways
  • (S)-2-Hydroxyglutarate (L-2-HG): Under normal physiological conditions, L-2-HG is found in trace amounts.[4] It can be produced through the "promiscuous" activity of enzymes like malate dehydrogenase (MDH) and lactate dehydrogenase (LDH), especially under hypoxic or acidic conditions.[2][4] Its clearance is managed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes it back to α-KG.[4][6][7] Genetic mutations in the L2HGDH gene lead to a rare neurometabolic disorder called L-2-hydroxyglutaric aciduria, characterized by the accumulation of L-2-HG.[4][7][8]

  • (R)-2-Hydroxyglutarate (D-2-HG): The primary source of pathological D-2-HG accumulation is a neomorphic (new) activity acquired by mutated IDH1 and IDH2 enzymes.[1][5] These mutations, common in several cancers, enable the NADPH-dependent reduction of α-KG to D-2-HG.[5][9] Healthy cells maintain low D-2-HG levels via the D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme, which, like L2HGDH, converts it back to α-KG.[1][6][10]

  • α-Ketoglutarate (α-KG): As a central intermediate of the TCA cycle, α-KG is produced from isocitrate by wild-type IDH enzymes and is crucial for ATP production, biosynthesis, and as a cofactor for numerous dioxygenase enzymes.[11][12]

The metabolic interplay between these molecules is critical. The production of D-2-HG by mutant IDH not only creates an oncometabolite but also consumes α-KG and NADPH, impacting the cell's metabolic and redox balance.[9]

Metabolic_Pathway cluster_TCA TCA Cycle cluster_Metabolites 2-HG Metabolites AKG α-Ketoglutarate (α-KG) mutIDH Mutant IDH1/2 AKG->mutIDH NADPH Promiscuous LDH / MDH (Hypoxia) AKG->Promiscuous L2HG (S)-2-Hydroxyglutarate (L-2-HG) L2HGDH L2HGDH L2HG->L2HGDH FAD D2HG (R)-2-Hydroxyglutarate (D-2-HG) D2HGDH D2HGDH D2HG->D2HGDH FAD L2HGDH->AKG FADH₂ D2HGDH->AKG FADH₂ mutIDH->D2HG NADP+ Promiscuous->L2HG

Caption: Metabolic pathways of 2-hydroxyglutarate enantiomers.

Comparative Physicochemical Properties

The subtle structural differences between these dicarboxylic acids lead to distinct physical and chemical characteristics. While comprehensive experimental data for all properties is not always available in a single source, a summary of known properties is presented below.

Property(S)-2-Hydroxyglutarate(R)-2-Hydroxyglutarateα-Ketoglutaric AcidGlutaric Acid
IUPAC Name (2S)-2-Hydroxypentanedioic acid(2R)-2-Hydroxypentanedioic acid2-Oxopentanedioic acidPentanedioic acid
Molecular Formula C₅H₈O₅C₅H₈O₅C₅H₈O₄C₅H₈O₄
Molar Mass ( g/mol ) 148.114148.114146.10132.12
Solubility in Water Practically insoluble[13]Data not readily availableSolubleOver 50% (w/w)[14]
Acidity (pKa) K1 = 4.6 x 10⁻⁵; K2 = 6.0 x 10⁻⁶[15]Data not readily availablepKa1=2.47, pKa2=4.68pKa1=4.34, pKa2=5.41

Note: Specific pKa and solubility values for the individual 2-HG enantiomers are not consistently reported and can vary with experimental conditions. The pKa values for glutaric acid are provided for comparison.[15]

Biochemical Roles and Mechanisms of Action

The biological consequences of these dicarboxylic acids diverge significantly, primarily due to their interactions with α-KG-dependent enzymes.

The Oncometabolite: (R)-2-HG

The accumulation of D-2-HG is the key oncogenic event driven by IDH mutations.[16] Its structural similarity to α-KG allows it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[17] These enzymes are critical for epigenetic regulation and cellular signaling.

Key targets of D-2-HG inhibition include:

  • TET (Ten-Eleven Translocation) enzymes: These enzymes are responsible for DNA demethylation. Their inhibition by D-2-HG leads to a hypermethylated state, altering gene expression and silencing tumor suppressor genes.[5][18]

  • Histone Lysine Demethylases (KDMs): Inhibition of these enzymes results in widespread changes to histone methylation patterns, another critical layer of epigenetic control.[5][17]

  • Prolyl Hydroxylases (PHDs): These enzymes regulate the stability of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in cellular response to hypoxia.

This widespread enzymatic inhibition contributes to blocked cellular differentiation and unchecked proliferation, hallmarks of cancer.[16]

The Enigmatic Metabolite: (S)-2-HG

While not considered an oncometabolite in the same vein as its R-enantiomer, elevated levels of L-2-HG are neurotoxic, as seen in L-2-hydroxyglutaric aciduria.[4] Studies have shown that both enantiomers of 2-HG can inhibit mitochondrial oxygen consumption and stimulate anaerobic glucose metabolism in neuronal cells.[19][20] This suggests that even L-2-HG, when present at high concentrations, can disrupt cellular metabolism and energy production.[19]

The Unsubstituted Backbone: Glutaric Acid

Glutaric acid is produced during the metabolism of amino acids like lysine and tryptophan.[14] Defects in its metabolic pathway lead to glutaric aciduria, where its accumulation can cause neurological damage.[14] It is known to be an irritant to the skin and eyes.[14][15] Unlike the hydroxylated forms, its primary toxicity is not mediated through the competitive inhibition of α-KG-dependent dioxygenases but rather through other mechanisms of metabolic disruption.

Inhibition_Mechanism D2HG (R)-2-Hydroxyglutarate (Oncometabolite) Enzyme α-KG-Dependent Dioxygenase (e.g., TET, KDM) D2HG->Enzyme Competitively Inhibits AKG α-Ketoglutarate (Substrate) AKG->Enzyme Binds to active site Product Product + Succinate + CO₂ Enzyme->Product Epigenetic Epigenetic Dysregulation (DNA/Histone Hypermethylation) Enzyme->Epigenetic Cancer Oncogenesis Epigenetic->Cancer

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium (S)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Sodium (S)-2-hydroxypentanedioate (CAS No. 63512-50-5), also known as L-α-Hydroxyglutaric acid disodium salt. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. As the generator of the waste, the ultimate responsibility for proper characterization and disposal rests with the laboratory personnel who have the most knowledge of the materials used.[1]

Chemical Profile and Hazard Assessment

Before any disposal activity, a thorough understanding of the chemical's properties and associated hazards is paramount. This assessment should be based always on the specific Safety Data Sheet (SDS) provided by the manufacturer of your particular lot, as classifications can vary.[2]

Sodium (S)-2-hydroxypentanedioate is the disodium salt of L-2-Hydroxyglutaric acid. It is typically supplied as a crystalline solid that is soluble in aqueous solutions.[3] While some suppliers classify the substance as non-hazardous[4], others provide GHS hazard classifications indicating potential risks.[5]

Table 1: Representative Chemical & Safety Profile

Property Value Source
Synonyms (S)-2-Hydroxyglutaric acid disodium; L-α-Hydroxyglutaric Acid (sodium salt) [3][5]
CAS Number 63512-50-5 [3][5]
Molecular Formula C₅H₆Na₂O₅ [5]
Appearance Crystalline solid [3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [5]
Signal Word Warning [5]

| Storage | Inert atmosphere, 2-8°C or -20°C |[3][5] |

Disclaimer: The hazard statements listed are representative and may not reflect your specific product. Always consult the manufacturer-provided SDS before handling or disposal.[3]

Pre-Disposal Safety & Personal Protective Equipment (PPE)

Handling this chemical, whether in pure form or as waste, requires adherence to standard laboratory safety protocols as outlined in your institution's Chemical Hygiene Plan (CHP).[6]

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Eye Protection Safety glasses with side shields or tightly fitting safety goggles. Protects against splashes and airborne particles that can cause serious eye irritation (H319).
Hand Protection Chemical-resistant gloves (e.g., nitrile). Prevents skin contact that may cause irritation (H315).
Body Protection Laboratory coat. Protects skin and clothing from contamination.

| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | Prevents respiratory irritation (H335) from inhalation of dust. |

Waste Characterization: The Critical First Step

The disposal pathway is entirely dependent on whether the waste is classified as hazardous. The Environmental Protection Agency (EPA) places the burden of this determination on the waste generator.[1] Your institution's Environmental Health and Safety (EHS) department is the primary resource for making a final determination.

Use the following workflow to guide your decision-making process.

G start Start: Waste Generated (Sodium (S)-2-hydroxypentanedioate) sds_check Consult Manufacturer's SDS. Is the chemical listed as hazardous under GHS? start->sds_check mixture_check Is the waste mixed with any other solvent or chemical? sds_check->mixture_check No haz Waste is HAZARDOUS. Proceed to Protocol B. sds_check->haz Yes listed_check Is the added substance a 'Listed' Hazardous Waste (e.g., EPA F, K, P, or U lists)? mixture_check->listed_check Yes non_haz Waste is Likely NON-HAZARDOUS. Proceed to Protocol A. mixture_check->non_haz No char_check Does the final mixture exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) listed_check->char_check No listed_check->haz Yes char_check->non_haz No char_check->haz Yes consult_ehs Consult EHS for characterization assistance. char_check->consult_ehs Unsure consult_ehs->haz

Diagram 1: Disposal Decision Workflow. This flowchart guides the user through the process of characterizing their chemical waste as hazardous or non-hazardous.

Step-by-Step Disposal Protocols

Based on the characterization from the previous step, follow the appropriate protocol below.

Protocol A: Disposal of Non-Hazardous Waste

If Sodium (S)-2-hydroxypentanedioate is the sole component and its SDS does not classify it as hazardous, it may be eligible for disposal as non-hazardous waste.[7] Always verify this with your institutional policies first.

Step 1: Solid Waste Disposal

  • Containment: Place the solid chemical waste in a sealed, durable container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and list the chemical name: "Sodium (S)-2-hydroxypentanedioate".

  • Disposal: Dispose of the container in the regular laboratory trash, unless your institutional policy requires segregation for non-hazardous solid chemical waste.[1] Some institutions require that non-hazardous solids be placed directly into outside dumpsters to avoid alarming custodial staff.[7]

Step 2: Aqueous Solution Disposal (Sanitary Sewer) Some water-soluble, non-hazardous, and readily biodegradable substances may be permissible for sanitary sewer disposal.[8][9]

  • Verification: Obtain permission from your local wastewater treatment facility or EHS department before proceeding.[8]

  • Dilution: Dilute the aqueous solution with at least 20 parts water.

  • Disposal: While running copious amounts of cold water, slowly pour the diluted solution down a designated laboratory sink drain that flows to a sanitary sewer, never a storm drain.[8]

  • Flushing: Continue to flush the drain with cold water for several minutes after the solution has been poured.

Protocol B: Disposal of Hazardous Waste

If the waste is determined to be hazardous, it must be managed under strict EPA and institutional guidelines.[10]

G gen 1. Waste Generation (Point of Use) container 2. Select a compatible, leak-proof container. Ensure it is clean and dry. gen->container labeling 3. Affix a 'Hazardous Waste' label. Fill out all fields: - Chemical Name(s) & % - Hazard Characteristics - Accumulation Start Date container->labeling storage 4. Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. labeling->storage cap 5. Keep the container securely closed at all times, except when adding waste. storage->cap pickup 6. When container is full or within 1 year of start date, submit a pickup request to EHS. cap->pickup end 7. EHS Collection pickup->end

Diagram 2: Hazardous Waste Accumulation & Disposal Workflow. This diagram outlines the mandated steps for managing hazardous chemical waste within a laboratory setting.

Step-by-Step Hazardous Disposal Procedure:

  • Segregation: Do not mix this waste with other incompatible waste streams. Store separately.[11]

  • Containment: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. If possible, use the original container, provided it is in good condition.[1][12]

  • Labeling: Attach a "Hazardous Waste" tag or label, available from your EHS department, to the container before adding any waste. Fill out all required information, including the full chemical name ("Sodium (S)-2-hydroxypentanedioate"), constituents if it's a mixture, and the date you first added waste (the "Accumulation Start Date").[13]

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of laboratory personnel.[10] The container must be kept closed except when actively adding waste.

  • Volume Limits: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[1] However, it is prudent to keep quantities minimal and consistent with good safety practices.[1]

  • Pickup Request: Once the container is full or approaching the one-year accumulation limit, submit a chemical waste collection request to your institution's EHS department or designated hazardous waste disposal service.[1][14] Do not dispose of this waste down the drain or in the regular trash.

Empty Container Disposal

Even empty containers must be handled correctly.

  • Non-Hazardous Source: If the original container held a chemical determined to be non-hazardous, deface the label to indicate it is empty and dispose of it in the regular trash or recycling, as per institutional policy.[7]

  • Hazardous Source: If the container held a chemical managed as hazardous waste, it must be "RCRA empty." This means no material can be poured or scraped out. The container can then be disposed of in the regular trash after the label has been thoroughly defaced. If the container held an acutely hazardous (P-listed) chemical, it requires triple rinsing, with the rinsate collected as hazardous waste.[13]

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of Sodium (S)-2-hydroxypentanedioate, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. I-WASTE DST. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Available at: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Sodium Removal and Disposal Handbook. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Chemistry Stack Exchange. (2012). How to properly dispose of sodium...or store it properly. Available at: [Link]

  • University of Washington Environmental Health & Safety. (2020). Laboratory Waste Management Guidelines. Available at: [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Available at: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Lab Alley. (n.d.). How to Dispose of Sodium Hydroxide. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Available at: [Link]

  • Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Available at: [Link]

  • PanReac AppliChem. (n.d.). α-Ketoglutaric acid disodium salt dihydrate - Safety Data Sheet. Available at: [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. Available at: [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Sodium (S)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Sodium (S)-2-hydroxypentanedioate, also known as Sodium (S)-2-hydroxyglutarate. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to explain the rationale behind each safety recommendation, ensuring a culture of safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Sodium (S)-2-hydroxypentanedioate is the sodium salt of (S)-2-hydroxyglutaric acid. While some safety data sheets (SDS) for the salt indicate it is not classified as hazardous, others for structurally similar compounds or different salt forms suggest potential for irritation. For instance, the D-enantiomer salt is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The parent compound, 2-hydroxyglutarate, is recognized as an oncometabolite, capable of causing epigenetic changes that may lead to cancer, highlighting the need for caution with chronic or repeated exposure.[1]

Given the variability in available data, a prudent approach is to treat this compound with a degree of caution, assuming it may be a potential irritant and harmful if ingested or inhaled, especially as a fine powder.

Summary of Potential Hazards:

Hazard TypePotential EffectRationale for Precaution
Eye Contact May cause irritation.[2][3]Fine powders can be abrasive and irritating to sensitive tissues.
Skin Contact May cause skin irritation.[2][3]Prolonged contact could lead to localized irritation.
Inhalation May cause respiratory tract irritation.Inhaling fine dust can irritate the nose, throat, and lungs.[4]
Ingestion May be harmful if swallowed.[2][3]Can cause gastrointestinal irritation.[2][3]
Long-Term Exposure The parent molecule is an oncometabolite.[1]Prudent practice dictates minimizing exposure to compounds that interfere with cellular metabolic pathways.

The Core PPE Ensemble: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is the most direct way to mitigate the risks identified above. The goal is to create a complete barrier between the researcher and the chemical.[5]

Eye and Face Protection
  • Standard Operation: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[6]

  • High-Risk Operations: When handling larger quantities of powder or when there is a significant risk of splashing (e.g., during vigorous mixing or solution transfer), switch to chemical splash goggles.[6] For maximum protection, a face shield should be worn in conjunction with splash goggles.[6]

Hand Protection
  • Glove Selection: Standard nitrile laboratory gloves are the recommended choice for handling Sodium (S)-2-hydroxypentanedioate in solid or solution form. Nitrile provides adequate protection against incidental splashes and contact.

  • Best Practices: Always inspect gloves for tears or punctures before use.[7] If working with solutions, be aware of the solvent's properties and ensure nitrile is a suitable barrier. For prolonged tasks, consider wearing double gloves.[8] Gloves should be removed promptly and disposed of correctly after handling the chemical or in case of contamination.[7][8] Always wash hands thoroughly after removing gloves.[8]

Body Protection
  • A buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[6]

  • Ensure that legs and feet are fully covered. Closed-toe shoes are required at all times in the laboratory; sandals or perforated shoes are not permitted.[7]

Respiratory Protection
  • Standard Benchtop Use: When handling small quantities of crystalline material or non-volatile solutions, respiratory protection is typically not required, provided the work is done in a well-ventilated area.

  • Weighing Powders: The primary risk of inhalation occurs when handling the compound as a fine powder, which can easily become airborne.[4] All weighing and transfer of the solid chemical should be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize dust generation.[9]

  • If a Fume Hood is Unavailable: If engineering controls are not feasible for a specific task that could generate dust, a NIOSH-approved N95 respirator is recommended.

Operational Protocols and Best Practices

Proper technique is as critical as wearing the correct PPE. The following protocols are designed to minimize exposure during common laboratory procedures.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Sodium (S)-2-hydroxypentanedioate cluster_0 Risk Assessment cluster_1 Engineering Controls & PPE cluster_2 Final Action Start Start: Handling Task Identified CheckDust Potential for Dust or Aerosol Generation? Start->CheckDust FumeHood Work in Chemical Fume Hood or Powder Enclosure CheckDust->FumeHood Yes Benchtop Standard Well-Ventilated Benchtop Procedure CheckDust->Benchtop No BasePPE Required Base PPE: - Safety Glasses (with side shields) - Nitrile Gloves - Lab Coat FumeHood->BasePPE Respirator Add N95 Respirator (if hood is not feasible) FumeHood->Respirator Alternative Benchtop->BasePPE Proceed Proceed with Task BasePPE->Proceed Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Procedures

Weighing the Solid Compound:

  • Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves). Designate a specific work area and cover it with absorbent bench paper.[9]

  • Location: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.[9] This is the most critical step to prevent inhalation of airborne powder.

  • Technique: Use a spatula to transfer the powder to a weigh boat or paper. Avoid pouring directly from the bottle to minimize dust clouds.[9] Keep the container closed as much as possible.[9]

  • Cleanup: After weighing, carefully clean the spatula and the balance area using a wet wipe or a HEPA-filtered vacuum. Do not use a dry brush, as this will aerosolize the powder.

Preparing a Solution:

  • Location: Work within a chemical fume hood, especially when adding the weighed powder to the solvent.

  • Procedure: Slowly add the solid to the solvent while stirring gently to avoid splashing. If the compound is hygroscopic (absorbs moisture from the air), work quickly to prevent it from turning into a syrup, which can be difficult to handle.[10]

  • Storage: Once dissolved, the risk of inhalation is significantly reduced. The solution can be handled on a standard lab bench with appropriate PPE. Ensure the container is clearly labeled.

Emergency Procedures: A Plan for the Unexpected

Accidents can happen even in the most careful laboratories. Being prepared is a non-negotiable part of safe chemical handling.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[11] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.

  • Spills: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For larger spills, follow your institution's specific spill cleanup protocol. Always wear appropriate PPE during cleanup.

Decontamination and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste: All solid waste (e.g., contaminated gloves, weigh paper, paper towels) should be placed in a sealed, labeled hazardous waste container.

  • Solutions: Aqueous solutions should be disposed of in a designated aqueous hazardous waste container. Do not pour any amount down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

By adhering to these detailed protocols, researchers can handle Sodium (S)-2-hydroxypentanedioate with confidence, ensuring personal safety and the integrity of their experimental work.

References

  • National Center for Biotechnology Information, PubChem. (+-)-2-Hydroxyglutaric acid. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • TargetMol. Safety Data Sheet. Retrieved from a general SDS structure provided by the company, specific URL for the compound not available.
  • University of California, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.